molecular formula C5H12O5S2 B1365110 3-(Methylsulfonyl)propyl methanesulfonate CAS No. 357913-53-2

3-(Methylsulfonyl)propyl methanesulfonate

Cat. No.: B1365110
CAS No.: 357913-53-2
M. Wt: 216.3 g/mol
InChI Key: BZQGPGKJLOOSFU-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)propyl methanesulfonate is a useful research compound. Its molecular formula is C5H12O5S2 and its molecular weight is 216.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-methylsulfonylpropyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O5S2/c1-11(6,7)5-3-4-10-12(2,8)9/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQGPGKJLOOSFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCCOS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60437530
Record name 3-(methylsulfonyl)propyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357913-53-2
Record name 3-(methylsulfonyl)propyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(Methylsulfonyl)propyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is understood that the journey of drug discovery is paved with molecules both celebrated and unseen. While active pharmaceutical ingredients (APIs) often take the spotlight, the silent workhorses—the chemical intermediates—are the true enablers of therapeutic innovation. This guide is dedicated to one such crucial entity: 3-(Methylsulfonyl)propyl methanesulfonate. This molecule, while not a therapeutic agent itself, plays a pivotal role as a building block in the synthesis of complex antiviral compounds. Our exploration will delve into its core chemical properties, reactivity, and its significant application in the development of novel therapeutics, providing a comprehensive resource for the discerning scientific professional.

Molecular Overview and Physicochemical Properties

This compound (CAS No. 357913-53-2) is a bifunctional organic compound featuring both a sulfone and a methanesulfonate ester group.[1] This unique combination of functional groups dictates its reactivity and utility as a chemical intermediate. The sulfonyl group is a key pharmacophore in many drug molecules, valued for its ability to act as a hydrogen bond acceptor and to modulate physicochemical properties such as solubility and metabolic stability.[2][3][4] The methanesulfonate group, commonly known as a mesylate, is an excellent leaving group, making this position of the molecule highly susceptible to nucleophilic substitution.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₅H₁₂O₅S₂PubChem[1]
Molecular Weight 216.28 g/mol ChemicalBook[5]
CAS Number 357913-53-2PubChem[1]
IUPAC Name This compoundPubChem[1]
Computed XLogP3 -0.6PubChem[1]
Storage Temperature Room Temperature, Sealed in Dry ConditionsBLD Pharm[6]

Synthesis and Purification

While a specific, detailed synthesis protocol for this compound is not widely published, a plausible and logical synthetic route can be devised based on established organic chemistry principles. The synthesis would likely begin with 3-(methylthio)propan-1-ol.

Proposed Synthetic Pathway

A two-step process is the most probable route:

  • Oxidation: The sulfide in 3-(methylthio)propan-1-ol is oxidized to a sulfone. This is a standard transformation that can be achieved using a variety of oxidizing agents, such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). Careful control of stoichiometry and reaction conditions is necessary to prevent over-oxidation of the primary alcohol.

  • Mesylation: The resulting 3-(methylsulfonyl)propan-1-ol is then reacted with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to form the methanesulfonate ester. This reaction is typically carried out at low temperatures to control exothermicity and minimize side reactions.

Synthesis_of_3-(Methylsulfonyl)propyl_methanesulfonate start 3-(Methylthio)propan-1-ol intermediate 3-(Methylsulfonyl)propan-1-ol start->intermediate Oxidation (e.g., H₂O₂, AcOH) product This compound intermediate->product Mesylation (MsCl, Et₃N)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-(Methylsulfonyl)propan-1-ol

  • To a solution of 3-(methylthio)propan-1-ol (1 equivalent) in glacial acetic acid, slowly add hydrogen peroxide (2.2 equivalents) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium sulfite.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude 3-(methylsulfonyl)propan-1-ol, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Dissolve 3-(methylsulfonyl)propan-1-ol (1 equivalent) in anhydrous dichloromethane and cool to 0 °C.

  • Add triethylamine (1.2 equivalents) to the solution.

  • Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with cold 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

  • Purification can be achieved by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not publicly available, its spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show four distinct signals:

  • A triplet corresponding to the two protons on the carbon adjacent to the mesylate group (CH₂-OMs).

  • A multiplet (likely a pentet) for the central methylene group (-CH₂-).

  • A triplet for the two protons on the carbon adjacent to the sulfonyl group (CH₂-SO₂).

  • Two singlets for the two non-equivalent methyl groups (CH₃-SO₂ and CH₃-SO₃).

¹³C NMR Spectroscopy

The carbon NMR spectrum is predicted to display five signals:

  • A signal for the carbon of the mesylate group.

  • A signal for the carbon attached to the sulfonyl group.

  • Signals for the three carbons of the propyl chain.

  • Two distinct signals for the methyl carbons of the sulfonyl and methanesulfonate groups.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands indicative of the sulfonyl and methanesulfonate groups. Key expected peaks include:

  • Strong, asymmetric and symmetric S=O stretching vibrations for the sulfonyl group (typically around 1350-1300 cm⁻¹ and 1150-1120 cm⁻¹).

  • Strong, asymmetric and symmetric S=O stretching vibrations for the methanesulfonate group (typically around 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹).

  • C-H stretching vibrations of the alkyl groups (around 3000-2850 cm⁻¹).

Chemical Reactivity and Mechanistic Insights

The primary utility of this compound in organic synthesis stems from the excellent leaving group ability of the methanesulfonate moiety. This makes the terminal carbon of the propyl chain highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Reactivity_of_3-(Methylsulfonyl)propyl_methanesulfonate reactant This compound product Nu-CH₂CH₂CH₂-SO₂CH₃ reactant->product leaving_group ⁻OMs (Mesylate anion) reactant->leaving_group nucleophile Nucleophile (Nu⁻) nucleophile->reactant Sₙ2 Attack

Caption: General Sₙ2 reaction mechanism involving this compound.

This reactivity is central to its application in drug synthesis, where it serves as a propyl spacer that can be functionalized with a nucleophilic portion of a larger molecule. The sulfonyl group, being relatively inert under these conditions, remains intact to be incorporated into the final product.

Application in Drug Development: A Case Study in RSV Inhibition

A notable application of this compound is in the synthesis of JNJ-53718678, a potent and orally bioavailable fusion inhibitor of the Respiratory Syncytial Virus (RSV).[7][8] RSV is a major cause of lower respiratory tract infections, particularly in infants and the elderly.

In the synthesis of JNJ-53718678, the 3-(methylsulfonyl)propyl group is introduced onto an indole nitrogen. This is achieved by reacting the indole precursor with this compound in the presence of a suitable base. The methanesulfonate acts as the leaving group, facilitating the alkylation of the indole. The methylsulfonylpropyl moiety in the final drug molecule is crucial for its binding affinity and overall efficacy.

Safety and Handling

Conclusion

This compound is a valuable, albeit under-documented, chemical intermediate. Its bifunctional nature, combining a stable sulfonyl group with a reactive methanesulfonate ester, makes it a strategic building block in multi-step organic syntheses. Its role in the development of the RSV inhibitor JNJ-53718678 underscores its importance in medicinal chemistry. This guide has aimed to provide a comprehensive overview of its properties, synthesis, and applications, empowering researchers to utilize this versatile molecule with a deeper understanding of its chemical nature.

References

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  • Google Patents. (n.d.). US10696657B2 - Methods and intermediates for preparing therapeutic compounds.
  • Nazarski, R. B. (2024). Ambient temperature 1H/13C NMR spectra of sodium 3-(trimethylsilyl)propane-1-sulfonate (DSS) in D2O referenced to external TMS: A discussion of these and closely related results. Corrections for the bulk magnetic susceptibility effect for aqueous NMR samples. Magnetic Resonance in Chemistry, 62(7), 535-543.
  • Chackalackal, S. M., & Stafford, F. E. (1966). Infrared Spectra of Methane-, Fluoro-, and Chlorosulfonic Acids. Journal of the American Chemical Society, 88(5), 723–727.
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  • The Journal of Physical Chemistry A. (2009).
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  • Vendeville, S., et al. (2020). Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1 H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2 H-imidazo[4,5- c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus. Journal of Medicinal Chemistry, 63(15), 8046–8058.
  • Google Patents. (n.d.). US20120022091A1 - Key intermediates for the synthesis of rosuvastatin or pharmaceutically acceptable salts thereof.
  • ResearchGate. (2020). Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one (JNJ-53718678).
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An In-depth Technical Guide to 3-(Methylsulfonyl)propyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-(Methylsulfonyl)propyl methanesulfonate (CAS 357913-53-2), a bifunctional alkylating agent with significant potential in drug development and bioconjugation. Tailored for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the compound's chemical properties, synthesis, mechanism of action, and applications, with a particular focus on its emerging role in the architecture of Antibody-Drug Conjugates (ADCs).

Introduction: Unveiling a Potent Bifunctional Agent

This compound is a chemical entity structurally related to the well-known chemotherapeutic agent busulfan.[1][2] Its bifunctional nature, characterized by two methanesulfonate leaving groups, positions it as a potent alkylating agent capable of forming covalent bonds with nucleophiles. This reactivity is the cornerstone of its utility in medicinal chemistry and bioconjugation, where the precise and stable linkage of molecular entities is paramount. The presence of a central methylsulfonyl group further modulates its solubility and reactivity profile, distinguishing it from simpler alkanediol-based analogs. This guide will explore the fundamental chemistry of this compound and its practical applications, providing researchers with the foundational knowledge to harness its potential.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is essential for its effective application. Key data for this compound are summarized below.

PropertyValueSource
CAS Number 357913-53-2[3]
Molecular Formula C5H12O5S2[3]
Molecular Weight 216.28 g/mol [3][4]
IUPAC Name This compound[4]
Appearance (Predicted) Colorless to pale yellow liquid or low melting solidN/A
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO)N/A

Diagram 1: Chemical Structure of this compound A visual representation of the molecule's structure.

Synthesis and Characterization

The synthesis of this compound can be achieved through a methodology analogous to the preparation of busulfan and its derivatives.[2] This typically involves the reaction of a corresponding diol with methanesulfonyl chloride in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Proposed Synthesis Protocol

Diagram 2: Proposed Synthesis Pathway A flowchart illustrating the key steps in the synthesis of this compound.

G reactant1 3-(Methylsulfonyl)propane-1-ol reaction Reaction at 0 °C to RT reactant1->reaction reactant2 Methanesulfonyl Chloride reactant2->reaction base Pyridine or Triethylamine base->reaction solvent Dichloromethane solvent->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification product 3-(Methylsulfonyl)propyl methanesulfonate purification->product

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 3-(methylsulfonyl)propane-1-ol in an anhydrous aprotic solvent such as dichloromethane, add a stoichiometric excess of a non-nucleophilic base (e.g., pyridine or triethylamine). The reaction vessel should be maintained under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.

  • Addition of Mesyl Chloride: Slowly add a slight molar excess of methanesulfonyl chloride to the stirred solution. The slow addition is crucial to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of water. Separate the organic layer and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is expected to show characteristic peaks for the two methyl groups and the three methylene groups of the propyl chain. The chemical shifts will be influenced by the adjacent sulfonyl and sulfonate groups.

    • ¹³C NMR will provide signals for the five distinct carbon atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the sulfonyl and sulfonate functional groups.

Mechanism of Action: A Bifunctional Alkylating Agent

The biological and chemical activity of this compound is rooted in its nature as a bifunctional alkylating agent, similar to busulfan.[2][5] The methanesulfonate groups are excellent leaving groups, making the adjacent carbon atoms susceptible to nucleophilic attack.

Diagram 3: Mechanism of Alkylation A diagram illustrating the nucleophilic substitution reaction at the core of the compound's alkylating activity.

G reactant 3-(Methylsulfonyl)propyl methanesulfonate transition_state SN2 Transition State reactant->transition_state nucleophile Nucleophile (e.g., N7 of Guanine) nucleophile->transition_state product Alkylated Nucleophile transition_state->product leaving_group Methanesulfonate Anion transition_state->leaving_group

In a biological context, nucleophiles such as the N7 position of guanine in DNA can attack the electrophilic carbon atoms of this compound, leading to the formation of a covalent bond.[5] Due to its bifunctional nature, the compound can react with two nucleophiles, potentially leading to intra- or inter-strand cross-linking of DNA. This DNA damage disrupts replication and transcription, ultimately inducing apoptosis in rapidly dividing cells, which is the basis for the anticancer activity of busulfan and its analogs.[2]

Applications in Antibody-Drug Conjugate (ADC) Technology

The development of ADCs represents a significant advancement in targeted cancer therapy.[6] These biopharmaceuticals consist of a monoclonal antibody, a potent cytotoxic payload, and a chemical linker that connects them. The choice of linker is critical to the stability and efficacy of the ADC.

While this compound is not yet a widely reported component in clinically approved ADCs, its properties make it a compelling candidate for the development of novel, non-cleavable linkers.

A Potential Non-Cleavable Linker

Non-cleavable linkers are designed to release the payload only after the lysosomal degradation of the antibody, which can enhance plasma stability and reduce off-target toxicity.[7][8][9] The bifunctionality of this compound allows for a two-step conjugation process:

  • Payload Attachment: One of the methanesulfonate groups can react with a nucleophilic handle on the cytotoxic payload.

  • Antibody Conjugation: The remaining methanesulfonate group can then be used to conjugate the payload-linker construct to a nucleophilic amino acid residue (e.g., lysine or cysteine) on the antibody.

Diagram 4: Proposed ADC Conjugation Workflow A workflow diagram illustrating the potential use of this compound in ADC synthesis.

cluster_0 Step 1: Payload-Linker Synthesis cluster_1 Step 2: Antibody Conjugation payload Cytotoxic Payload payload_linker Payload-Linker Conjugate payload->payload_linker linker 3-(Methylsulfonyl)propyl methanesulfonate linker->payload_linker adc Antibody-Drug Conjugate payload_linker->adc antibody Monoclonal Antibody antibody->adc

The resulting sulfone and sulfonate ester linkages are generally stable in the bloodstream, ensuring that the potent payload is delivered specifically to the target cancer cells.

Safety and Handling

As a potent alkylating agent and a suspected carcinogen and mutagen, this compound must be handled with extreme caution in a laboratory setting.

Hazard Statements:

  • Harmful if swallowed.

  • Causes skin and serious eye irritation.

  • May cause an allergic skin reaction.

  • Suspected of causing genetic defects.

  • Suspected of causing cancer.

  • Suspected of damaging fertility or the unborn child.

Precautionary Measures:

  • Engineering Controls: All work should be conducted in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. Do not eat, drink, or smoke when using this product.

  • Storage: Store in a well-ventilated, secure area.

  • Disposal: Dispose of contents and container to an approved waste disposal plant.

Conclusion and Future Perspectives

This compound is a versatile bifunctional alkylating agent with significant, yet not fully explored, potential in drug development. Its analogy to busulfan provides a strong foundation for understanding its mechanism of action and potential therapeutic applications. The most promising area for its future application lies in the design of novel, stable, non-cleavable linkers for Antibody-Drug Conjugates. Further research is warranted to fully characterize its reactivity with various payloads and biomolecules, and to evaluate the stability and efficacy of ADCs constructed using this linker. As the field of bioconjugation continues to evolve, the unique properties of this compound may offer innovative solutions to the challenges of targeted drug delivery.

References

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An In-Depth Technical Guide to 3-(Methylsulfonyl)propyl Methanesulfonate: A Bifunctional Tool in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Alkylating Agent

In the landscape of modern medicinal chemistry and drug development, the precise assembly of complex molecular architectures is paramount. Small molecule intermediates that offer specific reactivity and structural motifs are the unsung heroes in the synthesis of novel therapeutics. Among these, 3-(Methylsulfonyl)propyl methanesulfonate stands out as a potent bifunctional alkylating agent, playing a crucial role as a versatile building block and linker. While not a therapeutic agent in itself, its unique chemical structure, possessing two distinct sulfonate-based functionalities, makes it an invaluable tool for researchers and scientists in the pharmaceutical industry. This guide provides an in-depth exploration of its synthesis, mechanism of action, and key applications, with a focus on its utility in the development of innovative antiviral agents.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and bioconjugation.

PropertyValueSource
IUPAC Name 3-methylsulfonylpropyl methanesulfonate[1]
CAS Number 357913-53-2[1]
Molecular Formula C₅H₁₂O₅S₂[1]
Molecular Weight 216.28 g/mol [2]
Appearance Colorless to pale yellow liquid (predicted)[2]
Solubility Soluble in water, alcohols, and ethers[2]

Core Directive: Synthesis of a Key Intermediate

The synthesis of this compound is a multi-step process that begins with a commercially available precursor, 3-(methylthio)propan-1-ol. The overall synthetic strategy involves the oxidation of the thioether to a sulfone, followed by the conversion of the terminal alcohol to a methanesulfonate ester.

Synthesis_Workflow A 3-(Methylthio)propan-1-ol B Oxidation A->B Oxidizing Agent (e.g., H₂O₂) C 3-(Methylsulfonyl)propan-1-ol B->C D Mesylation C->D Methanesulfonyl Chloride (MsCl), Base E 3-(Methylsulfonyl)propyl methanesulfonate D->E

Figure 1: Synthetic workflow for this compound.

Detailed Synthetic Protocol

This protocol outlines a plausible and scientifically sound method for the laboratory-scale synthesis of this compound, based on established organic chemistry principles.

Step 1: Oxidation of 3-(Methylthio)propan-1-ol to 3-(Methylsulfonyl)propan-1-ol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-(methylthio)-1-propanol (1 equivalent) in a suitable solvent such as methanol or acetic acid.[3]

  • Oxidation: Cool the solution in an ice bath. Slowly add an oxidizing agent, such as hydrogen peroxide (2.2 equivalents), dropwise to the solution while maintaining the temperature below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Workup and Isolation: Quench the reaction by adding a reducing agent, such as sodium sulfite, until a negative peroxide test is obtained. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3-(methylsulfonyl)propan-1-ol.[2]

Step 2: Mesylation of 3-(Methylsulfonyl)propan-1-ol

  • Reaction Setup: Dissolve 3-(methylsulfonyl)propan-1-ol (1 equivalent) in an anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a flask under an inert atmosphere (e.g., nitrogen or argon). Add a non-nucleophilic base, such as triethylamine (1.5 equivalents).[4]

  • Mesylation: Cool the mixture to 0°C in an ice bath. Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the solution.

  • Reaction Monitoring: Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC until the starting alcohol is consumed.

  • Workup and Isolation: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude this compound can be purified by column chromatography if necessary.[4]

Mechanism of Action: A Tale of Two Leaving Groups

The utility of this compound lies in its bifunctional nature. It possesses two electrophilic centers that can react with nucleophiles. The methanesulfonate ester is an excellent leaving group, readily displaced by nucleophiles in an S(_N)2 reaction. The sulfone group, while generally less reactive than the sulfonate ester, can also participate in nucleophilic substitution reactions under certain conditions, or more commonly, the entire 3-(methylsulfonyl)propyl moiety is incorporated into a target molecule.[5][6][7]

Figure 2: General mechanism of nucleophilic substitution on this compound.

The differential reactivity of the two sulfur-containing groups can potentially be exploited for sequential reactions, although in many applications, only the highly reactive methanesulfonate ester is utilized as the leaving group, with the sulfone acting as a stable, polar structural element in the final molecule.

Applications in Drug Development

Key Intermediate in Antiviral Synthesis: The Case of JNJ-53718678

A prominent example of the application of this compound is in the synthesis of JNJ-53718678 (Rilematovir), a potent and orally bioavailable fusion inhibitor of the Respiratory Syncytial Virus (RSV).[8][9][10][11] In the synthesis of this complex molecule, the 3-(methylsulfonyl)propyl group is introduced via alkylation of an indole nitrogen. This moiety is crucial for the overall pharmacological profile of the drug, likely contributing to its solubility, metabolic stability, and binding affinity to the RSV fusion protein.[10][12]

The synthesis of JNJ-53718678 highlights the role of this compound as a key building block for introducing a specific pharmacophore. The sulfone group, being polar and capable of hydrogen bonding, can significantly influence the drug's interaction with its biological target and its pharmacokinetic properties.

Homobifunctional Cross-linking Agent for Bioconjugation

As a homobifunctional molecule, this compound has the potential to be used as a cross-linking agent to study protein-protein interactions or to create protein conjugates.[13][14][15] The two methanesulfonate groups can react with nucleophilic residues on protein surfaces, such as the ε-amino group of lysine or the thiol group of cysteine.

The following is a generalized protocol for protein cross-linking using a homobifunctional methanesulfonate ester. This protocol is based on established methods for other amine-reactive cross-linkers and should be optimized for the specific proteins and desired outcome.[13][16]

  • Protein Preparation: Prepare the protein(s) to be cross-linked in a suitable amine-free buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-8.0) at a concentration of 1-5 mg/mL.

  • Cross-linker Preparation: Immediately before use, prepare a stock solution of this compound in an anhydrous, water-miscible solvent such as dimethyl sulfoxide (DMSO).

  • Cross-linking Reaction: Add the cross-linker stock solution to the protein solution to achieve a final molar excess of the cross-linker (e.g., 20- to 50-fold molar excess over the protein).

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Quenching: Stop the reaction by adding a quenching buffer containing a high concentration of a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Analysis: Analyze the cross-linked products by SDS-PAGE to observe the formation of higher molecular weight species, indicating successful cross-linking. Further analysis can be performed using mass spectrometry to identify the cross-linked residues.

Crosslinking_Workflow A Prepare Protein Solution (Amine-free buffer) C Add Cross-linker to Protein Solution A->C B Prepare Cross-linker Stock Solution (DMSO) B->C D Incubate (RT or 4°C) C->D E Quench Reaction (Tris or Glycine buffer) D->E F Analyze Products (SDS-PAGE, Mass Spec) E->F

Figure 3: General workflow for protein cross-linking using a homobifunctional reagent.

Safety and Handling

As an alkylating agent, this compound and related compounds should be handled with caution. Alkylating agents are often classified as potentially carcinogenic and mutagenic.[17]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion: A Versatile Tool for Chemical Innovation

This compound exemplifies the critical role of specialized chemical intermediates in advancing drug discovery and biochemical research. Its bifunctional nature, combining a highly reactive methanesulfonate leaving group with a stable sulfone moiety, provides chemists with a powerful tool for constructing complex molecules and probing biological systems. From its integral role in the synthesis of a promising antiviral therapeutic to its potential as a cross-linking agent, this compound underscores the importance of fundamental organic synthesis in the development of next-generation medicines and research tools. As the demand for more sophisticated and targeted therapies continues to grow, the utility of such versatile building blocks will undoubtedly expand, enabling the creation of novel molecular entities with enhanced efficacy and safety profiles.

References

  • Alegria-Schaffer, A. (2014). General protein-protein cross-linking. Methods in Enzymology, 539, 81-87.
  • BenchChem. (2025). A Comparative Analysis of Sulfonate Leaving Groups in SN2 Reactions. BenchChem.
  • Cockerill, G. S. (2020). JNJ-5371678, Defining a Role for Fusion Inhibitors in the Treatment of Respiratory Syncytial Virus. Journal of Medicinal Chemistry, 63(15), 8043–8045.
  • DeVincenzo, J. P., et al. (2018). Antiviral Activity of Oral JNJ-53718678 in Healthy Adult Volunteers Challenged With Respiratory Syncytial Virus: A Placebo-Controlled Study. The Journal of Infectious Diseases, 218(5), 748–756.
  • G-Biosciences. (n.d.). Sulfo-SMCC Crosslinking Protocol. Retrieved from [Link]

  • Master Organic Chemistry. (2015, March 10). All About Tosylates and Mesylates. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2025). Reactions of β-sultones and carbyl sulfates with nucleophiles. Retrieved from [Link]

  • Stevens, M., et al. (2018). An Expedient Synthetic Route to the Long-Acting RSV Inhibitor JNJ-6231 via Stereoselective Enzymatic Amination and Regioselective Alkylation. Organic Process Research & Development, 22(12), 1764–1771.
  • University of California, Irvine. (n.d.). Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. Retrieved from [Link]

  • Vendeville, S., et al. (2020). Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1 H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2 H-imidazo[4,5- c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus. Journal of Medicinal Chemistry, 63(15), 8046–8058.
  • Wikipedia. (n.d.). Methionol. Retrieved from [Link]

  • Yue, H.-L., & Klussmann, M. (2016). Acid-Catalyzed Oxidative Addition of Thiols to Olefins and Alkynes for a One-Pot Entry to Sulfoxides. Synlett, 27(17), 2505–2509.
  • ChemBK. (2024). 3-(Methylsulfonyl)propan-1-ol. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfone. Retrieved from [Link]

  • YouTube. (2014, January 27). Alcohol Substitution Reaction Resulting in the Formation of a Sulfonate Ester [Video]. YouTube. Retrieved from [Link]

  • National Toxicology Program. (n.d.). RoC Profile: Methyl Methanesulfonate. Retrieved from [Link]

Sources

Introduction: The Strategic Importance of a Bifunctional Reagent

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-(Methylsulfonyl)propyl Methanesulfonate

In the landscape of modern drug discovery and complex organic synthesis, molecules that serve as versatile building blocks are of paramount importance. This compound is one such molecule, incorporating two key functional groups: a sulfone (methylsulfonyl) and a mesylate (methanesulfonate). The sulfone group is a bioisostere for various functionalities and is recognized for its ability to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1] The methanesulfonate group is an excellent leaving group, making the molecule a potent alkylating agent for introducing the 3-(methylsulfonyl)propyl moiety into a target structure.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis of this compound. It moves beyond a simple recitation of steps to explore the mechanistic rationale, safety imperatives, and practical applications that underpin its synthesis, reflecting a Senior Application Scientist's perspective on robust and reproducible chemical methodology.

Part 1: Physicochemical Properties and Structural Analysis

A thorough understanding of a compound's properties is the foundation of any synthetic endeavor.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Key Physicochemical Properties

PropertyValueSource
IUPAC Name 3-methylsulfonylpropyl methanesulfonate[2]
CAS Number 357913-53-2[3]
Molecular Formula C₅H₁₂O₅S₂[2]
Molecular Weight 216.28 g/mol [3]
Appearance Expected to be a colorless to pale yellow liquid or low-melting solidInferred

Part 2: Synthesis Strategy and Mechanistic Rationale

The most logical and efficient pathway to synthesize this compound involves the esterification of a precursor alcohol, 3-(methylsulfonyl)propan-1-ol, with methanesulfonyl chloride (MsCl). This is a standard transformation known as mesylation.

The Causality of Experimental Choices:

  • Choice of Precursor: 3-(Methylsulfonyl)propan-1-ol is the ideal starting material as it already contains the required carbon backbone and the stable sulfone group. The primary alcohol provides a nucleophilic site for the subsequent reaction.

  • Choice of Reagent: Methanesulfonyl chloride is a highly reactive and commercially available reagent, making it the industry standard for introducing a mesylate group. The sulfur atom in MsCl is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.

  • Role of the Base: The reaction produces hydrochloric acid (HCl) as a byproduct. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential to neutralize this acid.[4] If not neutralized, the HCl can protonate the starting alcohol, deactivating it, or lead to undesired side reactions. A tertiary amine is chosen because it will not compete with the alcohol as a nucleophile.

  • Solvent and Temperature: The reaction is typically carried out in an aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), to prevent reaction with the solvent. It is initiated at a low temperature (e.g., 0 °C) to control the exothermic reaction between the alcohol and the highly reactive methanesulfonyl chloride, and then allowed to warm to room temperature to ensure the reaction goes to completion.[4]

Reaction Mechanism:

The synthesis proceeds via a nucleophilic acyl substitution mechanism at the sulfur atom.

G reagents Reactants: 3-(Methylsulfonyl)propan-1-ol Methanesulfonyl Chloride (MsCl) Triethylamine (Base) step1 Step 1: Nucleophilic Attack The hydroxyl group of the alcohol attacks the electrophilic sulfur atom of MsCl. reagents->step1 In aprotic solvent (e.g., DCM) at 0 °C intermediate Tetrahedral Intermediate step1->intermediate step2 Step 2: Elimination of Chloride The intermediate collapses, expelling a chloride ion (Cl⁻). intermediate->step2 protonated_product Protonated Product + Cl⁻ step2->protonated_product step3 Step 3: Deprotonation Triethylamine deprotonates the oxonium ion, forming the final product and triethylammonium chloride. protonated_product->step3 final_product Final Products: This compound Triethylammonium Chloride (Salt) step3->final_product

Caption: Generalized mechanism for the mesylation of an alcohol.

Part 3: Detailed Experimental Protocol

This protocol is a self-validating system. Each step, from reagent stoichiometry to purification, is designed for high yield and purity, with clear checkpoints for reaction monitoring.

Table 2: Reagents and Materials for Synthesis

Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Equiv.
3-(Methylsulfonyl)propan-1-olC₄H₁₀O₃S138.195.00 g36.181.0
Methanesulfonyl ChlorideCH₃SO₂Cl114.554.98 g (3.48 mL)43.421.2
Triethylamine (TEA)(C₂H₅)₃N101.195.49 g (7.56 mL)54.271.5
Dichloromethane (DCM)CH₂Cl₂84.93100 mL--
Saturated NaHCO₃ (aq)--50 mL--
Brine (Saturated NaCl aq)--50 mL--
Anhydrous MgSO₄MgSO₄120.37~5 g--

Experimental Workflow Diagram:

workflow setup 1. Reaction Setup - Dry glassware under inert atmosphere (N₂) - Dissolve alcohol in DCM cool 2. Cooling - Cool solution to 0 °C in an ice bath setup->cool add_base 3. Base Addition - Add Triethylamine (TEA) cool->add_base add_mscl 4. MsCl Addition - Add Methanesulfonyl Chloride dropwise over 15 min add_base->add_mscl react 5. Reaction - Stir at 0 °C for 30 min - Warm to room temp, stir for 2-4 h add_mscl->react monitor 6. Monitoring (TLC) - Check for consumption of starting material react->monitor quench 7. Work-up: Quench - Add sat. NaHCO₃ solution monitor->quench If complete extract 8. Work-up: Extraction - Separate layers - Extract aqueous layer with DCM (2x) quench->extract wash 9. Work-up: Wash - Combine organic layers - Wash with brine extract->wash dry 10. Drying & Filtration - Dry over MgSO₄ - Filter wash->dry concentrate 11. Concentration - Remove solvent under reduced pressure dry->concentrate purify 12. Purification - Column chromatography (e.g., Ethyl Acetate/Hexane) concentrate->purify characterize 13. Characterization - NMR, IR, Mass Spectrometry purify->characterize

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Methodology:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, add 3-(methylsulfonyl)propan-1-ol (5.00 g, 36.18 mmol).

  • Dissolution: Add anhydrous dichloromethane (100 mL) and stir until the solid is fully dissolved.

  • Cooling and Base Addition: Cool the flask in an ice-water bath to 0 °C. Add triethylamine (7.56 mL, 54.27 mmol) via syringe.

  • Reagent Addition: Slowly add methanesulfonyl chloride (3.48 mL, 43.42 mmol) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not rise above 5 °C. A white precipitate (triethylammonium chloride) will form.

  • Reaction Progression: Stir the reaction mixture at 0 °C for an additional 30 minutes. Afterwards, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is no longer visible.

  • Work-up:

    • Quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with 25 mL portions of DCM.

    • Combine all organic layers and wash with 50 mL of brine.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Part 4: Safety and Handling Imperatives

Working with sulfonyl chlorides demands strict adherence to safety protocols. Methanesulfonyl chloride is highly toxic, corrosive, and reacts violently with water.[5][6][7]

Table 3: Mandatory Personal Protective Equipment (PPE)

ItemSpecificationRationale
Eye Protection Safety goggles and a full-face shieldProtects against splashes of corrosive chemicals.[7]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene)Prevents skin contact; MsCl is toxic if absorbed through the skin.[5][6]
Body Protection Chemical-resistant lab coat or apronProtects against spills and contamination of personal clothing.[5]
Respiratory Use only in a certified chemical fume hoodPrevents inhalation of toxic and corrosive vapors.[6][8]

Handling and Storage:

  • Handling: Always handle methanesulfonyl chloride in a well-ventilated chemical fume hood.[5] Ensure all glassware is scrupulously dry. Ground equipment to prevent static discharge.[9]

  • Storage: Store MsCl in a cool, dry place away from moisture, in a tightly sealed, corrosion-resistant container.[5][7]

  • Spill Response: For small spills, absorb with an inert material like vermiculite and dispose of as hazardous waste.[5] For large spills, evacuate the area.[6] Neutralize hydrolyzed acid carefully with sodium bicarbonate solution.[5]

Part 5: Applications in Drug Development

The 3-(methylsulfonyl)propyl moiety is a valuable component in modern medicinal chemistry. Its inclusion in a molecule can enhance pharmacological properties. A prominent example is found in the development of JNJ-53718678, an orally bioavailable fusion inhibitor of the Respiratory Syncytial Virus (RSV).[10] The drug's structure features a 3-(methylsulfonyl)propyl group attached to an indole core, highlighting the relevance of this specific building block in the creation of complex and potent therapeutic agents.[10] The synthesis of intermediates like this compound is a critical step in enabling the exploration of such structures in drug discovery programs.

Conclusion

The synthesis of this compound via the mesylation of its corresponding alcohol is a robust and scalable process. This guide has detailed the critical parameters for its successful execution, from the mechanistic underpinnings and reagent choice to a comprehensive, safety-conscious experimental protocol. For scientists in drug development, mastering the synthesis of such bifunctional building blocks is not merely an academic exercise; it is a foundational capability that unlocks access to novel chemical space and facilitates the creation of next-generation therapeutics.

References

  • HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices.
  • Loba Chemie. (2015). METHANESULFONYL CHLORIDE FOR SYNTHESIS MSDS.
  • CDH Fine Chemical. (n.d.). Methane Sulphonyl Chloride CAS No 124-63-0 MATERIAL SAFETY DATA SHEET.
  • NOAA. (n.d.). METHANESULFONYL CHLORIDE. CAMEO Chemicals.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • FUJIFILM Wako. (2024). SAFETY DATA SHEET - Methanesulfonyl Chloride.
  • Vendeville, S., et al. (2020). Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1 H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2 H-imidazo[4,5- c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus. Journal of Medicinal Chemistry, 63(15), 8046-8058. Retrieved from [Link]

  • PharmaBlock. (n.d.). Application of Methylsulfone in Drug Discovery.
  • PrepChem. (n.d.). Synthesis of 3-methylsulfonylamino4-phenoxyanisole. Retrieved from [Link]

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physical and chemical properties of sulfonate esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of Sulfonate Esters

Authored by: Gemini, Senior Application Scientist

Abstract

Sulfonate esters are a cornerstone of modern organic synthesis and play a pivotal role in the pharmaceutical sciences. Characterized by the R-SO₂-OR' functional group, their utility is primarily derived from the exceptional stability of the sulfonate anion, which makes it an outstanding leaving group. This guide provides a comprehensive exploration of the core . We will delve into their structure, reactivity, synthesis, and stability, with a particular focus on the mechanistic principles that govern their behavior. For researchers, scientists, and drug development professionals, a deep understanding of these properties is crucial for designing robust synthetic routes, developing stable drug formulations, and ensuring the safety and purity of active pharmaceutical ingredients (APIs).

Introduction to Sulfonate Esters

Sulfonate esters, also known as sulfonic acid esters, are organic compounds featuring a sulfonyl group connected to both an alkyl/aryl group (R) and an alkoxy/aryloxy group (OR').[1] They are formally esters of sulfonic acids.[1] Their significance in chemistry stems from their dual nature: they are stable enough to be isolated and handled, yet possess a highly reactive site that facilitates a wide array of chemical transformations.

The primary utility of sulfonate esters lies in their ability to convert a poor leaving group, the hydroxyl group (-OH) of an alcohol, into an excellent leaving group.[2] The hydroxide anion (OH⁻) is a strong base and thus a poor leaving group, making direct nucleophilic substitution or elimination reactions of alcohols unfavorable.[3] By converting the alcohol to a sulfonate ester, the leaving group becomes a sulfonate anion (RSO₃⁻), which is the conjugate base of a strong sulfonic acid and therefore a very weak, stable base.[4] This "activation" of the alcohol opens the door to numerous synthetic possibilities.[2]

Commonly used sulfonate esters in organic chemistry include:

  • Tosylates (Ts): p-toluenesulfonate esters

  • Mesylates (Ms): Methanesulfonate esters

  • Triflates (Tf): Trifluoromethanesulfonate esters

  • Besylates (Bs): Benzenesulfonate esters

These esters are integral to many reactions, including substitution, elimination, reduction, and transition-metal-catalyzed cross-coupling reactions.[5] Furthermore, the sulfonate moiety is a key structural feature in many pharmaceuticals and agrochemicals.[5][6]

Molecular Structure and Bonding

The geometry around the central sulfur atom in a sulfonate ester is approximately tetrahedral. The sulfur atom is bonded to two oxygen atoms via double bonds, one oxygen atom of the ester linkage via a single bond, and one carbon atom of the R group.

The exceptional stability of the resulting sulfonate anion upon cleavage of the C-O bond is the key to its effectiveness as a leaving group. This stability arises from the delocalization of the negative charge across the three oxygen atoms through resonance.[7]

Caption: Resonance stabilization of the sulfonate anion.

The electron-withdrawing nature of the R group on the sulfonyl moiety significantly influences the leaving group ability. Strongly electron-withdrawing groups, like the trifluoromethyl group in triflates, further stabilize the resulting anion, making triflates exceptionally good leaving groups.[8]

Physical Properties

The physical properties of sulfonate esters vary widely depending on the nature of the R and R' groups. Generally, they are colorless and stable compounds.[1]

PropertyDescriptionFactors of Influence
State Can be liquids or crystalline solids at room temperature.Molecular weight, symmetry, and intermolecular forces.
Solubility Generally soluble in a range of organic solvents. Their polarity can be tuned by the R and R' groups.Hydrophobicity/hydrophilicity of R and R' groups.
Melting/Boiling Point Generally higher than the corresponding alcohols due to increased molecular weight and polarity.Increases with molecular weight and stronger intermolecular forces.
Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of sulfonate esters.[9]

TechniqueKey Spectroscopic Features
Infrared (IR) Spectroscopy Strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds typically appear in the regions of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively.[10][11]
Nuclear Magnetic Resonance (NMR) ¹H NMR: Protons on the carbon alpha to the sulfonate oxygen (R'-CH-O-SO₂R) are deshielded and typically appear around 4.0-5.0 ppm. ¹³C NMR: The alpha-carbon is also deshielded, appearing in the 60-80 ppm range.
Mass Spectrometry (MS) Molecular ion peaks can sometimes be observed. Fragmentation patterns often involve the cleavage of the C-O or S-O bonds, providing structural information.

Chemical Properties and Reactivity

The Premier Leaving Group

The defining chemical property of sulfonate esters is the superb leaving group ability of the sulfonate moiety.[5] This reactivity is a direct consequence of the stability of the sulfonate anion. The order of leaving group ability among common sulfonates is directly related to the acidity of the corresponding sulfonic acid:

Triflate (CF₃SO₃⁻) > Tosylate (CH₃C₆H₄SO₃⁻) > Mesylate (CH₃SO₃⁻) [8]

This hierarchy stems from the inductive effect of the R group. The potent electron-withdrawing trifluoromethyl group in triflates makes the triflate anion the most stable and thus the best leaving group.[4][8]

Nucleophilic Substitution and Elimination Reactions

Due to their excellent leaving groups, sulfonate esters readily undergo nucleophilic substitution (Sₙ2 and Sₙ1) and elimination (E2 and E1) reactions.[3][5] The reaction pathway is dependent on the substrate structure (primary, secondary, tertiary), the nature of the nucleophile/base, and the reaction conditions.

  • Sₙ2 Reactions: Primary and secondary sulfonate esters react readily with a wide range of nucleophiles via an Sₙ2 mechanism. This is a cornerstone reaction in synthetic chemistry for forming new C-C, C-O, C-N, and C-X bonds. The formation of the sulfonate ester from an alcohol proceeds with retention of stereochemistry at the carbon center, as the C-O bond is not broken. The subsequent Sₙ2 attack occurs with inversion of stereochemistry.[2]

  • Sₙ1 Reactions: Tertiary sulfonate esters, and secondary esters under solvolytic conditions, can react via an Sₙ1 mechanism, proceeding through a carbocation intermediate.

  • Elimination Reactions: In the presence of strong, non-nucleophilic bases, sulfonate esters can undergo elimination reactions to form alkenes.

Reaction_Pathways cluster_0 Starting Material cluster_1 Activation Step cluster_2 Reaction Pathways Alcohol R'-OH (Alcohol) SulfonateEster R'-OSO₂R (Sulfonate Ester) Alcohol->SulfonateEster + RSO₂Cl, Base SN2 Sₙ2 Product (Inversion) SulfonateEster->SN2 + Strong Nucleophile SN1 Sₙ1 Product (Racemization) SulfonateEster->SN1 Weak Nucleophile / Solvolysis Elimination Elimination Product (Alkene) SulfonateEster->Elimination + Strong, Non-nucleophilic Base

Caption: General reaction pathways involving sulfonate esters.

Stability and Hydrolysis

While valued for their reactivity, the stability of sulfonate esters is a critical consideration, especially in process chemistry and drug development.[9][10]

  • Thermal Stability: The thermal decomposition temperature depends on the structure of the alcohol component; esters of primary alcohols are generally more stable than those of secondary or tertiary alcohols.[9]

  • Hydrolysis: Sulfonate esters can be hydrolyzed back to the alcohol and sulfonic acid. The mechanism of hydrolysis can involve either cleavage of the carbon-oxygen bond (BAL1-E1) or the sulfur-oxygen bond.[12] The rate of hydrolysis is influenced by factors such as pH and the presence of water. For instance, the addition of water to an anhydrous system can significantly suppress the formation of sulfonate esters and promote their degradation via hydrolysis.[13]

  • Stability to Reaction Conditions: The stability of different sulfonate esters varies under different conditions (acidic, basic, nucleophilic, reducing). For example, isopropyl sulfonates are labile to strong acids, while trichloroethyl (TCE) sulfonates are stable to acid but labile to basic nucleophiles and reducing conditions.[14][15] This differential stability allows for their use as protecting groups that can be selectively removed.[16]

Synthesis of Sulfonate Esters

The most prevalent method for synthesizing sulfonate esters is the reaction of an alcohol with a sulfonyl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine.[5][8] The base serves to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of a Tosylate Ester

This protocol describes a general procedure for the tosylation of a primary alcohol.

Materials:

  • Primary Alcohol (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq)

  • Anhydrous Pyridine or Dichloromethane (DCM) as solvent

  • Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (if using DCM)

  • Stir bar, round-bottom flask, ice bath

Procedure:

  • Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq) in anhydrous pyridine or DCM in a round-bottom flask equipped with a stir bar.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the stirred solution. If using DCM as a solvent, add TEA (1.5 eq) or a catalytic amount of DMAP along with the TsCl.

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[8]

  • Workup: Once the reaction is complete, quench by adding cold water. If DCM was used, transfer the mixture to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers.

  • Purification: Wash the combined organic layers sequentially with dilute HCl (to remove pyridine/TEA), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[8]

  • Final Product: The crude product can be further purified by column chromatography or recrystallization to yield the pure tosylate ester.

Role in Drug Development and Safety Considerations

Sulfonate esters and their parent sulfonic acids are widely used in the pharmaceutical industry.[17][18] Sulfonic acids are often used to form salts of basic drug molecules, improving their solubility and stability.[17]

However, a significant concern in drug development is the potential for the formation of genotoxic sulfonate ester impurities.[13][17] Small alkyl sulfonates, such as ethyl methanesulfonate (EMS), are known alkylating agents that can react with DNA and are potentially mutagenic and carcinogenic.[13][19]

This issue gained prominence with the withdrawal of the drug Viracept (nelfinavir mesylate) in 2007 due to contamination with EMS.[17][18] Consequently, regulatory agencies now require rigorous assessment and control of potential sulfonate ester impurities in any process where a sulfonic acid is used in the presence of an alcohol (e.g., as a solvent or reagent).[17]

Kinetic studies have shown that the formation of these esters requires specific conditions, typically high concentrations of both sulfonic acid and alcohol with little to no water present.[13][19] The risk of formation is negligible if any acid present is neutralized with even a slight excess of base.[13][19] Process chemists must design manufacturing processes to minimize this risk by controlling parameters such as temperature, stoichiometry, and water content.[20][21] Sensitive analytical methods, such as HPLC, are required to detect and quantify these impurities at trace levels.[22]

Conclusion

Sulfonate esters are a versatile and indispensable class of compounds in chemical science. Their properties are dominated by the stability of the sulfonate anion, which makes them one of the most effective leaving groups in organic synthesis. This reactivity allows for the facile conversion of alcohols into a vast array of other functional groups. For professionals in research and drug development, a thorough understanding of the synthesis, reactivity, stability, and potential risks associated with sulfonate esters is not merely academic—it is essential for innovation, process optimization, and ensuring the safety and efficacy of pharmaceutical products.

References

  • Ngassa, F. N. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290. [Link]

  • Periodic Chemistry. (2019). Sulfonate Esters. [Link]

  • Wikipedia. (n.d.). Sulfonate. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). [Link]

  • Oisaki, K. (2025). Recent advances in the synthesis and transformations of sulfinate esters. RSC Chemical Biology. [Link]

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  • Hendrickson, T. L., & Anderson, K. S. (2005). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Journal of the American Chemical Society, 127(40), 13977-13983. [Link]

  • Mori, A., Nagayama, M., & Mandai, H. (1974). Mechanism and Reactivity of Hydrolysis of Aliphatic Sulfonate Esters. Bulletin of the Chemical Society of Japan, 47(7), 1845-1848. [Link]

  • Pearson Education. (2022). Leaving Group Conversions - Sulfonyl Chlorides. [Link]

  • Houlihan, F. M., et al. (1995). Thermal Stability of Sulfonate Ester Photoacid Generators in Phenolic Matrixes. Chemistry of Materials, 7(9), 1745-1753. [Link]

  • Hengge, A. C., et al. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 78(24), 12345–12353. [Link]

  • Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates. Organic Process Research & Development, 14(4), 999-1007. [Link]

  • LibreTexts Chemistry. (2014). Converting an Alcohol to a Sulfonate Ester. [Link]

  • The Organic Chemistry Tutor. (2023). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. [Link]

  • Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99(7), 2948-2961. [Link]

  • PQRI. (n.d.). Sulfonate Esters – How Real is the Risk? [Link]

  • Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development, 14(4), 999-1007. [Link]

  • Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of Organic Chemistry, 75(13), 4632-4635. [Link]

  • ResearchGate. (n.d.). The Utility of Sulfonate Salts in Drug Development. [Link]

  • Organic Chemistry Explained. (2020). 02.10 Sulfonate Esters: Electrophilic Derivatives of Alcohols [Video]. YouTube. [Link]

  • Miller, S. C. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. The Journal of Organic Chemistry, 75(13), 4632-4635. [Link]

  • PQRI. (n.d.). Sulfonate Esters - How Real is the Risk? [Link]

  • Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC - NIH. [Link]

  • ResearchGate. (n.d.). Physicochemical properties of α-sulfonated fatty acid esters. [Link]

  • ResearchGate. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. [Link]

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An In-Depth Technical Guide to the Safe Handling of 3-(Methylsulfonyl)propyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the critical safety protocols and handling procedures for 3-(Methylsulfonyl)propyl methanesulfonate (CAS No. 191261-66-4), a potent alkylating agent. Adherence to these guidelines is essential to mitigate the significant health risks associated with this compound and to ensure a safe laboratory environment.

Core Hazard Profile & Mechanistic Overview

This compound is classified as a hazardous substance with a significant risk profile. Its primary danger stems from its function as a bifunctional alkylating agent. The methanesulfonate (mesylate) groups are excellent leaving groups, making the molecule highly reactive towards nucleophiles, including water and, critically, biological macromolecules like DNA and proteins. This reactivity is the basis for its utility in chemical synthesis but also for its profound toxicity.

Mechanism of Toxicity: The electrophilic nature of the molecule allows it to form covalent bonds with the nucleophilic centers in DNA bases. This alkylation can lead to DNA damage, strand breaks, and cross-linking, which, if not repaired by cellular mechanisms, can result in mutagenesis (genetic defects), carcinogenesis (cancer), and cytotoxicity. These effects also underpin its potential to cause damage to reproductive health.[1]

Due to this high reactivity and hazardous nature, a multi-layered safety approach encompassing engineering controls, stringent personal protective equipment (PPE) protocols, and meticulous handling procedures is not merely recommended but mandatory.

GHS Classification & Hazard Statements

Understanding the Globally Harmonized System (GHS) classification is the first step in risk assessment. This compound is associated with multiple severe hazard classes.

Hazard ClassGHS CodeDescriptionCitation
Acute Toxicity, OralH302Harmful if swallowed
Skin IrritationH315Causes skin irritation
Allergic Skin ReactionH317May cause an allergic skin reaction
Serious Eye IrritationH319Causes serious eye irritation
Germ Cell MutagenicityH340May cause genetic defects
CarcinogenicityH350May cause cancer
Reproductive ToxicityH361Suspected of damaging fertility or the unborn child

These classifications necessitate that the compound be handled only by trained personnel who are fully aware of the risks and the required safety precautions.[2]

The Self-Validating Safety Workflow: From Receipt to Disposal

A self-validating safety system is one where checks and verifications are integrated into the standard workflow. The following protocol is designed to create such a system, minimizing the potential for exposure at every stage.

Receiving and Initial Inspection
  • Verification: Upon receipt, immediately verify the container's integrity. Check for any signs of damage, leaks, or compromised seals.

  • Quarantine: If any damage is suspected, the container should be treated as a spill. Do not handle it further. Move it to a designated quarantine area within a fume hood and notify the Chemical Hygiene Officer or responsible person.[3]

  • Labeling: Ensure the manufacturer's label is legible and GHS pictograms are present. Add a laboratory-specific label indicating the date of receipt and the responsible user.

  • SDS Accessibility: Confirm that the Safety Data Sheet (SDS) is readily available, either in a physical binder or accessible digitally in the immediate laboratory area.[2]

Engineering Controls: The Primary Barrier

Primary containment is the most critical factor in preventing exposure.

  • Chemical Fume Hood: All work involving this compound, including weighing, aliquoting, and reaction setup, must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm).

  • Ventilation: The laboratory must have adequate general ventilation, with negative pressure relative to adjacent non-laboratory areas.[4]

  • Restricted Access: The area where this compound is stored and handled should be a designated, controlled-access zone, clearly marked with appropriate hazard warnings.[5]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for robust engineering controls but is essential to protect against residual risks like splashes or unforeseen contact.[2]

  • Hand Protection: Wear double-layered nitrile gloves. The outer glove should be changed immediately upon suspected contact or at regular intervals (e.g., every 30-60 minutes). Do not wear reusable gloves, as permeation by alkylating agents can be difficult to detect. Inspect gloves for any signs of degradation before each use.[4][5]

  • Eye and Face Protection: Chemical safety goggles that provide a full seal around the eyes are mandatory.[1] When there is a significant risk of splashing, a full-face shield must be worn in addition to goggles.[3]

  • Body Protection: A fully buttoned, long-sleeved laboratory coat is required. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.

  • Respiratory Protection: While a properly functioning fume hood should prevent inhalation exposure, a NIOSH-approved respirator with an organic vapor cartridge may be required for non-routine operations such as spill cleanup or if engineering controls fail.[1]

Core Laboratory Handling Protocols

These step-by-step procedures are designed to minimize aerosol generation and direct contact.[5]

Protocol: Weighing and Aliquoting
  • Preparation: Designate a specific area within the fume hood for this task. Cover the work surface with disposable, absorbent, plastic-backed paper.

  • Tool Assembly: Use dedicated, clearly labeled spatulas and glassware. Have waste containers (one for solid waste, one for liquid) pre-labeled and ready within the hood.

  • Dispensing: Open the primary container slowly. Use a clean, dedicated spatula to carefully transfer the required amount of the solid compound to a tared, sealed container. Avoid any actions that could generate dust or aerosols.

  • Cleaning: After dispensing, carefully wipe the spatula and any contaminated surfaces with a solvent-moistened cloth (e.g., isopropanol), placing the used cloth directly into the solid hazardous waste container.

  • Sealing: Securely close the primary container and the newly created aliquot. Wipe the exterior of both containers before removing them from the designated area of the hood.

Protocol: Emergency Spill Response

A rapid, well-rehearsed response is critical to managing spills and preventing wider contamination.

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or outside of a containment device, evacuate the immediate area.

  • Assess & Isolate: From a safe distance, assess the extent of the spill. If it is manageable and you are trained to handle it, proceed. If not, contact your institution's emergency response team. Restrict access to the area.

  • Contain: For liquid spills, cover with an inert absorbent material (e.g., vermiculite or a commercial chemical spill pillow). Do not use combustible materials like paper towels as the primary absorbent.

  • Neutralize (If Applicable): Some protocols for alkylating agents recommend deactivation. A common deactivating solution is 10% sodium thiosulfate. This step should only be performed if it is part of your institution's approved procedure and you are trained to do so.

  • Clean-Up: Wearing appropriate PPE (including respiratory protection if necessary), carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly, starting from the outer edge and working inward. Use a deactivating solution followed by soap and water.

  • Report: Fully document the incident according to your institution's policies.

Spill_Response_Workflow spill Spill Occurs alert Alert Personnel in Immediate Area spill->alert assess Assess Spill Size & Location alert->assess is_major Is Spill Major? (Large, Outside Hood) assess->is_major Evaluate evacuate Evacuate Area & Call Emergency Response is_major->evacuate Yes is_minor Is Spill Minor? (Small, Contained) is_major->is_minor No end_node End evacuate->end_node is_minor->assess Unsure ppe Don Full PPE (Double Gloves, Goggles, Respirator if needed) is_minor->ppe Yes contain Contain Spill with Inert Absorbent ppe->contain cleanup Collect Waste into Sealed Hazardous Container contain->cleanup decon Decontaminate Area (e.g., 10% Sodium Thiosulfate, then soap & water) cleanup->decon report Document Incident & Report to Supervisor decon->report report->end_node

Caption: Decision workflow for responding to a chemical spill.

Storage & Disposal

Storage Requirements
  • Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Security: The storage location (e.g., a dedicated cabinet) must be locked to restrict access to authorized personnel only.

  • Container: Keep the container tightly sealed and upright to prevent leaks.

Waste Disposal
  • Segregation: All waste contaminated with this compound, including disposable labware, gloves, absorbent paper, and excess chemical, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazard pictograms.

  • Procedure: Dispose of the waste through your institution's licensed hazardous waste disposal program.[1] Do not attempt to dispose of this chemical down the drain or in regular trash.

First Aid & Exposure Response

Immediate and correct action is vital in the event of an exposure.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth) and seek immediate medical attention.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Call a poison control center or seek immediate medical attention.[1]

For any exposure, no matter how minor it may seem, obtaining a medical evaluation is crucial. Provide the attending physician with the Safety Data Sheet (SDS) for the compound.

Lab_Workflow_Safety_Checkpoints cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Post-Execution Phase receive Receive & Inspect Chemical sds Verify SDS is Accessible receive->sds ppe_check Don & Inspect Required PPE sds->ppe_check hood_check Verify Fume Hood Functionality ppe_check->hood_check weigh Weigh & Aliquot (Inside Hood) hood_check->weigh reaction Perform Reaction weigh->reaction decon Decontaminate Work Area & Tools reaction->decon waste Segregate & Seal Hazardous Waste decon->waste storage Return Chemical to Secure Storage waste->storage dpe Doff PPE & Wash Hands storage->dpe

Sources

3-(Methylsulfonyl)propyl methanesulfonate molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(Methylsulfonyl)propyl Methanesulfonate

Authored by: A Senior Application Scientist

Introduction: Unpacking a Key Bifunctional Reagent

In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the successful development of novel molecular entities. This compound is a specialized reagent that, while not a household name, embodies the principles of rational drug design and efficient synthesis. Its utility stems from its bifunctional nature: it incorporates a metabolically robust methylsulfonyl (sulfone) group and a highly reactive methanesulfonate (mesylate) ester. This guide provides an in-depth analysis of this compound, intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of its properties, synthesis, and strategic applications. We will explore the causality behind its reactivity and the practical methodologies for its use, grounded in established chemical principles.

Part 1: Core Physicochemical and Structural Properties

A molecule's function is dictated by its structure and physical properties. This compound is a small molecule designed for purpose, with two distinct sulfur-containing functional groups separated by a propyl linker.

The methylsulfonyl group is a key pharmacophore in modern drug design. It is a strong hydrogen bond acceptor and is prized for its ability to enhance aqueous solubility and improve pharmacokinetic profiles by occupying pockets that favor polar interactions.[1] Furthermore, the sulfone group is exceptionally stable and resistant to metabolic degradation, making it an attractive feature for increasing the in vivo half-life of a drug candidate.[1]

On the other end of the propyl chain lies the methanesulfonate group. The mesylate anion is an excellent leaving group due to the resonance stabilization of its negative charge. This property makes the terminal propyl carbon highly electrophilic and susceptible to nucleophilic attack, positioning the molecule as a potent alkylating agent for introducing the methylsulfonylpropyl moiety into a target structure.

G cluster_sulfone Methylsulfonyl Group (Sulfone) cluster_mesylate Methanesulfonate Group (Mesylate) S1 S O1 O S1->O1 O2 O S1->O2 C1 CH₃ S1->C1 C2 CH₂ S1->C2 S2 S O3 O S2->O3 O4 O S2->O4 O5 O S2->O5 C5 CH₃ S2->C5 C3 CH₂ C2->C3 C4 CH₂ C3->C4 C4->O5

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight 216.28 g/mol (or 216.3 g/mol )[2][3][4]
Molecular Formula C₅H₁₂O₅S₂[2][4][5]
CAS Number 357913-53-2[2][3][4]
IUPAC Name 3-methylsulfonylpropyl methanesulfonate[4]
SMILES CS(=O)(=O)CCCOS(=O)(=O)C[3][4]
Monoisotopic Mass 216.01261583 Da[4]
Storage Sealed in dry, room temperature conditions[3]

Part 2: Synthesis and Mechanistic Rationale

While specific proprietary synthesis routes may vary, the preparation of this compound follows a logical and well-established chemical pathway. The core transformation is the mesylation of the corresponding alcohol, 3-(methylsulfonyl)propan-1-ol. This reaction is a cornerstone of organic synthesis for converting a poor leaving group (hydroxyl, -OH) into an excellent one (mesylate, -OMs).

Expertise in Action: Why Mesylation?

The choice of mesylation over other methods (e.g., tosylation or conversion to an alkyl halide) is often one of practicality and efficiency. Methanesulfonyl chloride is a readily available, highly reactive liquid reagent. The reaction proceeds cleanly under mild conditions, typically at or below room temperature, and the mesylate product is often crystalline and easily purified. The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride, followed by deprotonation, usually by a non-nucleophilic base.

G start Starting Material: 3-(Methylsulfonyl)propan-1-ol reaction Reaction Vessel (0°C to Room Temp) start->reaction reagents Reagents: - Methanesulfonyl Chloride (MsCl) - Non-nucleophilic Base (e.g., Et₃N) - Aprotic Solvent (e.g., DCM) reagents->reaction Addition workup Aqueous Workup: - Wash with dilute HCl (removes base) - Wash with brine (removes water) reaction->workup Quench & Extract purification Purification: - Dry over Na₂SO₄ - Filter - Concentrate in vacuo - Recrystallization/Chromatography workup->purification product Final Product: 3-(Methylsulfonyl)propyl Methanesulfonate purification->product

Self-Validating Experimental Protocol: Synthesis

This protocol provides a robust, step-by-step methodology for the laboratory-scale synthesis.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add 3-(methylsulfonyl)propan-1-ol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Inert Atmosphere: Purge the flask with dry nitrogen and cool the solution to 0°C using an ice-water bath.

    • Causality: An inert atmosphere prevents side reactions with atmospheric moisture. Cooling is critical to control the exothermicity of the reaction between the base and methanesulfonyl chloride.

  • Base Addition: Add triethylamine (Et₃N, 1.2 eq) dropwise via syringe. Stir for 5 minutes.

    • Causality: Triethylamine acts as a non-nucleophilic base to quench the hydrochloric acid (HCl) byproduct of the reaction. Using a slight excess ensures complete neutralization.

  • Mesylation: Add methanesulfonyl chloride (MsCl, 1.1 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5°C.

    • Causality: Slow, controlled addition of the mesylating agent prevents a rapid, uncontrolled exotherm and minimizes the formation of impurities.

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction & Washing: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and finally, brine.

    • Trustworthiness: This washing sequence is self-validating. The acid wash removes residual triethylamine, the bicarbonate wash removes any remaining acidic species, and the brine wash begins the drying process.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography to afford the pure this compound.

Part 3: Applications in Drug Development and Research

The true value of this compound lies in its application as a bifunctional linker or building block in the synthesis of more complex molecules, particularly in drug discovery.[1][6]

Role as an Alkylating Agent and Linker

The primary function of this reagent is to covalently attach the 3-(methylsulfonyl)propyl- group to a nucleophilic center (such as an amine, thiol, or alcohol) on a target molecule. This is a classic SN2 reaction where the nucleophile attacks the terminal carbon, displacing the stable mesylate leaving group.

This strategy is employed for several reasons:

  • Linker/Spacer: The propyl chain acts as a flexible three-carbon spacer, allowing chemists to connect two different molecular fragments or to position a key pharmacophore at an optimal distance from a protein binding site.

  • Pharmacokinetic Modulation: As previously mentioned, the introduction of the methylsulfonyl group can significantly improve a molecule's drug-like properties.[1] It can enhance solubility, increase metabolic stability, and introduce a potent hydrogen bond acceptor. This is a common strategy in lead optimization to address issues of poor solubility or rapid metabolism.[7]

  • Intermediate in Complex Syntheses: This reagent is a valuable intermediate in multi-step syntheses. For example, it has been used in the development of potent antiviral agents, such as inhibitors of the Respiratory Syncytial Virus (RSV).[6] In such contexts, it serves to install a side chain that is critical for biological activity.

G cluster_reagents Reactants cluster_product Product reagent 3-(Methylsulfonyl)propyl Methanesulfonate reaction SN2 Alkylation Reaction (Base, Solvent) reagent->reaction nucleophile Core Molecule with Nucleophile (e.g., R-NH₂) nucleophile->reaction product Modified Molecule (R-NH-CH₂CH₂CH₂-SO₂CH₃) byproduct Byproducts (Mesylate Anion, H⁺) reaction->product reaction->byproduct

References

  • This compound | C5H12O5S2 | CID 10262758 . PubChem, National Center for Biotechnology Information. [Link]

  • Propyl methanesulfonate | C4H10O3S | CID 74705 . PubChem, National Center for Biotechnology Information. [Link]

  • Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1 H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2 H-imidazo[4,5- c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus . PubMed, National Library of Medicine. [Link]

  • US10696657B2 - Methods and intermediates for preparing therapeutic compounds.
  • Synthesis of 3-methylsulfonylamino4-phenoxyanisole . PrepChem.com. [Link]

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Solubility Profile of 3-(Methylsulfonyl)propyl methanesulfonate in Organic Solvents: A Physicochemical and Methodological Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the Research Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(Methylsulfonyl)propyl methanesulfonate (CAS No. 357913-53-2). While specific quantitative solubility data for this compound is not extensively published, this document synthesizes its known physicochemical properties to provide a robust theoretical solubility assessment. More critically, it offers a detailed, field-proven experimental protocol for accurately determining its solubility in a range of organic solvents. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems for applications in synthesis, purification, and formulation.

Introduction and Scientific Context

This compound is a bifunctional molecule containing two sulfonate ester groups. Its structure suggests utility as a crosslinking agent or as a reactive intermediate in the synthesis of more complex molecules, particularly in pharmaceutical development.[1] The presence of both a sulfone and a sulfonate ester imparts a high degree of polarity, which is a critical determinant of its solubility profile.

Understanding the solubility of this compound is paramount for several key operations in a laboratory and manufacturing setting:

  • Reaction Chemistry: Selecting an appropriate solvent is crucial for ensuring reactants are in the same phase, which directly impacts reaction kinetics and yield.

  • Purification: Solubility data governs the choice of solvents for crystallization, precipitation, and chromatographic purification, enabling efficient isolation of the target compound.

  • Formulation: For compounds intended for biological screening or as active pharmaceutical ingredients (APIs), solubility in various vehicles is a foundational piece of data.

This guide will first deconstruct the molecular features of this compound to predict its behavior in organic solvents and then provide the practical methodology to validate these predictions experimentally.

Physicochemical Profile and Theoretical Solubility Assessment

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like." This is dictated by the interplay of intermolecular forces between the solute and solvent molecules, including polarity, hydrogen bonding capacity, and van der Waals forces.

Key Physicochemical Properties

A summary of the key properties for this compound is presented below.

PropertyValueSource
CAS Number 357913-53-2[2][3][4]
Molecular Formula C₅H₁₂O₅S₂[2][4]
Molecular Weight 216.28 g/mol [3][4]
Topological Polar Surface Area (TPSA) 87.9 Ų[3]
Hydrogen Bond Acceptor Count 5[3]
Hydrogen Bond Donor Count 0[3]
XLogP3 (Predicted LogP) -0.6[3]
Interpretation and Solubility Prediction

The physicochemical data provides critical insights into the compound's expected solubility:

  • High Polarity: The most striking feature is the high Topological Polar Surface Area (TPSA) of 87.9 Ų. TPSA is a strong indicator of a molecule's polarity. This high value, arising from the five oxygen atoms in the two sulfonyl groups, suggests that the compound is highly polar.

  • Aprotic Nature: With zero hydrogen bond donors, the molecule cannot act as a proton donor in hydrogen bonding interactions. However, with five acceptors, it can readily interact with protic solvents (like alcohols and water).

  • Hydrophilicity Indication: The predicted LogP (XLogP3) is -0.6. A negative LogP value indicates a preference for hydrophilic (polar) environments over lipophilic (nonpolar) ones.

Based on this analysis, we can logically predict its solubility behavior across different solvent classes. This logical relationship is visualized in the diagram below.

G cluster_0 Molecular Features cluster_1 Physicochemical Properties Structure 3-(Methylsulfonyl)propyl methanesulfonate Features Two Sulfonyl Groups (-SO2-) No H-Bond Donors Five H-Bond Acceptors Structure->Features leads to Properties High TPSA (87.9 Ų) Negative XLogP3 (-0.6) Features->Properties results in HighSol High Solubility (e.g., DMSO, DMF, Acetonitrile) Properties->HighSol favors ModSol Moderate to Low Solubility (e.g., Alcohols, Acetone, Ethyl Acetate) Properties->ModSol suggests PoorSol Poor Solubility (e.g., Toluene, Hexane, Dichloromethane) Properties->PoorSol disfavors

Caption: Relationship between molecular features and predicted solubility.

  • High Solubility Expected in: Highly polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These solvents can effectively solvate the polar sulfonyl groups without requiring hydrogen bond donation.

  • Moderate to Low Solubility Expected in: Polar protic solvents like methanol and ethanol. While the compound can accept hydrogen bonds, the overall interaction may be less favorable than with polar aprotic solvents. Solubility is also expected to be moderate in other polar solvents like acetonitrile and acetone.

  • Poor Solubility Expected in: Nonpolar solvents such as hexane, toluene, and diethyl ether, and solvents with low polarity like dichloromethane. The large polarity mismatch between the solute and these solvents provides an insufficient driving force for dissolution.

Experimental Determination of Equilibrium Solubility

To move from prediction to quantitative data, a robust experimental protocol is required. The "saturation shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility due to its reliability and directness.[5]

Causality Behind the Shake-Flask Method

The core principle is to create a saturated solution where the rate of the solid solute dissolving into the solvent equals the rate of the dissolved solute precipitating back out of solution. This dynamic equilibrium represents the maximum amount of solute a solvent can hold at a given temperature and pressure. Agitating an excess of the solid in the solvent for a sufficient period ensures this equilibrium is reached. Subsequent analysis of the clear supernatant provides the solubility value.

Mandatory Safety Precautions

This compound is classified as a hazardous material.[2] While a specific Safety Data Sheet (SDS) is not widely available, related sulfonate esters like methyl methanesulfonate are known to be harmful, irritant, and potential mutagens or carcinogens.[6][7][8] Therefore, the following precautions are mandatory:

  • Engineering Controls: All handling must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is a common choice, but check compatibility), and chemical splash goggles at all times.

  • Waste Disposal: Dispose of all contaminated materials and solutions as hazardous chemical waste according to institutional guidelines.

Step-by-Step Experimental Protocol

This protocol outlines the procedure for determining the solubility in a single solvent at a specific temperature. It should be repeated for each solvent of interest.

Materials and Equipment:

  • This compound (solid)

  • High-purity organic solvents (e.g., HPLC grade)

  • Analytical balance (4-decimal place)

  • 2-4 mL glass vials with PTFE-lined screw caps

  • Thermostatic shaker or incubator with orbital shaking capability

  • Calibrated positive displacement pipette or gas-tight syringe

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Autosampler vials for analysis (e.g., HPLC or GC)

  • Analytical instrument (e.g., HPLC-UV, GC-MS, or UPLC-MS)

Workflow Diagram:

G start Start prep 1. Preparation Add excess solid solute to a pre-weighed vial. Add known volume/mass of solvent. start->prep equil 2. Equilibration Place vial in thermostatic shaker. Agitate for 24-48 hours at constant temperature. prep->equil settle 3. Settling Allow vial to stand undisturbed in thermostat for >2 hours for solid to settle. equil->settle sample 4. Sampling & Filtration Withdraw supernatant using a syringe. Immediately filter through a 0.22 µm syringe filter into a clean vial. settle->sample analyze 5. Analysis Dilute filtered sample if necessary. Analyze concentration via a calibrated analytical method (e.g., HPLC, GC-MS). sample->analyze end End analyze->end

Caption: Experimental workflow for the saturation shake-flask method.

Procedure:

  • Preparation: a. Add an excess amount of solid this compound (e.g., 20-50 mg) to a glass vial. The key is to ensure undissolved solid remains at the end of the experiment. b. Record the exact mass of the solid if using a gravimetric finish, though it is not strictly necessary for chromatographic analysis. c. Accurately add a known volume (e.g., 1.0 mL) of the desired organic solvent to the vial. d. Securely cap the vial.

  • Equilibration: a. Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C). b. Agitate the vial for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached. A preliminary time-course study can be run to confirm the minimum time to equilibrium.

  • Phase Separation: a. After agitation, let the vial stand stationary in the same thermostatic environment for at least 2 hours. This allows the excess solid to settle, leaving a clear, saturated supernatant.

  • Sampling and Filtration: a. Carefully withdraw an aliquot of the supernatant using a syringe. Be cautious not to disturb the settled solid. b. Immediately pass the solution through a solvent-compatible 0.22 µm syringe filter into a clean, tared vial (if performing gravimetric analysis) or a volumetric flask for dilution. This step is critical to remove any microscopic solid particles, which would lead to an overestimation of solubility.

  • Quantification: a. Gravimetric Method (for non-volatile solvents): Weigh the filtered solution. Evaporate the solvent under controlled conditions (e.g., vacuum oven) and weigh the remaining solid residue. Calculate the solubility in mg/mL. b. Chromatographic Method (Preferred): Accurately dilute the filtered sample with a suitable solvent to fall within the linear range of a pre-calibrated analytical method (e.g., HPLC, GC-MS). Calculate the concentration in the original saturated solution based on the dilution factor. A GC/MS method has been shown to be effective for analyzing sulfonate esters.[9]

Data Presentation

Experimental results should be recorded systematically. The following table provides a template for summarizing the determined solubility data.

Table 1: Experimentally Determined Solubility of this compound at 25 °C

Solvent Class Solvent Solubility (mg/mL) Solubility (mol/L) Qualitative Assessment
Polar Aprotic Dimethyl Sulfoxide (DMSO) [Experimental Value] [Calculated Value] [e.g., Very Soluble]
Dimethylformamide (DMF) [Experimental Value] [Calculated Value]
Acetonitrile [Experimental Value] [Calculated Value]
Polar Protic Methanol [Experimental Value] [Calculated Value]
Ethanol [Experimental Value] [Calculated Value]
Other Polar Acetone [Experimental Value] [Calculated Value]
Ethyl Acetate [Experimental Value] [Calculated Value]
Nonpolar Toluene [Experimental Value] [Calculated Value] [e.g., Sparingly Soluble]
Dichloromethane (DCM) [Experimental Value] [Calculated Value]

| | n-Hexane | [Experimental Value] | [Calculated Value] | [e.g., Insoluble] |

Conclusion

While published quantitative data is scarce, a thorough analysis of the physicochemical properties of this compound provides a strong predictive framework for its solubility. Its highly polar nature, evidenced by a high TPSA and negative LogP, suggests it will be most soluble in polar aprotic solvents and poorly soluble in nonpolar media. This guide provides the necessary theoretical foundation and a detailed, self-validating experimental protocol for researchers to generate precise and reliable solubility data. Adherence to the described safety and experimental procedures will ensure the acquisition of high-quality data crucial for the effective use of this compound in research and development.

References

  • This compound. PubChem, National Center for Biotechnology Information.[Link]

  • Methanesulfonic acid [3-(4-piperazin-1-ylbutanoyl)propyl] ester. Solubility of Things.[Link]

  • How to determine the solubility of a substance in an organic solvent? ResearchGate.[Link]

  • Propyl methanesulfonate. PubChem, National Center for Biotechnology Information.[Link]

  • Experiment 1: Determination of Solubility Class. Course Hero.[Link]

  • Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Journal of Organic Chemistry, PubMed.[Link]

  • Enhanced solubility of methyl ester sulfonates below their Krafft points in mixed micellar solutions. Journal of Colloid and Interface Science.[Link]

  • 3-(Methoxymethoxy)propyl methanesulfonate. PubChem, National Center for Biotechnology Information.[Link]

  • A General, Sensitive, and Rapid Method for the Determination of Alkyl Sulfonate Genotoxic Impurities in Active Pharmaceutical Ingredients. Novatia.[Link]

  • 3-(methylsulfinyl)phenyl methanesulfonate. Chemical Synthesis Database.[Link]

  • Synthesis method of 1-methylsulfonyl 2-imidazolidinone.
  • Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1 H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2 H-imidazo[4,5- c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus. Journal of Medicinal Chemistry, PubMed.[Link]

Sources

Core Topic: Stability and Storage of 3-(Methylsulfonyl)propyl methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Methylsulfonyl)propyl methanesulfonate is a pivotal bifunctional reagent in modern pharmaceutical synthesis, valued for its role as a key building block. However, the inherent reactivity of its methanesulfonate ester group necessitates a thorough understanding of its stability profile to ensure reproducibility, control impurity profiles, and maintain material integrity. This guide provides a comprehensive analysis of the factors governing the stability of this compound, outlines scientifically grounded protocols for storage and handling, and presents a methodology for quantitative stability assessment. Our objective is to equip researchers and drug development professionals with the expertise to mitigate degradation risks and preserve the quality of this compound throughout its lifecycle.

Mechanistic Insights into Chemical Stability

The stability of this compound is primarily dictated by the susceptibility of the methanesulfonate (mesylate) ester to nucleophilic attack, with hydrolysis being the most common degradation pathway in a laboratory or manufacturing setting.

The Hydrolytic Degradation Pathway

The methanesulfonate group is an excellent leaving group, making the terminal carbon atom electrophilic and prone to attack by nucleophiles, including water. The hydrolysis reaction results in the formation of 3-(methylsulfonyl)propan-1-ol and methanesulfonic acid.

Hydrolysis_Pathway cluster_reactants Reactants cluster_products Degradation Products MSP 3-(Methylsulfonyl)propyl methanesulfonate TransitionState SN2 Transition State MSP->TransitionState Nucleophilic Attack H2O Water (H₂O) H2O->TransitionState Alcohol 3-(Methylsulfonyl)propan-1-ol MSA Methanesulfonic Acid TransitionState->Alcohol Product Formation TransitionState->MSA Leaving Group Departure

Caption: Hydrolytic degradation of this compound.

Studies on simple methanesulfonate esters show that this hydrolysis is often dominated by the water rate and is less dependent on pH compared to carboxylate esters, especially in the neutral to moderately acidic range.[1][2] However, the rate can be accelerated at highly basic pH values.[1][3] This mechanistic understanding is the cornerstone of developing effective storage strategies: control of moisture is paramount.

Physicochemical Data Summary

A clear understanding of the compound's physical properties is essential for its proper handling.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 357913-53-2[4][5][6]
Molecular Formula C₅H₁₂O₅S₂[4][7]
Molecular Weight 216.28 g/mol [4][7]
Appearance Off-white to gray solid or colorless liquid[4]
Storage Temperature Room Temperature / 4°C[5][6]

Note: The appearance and recommended storage temperature can vary between suppliers, highlighting the need for batch-specific documentation and cautious handling.

Validated Protocols for Storage and Handling

The primary objective of storage and handling is to prevent the ingress of atmospheric moisture and to minimize the kinetic rate of degradation. The following protocols are designed as a self-validating system to ensure material integrity.

Long-Term Storage Protocol (> 1 Month)

Causality: To minimize the rate of hydrolysis and other potential degradation pathways, long-term storage should focus on controlling both temperature and atmospheric conditions.

  • Temperature: Store at 2-8°C . While some suppliers may ship at room temperature, refrigerated conditions are the standard for long-term preservation of reactive intermediates.

  • Atmosphere: The container should be flushed with an inert gas (e.g., Argon or Nitrogen) before sealing. This displaces moist air, directly addressing the risk of hydrolysis.

  • Container: Use amber glass vials or bottles with PTFE-lined caps. The amber glass protects against potential photodegradation, while the PTFE liner provides a superior seal against moisture ingress compared to other materials.

  • Location: Store in a designated, dry, and well-ventilated cold storage area, away from incompatible materials (e.g., strong bases, oxidizers).

Aseptic Handling and Dispensing Workflow

Causality: Every handling step is a potential point of contamination, primarily by atmospheric moisture. This workflow is designed to maintain the compound's integrity when it is removed from storage for use.

Handling_Workflow StartEnd StartEnd Prep Prep Action Action Storage Storage Start Start: Retrieve from Storage Equilibrate 1. Equilibrate Container to Ambient Temperature Start->Equilibrate Inert_Setup 2. Prepare Inert Atmosphere Workspace (Glovebox or Schlenk Line) Equilibrate->Inert_Setup Crucial to prevent condensation Dispense 3. Dispense Required Amount Using Dry Glassware/Syringe Inert_Setup->Dispense Purge_Seal 4. Purge Headspace with Inert Gas & Reseal Dispense->Purge_Seal End End: Proceed with Reaction Dispense->End Return 5. Return to 2-8°C Storage Purge_Seal->Return

Caption: A validated workflow for handling moisture-sensitive reagents.

Justification of Steps:

  • Step 1 (Equilibration): Allowing the sealed container to warm to room temperature before opening is critical. Opening a cold container will cause atmospheric moisture to condense on the cold surfaces inside, compromising the material.

  • Step 2 & 3 (Inert Environment): Handling the material under an inert atmosphere provides the highest level of protection against moisture. All tools (syringes, spatulas, glassware) must be rigorously dried beforehand.

  • Step 4 (Purge & Seal): Before returning the stock container to storage, purging the headspace with dry nitrogen or argon removes any ambient air that may have entered during handling.

Protocol for Quantitative Stability Assessment via HPLC

For GxP applications or long-term research projects, verifying the stability of a specific lot of this compound is often necessary. An accelerated stability study provides predictive data on degradation.

Objective

To quantify the rate of degradation of this compound under stressed conditions (elevated temperature and humidity) and identify the primary degradation products.

Methodology
  • Time-Zero (T₀) Analysis:

    • Prepare a stock solution of the compound in anhydrous acetonitrile at a known concentration (e.g., 1 mg/mL).

    • Perform an HPLC analysis to establish the initial purity profile. This is the baseline reference.

    • Characterize the main peak (retention time, area %) and any initial impurities.

  • Stability Sample Preparation:

    • Aliquot approximately 10-20 mg of the solid compound into several amber glass vials.

    • Leave one set of vials uncapped and place them inside a desiccator containing a saturated salt solution to create a high-humidity environment (e.g., NaCl for ~75% RH). Place this entire setup in a 40°C oven. This is the "Stressed" sample set.

    • Tightly cap a second set of vials and place them in the same 40°C oven. This is the "Heat" sample set.

    • Tightly cap a third set of vials and store them at the recommended 2-8°C. This is the "Control" sample set.

  • Time-Point Analysis (e.g., T₁, T₂, T₄ weeks):

    • At each designated time point, remove one vial from each of the three conditions.

    • Prepare a sample for HPLC analysis identical to the T₀ procedure.

    • Analyze using the same HPLC method.

  • Data Evaluation:

    • Calculate the percent purity of the main peak at each time point relative to the total peak area.

    • Track the increase in the area of any new peaks, which represent degradation products.

    • Plot the purity (%) versus time for each condition to visualize the degradation rate.

Table 2: Example HPLC Method for Stability Analysis

ParameterSpecificationRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reverse-phase column for good separation of polar/non-polar compounds.
Mobile Phase A: Water; B: AcetonitrileCommon solvents providing a wide polarity range.
Gradient 30% B to 90% B over 15 minA gradient ensures elution of both the polar starting material and potentially less polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Detection (UV) 210 nmWavelength suitable for detecting compounds lacking strong chromophores.
Injection Vol. 10 µLStandard volume for analytical HPLC.

Safety and Hazard Considerations

While a specific, comprehensive toxicological profile for this compound is not widely published, compounds containing methanesulfonate esters are treated with caution as they are alkylating agents. Related compounds, such as methyl methanesulfonate, are known to be toxic and potential mutagens.[8]

Mandatory Safety Precautions:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of any potential dust or vapors.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles, and a flame-retardant lab coat at all times.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste. Do not discharge into drains.

By adhering to these scientifically-backed storage, handling, and analysis protocols, researchers can ensure the stability and integrity of this compound, leading to more reliable and reproducible scientific outcomes.

References

  • Title: Selective Hydrolysis of Methanesulfonate Esters Source: ACS Publications, Organic Process Research & Development URL: [Link]

  • Title: Selective Hydrolysis of Methanesulfonate Esters Source: ResearchGate URL: [Link]

  • Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review Source: Royal Society of Chemistry URL: [Link]

  • Title: Selective Hydrolysis of Methanesulfonate Esters Source: ACS Publications, Organic Process Research & Development (Duplicate of Ref 1 for citation consistency) URL: [Link]

  • Title: Selective Hydrolysis of Methanesulfonate Esters - Collection Source: ACS Figshare URL: [Link]

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An In-depth Technical Guide on the Electrophilicity of 3-(Methylsulfonyl)propyl methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Electrophilicity in Drug Development

In the landscape of pharmaceutical development, the electrophilicity of a molecule is a paramount consideration, directly influencing its reactivity, metabolic stability, and potential for toxicity. Electrophilic compounds, characterized by their propensity to accept electrons, can form covalent bonds with nucleophilic biomolecules such as DNA, proteins, and peptides. This reactivity is a double-edged sword. While it can be harnessed for therapeutic benefit in the design of targeted covalent inhibitors, uncontrolled electrophilicity often leads to off-target effects and toxicity.

A significant area of concern is the potential for genotoxicity, where electrophilic molecules or their metabolites react with DNA, leading to mutations and an increased risk of cancer.[1] Regulatory bodies, such as those guided by the International Council for Harmonisation (ICH) M7 guideline, mandate rigorous assessment and control of potentially mutagenic impurities in drug substances and products to limit carcinogenic risk.[2][3][4][5] Sulfonate esters, a class of compounds known for their potential as alkylating agents, are frequently scrutinized as potentially genotoxic impurities (PGIs).[6][7][8] The formation of these esters can occur during drug synthesis, particularly when sulfonic acids are used in the presence of alcoholic solvents.[7][8]

This guide provides an in-depth technical analysis of the electrophilicity of a specific sulfonate ester, 3-(Methylsulfonyl)propyl methanesulfonate. By examining its structural features, predicting its reactivity, and outlining robust methodologies for its assessment, we aim to provide a comprehensive resource for scientists engaged in the safe development of new medicines.

Structural Analysis and Predicted Reactivity of this compound

To understand the electrophilicity of this compound, a detailed examination of its molecular structure is essential.

Molecular Formula: C₅H₁₂O₅S₂[9]

Molecular Weight: 216.28 g/mol [10]

The structure features two key functional groups that contribute to its electrophilic character: a methanesulfonate (mesylate) ester and a methylsulfonyl group.

Caption: Chemical structure of this compound.

The primary site of electrophilic reactivity is the carbon atom of the propyl chain attached to the methanesulfonate group. The methanesulfonate anion (mesylate) is an excellent leaving group due to the resonance stabilization of its negative charge across the three oxygen atoms.[11][12] This makes the adjacent carbon atom susceptible to nucleophilic attack.

The presence of the second sulfonyl group, the methylsulfonyl moiety, further enhances the electrophilicity of the molecule. The strong electron-withdrawing nature of the sulfonyl group (-SO₂CH₃) pulls electron density away from the propyl chain through an inductive effect. This effect, in turn, makes the carbon atom bonded to the mesylate leaving group even more electron-deficient and, therefore, more electrophilic.

The anticipated reaction mechanism for the interaction of this compound with a nucleophile (Nu⁻) is a bimolecular nucleophilic substitution (Sₙ2) reaction.

G cluster_0 Sₙ2 Reaction Mechanism Reactants Nu⁻ + CH₃SO₂(CH₂)₃OMs TransitionState [Nu---CH₂(CH₂)₂SO₂CH₃---OMs]⁻ Reactants->TransitionState Nucleophilic Attack Products Nu(CH₂)₃SO₂CH₃ + MsO⁻ TransitionState->Products Leaving Group Departure

Caption: Workflow for the risk assessment of this compound.

Conclusion and Implications for Drug Development

For researchers and drug development professionals, the presence of such a compound, even as a potential impurity, necessitates a rigorous risk assessment and the implementation of a stringent control strategy. The principles outlined in the ICH M7 guideline provide a clear framework for managing these risks. [2][3][4]Key takeaways include:

  • Proactive Identification: A thorough understanding of the synthetic route and potential side reactions is crucial for the early identification of potentially genotoxic impurities like sulfonate esters.

  • Integrated Assessment: A combination of in silico and in vitro methods provides the most robust and reliable assessment of electrophilicity and mutagenic potential.

  • Stringent Control: For confirmed mutagenic impurities, control strategies must be implemented to ensure that their levels in the final drug product are below the established acceptable intake limits, such as the TTC.

By adhering to these principles, the pharmaceutical industry can continue to develop innovative and safe medicines while effectively managing the risks associated with electrophilic and potentially genotoxic compounds.

References

  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Structure-activity considerations and in vitro approaches to assess the genotoxicity of 19 methane-, benzene- and toluenesulfonic acid esters. PubMed. [Link]

  • ICH M7: How to Manage Mutagenic Impurities Step by Step. GuideGxP. [Link]

  • ICH adopts M7(R2) guideline on mutagenic impurities to limit carcinogenic risk. RAPS. [Link]

  • Structure–activity considerations and in vitro approaches to assess the genotoxicity of 19 methane-, benzene- and toluenesulfonic acid esters. Future4200. [Link]

  • Assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). ICH. [Link]

  • The new ICH M7 Guideline on the assessment and control of mutagenic impurities in pharmaceuticals: Implications on its practical use - Part 1. ResearchGate. [Link]

  • This compound. PubChem. [Link]

  • Atom-based machine learning for estimating nucleophilicity and electrophilicity with applications to retrosynthesis and chemical stability. RSC Publishing. [Link]

  • Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals. Oreate AI Blog. [Link]

  • Holistic Prediction of Nucleophilicity and Electrophilicity Based on a Machine Learning Approach. ChemRxiv. [Link]

  • Electrophilicity and Nucleophilicity Scales at Different DFT Computational Levels. [Link]

  • Atom-Based Machine Learning for Estimating Nucleophilicity and Electrophilicity with Applications to Retrosynthesis and Chemical Stability. ChemRxiv. [Link]

  • Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate. ResearchGate. [Link]

  • Automated quantum chemistry for estimating nucleophilicity and electrophilicity with applications to retrosynthesis and covalent inhibitors. RSC Publishing. [Link]

  • Sulfonate Esters - How Real is the Risk?. [Link]

  • Arylsulfonate-Based Nucleophile Assisting Leaving Groups. Florida Atlantic University. [Link]

  • Leaving Group Conversions - Sulfonyl Chlorides. Pearson. [Link]

  • Arylsulfonate-Based Nucleophile Assisting Leaving Groups. NIH. [Link]

  • Sulfonate Esters. Periodic Chemistry. [Link]

  • 4.10: Leaving Group Formation. Chemistry LibreTexts. [Link]

  • Approaches to Assessment, Testing Decisions, and Analytical Determination of Genotoxic Impurities in Drug Substances. ACS Publications. [Link]

  • Genotoxic Impurities and Mutagenic Impurities Analysis. Intertek Switzerland. [Link]

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. [Link]

  • Propyl methanesulfonate. PubChem. [Link]

  • 02.10 Sulfonate Esters: Electrophilic Derivatives of Alcohols. YouTube. [Link]

  • Review on identification and quantification of genotoxic impurities. ScienceScholar. [Link]

  • Removal of Electrophilic Potential Genotoxic Impurities Using Nucleophilic Reactive Resins. [Link]

  • The utility of sulfonate salts in drug development. PubMed. [Link]

  • The assessment of impurities for genotoxic potential and subsequent control in drug substance and drug product. PubMed. [Link]

  • Development of a novel sulfonate ester-based prodrug strategy. Keio University. [Link]

  • The utility of sulfonate salts in drug development. Semantic Scholar. [Link]

  • Electrophoretic Approaches for Log P Determination of Small Molecules and Polymers. ResearchGate. [Link]

  • Comparison between experimental and theoretical scales of electrophilicity based on reactivity indexes. Repositorio Académico - Universidad de Chile. [Link]

  • A comparison between theoretical and experimental models of electrophilicity and nucleophilicity. Researchers Universidad San Sebastián. [Link]

  • Recent Advances in Real-Time Label-Free Detection of Small Molecules. NIH. [Link]

  • Methods and intermediates for preparing therapeutic compounds.
  • Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1 H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2 H-imidazo[4,5- c]pyridin-2-one (JNJ-53718678). PubMed. [Link]

  • Technologies for investigating single-molecule chemical reactions. Oxford Academic. [Link]

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An In-Depth Technical Guide to 3-(Methylsulfonyl)propyl methanesulfonate: A Key Intermediate in Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylsulfonyl)propyl methanesulfonate is a bifunctional organic compound that has garnered significant interest in the field of medicinal chemistry. Its unique structure, featuring two sulfonyl groups, makes it a valuable building block in the synthesis of complex molecules, most notably as a key intermediate in the development of novel antiviral therapeutics. This technical guide provides a comprehensive overview of its synonyms, chemical properties, synthesis, applications in drug development, and safety considerations.

Nomenclature and Identification

Correctly identifying a chemical compound is crucial for research and development. This compound is known by several synonyms, and it is important to recognize these to effectively search for and procure the compound.

Table 1: Synonyms and Identifiers for this compound [1]

Identifier TypeValue
IUPAC Name This compound
CAS Number 357913-53-2
Molecular Formula C5H12O5S2
Molecular Weight 216.28 g/mol
Other Synonyms 3-methylsulfonylpropyl methanesulfonate, MFCD18642728

It is important to note that this compound does not have any widely recognized trade names, as it is primarily used as a research chemical and an intermediate in larger synthetic processes rather than a final commercial product.[2][3]

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, storage, and use in chemical reactions.

Table 2: Physicochemical Properties of this compound [1]

PropertyValue
Appearance Not specified, likely a liquid or low-melting solid
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Expected to be soluble in polar organic solvents
Storage Sealed in a dry, room temperature environment is recommended.[3]

Synthesis of this compound

A detailed, step-by-step, publicly available protocol for the synthesis of this compound is not readily found in the literature. However, based on general principles of organic synthesis, a plausible route can be proposed. The synthesis would likely involve a two-step process starting from 3-chloro-1-propanol.

Proposed Synthetic Pathway

G A 3-Chloro-1-propanol B 3-(Methylthio)propan-1-ol A->B  1. NaSMe   C 3-(Methylsulfonyl)propan-1-ol B->C  2. Oxidation (e.g., m-CPBA)   D This compound C->D  3. Mesylation (MsCl, base)  

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-(Methylthio)propan-1-ol

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-chloro-1-propanol in a suitable solvent such as tetrahydrofuran (THF).

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium thiomethoxide (NaSMe) in THF to the flask.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).

  • Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-(methylthio)propan-1-ol.

Step 2: Synthesis of 3-(Methylsulfonyl)propan-1-ol

  • Dissolve the crude 3-(methylthio)propan-1-ol in a chlorinated solvent such as dichloromethane (DCM).

  • Cool the solution in an ice bath.

  • Add an oxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA), portion-wise to the solution.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 3-(methylsulfonyl)propan-1-ol.

Step 3: Synthesis of this compound

  • Dissolve 3-(methylsulfonyl)propan-1-ol in an anhydrous solvent like DCM or THF and cool in an ice bath.

  • Add a non-nucleophilic base, such as triethylamine or pyridine.

  • Slowly add methanesulfonyl chloride (MsCl) to the reaction mixture.

  • Stir the reaction at a low temperature for a few hours, monitoring its progress by TLC.

  • Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1M HCl), followed by a saturated solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product, for instance, by column chromatography, to yield this compound.

Application in Drug Development: Synthesis of an RSV Fusion Inhibitor

The primary and most significant application of this compound is its role as a crucial intermediate in the synthesis of the antiviral drug JNJ-53718678, also known as Rilematovir.[4] This compound is a potent and orally bioavailable fusion inhibitor of the Respiratory Syncytial Virus (RSV).[5][6]

RSV is a common respiratory virus that can cause severe illness, particularly in infants and older adults. JNJ-53718678 works by targeting the RSV fusion (F) protein, preventing the virus from fusing with host cells and thus inhibiting viral entry and replication.[7]

Role in the Synthesis of JNJ-53718678

In the synthesis of JNJ-53718678, this compound serves as an alkylating agent to introduce the 3-(methylsulfonyl)propyl side chain onto an indole nitrogen atom. This side chain is a critical component of the final drug molecule, contributing to its binding affinity and overall efficacy.[5]

G cluster_0 Synthesis of JNJ-53718678 A Indole Derivative C Alkylated Indole Intermediate A->C Alkylation B This compound B->C D JNJ-53718678 (Rilematovir) C->D Further Synthetic Steps

Caption: Role of this compound in the synthesis of JNJ-53718678.

The use of a methanesulfonate leaving group in this context is advantageous due to its good reactivity and the clean nature of the displacement reaction.

Analytical Characterization

While specific, publicly available spectra for this compound are scarce, its structure can be unequivocally confirmed using a combination of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would show characteristic signals for the two methyl groups (singlets), and the three methylene groups of the propyl chain (multiplets). The chemical shifts of the methylene groups would be influenced by the adjacent sulfonyl groups.

    • ¹³C NMR: Would reveal distinct signals for the two methyl carbons and the three methylene carbons.[8][9]

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl groups.[10]

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and could provide information about its fragmentation pattern, aiding in structural elucidation.

Safety and Handling

Specific safety data for this compound is not widely available. However, given its structural similarity to other alkylating agents like methyl methanesulfonate, it should be handled with extreme caution.[10] Alkyl methanesulfonates are known to be potentially mutagenic and carcinogenic. Therefore, the following precautions are essential:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

This compound is a specialized yet vital chemical intermediate, particularly in the realm of antiviral drug discovery. Its role in the synthesis of the RSV fusion inhibitor JNJ-53718678 highlights the importance of such bifunctional building blocks in constructing complex and therapeutically relevant molecules. While detailed synthetic and analytical data are not extensively published, its chemical properties and plausible synthetic routes can be inferred from established chemical principles. Researchers and drug development professionals working with this compound must adhere to strict safety protocols due to its potential as an alkylating agent. As the search for novel antiviral agents continues, the utility of intermediates like this compound is likely to remain significant.

References

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  • A Study of JNJ-53718678 in Adults and Children Aged 6 Months and Older Hospitalized With Respiratory Syncytial Virus (RSV) Infection (JNJ-53718678RSV2005). ClinicalTrials.gov. (n.d.). Retrieved January 12, 2026, from [Link]

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  • Vendeville, S., et al. (2020). Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1 H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2 H-imidazo[4,5- c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus. Journal of Medicinal Chemistry, 63(15), 8046-8058.
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Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Role of the Methanesulfonyl Group in Reactivity

Introduction

In the landscape of modern organic and medicinal chemistry, the methanesulfonyl group, commonly referred to as the "mesyl" group (Ms), stands out as a versatile and powerful functional moiety. Represented by the formula CH₃SO₂–, its profound influence on molecular reactivity stems from the potent electron-withdrawing nature of the sulfonyl core.[1] This guide offers an in-depth exploration of the methanesulfonyl group, elucidating its fundamental principles and practical applications for researchers, scientists, and drug development professionals. We will delve into its dual role as a premier leaving group and a potent activating group, its strategic importance in medicinal chemistry, and provide field-proven protocols for its implementation in synthesis.

The utility of the methanesulfonyl group is primarily derived from its introduction into molecules via methanesulfonyl chloride (MsCl), a highly reactive electrophile that serves as a source of the CH₃SO₂⁺ synthon.[2] This reaction, typically with alcohols or amines, transforms poorly reactive functional groups into intermediates primed for a wide array of chemical transformations.[1][3]

The Methanesulfonyl Group as a Superior Leaving Group

One of the most celebrated roles of the methanesulfonyl group is its ability to transform a poor leaving group, such as the hydroxyl group of an alcohol, into an excellent one.[3][4] Alcohols are generally unreactive in nucleophilic substitution reactions because the hydroxide ion (HO⁻) is a strong base and thus a poor leaving group.[4] Conversion to a methanesulfonate (mesylate) ester dramatically alters this reactivity profile.

The Chemistry of Activation

The efficacy of the mesylate group as a leaving group is rooted in the stability of the methanesulfonate anion (CH₃SO₃⁻) that is formed upon its departure. This stability is a direct consequence of the delocalization of the negative charge across the three electronegative oxygen atoms through resonance.[5][6] This charge distribution makes the methanesulfonate anion a very weak base, the conjugate base of the strong acid, methanesulfonic acid (pKa ~ -1.9).[7] Good leaving groups are invariably weak bases.[6][8]

G

Quantitative Comparison of Leaving Group Ability

The superiority of the mesylate group can be quantified by comparing the acidity of its conjugate acid to that of other common leaving groups and by examining relative reaction rates in standardized Sₙ2 reactions.

Leaving GroupAbbreviationpKa of Conjugate AcidRelative Sₙ2 Rate
Methanesulfonate -OMs ~ -1.9 [7]1.00 [7][8]
p-Toluenesulfonate-OTs~ -2.8[7]0.70[7][8]
Trifluoromethanesulfonate-OTf~ -1456,000[6][8]
Iodide-I~ -100.01[8]
Bromide-Br~ -90.001[8]
Chloride-Cl~ -70.0001[8]
Hydroxide-OH~ 15.7Very Slow

As the data indicates, while triflate is significantly more reactive, mesylate is an exceptionally effective leaving group, surpassing common halides and showing slightly greater reactivity in Sₙ2 reactions than the bulkier tosylate group under certain conditions.[7]

Applications in Synthesis

The conversion of alcohols to mesylates is a cornerstone of organic synthesis, enabling a vast range of subsequent transformations.[9]

  • Nucleophilic Substitution: Alkyl mesylates are excellent substrates for Sₙ2 reactions with a wide variety of nucleophiles, including halides, amines, azides, thiols, and carbanions.[1] The reaction proceeds with inversion of stereochemistry at the carbon center.[8]

  • Elimination Reactions: When treated with a non-nucleophilic base, alkyl mesylates readily undergo elimination reactions to form alkenes.

  • Cross-Coupling Reactions: Aryl and vinyl mesylates have emerged as viable, cost-effective alternatives to triflates and halides in palladium- and nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[10][11][12][13][14] This has expanded the toolkit for constructing C(sp²)-C bonds, which are crucial in pharmaceutical and materials science.[10][11]

G

Experimental Protocol: Mesylation of a Primary Alcohol

This protocol describes a standard laboratory procedure for converting a primary alcohol into its corresponding mesylate, a versatile intermediate for further reactions.

Materials:

  • Primary Alcohol (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N, 1.5 eq)

  • Methanesulfonyl Chloride (MsCl, 1.2 eq)

  • Ice-water bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask and standard glassware

Procedure:

  • Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq) in anhydrous DCM to create a 0.1-0.2 M solution.

  • Base Addition: Add triethylamine (1.5 eq) to the stirred solution. The triethylamine acts as a non-nucleophilic base to neutralize the HCl generated during the reaction.[3]

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction and prevent side product formation.

  • MsCl Addition: Add methanesulfonyl chloride (1.2 eq) dropwise to the cold, stirred solution. A syringe pump may be used for slow, controlled addition. Maintain the temperature at 0 °C throughout the addition.

  • Reaction: After completing the addition, continue stirring the mixture at 0 °C for 30-60 minutes.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is fully consumed.

  • Workup: Quench the reaction by slowly adding cold water or a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude alkyl mesylate.

  • Purification: If necessary, purify the product by flash column chromatography on silica gel.

Self-Validation and Causality: The use of a non-nucleophilic base like triethylamine is critical; a nucleophilic base could compete with the alcohol in reacting with MsCl.[15] Cooling to 0 °C mitigates the high reactivity of MsCl, which can otherwise lead to degradation of starting materials or products.[2][16] The aqueous workup removes the triethylammonium chloride salt and any excess reagents.

The Methanesulfonyl Group as an Activating Group

The strong inductive and resonance electron-withdrawing effects of the methanesulfonyl group can also be harnessed to increase the acidity of adjacent protons (α-protons).

Activation of α-Protons

Protons on a carbon atom directly attached to a sulfonyl group are significantly more acidic (pKa ≈ 31 in DMSO) than those of a simple alkane (pKa > 50).[17][18] This is because the resulting carbanion is stabilized by the delocalization of the negative charge onto the electronegative oxygen atoms of the sulfonyl group.

This principle is analogous to the activation of α-protons adjacent to carbonyl groups, although the acidifying effect of a sulfonyl group is generally less pronounced than that of a ketone. The ability to generate a stabilized carbanion α to a sulfonyl group opens up numerous possibilities for C-C bond formation through reactions with electrophiles.

The Role of the Methanesulfonyl Group in Drug Development

The methanesulfonyl moiety is a privileged functional group in medicinal chemistry, found in numerous approved drugs and clinical candidates.[19] Its inclusion is a strategic choice to modulate a molecule's physicochemical and pharmacokinetic properties.

Key Contributions in Medicinal Chemistry:
  • Bioisosterism: The sulfone group (of which methanesulfonyl is a specific example) is a non-classical bioisostere for functionalities like sulfonamides or amides.[20][21] This replacement can maintain or improve biological activity while overcoming liabilities such as poor metabolic stability or undesirable off-target effects.[20]

  • Metabolic Stability: The sulfonyl group is highly resistant to metabolic degradation through oxidation or hydrolysis, in stark contrast to more labile groups.[19][22] Incorporating a methanesulfonyl group at a metabolically vulnerable position can block enzymatic action, thereby increasing the drug's half-life and duration of action.[22][23]

  • Solubility and Polarity: As a polar functional group, the methanesulfonyl moiety can increase the aqueous solubility of a drug candidate.[19] The two sulfonyl oxygens are effective hydrogen bond acceptors, which can facilitate favorable interactions with biological targets like enzymes and receptors, enhancing binding affinity and potency.[22][23][24][25]

  • Modulation of Physicochemical Properties: The strong electron-withdrawing effect can lower the basicity (pKa) of nearby amine groups, which can be critical for optimizing cell permeability and oral bioavailability.[19]

Examples in Marketed Drugs:
DrugTherapeutic AreaRole of Methanesulfonyl Group
Belzutifan OncologyThe methylsulfone moiety is a key structural feature contributing to the molecule's overall properties and binding interactions.[19]
Esaxerenone Cardiology (Hypertension)The methanesulfonyl group is integral to the pharmacophore, influencing its binding and pharmacokinetic profile.[19]
Apremilast Immunology (Psoriasis)The sulfone group is a critical component, enhancing metabolic stability and contributing to the desired therapeutic profile.[19]
A Note on Process Safety and Impurities

While methanesulfonic acid (MSA) is widely used to form salts of basic active pharmaceutical ingredients (APIs), there is a known risk of forming potentially genotoxic sulfonate esters, such as methyl methanesulfonate (MMS).[26] This can occur if residual alcohols (e.g., methanol from a previous step) are present during the salt formation process.[26] Therefore, process control to minimize alcohol content and temperature is a critical consideration in drug manufacturing to ensure patient safety.[26]

Conclusion

The methanesulfonyl group is a functional powerhouse in modern chemistry. Its predictable and potent reactivity has established it as an indispensable tool for synthetic chemists, primarily through its role in generating superior leaving groups for a vast array of transformations. Simultaneously, its unique electronic and physicochemical properties—including metabolic stability, polarity, and hydrogen bonding capacity—have made it a highly valued component in the design of therapeutic agents. For researchers in both discovery and development, a thorough understanding of the principles and protocols governing the methanesulfonyl group is essential for innovation and success.

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An In-Depth Spectroscopic Guide to 3-(Methylsulfonyl)propyl Methanesulfonate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Structural Elucidation of a Bifunctional Moiety

In the landscape of pharmaceutical development and materials science, molecules bearing multiple functional groups present both unique opportunities and analytical challenges. 3-(Methylsulfonyl)propyl methanesulfonate, a compound featuring both a sulfone and a methanesulfonate (mesylate) group, is a prime example of such a molecule. Its utility can be envisaged in various synthetic pathways, potentially as a bifunctional alkylating agent or as a linker in more complex molecular architectures. A thorough understanding of its structural and electronic properties is paramount for its effective application. This technical guide provides a detailed exploration of the infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic characteristics of this compound, offering a foundational reference for its identification, characterization, and quality control. Due to the limited availability of direct experimental spectra in the public domain, this guide employs a predictive approach grounded in the established principles of spectroscopy and detailed analysis of analogous compounds.

Molecular Structure and Functional Group Analysis

The structure of this compound, with the chemical formula C₅H₁₂O₅S₂, is characterized by a central three-carbon propyl chain. One terminus of the chain is attached to a methylsulfonyl (-SO₂CH₃) group, while the other is esterified with methanesulfonic acid, forming a methanesulfonate (-OSO₂CH₃) linkage.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

The two sulfur-containing functional groups impart distinct electronic characteristics to the molecule. The methylsulfonyl group is strongly electron-withdrawing due to the two electronegative oxygen atoms double-bonded to the sulfur. Similarly, the methanesulfonate group is an excellent leaving group in nucleophilic substitution reactions, a property stemming from the stabilization of the resulting mesylate anion through resonance.

Predicted Infrared (IR) Spectrum Analysis

The infrared spectrum of this compound is predicted to be dominated by the characteristic vibrational modes of its two functional groups, alongside the typical absorptions of the alkyl backbone. The interpretation is based on the well-documented IR spectra of alkyl sulfones and alkyl methanesulfonates.

Experimental Protocol for IR Spectroscopy

A standard approach for obtaining the IR spectrum of a liquid sample like this compound would be Attenuated Total Reflectance (ATR) FTIR spectroscopy.

  • Sample Preparation: A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide.

  • Data Processing: The resulting spectrum is typically presented in terms of transmittance or absorbance.

Predicted Key IR Absorptions

The following table summarizes the predicted characteristic IR absorption bands for this compound, with assignments based on data from analogous compounds.

Wavenumber (cm⁻¹)IntensityAssignmentRationale and Reference Insights
~2960-2850MediumC-H stretching (alkyl)These absorptions arise from the symmetric and asymmetric stretching vibrations of the methyl and methylene groups in the propyl chain and the two methyl groups.[1][2]
~1360-1340StrongS=O asymmetric stretching (methanesulfonate)The methanesulfonate group exhibits strong asymmetric S=O stretching in this region.[3]
~1325-1300StrongS=O asymmetric stretching (sulfone)Alkyl sulfones show a characteristic strong asymmetric S=O stretching band in this range.[4]
~1175-1165StrongS=O symmetric stretching (methanesulfonate)A strong, sharp band corresponding to the symmetric S=O stretch of the mesylate is expected here.[3]
~1150-1120StrongS=O symmetric stretching (sulfone)The symmetric S=O stretching of the sulfone group gives rise to a strong absorption in this region.[4]
~1000-960StrongS-O-C stretchingThis band is characteristic of the S-O-C linkage in the methanesulfonate ester.
~780-740MediumC-S stretchingVibrations associated with the carbon-sulfur bonds are expected in this region.

Workflow for Predictive IR Spectrum Analysis

IR_Prediction_Workflow cluster_model_compounds Model Compound Analysis cluster_prediction Spectral Prediction PropylMesylate n-Propyl Methanesulfonate (Reference for Mesylate Group) PredictedSpectrum Predicted IR Spectrum PropylMesylate->PredictedSpectrum Predicts Mesylate Bands: - S=O stretches (~1350, ~1170 cm⁻¹) - S-O-C stretch (~980 cm⁻¹) MethylPropylSulfone Methyl Propyl Sulfone (Reference for Sulfone Group) MethylPropylSulfone->PredictedSpectrum Predicts Sulfone Bands: - S=O stretches (~1310, ~1130 cm⁻¹) TargetMolecule 3-(Methylsulfonyl)propyl Methanesulfonate TargetMolecule->PredictedSpectrum Combines features and predicts alkyl C-H stretches (~2950 cm⁻¹)

Caption: Predictive workflow for the IR spectrum of the target molecule.

Predicted Nuclear Magnetic Resonance (NMR) Spectra Analysis

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR will provide unambiguous structural confirmation. The predictions are based on established chemical shift theory and data from n-propyl methanesulfonate and simple alkyl sulfones.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Standard pulse sequences are used.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected to yield the final spectrum. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show five distinct signals, corresponding to the five unique proton environments in the molecule.

Chemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignmentRationale and Reference Insights
~4.35Triplet2H-CH₂-O-The methylene group attached to the electronegative methanesulfonate oxygen is expected to be the most downfield signal of the propyl chain. In n-propyl methanesulfonate, this signal appears around 4.2 ppm.[5]
~3.20Triplet2H-CH₂-SO₂-The methylene group adjacent to the electron-withdrawing sulfone group will be significantly deshielded, appearing downfield. In similar alkyl sulfones, protons alpha to the sulfone group are typically found in the 3.0-3.4 ppm range.
~3.05Singlet3HCH₃-SO₂- (sulfone)The methyl protons of the methylsulfonyl group are in an electron-poor environment and are expected to appear as a singlet around 3.0 ppm.
~2.95Singlet3HCH₃-SO₂-O- (mesylate)The methyl protons of the methanesulfonate group are also deshielded and will appear as a singlet in a similar region to the sulfone methyl protons. In simple methanesulfonates like methyl methanesulfonate, this peak is around 3.0 ppm.[6]
~2.25Quintet (or Multiplet)2H-CH₂-CH₂-CH₂-The central methylene group of the propyl chain is flanked by two other methylene groups and is expected to appear as a quintet. Its chemical shift will be influenced by both the sulfone and methanesulfonate groups, leading to a downfield shift compared to a simple alkane.

Predicted ¹H-¹H Coupling Network

Caption: Predicted proton coupling in the propyl chain.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is predicted to show five signals, corresponding to the five carbon atoms in unique chemical environments.

Chemical Shift (δ, ppm) (Predicted)AssignmentRationale and Reference Insights
~68-CH₂-O-The carbon atom bonded to the methanesulfonate oxygen will be the most deshielded carbon of the propyl chain. In n-propyl methanesulfonate, this carbon appears around 70 ppm.[5]
~52-CH₂-SO₂-The carbon atom alpha to the sulfone group is expected to be significantly downfield due to the electron-withdrawing effect. In simple alkyl sulfones, this carbon typically resonates in the 50-55 ppm range.
~41CH₃-SO₂- (sulfone)The methyl carbon of the methylsulfonyl group is expected in this region.
~37CH₃-SO₂-O- (mesylate)The methyl carbon of the methanesulfonate group will have a distinct chemical shift. In simple methanesulfonates, this is typically around 37-38 ppm.[5]
~25-CH₂-CH₂-CH₂-The central carbon of the propyl chain will be the most upfield of the propyl carbons, but still deshielded compared to a simple alkane.

Conclusion and Future Perspectives

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The detailed interpretation of the expected IR, ¹H NMR, and ¹³C NMR spectra, based on robust analysis of analogous compounds, serves as a valuable resource for scientists and researchers. These data are critical for confirming the identity and purity of this bifunctional molecule in synthetic applications.

As the use of such specialized chemical entities expands, the public availability of experimentally acquired, high-resolution spectroscopic data will be invaluable. Future work should focus on the experimental validation of these predictions and the exploration of two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) to further solidify the structural assignments. Such studies will not only confirm the analysis presented herein but also contribute to the broader spectroscopic database for multifunctional organic compounds, aiding in the accelerated development of novel pharmaceuticals and materials.

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  • ResearchGate. FTIR-ATR spectra of poly(aryl sulfones) and heterogeneous sulfonated... [Link]

  • The Royal Society of Chemistry. Supplemental Figure 1. NMR structures of the synthesized phenamil methanesulfonate. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

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  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

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  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

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  • PubChem. Isopropyl methanesulfonate. [Link]

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Methodological & Application

using 3-(Methylsulfonyl)propyl methanesulfonate as an alkylating agent

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 3-(Methylsulfonyl)propyl methanesulfonate: A Bifunctional Alkylating Agent in Modern Synthesis

Introduction

In the landscape of synthetic organic chemistry and drug development, the precise installation of functional groups is paramount. Alkylating agents are fundamental tools in this endeavor, enabling the formation of carbon-heteroatom and carbon-carbon bonds. Among these, this compound, hereafter referred to as MMSP, has emerged as a valuable reagent. MMSP is a bifunctional molecule featuring a propyl chain substituted with a methanesulfonyl group at one end and a methanesulfonate ester at the other.[1][2] This unique structure allows it to act as a potent alkylating agent, where the methanesulfonate serves as an excellent leaving group, while the methylsulfonyl moiety is incorporated into the target molecule. This latter group is often desirable in medicinal chemistry for its ability to improve solubility, metabolic stability, and act as a hydrogen bond acceptor.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of MMSP. We will delve into its mechanism of action, provide detailed, field-tested protocols for its application in N- and S-alkylation, and outline the critical safety and handling procedures required for its use. A notable application of MMSP is in the synthesis of advanced pharmaceutical intermediates, such as the potent respiratory syncytial virus (RSV) fusion inhibitor JNJ-53718678, highlighting its significance in the development of novel therapeutics.[3]

Chemical Properties and Specifications

A clear understanding of the physicochemical properties of MMSP is essential for its proper storage, handling, and application in synthetic protocols.

PropertyValueReference
CAS Number 357913-53-2[1]
Molecular Formula C₅H₁₂O₅S₂[4]
Molecular Weight 216.28 g/mol [2]
Appearance Typically a solid or oil-
Storage Store at 4°C[4]

Mechanism of Action: The SN2 Alkylation Pathway

The reactivity of MMSP as an alkylating agent is governed by the principles of nucleophilic substitution. The methanesulfonate (mesylate) group is an exceptional leaving group due to the ability of the sulfonate moiety to stabilize the resulting negative charge through resonance. This makes the carbon atom to which it is attached highly electrophilic and susceptible to attack by a wide range of nucleophiles.

The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, a nucleophile (such as an amine, thiol, or the nitrogen of a heterocycle) directly attacks the electrophilic carbon, leading to the displacement of the methanesulfonate group in a single, concerted step. This mechanism results in the inversion of stereochemistry if the carbon center is chiral. The inert methylsulfonyl group remains appended to the propyl chain and is incorporated into the final product. The overall transformation introduces a 3-(methylsulfonyl)propyl group onto the nucleophile. This reactivity profile is analogous to other powerful alkylating agents like busulfan, which also relies on methanesulfonate leaving groups to alkylate DNA and other biological nucleophiles.[5][6]

Caption: SN2 mechanism of MMSP alkylation.

Experimental Protocols and Applications

MMSP is a versatile reagent for the alkylation of various nucleophiles. Below are generalized, robust protocols for the N-alkylation of amines/heterocycles and the S-alkylation of thiols. These protocols are designed to be self-validating, with clear checkpoints for reaction monitoring.

General Workflow for Alkylation

The experimental process for using MMSP follows a standard synthetic workflow, which can be adapted based on the specific substrate and scale.

Alkylation_Workflow A 1. Reactant Setup (Substrate, MMSP, Solvent) B 2. Base Addition (e.g., K₂CO₃, Et₃N) A->B C 3. Reaction (Stir at specified Temp) B->C D 4. Monitoring (TLC / LC-MS) C->D D->C Incomplete E 5. Aqueous Work-up (Quench, Extract) D->E Complete F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS, etc.) F->G

Caption: Standard experimental workflow for MMSP alkylation.

Protocol 1: N-Alkylation of Amines and Heterocycles

This protocol is broadly applicable for the alkylation of primary and secondary amines, as well as nitrogen-containing heterocycles like indoles or imidazoles.[7] The choice of base and solvent is critical for success. An inorganic base like potassium carbonate is often sufficient, particularly for more acidic N-H bonds (e.g., indoles), while an organic base like triethylamine may be used for less acidic amines in a suitable solvent.[8]

Materials:

  • Nucleophile (amine or heterocycle)

  • This compound (MMSP)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Reaction vessel, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel under an inert atmosphere, add the nucleophile (1.0 eq). Dissolve it in a minimal amount of anhydrous DMF or MeCN.

  • Reagent Addition: Add MMSP (1.1-1.5 eq) to the solution. The slight excess ensures complete consumption of the starting nucleophile.

  • Base Addition: Add the base (2.0-3.0 eq). For K₂CO₃, a solid, vigorous stirring is required. For Et₃N, add it dropwise.

    • Causality Insight: The base is crucial for deprotonating the nucleophile, increasing its nucleophilicity and facilitating the SN2 attack. An excess of base ensures the reaction proceeds to completion and neutralizes the methanesulfonic acid byproduct.

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature depends on the nucleophilicity of the substrate and should be determined empirically.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. If K₂CO₃ was used, filter off the solid. c. Dilute the mixture with water and extract the product with a suitable organic solvent like EtOAc (3x). d. Combine the organic layers, wash with water and then brine to remove residual DMF and inorganic salts.

    • Self-Validation: The brine wash helps to break any emulsions and ensures a clean phase separation, which is critical for obtaining a pure product after solvent evaporation.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: S-Alkylation of Thiols

Thiols are excellent nucleophiles, especially in their deprotonated thiolate form. Their alkylation is often faster and can be performed under milder conditions than N-alkylation.[9] Careful control of pH is important, as the thiolate anion is the reactive species.[10]

Materials:

  • Thiol

  • This compound (MMSP)

  • Potassium Carbonate (K₂CO₃) or Sodium Ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH) or Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Thiolate Formation: In a reaction vessel under an inert atmosphere, dissolve the thiol (1.0 eq) in anhydrous EtOH or MeCN. Add the base (1.1 eq) and stir for 15-30 minutes at room temperature.

    • Causality Insight: Pre-forming the thiolate with a suitable base ensures the nucleophile is in its most reactive state before the electrophile is introduced, leading to a cleaner and more efficient reaction.

  • Alkylation: Add a solution of MMSP (1.05 eq) in the same solvent dropwise to the thiolate solution.

  • Reaction: Stir the mixture at room temperature. S-alkylation is often rapid.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-6 hours.

  • Work-up: a. Remove the solvent under reduced pressure. b. Partition the residue between water and an organic solvent like DCM or EtOAc. c. Separate the organic layer, and wash it with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting thioether can often be of high purity, but flash column chromatography may be used if necessary.

  • Characterization: Analyze the product by NMR and MS to confirm its identity and purity.

Safety and Handling

MMSP and related methanesulfonate esters are potent alkylating agents and must be handled with extreme caution. They are considered hazardous and are suspected carcinogens and mutagens.[11][12]

  • Engineering Controls: Always handle MMSP in a certified chemical fume hood to avoid inhalation of vapors or dust.

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:

    • Nitrile gloves (double-gloving is recommended).

    • A properly fitting lab coat.

    • Chemical safety goggles or a full-face shield.[12]

  • Handling: Avoid contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[13]

  • Spills: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite), collect it in a sealed container, and dispose of it as hazardous chemical waste.

  • Disposal: All waste materials, including empty containers and contaminated PPE, must be disposed of according to institutional and local regulations for hazardous chemical waste.[13]

Conclusion

This compound is a highly effective and versatile bifunctional alkylating agent. Its well-defined reactivity, governed by the excellent methanesulfonate leaving group, allows for the reliable introduction of the 3-(methylsulfonyl)propyl moiety into a diverse range of molecules. The protocols outlined in this guide provide a robust framework for its successful application in both N-alkylation and S-alkylation reactions, which are fundamental transformations in organic synthesis and medicinal chemistry. By understanding the underlying mechanism and adhering strictly to the necessary safety precautions, researchers can effectively leverage MMSP to construct complex molecular architectures and accelerate the discovery of new chemical entities.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.
  • 3-(Methylsulfonyl)
  • 3-(Methylsulfonyl)
  • 3-(Methylsulfonyl)
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  • Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1 H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2 H-imidazo[4,5- c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus. Journal of Medicinal Chemistry.
  • US10696657B2 - Methods and intermediates for preparing therapeutic compounds.
  • Busulfan. LGM Pharma.
  • Methyl methanesulfon
  • BUSULFAN. NCBI Bookshelf.
  • Alkylation and aralkylation of aromatic amines.
  • Safe Handling of Hazardous Drugs. Duke Safety.
  • Busulfan | C6H14O6S2 | CID 2478. PubChem.
  • Methyl Methanesulfon
  • Orthogonal Site-Specific Dual Bioconjugation of Aryl and Alkyl Thiols. PMC - NIH.
  • N-alkylation of amines for the synthesis of potential antiviral agents: A structural modific
  • Synthesis of 3-methylsulfonylamino4-phenoxyanisole. PrepChem.com.

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Protocol for N-alkylation with 3-(Methylsulfonyl)propyl methanesulfonate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 3-(Methylsulfonyl)propyl methanesulfonate in N-Alkylation

N-alkylation of amines is a cornerstone of modern organic synthesis, particularly in the realm of drug discovery and development where the precise modification of nitrogen-containing scaffolds is paramount for modulating pharmacological activity. The choice of the alkylating agent is a critical determinant of reaction efficiency, selectivity, and overall success. This application note details a comprehensive protocol for the N-alkylation of amines using this compound, a bifunctional electrophile with unique reactivity conferred by its constituent sulfone and methanesulfonate ester moieties.

The presence of the sulfone group, a potent electron-withdrawing entity, significantly influences the molecule's reactivity, rendering the terminal carbons susceptible to nucleophilic attack.[1][2] This guide will provide researchers, scientists, and drug development professionals with a robust framework for employing this versatile reagent, underpinned by an understanding of its chemical behavior and supported by established synthetic principles. We will delve into a detailed experimental protocol, explore the underlying reaction mechanism, and address critical considerations for achieving optimal outcomes, with a particular focus on controlling selectivity in the context of a bifunctional reagent.

Reagent Overview and Mechanistic Considerations

This compound is a bifunctional alkylating agent, meaning it possesses two potential sites for nucleophilic substitution.[3] The molecule features a propyl chain flanked by a methanesulfonyl (sulfone) group and a methanesulfonyloxy (mesylate) group. The mesylate is an excellent leaving group, making the terminal carbon highly electrophilic and amenable to S(_N)2 displacement by a nucleophilic amine.

The sulfone moiety, while not a leaving group under typical N-alkylation conditions, plays a crucial role in activating the molecule. Its strong electron-withdrawing nature enhances the electrophilicity of the carbon backbone, potentially influencing the reaction rate.[1][2] This electronic effect is a key consideration when designing reaction conditions and predicting reactivity.

The primary challenge and opportunity with a bifunctional reagent lie in controlling the stoichiometry to achieve selective mono-alkylation versus di-alkylation. By carefully controlling the molar equivalents of the amine and the alkylating agent, it is possible to favor the formation of the mono-alkylated product, which is often the desired outcome in pharmaceutical synthesis.[4][5]

Experimental Protocol: N-Alkylation of an Indole Derivative

This protocol provides a general method for the N-alkylation of an indole derivative, a common heterocyclic motif in medicinal chemistry, using this compound. This example is illustrative of the broader applicability of the reagent to a range of amine nucleophiles. The synthesis of the potent respiratory syncytial virus (RSV) inhibitor JNJ-53718678 involves the N-alkylation of an indole precursor with this reagent, highlighting its relevance in contemporary drug discovery.[6]

Materials and Reagents
  • Indole derivative (e.g., 5-chloro-1H-indole)

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Instrumentation
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Column chromatography setup

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the indole derivative (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1-0.2 M with respect to the indole derivative.

  • Reagent Addition: Stir the suspension at room temperature for 15-20 minutes. To this mixture, add a solution of this compound (1.1 eq for mono-alkylation) in a minimal amount of anhydrous DMF dropwise over 5-10 minutes.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent system). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure N-alkylated product.

Data Presentation: Key Reaction Parameters

ParameterRecommended ConditionRationale
Nucleophile Primary or Secondary Amine (e.g., Indole)The protocol is broadly applicable to various amine nucleophiles.
Electrophile This compoundBifunctional reagent with a good leaving group (mesylate).
Stoichiometry 1.1 eq of electrophile for mono-alkylationA slight excess of the alkylating agent drives the reaction to completion while minimizing di-alkylation.[4]
Base Potassium Carbonate (K₂CO₃)A mild inorganic base sufficient to deprotonate the amine without promoting side reactions.
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent that effectively dissolves the reagents and facilitates the S(_N)2 reaction.
Temperature 60-80 °CProvides sufficient thermal energy to overcome the activation barrier without causing decomposition.
Reaction Time 4-12 hoursTypical timeframe for completion, should be monitored by TLC.

Visualization of the Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Workup and Purification A Combine Indole Derivative and K₂CO₃ B Add Anhydrous DMF A->B C Add 3-(Methylsulfonyl)propyl methanesulfonate Solution B->C Stir at RT D Heat to 60-80 °C C->D E Monitor by TLC D->E F Quench with Water E->F Reaction Complete G Extract with Ethyl Acetate F->G H Wash with Brine G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Deprotonation Amine R₂NH TransitionState1 [R₂NH---C---OSO₂CH₃]‡ Amine->TransitionState1 Sₙ2 Attack Electrophile CH₃SO₂(CH₂)₃OSO₂CH₃ Electrophile->TransitionState1 Product1 R₂N⁺H(CH₂)₃SO₂CH₃ + ⁻OSO₂CH₃ TransitionState1->Product1 Product1_deprot R₂N⁺H(CH₂)₃SO₂CH₃ FinalProduct R₂N(CH₂)₃SO₂CH₃ + BH⁺ Product1_deprot->FinalProduct Base B: Base->FinalProduct

Caption: S(_N)2 mechanism for N-alkylation.

Troubleshooting and Safety Considerations

  • Low Yield: If the reaction shows low conversion, ensure all reagents and solvents are anhydrous. The temperature can be cautiously increased, or a stronger base such as cesium carbonate could be employed.

  • Di-alkylation: The formation of a di-alkylated product can occur if an excess of the alkylating agent is used or if the reaction is run for an extended period after the initial mono-alkylation is complete. Careful control of stoichiometry is key to minimizing this side product. [4]* Safety: this compound, like many alkylating agents, should be handled with care. [5]It is advisable to treat it as a potential mutagen and carcinogen. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Dispose of waste in accordance with institutional guidelines for hazardous materials.

Conclusion

This compound is a valuable and versatile reagent for the N-alkylation of amines. Its bifunctional nature, coupled with the activating effect of the sulfone moiety, provides a unique tool for the synthesis of complex nitrogen-containing molecules. By following the detailed protocol and considering the mechanistic and safety insights provided in this application note, researchers can confidently and effectively employ this reagent in their synthetic endeavors, contributing to the advancement of chemical and pharmaceutical sciences.

References

  • Al-Said, M. S., et al. (2018). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Journal of Chemical and Pharmaceutical Research, 10(6), 1-17.
  • Fu, D., et al. (2012).
  • Salvatore, R. N., et al. (2002). Cesium effect: high chemoselectivity in direct N-alkylation of amines. The Journal of Organic Chemistry, 67(3), 674-683.
  • Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549-3551.
  • Goodman, L. S., & Gilman, A. (2020). Goodman & Gilman's: The Pharmacological Basis of Therapeutics (13th ed.).
  • Vendeville, S., et al. (2020). Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus. Journal of Medicinal Chemistry, 63(15), 8046–8058.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Shah, R. T., et al. (2021). An Expedient Synthetic Route to the Long-Acting RSV Inhibitor JNJ-6231 via Stereoselective Enzymatic Amination and Regioselective Alkylation. Organic Process Research & Development, 25(1), 127-135.
  • Google Patents. (1961). Process for n-alkylation of indoles. (US3012040A).
  • Dong, Q., et al. (2009). 1,3-Bis[(4-methylbenzylidene)aminooxy]propane. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3059.
  • ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of Nitrogen Heterocycles Using 3-(Methylsulfonyl)propyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Approach to Saturated Nitrogen Heterocycles

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products.[1][2] The construction of these cyclic systems, particularly saturated rings such as piperidines and pyrrolidines, is a cornerstone of synthetic organic chemistry. This document provides detailed application notes and protocols for the use of 3-(Methylsulfonyl)propyl methanesulfonate as a versatile bifunctional electrophile for the synthesis of substituted nitrogen heterocycles. This reagent offers a strategic advantage by enabling a one-step cyclization with primary amines to furnish the corresponding N-substituted piperidines.

This compound possesses two distinct leaving groups with differential reactivity. The methanesulfonate (mesylate) group is a highly effective leaving group, readily displaced by nucleophiles. The methylsulfonyl group is significantly less reactive towards nucleophilic substitution, allowing for a sequential reaction pathway. This differential reactivity is the key to its utility in the synthesis of heterocyclic systems.

Mechanism of Action: A Stepwise Cyclization Cascade

The synthesis of nitrogen heterocycles using this compound proceeds through a two-step intramolecular cyclization cascade. The reaction is initiated by the nucleophilic attack of a primary amine on the carbon bearing the more labile methanesulfonate leaving group. This initial intermolecular N-alkylation forms a secondary amine intermediate.

The subsequent and rate-determining step is an intramolecular nucleophilic substitution. The newly formed secondary amine attacks the carbon atom bearing the methylsulfonyl group, displacing it to form the saturated nitrogen heterocycle. The choice of base and solvent is critical to facilitate both the initial N-alkylation and the final cyclization step, while minimizing potential side reactions.

Mechanism_of_Action cluster_step1 Step 1: Intermolecular N-Alkylation cluster_step2 Step 2: Intramolecular Cyclization reagent 3-(Methylsulfonyl)propyl Methanesulfonate intermediate N-Alkylated Intermediate reagent->intermediate amine Primary Amine (R-NH2) amine->intermediate Nucleophilic Attack product N-Substituted Piperidine intermediate->product Intramolecular Nucleophilic Attack byproduct1 MsOH intermediate->byproduct1 Elimination byproduct2 MeSO2H product->byproduct2 Elimination base Base (e.g., K2CO3)

Caption: General reaction mechanism for the synthesis of N-substituted piperidines.

Experimental Protocols

The following protocols are provided as representative examples for the synthesis of a substituted piperidine and pyrrolidine. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry of reagents) may be necessary for different substrates.

Protocol 1: Synthesis of 1-Benzylpiperidine

This protocol details the synthesis of 1-benzylpiperidine from benzylamine and a suitable 1,5-dielectrophile conceptually similar in reactivity to this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Benzylamine107.151.07 g10 mmol1.0
1,5-Dibromopentane*229.992.53 g11 mmol1.1
Potassium Carbonate (K₂CO₃)138.214.15 g30 mmol3.0
Acetonitrile (MeCN)-50 mL--

Note: 1,5-Dibromopentane is used here as a commercially available and well-documented proxy to illustrate the general procedure for forming a six-membered ring via double alkylation, reflecting the intended reactivity of this compound.

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzylamine (1.07 g, 10 mmol), potassium carbonate (4.15 g, 30 mmol), and acetonitrile (50 mL).

  • Stir the suspension at room temperature for 10 minutes.

  • Add 1,5-dibromopentane (2.53 g, 11 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with acetonitrile (2 x 10 mL).

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-benzylpiperidine.

Protocol_1_Workflow start Start reagents Combine Benzylamine, K2CO3, and Acetonitrile start->reagents add_dibromopentane Add 1,5-Dibromopentane reagents->add_dibromopentane reflux Reflux for 12-16 hours add_dibromopentane->reflux monitor Monitor Reaction (TLC/GC-MS) reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter Solids cool->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Column Chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for the synthesis of 1-benzylpiperidine.

Protocol 2: Synthesis of 1-(3-(Methylsulfonyl)propyl)pyrrolidine

This protocol outlines a plausible synthesis of a pyrrolidine derivative using this compound and a suitable amine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Pyrrolidine71.120.71 g10 mmol1.0
This compound216.272.38 g11 mmol1.1
Sodium Bicarbonate (NaHCO₃)84.012.52 g30 mmol3.0
N,N-Dimethylformamide (DMF)-40 mL--

Procedure:

  • In a 100 mL three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve pyrrolidine (0.71 g, 10 mmol) and sodium bicarbonate (2.52 g, 30 mmol) in DMF (40 mL).

  • Stir the mixture under a nitrogen atmosphere at room temperature for 15 minutes.

  • Add a solution of this compound (2.38 g, 11 mmol) in DMF (10 mL) dropwise over 20 minutes, maintaining the temperature below 30°C.

  • Heat the reaction mixture to 80°C and stir for 24 hours.

  • Monitor the reaction by LC-MS to confirm the formation of the desired product.

  • After completion, cool the reaction to room temperature and pour it into ice-water (100 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol) to yield 1-(3-(methylsulfonyl)propyl)pyrrolidine.

Protocol_2_Workflow start Start reagents Combine Pyrrolidine, NaHCO3, and DMF start->reagents add_reagent Add 3-(Methylsulfonyl)propyl Methanesulfonate Solution reagents->add_reagent heat Heat at 80°C for 24 hours add_reagent->heat monitor Monitor Reaction (LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete dry_concentrate Dry and Concentrate Organic Phase workup->dry_concentrate purify Purify by Flash Chromatography dry_concentrate->purify end End purify->end

Caption: Experimental workflow for the synthesis of a substituted pyrrolidine.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low ConversionInsufficient reaction time or temperature.Increase reaction time and/or temperature. Consider a higher boiling point solvent like DMSO.
Base is not strong enough.Use a stronger base such as potassium carbonate or cesium carbonate.
Formation of Side ProductsOver-alkylation of the primary amine.Use a slight excess of the primary amine.
Elimination reactions.Use a non-nucleophilic base and maintain a moderate reaction temperature.
Difficult PurificationProduct is highly polar.Use a more polar eluent system for chromatography or consider purification by crystallization.

Safety Precautions

This compound is an alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Alkylating agents are potential mutagens and should be handled with extreme care.[3]

Conclusion

This compound is a promising bifunctional reagent for the synthesis of N-substituted nitrogen heterocycles. Its differential reactivity allows for a controlled, sequential N-alkylation and cyclization process. The protocols provided herein serve as a starting point for the development of robust synthetic routes to a variety of piperidine and pyrrolidine derivatives, which are key scaffolds in medicinal chemistry.[4] Further exploration of the substrate scope and optimization of reaction conditions will undoubtedly expand the utility of this versatile building block.

References

  • Crul, M., et al. (2002). Bifunctional and monofunctional alkylating agents.
  • PubChem. This compound. [Link]

  • Kerru, N., et al. (2020).
  • U.S. Patent No. US10696657B2. (2020). Methods and intermediates for preparing therapeutic compounds.
  • U.S. Patent No. US20100240893A1. (2010).
  • Fukuyama, T., et al. (1995). preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses, 72, 220.
  • PrepChem. (2023). Synthesis of 3-methylsulfonylamino4-phenoxyanisole. [Link]

  • U.S. Patent No. US-2025320213-A1. (2025). Nitrogen-Containing Heterocyclic Compounds.
  • U.S. Patent No. US7612087B2. (2009). Heterocyclic compounds as inhibitors of beta-lactamases.
  • Kyoya, T., et al. (2023). Preparation of ethynylsulfonamides and study of their reactivity with nucleophilic amino acids. Organic & Biomolecular Chemistry, 21(34), 6964-6969.
  • Lee, P. C., et al. (2014). Combination of Bifunctional Alkylating Agent and Arsenic Trioxide Synergistically Suppresses the Growth of Drug-Resistant Tumor Cells. PLoS ONE, 9(5), e98063.
  • Potent antitumor bifunctional DNA alkylating agents, synthesis and biological activities of 3a-aza-cyclopenta[a]indenes. (2009). Bioorganic & Medicinal Chemistry, 17(15), 5569-5578.
  • The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability. (2021). Cells, 10(7), 1759.

Sources

Application Notes and Protocols: 3-(Methylsulfonyl)propyl Methanesulfonate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Bifunctional Workhorse

In the intricate landscape of medicinal chemistry, the demand for versatile and reliable building blocks is perpetual. 3-(Methylsulfonyl)propyl methanesulfonate has emerged as a significant, albeit specialized, reagent, primarily valued for its role as a bifunctional electrophile. Its structure, possessing two methanesulfonate (mesylate) leaving groups, allows for the sequential or simultaneous introduction of a three-carbon spacer, making it a powerful tool for the synthesis of complex molecules, including linkers for targeted therapies and as a key component in the architecture of novel drug candidates.

This guide provides an in-depth exploration of the applications of this compound, moving beyond a simple recitation of facts to offer a Senior Application Scientist's perspective on its practical use. We will delve into its reactivity, provide detailed protocols for its application, and discuss the critical safety considerations necessary for its handling.

Core Attributes and Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is paramount to its successful application. The table below summarizes the key physicochemical data for this compound.

PropertyValueSource
Molecular Formula C₅H₁₂O₅S₂[ChemScene]
Molecular Weight 216.28 g/mol [ChemScene]
CAS Number 357913-53-2[ChemScene]
Appearance Expected to be a crystalline solid or oilGeneral
Solubility Soluble in a range of organic solvents such as methanol, dichloromethane, and dimethylformamide.[Cayman Chemical]
Storage Conditions Store at 4°C for long-term stability. Shipped at room temperature for short durations.[ChemScene]

The Chemistry of a Bifunctional Alkylating Agent: A Mechanistic Overview

The utility of this compound in medicinal chemistry is rooted in its identity as a bifunctional alkylating agent. Alkylating agents are a class of compounds that introduce alkyl groups into nucleophilic moieties of other molecules. [YouTube] The presence of two mesylate groups, which are excellent leaving groups due to the resonance stabilization of the resulting mesylate anion, makes both ends of the propyl chain susceptible to nucleophilic attack.

The primary mechanism of action involves the nucleophilic substitution (SN2) reaction, where a nucleophile attacks one of the electrophilic carbon atoms of the propyl chain, displacing a mesylate group. This can occur sequentially, allowing for the controlled introduction of two different functionalities.

G cluster_0 Reaction Mechanism Reagent 3-(Methylsulfonyl)propyl Methanesulfonate Nucleophile1 Nucleophile 1 (e.g., R-NH2, R-SH) Intermediate Mono-alkylated Intermediate Nucleophile2 Nucleophile 2 (e.g., R'-NH2, R'-OH) Product Bifunctionalized Product Leaving_Group1 MsO- Leaving_Group2 MsO-

This bifunctionality is the cornerstone of its application as a linker in various drug development platforms, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). In these contexts, the propyl chain serves as a spacer between a targeting moiety (like an antibody or a small molecule ligand) and a payload (a cytotoxic drug or a ubiquitin ligase binder). The nature of the linker, including its length and flexibility, is a critical determinant of the conjugate's efficacy and pharmacokinetic properties.

Application in Drug Discovery: A Case Study of JNJ-53718678

A prominent example of the application of this compound is in the synthesis of JNJ-53718678 (Rilematovir), a potent and orally bioavailable fusion inhibitor of the Respiratory Syncytial Virus (RSV). [Cayman Chemical, PubMed] In the synthesis of this complex molecule, the 3-(methylsulfonyl)propyl group is incorporated as a key structural element, tethering the indole core to another part of the molecule. [PubMed]

While the full detailed process chemistry is proprietary, the medicinal chemistry literature indicates that the synthesis involves the alkylation of an indole nitrogen with this compound. [PubMed] This reaction highlights the utility of this reagent in creating stable carbon-nitrogen bonds, a common and crucial transformation in the synthesis of nitrogen-containing heterocyclic drugs.

Experimental Protocols: A Practical Guide

The following protocols are designed to provide a starting point for researchers using this compound. It is crucial to note that these are generalized procedures and may require optimization based on the specific substrate and desired outcome.

Protocol 1: Mono-N-Alkylation of an Indole Derivative

This protocol is a generalized procedure based on the known reactivity of indoles and the application of this compound in the synthesis of JNJ-53718678. [PubMed]

Objective: To achieve selective mono-alkylation of an indole nitrogen.

Materials:

  • Indole derivative

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Cesium carbonate (Cs₂CO₃) or Sodium hydride (NaH)

  • Argon or Nitrogen for inert atmosphere

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Appropriate solvents for workup and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the indole derivative (1.0 eq) and anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add cesium carbonate (1.5 eq) or sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the indolide anion is crucial for the subsequent alkylation.

  • Alkylation: To the resulting mixture, add a solution of this compound (1.1 eq) in a minimal amount of anhydrous DMF dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight, depending on the reactivity of the indole substrate. Gentle heating (e.g., to 50-60 °C) may be required to drive the reaction to completion.

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-alkylated product.

G cluster_0 Mono-N-Alkylation Workflow Start Start Setup Reaction Setup: Indole + DMF under Inert Atmosphere Deprotonation Deprotonation: Add Base (Cs₂CO₃ or NaH) Alkylation Alkylation: Add 3-(Methylsulfonyl)propyl Methanesulfonate Monitoring Monitor by TLC Workup Aqueous Workup and Extraction Purification Column Chromatography Product Isolated Mono-alkylated Product

Protocol 2: General Procedure for Bifunctional Linkage to a Nucleophile

This protocol provides a general framework for using this compound to link two different nucleophilic molecules. The key to success is controlling the stoichiometry to favor mono-alkylation in the first step.

Objective: To sequentially react two different nucleophiles with this compound.

Materials:

  • Nucleophile 1 (e.g., a primary amine or thiol)

  • Nucleophile 2 (e.g., a different amine, alcohol, or thiol)

  • This compound

  • A suitable aprotic solvent (e.g., DMF, acetonitrile, or DMSO)

  • A suitable non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)

  • Standard laboratory glassware and purification supplies

Procedure:

Step 1: Mono-alkylation

  • Reaction Setup: Dissolve Nucleophile 1 (1.0 eq) and DIPEA (1.2 eq) in the chosen aprotic solvent in a round-bottom flask under an inert atmosphere.

  • Addition of Alkylating Agent: Slowly add a solution of this compound (1.0 to 1.2 eq) in the same solvent to the reaction mixture at room temperature. Using a slight excess of the nucleophile or a 1:1 stoichiometry is crucial to minimize the formation of the bis-alkylated product.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS to observe the formation of the mono-alkylated intermediate and the consumption of the starting materials.

  • Isolation of Intermediate (Optional but Recommended): Once the first step is complete, it is often advantageous to work up the reaction and purify the mono-alkylated intermediate by column chromatography. This will ensure a cleaner second step.

Step 2: Second Alkylation

  • Reaction Setup: Dissolve the purified mono-alkylated intermediate (1.0 eq) and Nucleophile 2 (1.5 to 2.0 eq) in a suitable aprotic solvent. An excess of the second nucleophile is used to drive the reaction to completion.

  • Addition of Base: Add a suitable base (e.g., DIPEA or potassium carbonate) to facilitate the reaction, particularly if Nucleophile 2 is a weak nucleophile.

  • Reaction Conditions: The reaction may require heating to proceed at a reasonable rate. Monitor the progress by TLC or LC-MS.

  • Workup and Purification: Once the reaction is complete, perform an aqueous workup, extract the product with an organic solvent, and purify the final bifunctional conjugate by column chromatography or preparative HPLC.

Chemoselectivity Considerations:

The reactivity of nucleophiles towards alkyl sulfonates generally follows the order: thiols > amines > alcohols . This inherent chemoselectivity can be exploited to achieve selective reactions. For instance, in the presence of both an amine and a thiol, the thiol will preferentially react. By carefully controlling the reaction conditions (e.g., pH, temperature, and stoichiometry), a high degree of selectivity can often be achieved.

Safety and Handling: A Prudent Approach to a Reactive Compound

As a bifunctional alkylating agent, this compound is a potentially hazardous compound and must be handled with appropriate care. [Fisher Scientific, Sigma-Aldrich] Alkylating agents are known to be mutagenic and potentially carcinogenic. [YouTube]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Change gloves immediately if they become contaminated.

  • Body Protection: A lab coat should be worn at all times.

Engineering Controls:

  • All manipulations of this compound should be performed in a well-ventilated chemical fume hood.

Handling Procedures:

  • Avoid inhalation of vapors or dust.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Keep the container tightly closed when not in use.

First Aid Measures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • If inhaled: Move the person to fresh air.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations. As an alkylating agent, it should be treated as hazardous waste.

Conclusion and Future Outlook

This compound is a valuable and versatile tool in the medicinal chemist's arsenal. Its bifunctional nature allows for the construction of complex molecular architectures, particularly as a linker in targeted therapies. While its primary application to date has been in the synthesis of specific drug candidates, its potential as a modular linker for a wide range of applications, including the development of novel ADCs and PROTACs, is significant. A thorough understanding of its reactivity, coupled with meticulous attention to safety protocols, will enable researchers to fully harness the synthetic power of this important reagent. As the field of targeted drug delivery continues to evolve, the demand for well-defined and reliable linkers will undoubtedly grow, ensuring a continued and expanding role for bifunctional building blocks like this compound.

References

  • Vendeville, S., et al. (2020). Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus. Journal of Medicinal Chemistry, 63(15), 8046–8058. [Link]

  • Medicinal chemistry of anti cancer agents Part I (Alkylating Agents). (2020, July 15). [Video]. YouTube. [Link]

  • Alkylating Agents (For Researchers). (2023, March 27). [Video]. YouTube. [Link]

Application Notes and Protocols for the Alkylation of Phenols with 3-(Methylsulfonyl)propyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Incorporation of the 3-(Methylsulfonyl)propyl Moiety

The alkylation of phenols to form aryl ethers is a cornerstone transformation in organic synthesis, with profound implications in the design and development of novel therapeutic agents. The Williamson ether synthesis, a classic and versatile method, provides a reliable pathway for forging the crucial C-O-C ether linkage.[1][2] This application note delves into the specific use of 3-(Methylsulfonyl)propyl methanesulfonate as a bifunctional alkylating agent for phenols. The introduction of the 3-(methylsulfonyl)propyl group can be a strategic decision in drug design, potentially influencing physicochemical properties such as solubility, metabolic stability, and target engagement. For instance, the methylsulfonyl group is a common pharmacophore that can act as a hydrogen bond acceptor and improve the pharmacokinetic profile of a drug candidate. A notable example of the application of this moiety is in the development of JNJ-53718678, a potent and orally bioavailable fusion inhibitor of the Respiratory Syncytial Virus (RSV).[3]

This guide provides a comprehensive overview of the reaction, including its mechanistic underpinnings, detailed experimental protocols, and critical considerations for successful execution and optimization.

Reaction Principle: The Williamson Ether Synthesis with a Sulfonate Ester

The alkylation of phenols with this compound proceeds via the Williamson ether synthesis, a bimolecular nucleophilic substitution (SN2) reaction.[2] The key steps involve:

  • Deprotonation of the Phenol: The weakly acidic phenolic proton is removed by a suitable base to generate a more nucleophilic phenoxide anion.

  • Nucleophilic Attack: The resulting phenoxide attacks the electrophilic carbon of the this compound.

  • Displacement of the Leaving Group: The methanesulfonate (mesylate) group, an excellent leaving group, is displaced, forming the desired aryl ether.

Williamson_Ether_Synthesis

Experimental Protocols

This section provides a detailed, step-by-step protocol for the alkylation of a representative phenol, 4-methoxyphenol, with this compound.

Protocol 1: General Procedure for the O-Alkylation of 4-Methoxyphenol

Materials:

  • 4-Methoxyphenol

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the phenol, followed by the addition of anhydrous potassium carbonate (1.5 - 2.0 eq.).

  • Addition of Alkylating Agent: To the stirred suspension, add this compound (1.1 - 1.2 eq.) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental_Workflow

Synthesis of this compound

For researchers who wish to prepare the alkylating agent in-house, a general two-step procedure starting from 3-(methylthio)-1-propanol is provided below.

Step 1: Oxidation to 3-(Methylsulfonyl)-1-propanol

  • Dissolve 3-(methylthio)-1-propanol in a suitable solvent such as methanol or acetic acid.

  • Cool the solution in an ice bath.

  • Add an oxidizing agent, such as hydrogen peroxide (in the presence of a catalyst like sodium tungstate) or a peroxy acid (e.g., m-CPBA), portion-wise while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature until the oxidation is complete (monitored by TLC or GC-MS).

  • Work-up the reaction by quenching any excess oxidizing agent and extracting the product into an organic solvent.

  • Purify the product by distillation or chromatography.

Step 2: Mesylation to this compound

  • Dissolve 3-(methylsulfonyl)-1-propanol in a suitable aprotic solvent (e.g., dichloromethane or THF) and cool to 0 °C.

  • Add a tertiary amine base, such as triethylamine or pyridine (1.2-1.5 eq.).

  • Slowly add methanesulfonyl chloride (1.1-1.2 eq.) to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Wash the reaction mixture with dilute acid (e.g., 1M HCl), water, and brine.

  • Dry the organic layer and concentrate to afford the desired product, which can be used directly or purified further if necessary.

Key Considerations and Optimization

ParameterRecommended Conditions & RationalePotential Issues & Troubleshooting
Base Weak inorganic bases like K₂CO₃ or Cs₂CO₃ are generally preferred for phenol alkylation. They are strong enough to deprotonate the phenol but minimize side reactions. Stronger bases like NaH can be used but may lead to C-alkylation.Incomplete reaction: Use a stronger base or a higher reaction temperature. C-alkylation: Switch to a weaker base and a less polar solvent.
Solvent Polar aprotic solvents such as DMF, DMSO, or acetonitrile are commonly used as they effectively solvate the phenoxide and promote the SN2 reaction.Slow reaction: Ensure the solvent is anhydrous. Water can protonate the phenoxide, reducing its nucleophilicity.
Temperature 60-100 °C is a typical range. Higher temperatures can accelerate the reaction but may also promote side reactions like elimination or decomposition.Decomposition of starting materials or product: Lower the reaction temperature and extend the reaction time.
Stoichiometry A slight excess of the alkylating agent (1.1-1.2 eq.) is often used to ensure complete consumption of the phenol.Di-alkylation (if applicable to the substrate): Use a 1:1 stoichiometry or a slight excess of the phenol.
Leaving Group The methanesulfonate (mesylate) is an excellent leaving group, making the alkylating agent highly reactive.High reactivity leading to side reactions: Control the addition of the alkylating agent and maintain a constant reaction temperature.

Potential Side Reactions

While O-alkylation is generally the major pathway, two potential side reactions should be considered:

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions). C-alkylation is more likely to occur with harder electrophiles and in less polar solvents.[4]

  • Elimination: Although this compound is a primary sulfonate, elimination reactions can occur under strongly basic conditions or at elevated temperatures, leading to the formation of an alkene.

Conclusion

The alkylation of phenols with this compound is a robust and valuable transformation for the synthesis of aryl ethers containing a methylsulfonyl moiety. By carefully selecting the reaction conditions, particularly the base and solvent, high yields of the desired O-alkylated product can be achieved. This application note provides a solid foundation and a detailed protocol to aid researchers in successfully employing this methodology in their synthetic endeavors, particularly in the context of drug discovery and medicinal chemistry.

References

  • Vendeville, S., Tahri, A., Hu, L., Demin, S., Cooymans, L., Vos, A., Kwanten, L., Van den Berg, J., Battles, M. B., McLellan, J. S., Koul, A., Raboisson, P., Roymans, D., & Jonckers, T. H. M. (2020). Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus. Journal of Medicinal Chemistry, 63(15), 8046–8058. [Link][3]

  • Williamson Ether Synthesis. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link][1]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link][5]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Lumen Learning. (n.d.). Williamson ether synthesis. In Organic Chemistry 1: An open textbook. Retrieved January 12, 2026, from [Link][6]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved January 12, 2026, from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved January 12, 2026, from [Link]

  • Zhang, Y., & Li, C. (2010). Alkylation of phenol: a mechanistic view. The Journal of Physical Chemistry A, 114(1), 443-450. [Link][7]

  • Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved January 12, 2026, from [Link][1]

  • The Williamson Ether Synthesis. (n.d.). Retrieved January 12, 2026, from [Link][5]

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Application Notes and Protocols for 3-(Methylsulfonyl)propyl Methanesulfonate in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for synthetic efficiency in the construction of complex natural products necessitates the development and application of versatile bifunctional reagents. 3-(Methylsulfonyl)propyl methanesulfonate is one such reagent, possessing two distinct electrophilic sites that offer the potential for sequential, controlled carbon-carbon and carbon-heteroatom bond formation. This guide provides an in-depth exploration of the synthesis, reactivity, and prospective applications of this compound in the context of natural product synthesis. While its documented use in total synthesis is not widespread, this document aims to illuminate its potential as a valuable tool for synthetic chemists by providing detailed protocols for its preparation and reactions, alongside a discussion of its strategic utility.

Introduction: A Bifunctional Tool for Complex Synthesis

The architecture of many natural products is characterized by intricate carbon skeletons and a high degree of functionalization. The assembly of these complex molecules often relies on the strategic use of bifunctional building blocks that can bridge two molecular fragments or introduce key functional motifs. This compound, with its methanesulfonate ester and methyl sulfone moieties, represents a promising, yet underutilized, bifunctional electrophile for such purposes.

The key to its utility lies in the differential reactivity of its two electrophilic centers. The methanesulfonate group is an excellent leaving group, rendering the terminal carbon highly susceptible to nucleophilic attack. In contrast, the methyl sulfone is a more stable group, though it can activate adjacent protons for deprotonation or participate in specific reactions like the Ramberg-Bäcklund rearrangement. This disparity in reactivity allows for a stepwise functionalization, making it a potentially powerful tool for the convergent synthesis of complex natural products.

This document will first detail the synthesis of this compound, followed by a discussion of its reactivity. We will then explore its hypothetical applications in the synthesis of natural product scaffolds and provide detailed experimental protocols for its use.

Synthesis of this compound

The synthesis of this compound is a straightforward two-step process starting from 3-(methylthio)-1-propanol. The first step involves the oxidation of the sulfide to a sulfone, followed by the mesylation of the primary alcohol.

Workflow for the Synthesis of this compound

Synthesis_Workflow start 3-(Methylthio)-1-propanol step1 Oxidation (e.g., m-CPBA or Oxone®) start->step1 intermediate 3-(Methylsulfonyl)propan-1-ol step1->intermediate step2 Mesylation (Methanesulfonyl Chloride, Triethylamine) intermediate->step2 product 3-(Methylsulfonyl)propyl Methanesulfonate step2->product

Caption: Synthetic route to this compound.

Protocol 1: Synthesis of 3-(Methylsulfonyl)propan-1-ol

This protocol describes the oxidation of 3-(methylthio)-1-propanol to 3-(methylsulfonyl)propan-1-ol.

Materials:

  • 3-(Methylthio)-1-propanol

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Dissolve 3-(methylthio)-1-propanol (1.0 equiv) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add m-CPBA (2.2 equiv) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution to decompose excess peroxide.

  • Add saturated aqueous sodium bicarbonate solution to neutralize the m-chlorobenzoic acid.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 3-(methylsulfonyl)propan-1-ol as a colorless oil or white solid.

Protocol 2: Synthesis of this compound

This protocol details the mesylation of 3-(methylsulfonyl)propan-1-ol.

Materials:

  • 3-(Methylsulfonyl)propan-1-ol

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et3N)

  • Methanesulfonyl chloride (MsCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 3-(methylsulfonyl)propan-1-ol (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 equiv) to the stirred solution.

  • Slowly add methanesulfonyl chloride (1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound. The crude product is often of sufficient purity for subsequent use, but can be further purified by recrystallization or column chromatography if necessary.

Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from the orthogonal reactivity of its two electrophilic sites.

Differential Reactivity of Electrophilic Sites

Reactivity reagent 3-(Methylsulfonyl)propyl Methanesulfonate sn2 SN2 Reaction (Fast) reagent->sn2 More Reactive Site (Good Leaving Group) no_reaction Sulfone Group (Generally Unreactive to Nucleophilic Substitution) reagent->no_reaction Less Reactive Site nucleophile Nucleophile (Nu⁻) nucleophile->reagent product1 Nu-CH₂CH₂CH₂SO₂CH₃ sn2->product1

Caption: Selective reaction at the methanesulfonate ester.

The methanesulfonate group is an excellent leaving group due to the ability of the resulting mesylate anion to stabilize the negative charge through resonance.[1] This makes the carbon atom to which it is attached highly electrophilic and susceptible to SN2 displacement by a wide range of nucleophiles.[2]

In contrast, the methyl sulfone group is generally a poor leaving group in nucleophilic substitution reactions. While the sulfonyl group is strongly electron-withdrawing, which can increase the acidity of the α-protons, the sulfone itself is not readily displaced by nucleophiles under standard SN2 conditions.

This differential reactivity allows for the selective reaction of a nucleophile at the methanesulfonate terminus, leaving the sulfone moiety intact for subsequent transformations or as a permanent feature of the target molecule.

Hypothetical Applications in Natural Product Synthesis

The unique properties of this compound can be strategically employed in the synthesis of complex natural products.

Application as a Bifunctional Linker

A key challenge in the total synthesis of large, complex natural products is the efficient coupling of advanced intermediates. This compound can serve as a three-carbon linker to connect two fragments.

Hypothetical Scenario: Linking Two Fragments of a Polyketide Natural Product

Linking_Strategy fragmentA Fragment A (with Nucleophilic Group, e.g., R-Li) step1 Nucleophilic Attack on Mesylate fragmentA->step1 reagent 3-(Methylsulfonyl)propyl Methanesulfonate reagent->step1 intermediate A-CH₂CH₂CH₂SO₂CH₃ step1->intermediate step2 Julia-Kocienski Olefination (via α-lithiation of sulfone) intermediate->step2 fragmentB Fragment B (e.g., an Aldehyde) fragmentB->step2 product Linked Product A-CH₂CH=CH-B step2->product

Sources

Strategic Alkylation of Indoles: A Guide to N- and C-Selective Methodologies for Pharmaceutical and Materials Science Applications

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The indole scaffold is a cornerstone in medicinal chemistry and materials science, featuring prominently in a vast array of pharmaceuticals and functional materials.[1][2][3] The functionalization of the indole core via alkylation is a critical transformation for modulating biological activity and material properties. However, the inherent electronic nature of the indole ring presents a significant regioselectivity challenge, with competitive reactivity at both the N1 (nitrogen) and C3 (carbon) positions.[4][5][6] This guide provides a detailed overview of the mechanistic principles governing indole's reactivity and offers a suite of robust, field-proven protocols for achieving high selectivity in both N-alkylation and C3-alkylation. We present step-by-step procedures for classical N-alkylation using strong bases, Mitsunobu conditions, and Phase-Transfer Catalysis (PTC), alongside protocols for C3-alkylation via Friedel-Crafts-type reactions and innovative "Borrowing Hydrogen" catalysis. This application note is designed to equip researchers with the theoretical understanding and practical methodologies necessary to strategically synthesize desired indole derivatives with precision and efficiency.

Introduction: The Centrality of the Indole Nucleus

The indole ring system is one of the most prevalent N-heterocycles in FDA-approved drugs and biologically active natural products.[2][7] Its unique structure allows it to act as a versatile pharmacophore, engaging in various biological interactions. Consequently, the development of efficient and selective methods to modify the indole framework is a paramount objective in modern organic synthesis and drug discovery.[1]

Alkylation, the introduction of an alkyl group, is a fundamental tool for derivatizing the indole core. The primary challenge in this endeavor is controlling the site of alkylation. The indole nucleus possesses two primary nucleophilic centers: the nitrogen atom (N1) and the C3 position of the pyrrole ring. The choice of reagents, catalysts, and reaction conditions dictates the outcome, leading to either N-alkylated or C3-alkylated products, each representing distinct classes of compounds with unique applications. This guide will dissect the factors that control this regiochemical fork in the road and provide detailed protocols for navigating it effectively.

Mechanistic Overview: The Dichotomy of Indole Reactivity

The regioselectivity of indole alkylation is governed by a delicate balance of factors. The C3 position is generally more nucleophilic in neutral indole due to its contribution to the aromatic sextet, making it the kinetically favored site for electrophilic attack.[5] Conversely, the N-H proton is moderately acidic (pKa ≈ 17 in DMSO), and its deprotonation with a suitable base generates the indolate anion. In this state, the nitrogen atom becomes a potent nucleophile, directing alkylation to the N1 position.

Key factors influencing selectivity include:

  • Base: The presence and strength of a base are the most critical determinants. Strong bases (e.g., NaH) irreversibly deprotonate the N-H, favoring N-alkylation.[8][9] In the absence of a strong base, or with acid catalysis, C3-alkylation (Friedel-Crafts type) is dominant.[10]

  • Solvent: Polar aprotic solvents like DMF or THF can stabilize the indolate anion, promoting N-alkylation. Less polar solvents may favor C3-alkylation.

  • Electrophile: "Harder" electrophiles tend to react at the "harder" nitrogen atom, while "softer" electrophiles may prefer the "softer" C3 position. The reactivity and steric bulk of the electrophile also play a significant role.

  • Catalyst: Lewis or Brønsted acids activate electrophiles for attack at C3.[11][12] In contrast, phase-transfer catalysts facilitate the reaction of the N-anion.[13]

Figure 1: Competing pathways for N1 vs. C3 alkylation of the indole ring.

Protocols for N-Alkylation of Indoles

N-alkylated indoles are crucial building blocks in many pharmaceuticals. Achieving selective N-alkylation requires conditions that favor the formation and reaction of the indolate anion.

Method 1: Classical N-Alkylation with a Strong Base

Causality: This is the most direct method for N-alkylation. A strong, non-nucleophilic base like sodium hydride (NaH) is used to quantitatively deprotonate the indole N-H.[14] This generates the indolate anion, a potent nucleophile that readily attacks an alkyl halide in a standard SN2 reaction.[8] The irreversibility of the deprotonation step ensures that the reaction proceeds cleanly through the N-anion, preventing competitive C3-alkylation.

Detailed Protocol 1.1: N-Benzylation of Indole using NaH

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11.0 mmol, 1.1 equiv).

  • Solvent Addition: Suspend the NaH in anhydrous N,N-dimethylformamide (DMF, 30 mL) under a nitrogen atmosphere.

  • Indole Addition: Cool the suspension to 0 °C using an ice bath. Add a solution of indole (1.17 g, 10.0 mmol, 1.0 equiv) in anhydrous DMF (10 mL) dropwise over 15 minutes. The reaction mixture may fizz as hydrogen gas evolves.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30-60 minutes after the addition is complete to ensure full formation of the indolate anion. The mixture will often become a clear solution or a fine suspension.

  • Electrophile Addition: Add benzyl bromide (1.25 mL, 10.5 mmol, 1.05 equiv) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-5 hours, or until TLC analysis indicates complete consumption of the starting indole.

  • Quenching: Carefully quench the reaction by slowly adding it to 100 mL of ice-cold water with stirring.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers and wash with water (2 x 50 mL) and then brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-benzyl-1H-indole.

ParameterConditionRationale
Base NaH, KHMDS, LiHMDSStrong, non-nucleophilic bases ensure complete deprotonation.
Solvent Anhydrous DMF, THFPolar aprotic solvents stabilize the indolate anion. Must be dry.
Temperature 0 °C to Room Temp.Controls reaction rate and minimizes side reactions.
Electrophile Primary Alkyl Halides (I > Br > Cl)Ideal for SN2; secondary halides may lead to elimination.
Typical Yield 75-98%Generally very high for unhindered primary halides.[9]
Method 2: N-Alkylation under Mitsunobu Conditions

Causality: The Mitsunobu reaction provides a powerful, base-free alternative for N-alkylation, particularly useful for sensitive substrates.[15][16] The reaction couples an alcohol with the indole N-H. Triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethylazodicarboxylate (DEAD), react to form a phosphonium salt. This salt activates the alcohol's hydroxyl group, turning it into an excellent leaving group, which is then displaced by the nucleophilic indole nitrogen with inversion of configuration at the alcohol's carbon center.[17]

Detailed Protocol 1.2: Mitsunobu N-Alkylation with (S)-2-Butanol

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add indole (1.17 g, 10.0 mmol, 1.0 equiv), (S)-2-butanol (1.11 g, 15.0 mmol, 1.5 equiv), and triphenylphosphine (PPh₃, 3.93 g, 15.0 mmol, 1.5 equiv) in anhydrous THF (50 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add diethylazodicarboxylate (DEAD, 40% solution in toluene, 6.5 mL, 15.0 mmol, 1.5 equiv) dropwise over 20 minutes. A color change and/or precipitate formation is typically observed.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir overnight. Monitor the reaction by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure. The resulting residue will contain the product and byproducts (triphenylphosphine oxide and the diethyl hydrazodicarboxylate).

  • Purification: Purify the crude material directly by flash column chromatography on silica gel. A non-polar eluent system (e.g., hexanes) will first elute non-polar components, followed by the product with a slightly more polar system (e.g., 98:2 hexane/ethyl acetate). The highly polar byproducts will remain on the column.

ParameterConditionRationale
Reagents PPh₃ / DEAD (or DIAD)The classic combination for activating the alcohol.
Alcohol Primary or SecondaryTertiary alcohols are generally unreactive.
Solvent Anhydrous THF, DichloromethaneCommon solvents that dissolve all reagents.
Temperature 0 °C to Room Temp.Dropwise addition at 0 °C is crucial for safety and selectivity.
Key Advantage Avoids strong base; stereospecific (inversion).Ideal for acid-sensitive substrates or chiral alcohols.
Method 3: N-Alkylation under Phase-Transfer Catalysis (PTC)

Causality: PTC offers a greener and often more practical alternative to using strong, air-sensitive bases in anhydrous solvents.[18] In this system, the indole and alkyl halide are in an organic solvent, while an inorganic base (e.g., 50% aq. NaOH) is in a separate aqueous phase. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium hydrogen sulfate (TBAHS), facilitates the reaction.[13] The catalyst transports the hydroxide ion into the organic phase to deprotonate the indole, and then transports the resulting indolate anion back to the interface or into the bulk organic phase to react with the alkyl halide.

G cluster_0 Aqueous Phase cluster_1 Organic Phase aq_base NaOH (aq) Na⁺ + OH⁻ catalyst_cycle Q⁺X⁻ (Catalyst) Q⁺OH⁻ Q⁺Ind⁻ aq_base->catalyst_cycle:f0 1. Anion Exchange org_reactants Indole (Ind-H) Alkyl Halide (R-X) org_product N-Alkylated Indole (Ind-R) org_reactants->catalyst_cycle:f2 3. Indolate Formation org_product->catalyst_cycle:f0 catalyst_cycle:f1->org_reactants 2. Deprotonation catalyst_cycle:f2->org_reactants 4. SN2 Reaction

Figure 2: Catalytic cycle for Phase-Transfer Catalyzed N-Alkylation of Indole.

Detailed Protocol 1.3: PTC N-Alkylation of 5-Nitroindole

  • Setup: In a round-bottom flask, combine 5-nitroindole (1.62 g, 10.0 mmol, 1.0 equiv), 1-bromobutane (1.64 g, 12.0 mmol, 1.2 equiv), and tetrabutylammonium hydrogen sulfate (TBAHS, 0.34 g, 1.0 mmol, 0.1 equiv) in toluene (40 mL).

  • Base Addition: Add 20 mL of 50% (w/v) aqueous sodium hydroxide (NaOH) solution.

  • Reaction: Stir the biphasic mixture vigorously at 60 °C for 4-6 hours. Vigorous stirring is essential to maximize the interfacial area between the two phases.

  • Work-up: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer with toluene (2 x 20 mL).

  • Washing & Drying: Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization or flash column chromatography to afford 1-butyl-5-nitro-1H-indole.

Protocols for C3-Alkylation of Indoles

C3-alkylation is typically achieved via electrophilic substitution, known as a Friedel-Crafts-type reaction. This pathway is favored under neutral or acidic conditions where the indole ring acts as a nucleophile.

Method 1: Acid-Catalyzed Friedel-Crafts Alkylation

Causality: This method relies on generating a potent electrophile that can be attacked by the electron-rich indole ring, preferentially at the C3 position.[19] Lewis acids (e.g., InCl₃, Sc(OTf)₃) or Brønsted acids can activate various precursors, such as allylic alcohols, α,β-unsaturated ketones, or nitroalkenes, rendering them sufficiently electrophilic.[11][20][21] For example, a fluorinated alcohol like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can act as both a solvent and a hydrogen-bond donor to activate electrophiles without a separate catalyst.[12]

Detailed Protocol 2.1: C3-Alkylation with trans-β-Nitrostyrene in HFIP

  • Preparation: In a simple vial or flask, dissolve indole (1.17 g, 10.0 mmol, 1.0 equiv) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP, 10 mL).

  • Electrophile Addition: Add trans-β-nitrostyrene (1.56 g, 10.5 mmol, 1.05 equiv) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction is often rapid and can be monitored by TLC.

  • Work-up: Upon completion, remove the HFIP solvent under reduced pressure. (Note: HFIP is volatile but corrosive; use appropriate precautions).

  • Purification: The crude product is often clean enough for many purposes. If necessary, it can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography (hexane/ethyl acetate) to yield 3-(2-nitro-1-phenylethyl)-1H-indole.

ElectrophileCatalyst/ConditionsRationale
β-NitroalkenesHFIP, Sc(OTf)₃, Chiral acidsMichael addition-type reaction.[12]
α,β-Unsaturated KetonesChiral Amine Salts, Lewis AcidsOrganocatalytic or metal-catalyzed conjugate addition.[1]
Allylic/Benzylic AlcoholsInCl₃, FeCl₃, Brønsted AcidsAcid promotes formation of a stabilized carbocation.[11][21]
TrichloroacetimidatesLewis Acids (e.g., BF₃·OEt₂)Mild activation of alcohols via the imidate leaving group.[22]
Method 2: C3-Alkylation with Alcohols via "Borrowing Hydrogen"

Causality: This elegant and atom-economical strategy uses alcohols as alkylating agents without pre-activation.[23] A transition-metal catalyst (often based on Ni, Ru, or Ir) temporarily "borrows" hydrogen from the alcohol, oxidizing it in situ to the corresponding aldehyde or ketone.[24][25] This electrophilic carbonyl compound then undergoes a condensation reaction with the nucleophilic C3 of the indole. Finally, the metal-hydride species, which holds the "borrowed" hydrogen, reduces the resulting C=C double bond to complete the alkylation and regenerate the catalyst. The only byproduct is water.

G Cat [M] Catalyst CatH2 [M]-H₂ Cat->CatH2 Alcohol RCH₂OH Alcohol->Cat 1. Dehydrogenation Aldehyde RCHO Indole Indole Aldehyde->Indole 2. Condensation Intermediate Indolyl-alkene CatH2->Intermediate 3. Hydrogenation Indole->Intermediate Product C3-Alkylated Indole Intermediate->Product Water H₂O Product->Cat 4. Catalyst Regeneration

Figure 3: Simplified catalytic cycle for Borrowing Hydrogen C3-alkylation.

Detailed Protocol 2.2: Nickel-Catalyzed C3-Alkylation with Benzyl Alcohol

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add the nickel pre-catalyst (e.g., a specific Ni(II) complex, 5 mol%) and a suitable ligand to a reaction tube.

  • Reagent Addition: Add indole (1.17 g, 10.0 mmol, 1.0 equiv), benzyl alcohol (1.30 g, 12.0 mmol, 1.2 equiv), and a basic additive (e.g., K₃PO₄, 1.5 equiv) to the tube.

  • Solvent & Reaction: Add an anhydrous, high-boiling solvent (e.g., toluene or dioxane, 10 mL). Seal the tube and heat to 100-120 °C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the catalyst and inorganic salts, washing with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to afford 3-benzyl-1H-indole.

Troubleshooting and Safety Considerations

ProblemPossible CauseSuggested Solution
Low Yield (N-Alkylation) Incomplete deprotonation; wet solvent/reagents; poor electrophile.Use fresh NaH; ensure all glassware and solvents are rigorously dry; switch from R-Cl to R-I.
Polyalkylation The alkylated product is more reactive than the starting material.Use a large excess of the indole nucleophile; lower the reaction temperature.[22]
Poor Regioselectivity Competing N- and C-alkylation pathways are active.For N-alkylation, ensure >1 equiv of strong base is used. For C3-alkylation, ensure strictly non-basic, often acidic, conditions.
Decomposition (Mitsunobu) Reagents are sensitive to air and moisture.Use high-purity, fresh reagents and maintain a strict inert atmosphere.

Safety Precautions:

  • Sodium Hydride (NaH): Highly flammable and pyrophoric. Reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere (N₂ or Ar) and use appropriate PPE. Quench excess NaH carefully by slow addition of isopropanol, followed by methanol, then water.

  • Azodicarboxylates (DEAD/DIAD): Toxic and potential contact explosives. Always handle in a well-ventilated fume hood and store at recommended temperatures. Avoid friction or shock.

  • Solvents (DMF, HFIP): DMF is a reproductive toxin. HFIP is corrosive. Avoid inhalation and skin contact by using a fume hood and appropriate gloves.[26]

  • General Practice: Always wear safety goggles, a lab coat, and appropriate gloves. Consult the Safety Data Sheet (SDS) for all chemicals before use.[27][28]

Conclusion

The selective alkylation of indoles is a foundational challenge in organic synthesis with profound implications for drug discovery and materials science. Mastery over the regiochemical outcome—directing the reaction to either the N1 or C3 position—is achievable through the careful and rational selection of reaction conditions. By understanding the underlying mechanistic principles, from the generation of the indolate anion for N-alkylation to the electrophilic activation for C3-alkylation, researchers can leverage the protocols detailed in this guide to construct complex, value-added indole derivatives with confidence and control. The choice between classical base-mediated methods, mild Mitsunobu conditions, green phase-transfer catalysis, or atom-economical borrowing hydrogen strategies provides a versatile toolkit to meet the demands of modern chemical synthesis.

References

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  • Friedel–Crafts alkylation of heteroarenes and arenes with indolyl alcohols for construction of 3,3-disubstituted oxindoles. RSC Publishing. [Link]

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  • CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. PMC. [Link]

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Application Notes and Protocols: Strategic Use of Sulfonate Esters in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dual Role of Sulfonate Esters as Protecting Groups and Activating Agents

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired molecular architectures. Among the diverse arsenal of protecting groups available to chemists, sulfonate esters hold a unique and powerful position. They serve a dual purpose: not only do they mask the reactivity of sensitive functional groups, particularly alcohols and amines, but they can also activate alcohols, transforming a poor leaving group (hydroxide) into an excellent one (sulfonate).[1][2] This guide provides an in-depth exploration of protecting group strategies involving sulfonate esters, offering both the theoretical underpinnings and field-proven protocols for their application and removal. We will delve into the chemistry of commonly employed sulfonyl groups—tosyl (Ts), mesyl (Ms), and nosyl (Ns)—to equip researchers, scientists, and drug development professionals with the knowledge to strategically implement these versatile tools.

Part 1: Protection of Alcohols as Sulfonate Esters

The conversion of an alcohol's hydroxyl group, a notoriously poor leaving group, into a sulfonate ester is a cornerstone transformation in organic synthesis. This modification facilitates nucleophilic substitution and elimination reactions, but the sulfonate ester itself can also be viewed as a protected form of the alcohol, stable to a range of reaction conditions.

Mechanism of Formation

The protection of an alcohol is typically achieved by reacting it with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl)) in the presence of a base, such as pyridine or triethylamine.[1][3] The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride. The base serves to neutralize the hydrochloric acid byproduct.[3][4]

G cluster_0 Alcohol Protection Mechanism ROH R-OH TsCl Ts-Cl ROH->TsCl Nucleophilic Attack Intermediate R-O(H+)-Ts TsCl->Intermediate Py Pyridine (Base) Py->Intermediate Product R-OTs (Tosylate) Intermediate->Product -H+ (via Pyridine) PyHCl Pyridine-H+ Cl- G cluster_1 Nosyl Group Deprotection Workflow Start N-Nosyl Amine (R-NH-Ns) Solvent Dissolve in Solvent (e.g., DMF, MeCN) Start->Solvent Reagents Add Thiol (e.g., PhSH) + Base (e.g., K₂CO₃) Reaction Stir at Room Temp Reagents->Reaction Solvent->Reagents Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Aqueous Work-up / Filtration Monitoring->Workup Upon Completion Purification Purification (Chromatography) Workup->Purification Product Free Amine (R-NH₂) Purification->Product G Start Molecule with Boc, Cbz, and Ns Protected Amines Step1 Treat with TFA Start->Step1 Product1 Boc group removed (Cbz, Ns intact) Step1->Product1 Step2 Treat with H₂/Pd-C Product1->Step2 Product2 Cbz group removed (Ns intact) Step2->Product2 Step3 Treat with Thiophenol/Base Product2->Step3 Product3 Ns group removed Step3->Product3

Sources

Synthesis of Novel Indole-Based Antiviral Agents Using 3-(Methylsulfonyl)propyl Methanesulfonate: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antiviral Therapeutics and the Role of the Methylsulfonylpropyl Moiety

The relentless emergence of drug-resistant viral strains and novel viral pathogens presents a continuous challenge to global health. This necessitates the urgent development of new antiviral agents with diverse mechanisms of action. A promising strategy in antiviral drug discovery is the structural modification of known pharmacophores to enhance potency, selectivity, and pharmacokinetic properties. The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved antiviral drugs.[1] Its unique ability to mimic peptide structures allows it to bind to various enzymatic targets.[1]

This application note details the synthesis of a potent antiviral compound through the N-alkylation of a functionalized indole core with 3-(Methylsulfonyl)propyl methanesulfonate. This key building block introduces a flexible and polar methylsulfonylpropyl side chain, which can significantly influence the compound's binding affinity and solubility. Specifically, we will focus on the synthesis of a known respiratory syncytial virus (RSV) fusion inhibitor, providing a robust and reproducible protocol for its preparation in a laboratory setting. RSV is a major cause of lower respiratory tract infections, particularly in infants and the elderly, and the development of effective treatments is a critical unmet medical need.[2]

Mechanistic Insight: The N-Alkylation of Indoles

The core reaction described herein is the N-alkylation of an indole derivative. The indole nitrogen is weakly acidic and can be deprotonated by a suitable base to form a nucleophilic indolide anion. This anion then readily attacks the electrophilic carbon of an alkylating agent, such as this compound, in a classic SN2 reaction. The methanesulfonate group is an excellent leaving group, facilitating the displacement and formation of the new nitrogen-carbon bond.

The choice of base and solvent is critical for the success of this reaction. A strong, non-nucleophilic base is required to efficiently deprotonate the indole without competing in the alkylation reaction. The solvent must be able to dissolve the reactants and be inert under the reaction conditions.

N-Alkylation Mechanism cluster_0 Deprotonation cluster_1 SN2 Attack Indole Indole Derivative (R-H) Indolide Indolide Anion (R⁻) Indole->Indolide H⁺ abstraction Base Base (e.g., NaH) Base->Indole Alkylating_Agent 3-(Methylsulfonyl)propyl Methanesulfonate Indolide->Alkylating_Agent Nucleophilic Attack Product N-Alkylated Indole Alkylating_Agent->Product Leaving_Group Methanesulfonate Anion Alkylating_Agent->Leaving_Group Leaving Group Departure

Caption: Mechanism of Indole N-Alkylation.

Featured Application: Synthesis of a Potent RSV Fusion Inhibitor

This protocol details the synthesis of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, a potent inhibitor of the RSV fusion protein.[2] This compound, also known as JNJ-53718678, binds to the prefusion conformation of the RSV F protein, stabilizing it and preventing the conformational changes necessary for viral entry into host cells.[3]

Experimental Protocol: N-Alkylation of 5-Chloro-indole Precursor

This protocol is adapted from the supplementary information of the primary literature describing the discovery of this compound.[4]

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Supplier (Example)
3-({5-Chloro-1H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one--Synthesized in-house
This compound357913-53-2216.28Sigma-Aldrich
Sodium hydride (NaH), 60% dispersion in mineral oil7646-69-724.00Sigma-Aldrich
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09Sigma-Aldrich
Ethyl acetate (EtOAc)141-78-688.11Fisher Scientific
Saturated aqueous ammonium chloride (NH₄Cl) solution12125-02-953.49Fisher Scientific
Brine (Saturated aqueous NaCl solution)7647-14-558.44Fisher Scientific
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37Fisher Scientific
Silica gel for column chromatography7631-86-9-Sorbent Technologies

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • NMR spectrometer

  • Mass spectrometer

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon), add the indole precursor, 3-({5-Chloro-1H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one (1.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Sodium hydride reacts violently with water and is flammable. Handle with extreme care.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes. The solution may become heterogeneous as the sodium salt of the indole precipitates.

  • Alkylation: Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-alkylated product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Experimental_Workflow Start Start Setup Dissolve Indole Precursor in Anhydrous DMF under Argon Start->Setup Cooling1 Cool to 0 °C Setup->Cooling1 Deprotonation Add NaH (1.2 eq) Portion-wise Cooling1->Deprotonation Stir1 Stir at 0 °C for 30 min Deprotonation->Stir1 Alkylation Add 3-(Methylsulfonyl)propyl Methanesulfonate (1.1 eq) in DMF Stir1->Alkylation Reaction Warm to RT Stir for 12-18 h Alkylation->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Cooling2 Cool to 0 °C Monitoring->Cooling2 Reaction Complete Quench Quench with Saturated aq. NH₄Cl Cooling2->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Wash Wash with Water and Brine Extraction->Wash Dry Dry over MgSO₄ Filter and Concentrate Wash->Dry Purify Purify by Flash Chromatography Dry->Purify Characterize Characterize by NMR and HRMS Purify->Characterize End End Characterize->End

Caption: Experimental workflow for N-alkylation.

Data and Expected Results

The successful synthesis will yield the target compound as a solid. The purity should be assessed by HPLC and should be >95% for use in biological assays.

Table 1: Antiviral Activity of JNJ-53718678

VirusAssay TypeCell LineEC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI)Reference
Respiratory Syncytial Virus (RSV)Replication AssayHeLa0.5>50>100,000[3]

EC₅₀ (50% effective concentration): The concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration): The concentration of the compound that causes a 50% reduction in cell viability. Selectivity Index (SI) = CC₅₀ / EC₅₀

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The use of sodium hydride necessitates strictly anhydrous conditions. All glassware should be flame-dried, and anhydrous solvents must be used to prevent quenching of the base.

  • Regioselectivity: While N-alkylation of indoles generally favors the N1 position, the substitution pattern on the indole ring can influence regioselectivity. For this specific substrate, N1 alkylation is expected.

  • Purification: The product may require careful purification by column chromatography to remove any unreacted starting material, byproducts, and residual mineral oil from the sodium hydride dispersion.

  • Safety: Always handle sodium hydride and organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

This compound is a valuable reagent for the introduction of the methylsulfonylpropyl group onto nitrogen-containing heterocycles. The protocol described provides a reliable method for the synthesis of a potent indole-based RSV fusion inhibitor. This synthetic strategy can be adapted for the preparation of other N-alkylated indole derivatives, enabling the exploration of structure-activity relationships and the development of new antiviral drug candidates. The potent and selective antiviral activity of the resulting compound underscores the potential of this chemical moiety in medicinal chemistry.

References

  • Vendeville, S., Tahri, A., Hu, L., et al. (2020). Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus. Journal of Medicinal Chemistry, 63(15), 8046–8058. [Link]

  • Supporting Information for Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus. Journal of Medicinal Chemistry. [Link]

  • Roymans, D., Alnajjar, S.S., Battles, M.B., et al. (2017). Therapeutic efficacy of a respiratory syncytial virus fusion inhibitor.
  • A review on recent developments of indole-containing antiviral agents. European Journal of Medicinal Chemistry.
  • WO2014184163A1 - Aza-oxo-indoles for the treatment and prophylaxis of respiratory syncytial virus infection.

Sources

Application Notes & Protocols: A Guide to Chemoselective Alkylation of Polyfunctional Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Complex Molecule Synthesis

In the intricate world of pharmaceutical and materials science, molecules are rarely simple. They are typically polyfunctional, adorned with multiple reactive sites such as hydroxyls, amines, thiols, and carbonyls.[1] The ability to modify one specific functional group in the presence of others—a concept known as chemoselectivity—is not merely an academic challenge; it is a cornerstone of modern synthetic chemistry.[2][3] Uncontrolled reactivity leads to a cascade of undesired side products, complicating purification, reducing yields, and ultimately hindering the development of novel therapeutics and materials.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practical strategies for achieving high chemoselectivity in alkylation reactions. We will delve into the theoretical underpinnings that govern selectivity and present detailed, field-proven protocols for common synthetic challenges.

Pillar 1: Understanding the Drivers of Chemoselectivity

Achieving chemoselectivity is a game of manipulating relative reactivities. Several key factors can be modulated to favor the alkylation of one functional group over another.

  • Nucleophilicity and Acidity (pKa): The intrinsic nucleophilicity of a functional group is a primary determinant of its reactivity. Generally, thiols are more nucleophilic than amines, which are in turn more nucleophilic than alcohols. However, the reaction is often performed under basic conditions to deprotonate the nucleophile, generating a more reactive conjugate base. In these cases, the acidity (pKa) of the functional group becomes paramount. For instance, a phenolic hydroxyl (pKa ~10) is significantly more acidic than an aliphatic alcohol (pKa ~16-18). A carefully chosen base can selectively deprotonate the phenol, enabling its exclusive alkylation.

  • Hard and Soft Acids and Bases (HSAB) Theory: The HSAB principle provides a powerful qualitative framework for predicting reaction outcomes.[4][5] It classifies reactants as "hard" or "soft" based on their polarizability.[4][5]

    • Hard acids/bases are small, highly charged, and non-polarizable (e.g., H+, Li+, R-O-).[4]

    • Soft acids/bases are large, have low charge states, and are highly polarizable (e.g., I-, R-S-).[4]

    The core tenet is that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases .[4] Alkylating agents can be classified accordingly. For example, dimethyl sulfate and methyl triflate are considered hard electrophiles (hard acids), while methyl iodide is a soft electrophile (soft acid).[6] This distinction allows for selective alkylation. A soft nucleophile like a thiol (R-S-) will react preferentially with a soft electrophile like methyl iodide, while a hard nucleophile like an alkoxide (R-O-) will favor a hard electrophile like dimethyl sulfate.[5][7]

  • Steric Hindrance: The accessibility of a functional group plays a crucial role. A sterically encumbered nucleophile will react more slowly than an unhindered one. This principle can be exploited to differentiate between primary, secondary, and tertiary amines or alcohols.

  • Solvent Effects: The choice of solvent can dramatically influence selectivity by differentially solvating the nucleophile, electrophile, and transition state.[8][9][10]

    • Protic solvents (e.g., water, ethanol) can form hydrogen bonds with hard nucleophiles (like alkoxides), creating a bulky solvent shell that reduces their reactivity and can favor reaction at a softer nucleophilic site.[11]

    • Aprotic polar solvents (e.g., DMF, DMSO) are excellent for Sₙ2 reactions as they solvate the cation but leave the anion relatively "naked" and highly reactive.[8]

    • Aprotic nonpolar solvents (e.g., toluene, THF) are often used when minimal solvent interaction is desired.

Pillar 2: Strategic Approaches & Decision-Making Workflow

A systematic approach is essential when designing a chemoselective alkylation. The following workflow outlines the key decision points for selecting an appropriate strategy.

G cluster_0 Analysis of Polyfunctional Molecule cluster_1 Strategy Selection cluster_2 Parameter Optimization Start Identify all nucleophilic sites (e.g., OH, NH, SH) PKA Determine pKa values and relative nucleophilicity Start->PKA HSAB_Substrate Classify sites as Hard or Soft Nucleophiles PKA->HSAB_Substrate Sterics Assess steric hindrance around each site HSAB_Substrate->Sterics Direct Direct Alkylation? Sterics->Direct Protect Protecting Group Strategy Needed? Direct->Protect No (Poor selectivity) Reagent Select Alkylating Agent (Hard vs. Soft Electrophile) Direct->Reagent Yes (Sufficient inherent selectivity) Catalysis Leverage Catalysis? Protect->Catalysis Consider as alternative Protect->Reagent Yes (After protection) Catalysis->Reagent Yes (e.g., PTC, Mitsunobu) Base Choose Base (pKa, Sterics) Reagent->Base Solvent Select Solvent (Polarity, Protic/Aprotic) Base->Solvent Conditions Optimize Temperature & Concentration Solvent->Conditions Final Execute & Analyze Conditions->Final

Caption: Strategic workflow for designing a chemoselective alkylation.

Pillar 3: Application Notes & Detailed Protocols

The following protocols illustrate the application of these principles to solve common chemoselectivity challenges.

Application Note 1: Selective O-Alkylation of a Phenol in the Presence of an Aliphatic Alcohol

Challenge: To selectively alkylate the phenolic hydroxyl group of a molecule like 4-(2-hydroxyethyl)phenol without affecting the primary aliphatic alcohol.

Principle: This protocol exploits the significant difference in acidity between the phenolic proton (pKa ≈ 10) and the aliphatic alcohol proton (pKa ≈ 17). A mild base like potassium carbonate (K₂CO₃) is strong enough to deprotonate the phenol, forming the highly nucleophilic phenoxide, but too weak to deprotonate the aliphatic alcohol.

Workflow Diagram:

G Mol Substrate: 4-(2-hydroxyethyl)phenol Mix Combine Substrate, Base, Solvent Mol->Mix Base Base: Potassium Carbonate (K2CO3) Base->Mix Solvent Solvent: Acetone or DMF Solvent->Mix Reagent Alkylating Agent: Benzyl Bromide (BnBr) Add Add BnBr dropwise at room temperature Reagent->Add Mix->Add React Stir at RT to 50°C Monitor by TLC/LC-MS Add->React Workup Aqueous Workup & Extraction React->Workup Purify Purify by Column Chromatography Workup->Purify Product Product: 4-(2-hydroxyethyl)phenyl benzyl ether Purify->Product

Caption: Workflow for selective phenolic O-alkylation.

Detailed Protocol:

  • Reagent Preparation:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add 4-(2-hydroxyethyl)phenol (1.0 eq).

    • Add anhydrous potassium carbonate (K₂CO₃, 1.5 - 2.0 eq).

    • Add a suitable anhydrous solvent, such as acetone or dimethylformamide (DMF), to achieve a substrate concentration of 0.1-0.5 M.

  • Reaction Execution:

    • Stir the suspension at room temperature for 15-30 minutes.

    • Slowly add the alkylating agent, for example, benzyl bromide (1.1 eq), dropwise via syringe.

    • Allow the reaction to stir at room temperature. Gentle heating (e.g., to 50°C) may be required for less reactive alkyl halides.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter off the inorganic salts and wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure O-alkylated product.

Self-Validation: The structure of the final product and the absence of the N-alkylated isomer can be confirmed using 1H and 13C NMR spectroscopy.[12] Specific 2D NMR experiments like HMBC can unambiguously show the correlation between the benzylic protons of the newly introduced group and the phenolic ring carbons.[12][13]

Application Note 2: Selective N-Alkylation of an Indole using Phase-Transfer Catalysis

Challenge: To alkylate the nitrogen atom of indole in the presence of other potentially reactive functional groups. Direct alkylation with a strong base can be problematic and lead to side reactions.

Principle: Phase-Transfer Catalysis (PTC) is an exceptionally powerful technique for alkylating heterocycles like indoles.[14][15] The reaction occurs in a biphasic system (e.g., solid-liquid or liquid-liquid). A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the deprotonated nucleophile (the indolide anion) from the aqueous or solid phase into the organic phase where it can react with the alkyl halide.[15][16] This method often uses milder bases and avoids the need for strictly anhydrous conditions.[16]

Data Presentation: Comparison of PTC Catalysts

CatalystBaseSolventYield (%)Reference
Tetrabutylammonium Bromide (TBAB)50% aq. NaOHToluene95[15]
Aliquat 336K₂CO₃ (solid)Acetonitrile92[11]
18-Crown-6K-tert-butoxide (solid)THF88[14]

Detailed Protocol:

  • Reagent Preparation:

    • To a round-bottom flask, add indole (1.0 eq), the alkyl halide (e.g., ethyl iodide, 1.2 eq), and the organic solvent (e.g., toluene).

    • Add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB, 0.05 - 0.1 eq).

  • Reaction Execution:

    • To the vigorously stirring organic mixture, add an aqueous solution of sodium hydroxide (e.g., 50% w/v, 3.0 eq) dropwise.

    • Stir the biphasic mixture vigorously at room temperature. The reaction is often exothermic.

    • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 1-4 hours.

  • Workup and Purification:

    • Once complete, separate the organic and aqueous layers.

    • Extract the aqueous layer with the organic solvent (e.g., toluene or ethyl acetate).

    • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or distillation to afford the pure N-alkylated indole.

Application Note 3: Selective O-Alkylation of a Secondary Alcohol via the Mitsunobu Reaction

Challenge: To alkylate a sterically hindered or sensitive secondary alcohol in the presence of other nucleophiles (e.g., an amide) where standard Sₙ2 conditions might fail or lead to side reactions.

Principle: The Mitsunobu reaction is a powerful method for converting alcohols into a variety of functional groups, including ethers, with a complete inversion of stereochemistry.[17][18] It uses a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[17] The reaction activates the alcohol in situ to facilitate nucleophilic attack by another component, which in this case will be an external alcohol (for ether formation) or a phenol.[18][19] The acidic component (the incoming alcohol/phenol) should generally have a pKa < 15 for the reaction to be efficient.[17]

Mechanism Overview:

G PPh3 PPh3 Betaine Betaine Intermediate [Ph3P+-N(CO2Et)-...] PPh3->Betaine DEAD DEAD DEAD->Betaine ROH Substrate R-OH (Secondary Alcohol) NuH Nucleophile R'-OH (Phenol or Primary Alcohol) Product Product R-O-R' (with Inversion) NuH->Product Oxyphos Oxyphosphonium Salt [R-O-P+Ph3] Betaine->Oxyphos + R-OH - H-DEAD-H Oxyphos->Product + Nu- (from NuH)

Caption: Simplified mechanism of the Mitsunobu reaction for ether synthesis.

Detailed Protocol:

  • Reagent Preparation:

    • To a flame-dried round-bottom flask under an inert atmosphere, dissolve the secondary alcohol substrate (1.0 eq), the nucleophilic alcohol/phenol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Reaction Execution:

    • Cool the solution to 0°C in an ice bath.

    • Slowly, add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF dropwise over 30-60 minutes. The characteristic red/orange color of the azodicarboxylate should dissipate.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 2-24 hours, monitoring by TLC or LC-MS.

  • Workup and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude residue will contain the product as well as byproducts like triphenylphosphine oxide (TPPO) and the reduced hydrazine.

    • Purification can be challenging. Direct purification by flash column chromatography is the most common method. Alternatively, precipitating the byproducts by adding a nonpolar solvent like diethyl ether or hexanes can simplify purification.

Trustworthiness Note: The Mitsunobu reaction generates stoichiometric amounts of byproducts (TPPO and a hydrazine derivative) which can complicate purification.[20] Careful chromatography is almost always required. For easier workup, polymer-supported triphenylphosphine can be used.[19]

References

  • Richter, M. et al. (2015). Regiocomplementary O-Methylation of Catechols by Using Three-Enzyme Cascades. ChemBioChem. Available at: [Link]

  • Andexer, J. et al. (2015). Regiocomplementary O‐Methylation of Catechols by Using Three‐Enzyme Cascades. ChemBioChem. Available at: [Link]

  • Wikipedia. Mitsunobu reaction. Available at: [Link]

  • Halpern, M. PTC Selective O-Alkylation. PTC Organics, Inc. Available at: [Link]

  • Lewis, W. et al. (2024). An Alternative Cascade for the Selective Methylation of Catechols and Tetrahydroisoquinolines by O‐Methyltransferases. ResearchGate. Available at: [Link]

  • Guida, W. C. & Mathre, D. J. (1980). Phase-transfer alkylation of heterocycles in the presence of 18-crown-6 and potassium tert-butoxide. The Journal of Organic Chemistry. Available at: [Link]

  • Ho, T. L. (1979). Hard soft acids bases (HSAB) principle and organic chemistry. Chemical Reviews. Available at: [Link]

  • Gravel, M. et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au. Available at: [Link]

  • Zhu, Y. et al. (2021). Vapour-Phase Selective O-Methylation of Catechol with Methanol over Metal Phosphate Catalysts. MDPI. Available at: [Link]

  • Wikipedia. HSAB theory. Available at: [Link]

  • Douchez, A. & Lubell, W. D. (2015). Chemoselective Alkylation for Diversity-Oriented Synthesis of 1,3,4-Benzotriazepin-2-ones and Pyrrolo[21][22][11][17][21]benzotriazepin-6-ones, Potential Turn Surrogates. Organic Letters. Available at: [Link]

  • Liao, M. et al. (2021). One-Pot Synthesis of Al-P-O Catalysts and Their Catalytic Properties for O-Methylation of Catechol and Methanol. MDPI. Available at: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction - Common Conditions. Available at: [Link]

  • Zottis, A. D. et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. ACS Omega. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis. Wordpress. Available at: [Link]

  • Jacobson, M. A. et al. (2024). Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. Angewandte Chemie International Edition. Available at: [Link]

  • Enoch, S. J. et al. (2020). Application of the Hard and Soft, Acids and Bases (HSAB) Theory as a Method to Predict Cumulative Neurotoxicity. Frontiers in Toxicology. Available at: [Link]

  • LoPachin, R. M. & Gavin, T. (2014). APPLICATION OF THE HARD AND SOFT, ACIDS AND BASES (HSAB) THEORY TO TOXICANT-TARGET INTERACTIONS. Chemical Research in Toxicology. Available at: [Link]

  • Zottis, A. D. et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. ACS Omega. Available at: [Link]

  • Yu, B. et al. (2024). Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. Exploration of Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Panda, G. et al. (2005). Hard-soft acid-base (HSAB) principle and difference in d-orbital configurations of metals explain the regioselectivity of nucleophilic attack to a carbinol in Friedel-Crafts reaction catalyzed by Lewis and protonic acids. ResearchGate. Available at: [Link]

  • Reddy, S. et al. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. Available at: [Link]

  • Dembinski, R. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Available at: [Link]

  • LaPlante, S. R. et al. (2025). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate. Available at: [Link]

  • Unknown. (2025). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. ResearchGate. Available at: [Link]

  • LaPlante, S. R. et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Cerea, M. et al. (2012). Postsynthetic modification of peptides via chemoselective N-alkylation of their side chains. Journal of Peptide Science. Available at: [Link]

  • Unknown. (2025). An Assessment of Solvent Effects on the Selectivity of an Alkylation Reaction: A Comparison Between Experiments and Computations. ResearchGate. Available at: [Link]

  • Wang, D. et al. (2022). Chemoselective Minisci alkylation in aqueous medium: a general strategy for functionalization of complex N-heteroarenes and biomolecules. Green Chemistry. Available at: [Link]

  • Ghorai, P. (2023). Chemoselective Methods for Labeling and Modification of Peptides and Proteins. Organic Letters. Available at: [Link]

  • Thomson, C. G. et al. (2020). Base-catalyzed C-alkylation of potassium enolates with styrenes via a Metal-ene Reaction: A Mechanistic Study. ResearchGate. Available at: [Link]

  • Treacy, S. M. et al. (2020). Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions. ChemRxiv. Available at: [Link]

  • Torosyan, G. H. (2020). Selective alkylation of organic compounds. MOJ Biorg Org Chem. Available at: [Link]

  • Roberts, J. D. et al. (2021). 13: Polyfunctional Compounds, Alkadienes, and Approaches to Organic Synthesis. Chemistry LibreTexts. Available at: [Link]

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Application Notes and Protocols for the Synthesis of 3-(Methylsulfonyl)propyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-(Methylsulfonyl)propyl methanesulfonate, a bifunctional electrophilic building block with significant potential in medicinal chemistry and drug development. We delve into the mechanistic underpinnings of the mesylation reaction, offer a detailed, field-proven protocol for its synthesis from 3-(methylsulfonyl)propan-1-ol, and discuss the critical reaction parameters that govern yield and purity. These notes are intended for researchers, chemists, and drug development professionals seeking to utilize this versatile reagent in the synthesis of complex molecular architectures.

Introduction: A Bifunctional Tool for Drug Discovery

This compound is a valuable intermediate in organic synthesis, characterized by two distinct reactive sites. The molecule incorporates a stable methyl sulfone moiety and a highly reactive methanesulfonate (mesylate) ester. The mesylate group is an excellent leaving group, making the propyl chain susceptible to nucleophilic substitution, while the methyl sulfone group can enhance the physicochemical properties of a target molecule, such as solubility and metabolic stability.[1]

The strategic incorporation of the methylsulfonyl group is a widely practiced strategy in medicinal chemistry.[1] This functional group is a powerful electron-withdrawing group, is stable against hydrolysis, and can improve drug-likeness by reducing lipophilicity.[1] Consequently, this compound serves as a bifunctional linker, enabling the covalent attachment of this beneficial group to a molecule of interest while providing a reactive handle for further synthetic transformations. Its application can be seen in the development of novel therapeutic agents, such as potent inhibitors of the Respiratory Syncytial Virus (RSV).[2]

Synthetic Strategy and Mechanistic Considerations

The most direct and efficient route to this compound is the sulfonylation (specifically, mesylation) of its corresponding alcohol precursor, 3-(methylsulfonyl)propan-1-ol. This transformation converts the alcohol's hydroxyl group, a poor leaving group, into a methanesulfonate ester, which is an excellent leaving group, readily displaced by nucleophiles.[3]

The reaction is typically carried out by treating the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base.[4][5]

The Duality of the Mesylation Mechanism

The mechanism of mesylation is highly dependent on the reaction conditions, particularly the choice of base.[6][7] Understanding these pathways is critical for optimizing the reaction and avoiding side products.

  • Pathway A: Direct Nucleophilic Attack (SN2 on Sulfur): With moderately weak amine bases like pyridine, the reaction generally proceeds through a direct nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride. The base serves to neutralize the HCl byproduct generated during the reaction.[8] This pathway preserves the stereochemistry of the alcohol, though it is not a factor for the achiral substrate in this protocol.

  • Pathway B: Sulfene Intermediate Formation (E1cb-like): When a stronger, non-nucleophilic base such as triethylamine (Et₃N) is used, an alternative mechanism can operate.[6][7] The base can deprotonate the α-carbon of methanesulfonyl chloride, which is acidic, to form a highly reactive and transient intermediate known as sulfene (H₂C=SO₂).[8] The alcohol then rapidly traps this sulfene intermediate to form the mesylate product. This pathway is often faster but can be less selective if the sulfene can react with other species present.[6][7]

The choice of base is therefore a critical experimental parameter. For primary alcohols like 3-(methylsulfonyl)propan-1-ol, both pathways are viable, but the use of triethylamine often leads to faster reaction times and is common in standard protocols.

G cluster_0 Pathway A: Direct SN2 Attack (e.g., Pyridine) cluster_1 Pathway B: Sulfene Intermediate (e.g., Et₃N) A_Start R-OH + MsCl A_Int [R-O+(H)-S(O)₂CH₃] Cl⁻ A_Start->A_Int Nucleophilic Attack A_End R-OMs + Base·HCl A_Int->A_End Deprotonation by Base B_Start MsCl + Et₃N B_Int H₂C=SO₂ (Sulfene) B_Start->B_Int E1cb Elimination B_End R-OMs B_Int->B_End Nucleophilic Addition B_Add R-OH caption Fig 1. Dual mechanistic pathways for mesylation.

Caption: Fig 1. Dual mechanistic pathways for mesylation.

Experimental Protocol: Synthesis of this compound

This protocol describes a robust method for the mesylation of 3-(methylsulfonyl)propan-1-ol. It is designed to be self-validating through careful monitoring and characterization.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-(Methylsulfonyl)propan-1-ol≥97%CommercialStarting material.
Methanesulfonyl Chloride (MsCl)≥99%CommercialHighly corrosive and lachrymatory. Handle in a fume hood.
Triethylamine (Et₃N)≥99.5%CommercialDistill from CaH₂ before use for best results.
Dichloromethane (DCM)AnhydrousCommercialUse a dry solvent to prevent hydrolysis of MsCl.
Saturated aq. NaHCO₃ReagentIn-house prepFor aqueous work-up.
Brine (Saturated aq. NaCl)ReagentIn-house prepFor aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)ReagentCommercialFor drying the organic phase.
Magnetic Stirrer & Stir BarN/ALab Supply
Round-bottom flaskN/ALab SupplySized appropriately for the reaction scale.
Addition funnelN/ALab SupplyFor controlled addition of reagents.
Ice bathN/AIn-house prepTo control reaction temperature.
Reaction Workflow

Caption: Fig 2. Experimental workflow for synthesis.

Step-by-Step Procedure
  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 3-(methylsulfonyl)propan-1-ol (1.0 eq). Dissolve the alcohol in anhydrous dichloromethane (DCM, approx. 0.2 M concentration).

  • Base Addition: Add triethylamine (1.5 eq) to the solution. Cool the flask to 0 °C using an ice bath. The use of excess base ensures complete neutralization of the HCl generated and helps drive the reaction to completion.[9]

  • Mesylation: Add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution via an addition funnel over 10-15 minutes. A white precipitate (triethylammonium chloride) will form. The slow, controlled addition at 0 °C is crucial to manage the exothermic nature of the reaction and minimize side-product formation.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes, then allow it to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench any remaining MsCl and neutralize the acid.

  • Extraction: Extract the aqueous layer with DCM (3 x volumes). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product is often of high purity. If necessary, further purification can be achieved by recrystallization or column chromatography on silica gel.

Optimization of Reaction Conditions

The efficiency of the synthesis is dependent on several key parameters. The following table summarizes the rationale for the chosen conditions and suggests avenues for optimization.

ParameterRecommended ConditionRationale & Optimization Notes
Solvent Anhydrous Dichloromethane (DCM)DCM is an excellent solvent for the reactants and is non-reactive. Other aprotic solvents like THF or acetonitrile can be used, but DCM facilitates an easier work-up. Ensure the solvent is anhydrous to prevent hydrolysis of MsCl.
Base Triethylamine (Et₃N)Et₃N is a strong, non-nucleophilic base that effectively promotes the reaction, likely via the sulfene mechanism.[6][7] Pyridine can also be used but may result in longer reaction times.[8][9]
Temperature 0 °C to Room TemperatureInitial cooling to 0 °C controls the initial exotherm upon addition of MsCl. Allowing the reaction to warm to room temperature ensures it proceeds to completion. For sensitive substrates, maintaining the reaction at 0 °C may be necessary.
Stoichiometry 1.2 eq MsCl, 1.5 eq Et₃NA slight excess of MsCl ensures complete consumption of the starting alcohol. A larger excess of base is used to scavenge all generated HCl and drive the equilibrium forward.

Applications as a Bifunctional Linker

This compound is an ideal reagent for "linkerology" in drug design. The mesylate serves as a reactive handle for covalent bond formation via SN2 reaction, while the sulfone acts as a stable, property-modulating component of the final molecule.

G cluster_reagent Bifunctional Reagent Reagent 3-(Methylsulfonyl)propyl Methanesulfonate Product Modified Drug Scaffold (Sulfone group incorporated) Reagent->Product SN2 Reaction (Excellent Leaving Group) Sulfone Methyl Sulfone Moiety (Property Modulation) Mesylate Mesylate Group (Reactive Site) Nucleophile Drug Scaffold (e.g., with -NH or -OH group) Nucleophile->Product Covalent Linkage caption Fig 3. Role as a bifunctional linker in synthesis.

Caption: Fig 3. Role as a bifunctional linker in synthesis.

Safety and Handling

  • Methanesulfonyl Chloride (MsCl): This reagent is highly toxic, corrosive, and a lachrymator. Always handle it in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Triethylamine (Et₃N): This reagent is flammable and has a strong, unpleasant odor. Handle in a fume hood.

  • Dichloromethane (DCM): This is a volatile solvent and a suspected carcinogen. Minimize exposure by handling it in a fume hood.

  • General Precautions: The reaction should be conducted under an inert atmosphere to prevent moisture from entering the reaction vessel. The quenching step should be performed carefully as it can be exothermic.

Conclusion

The synthesis of this compound via the mesylation of 3-(methylsulfonyl)propan-1-ol is a straightforward yet powerful method for creating a valuable bifunctional building block. A thorough understanding of the underlying reaction mechanisms allows for rational selection of reagents and conditions, leading to high yields and purity. The resulting compound is a versatile tool for medicinal chemists, enabling the strategic introduction of the beneficial methyl sulfone group into complex, biologically active molecules.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Sulfonate Esters from 3-(4-(Chlorosulfonyl)phenyl)propanoic Acid and Alcoho.
  • Bhatthula, B. K. G., et al. (2020). A simple method for the synthesis of sulfonic esters. Synthetic Communications, 50(20), 3133-3148. [Link]

  • ResearchGate. (n.d.). A simple method for the synthesis of sulfonic esters. [Link]

  • European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290. [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). [Link]

  • YouTube. (2021). Adding Mesylate Group Mechanism | Organic Chemistry. [Link]

  • Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]

  • Chemistry Stack Exchange. (2016). Why do tosylation and mesylation of alcohols follow different mechanisms?. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Vendeville, S., et al. (2020). Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1 H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2 H-imidazo[4,5- c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus. Journal of Medicinal Chemistry, 63(15), 8046-8058. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-methylsulfonylamino4-phenoxyanisole. [Link]

  • PubChem. (n.d.). Propyl methanesulfonate. [Link]

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purification of products from 3-(Methylsulfonyl)propyl methanesulfonate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Purification of Bio-conjugates and Intermediates from 3-(Methylsulfonyl)propyl methanesulfonate Alkylation Reactions

Abstract

This compound is a valuable bifunctional reagent employed in chemical synthesis, particularly for introducing a flexible, polar 3-(methylsulfonyl)propyl linker to nucleophilic substrates such as amines, phenols, and thiols. Its utility is notable in the development of pharmaceutical agents, including potent antivirals[1][2]. The reagent's structure features a highly reactive methanesulfonate (mesylate) leaving group for facile SN2 reactions and a stable, polar methylsulfonyl (sulfone) group that is retained in the final product. Successful synthesis hinges on the effective purification of the desired alkylated product from a predictable profile of impurities. This guide provides a comprehensive overview and detailed protocols for the strategic purification of products derived from this reagent, emphasizing reaction quenching, liquid-liquid extraction, and chromatographic separation.

Foundational Chemistry & Impurity Profiling

A robust purification strategy begins with a thorough understanding of the starting materials, the desired product, and potential impurities.

Physicochemical Properties of the Reagent

This compound is a polar molecule due to its two sulfonyl groups. Its properties dictate the choice of reaction solvents and the subsequent purification approach.

PropertyValueSource
Chemical Formula C₅H₁₂O₅S₂[3][4]
Molecular Weight 216.28 g/mol [3][4]
CAS Number 357913-53-2[3][5][6]
Appearance Typically a solid or oil-
Solubility Soluble in many polar organic solvents (e.g., DMF, DMSO, ACN)General Knowledge
The Core Reaction: SN2 Alkylation

The primary utility of this reagent is to alkylate a nucleophile (Nu:). The methanesulfonate group is an excellent leaving group, facilitating nucleophilic substitution[7]. The sulfone moiety is chemically robust and remains intact.

G cluster_reactants Reactants cluster_products Products reagent 3-(Methylsulfonyl)propyl methanesulfonate product Alkylated Product (R-X-CH₂CH₂CH₂SO₂CH₃) reagent->product leaving_group Methanesulfonate (⁻OMs) reagent->leaving_group Displacement nucleophile Nucleophile (R-XH) (e.g., Amine, Phenol, Thiol) nucleophile->product Sₙ2 Attack base Base (e.g., K₂CO₃, Et₃N) acid Methanesulfonic Acid (HOMs)

Caption: General SN2 reaction scheme.

Anticipated Impurity Profile

Effective purification requires anticipating the components of the crude reaction mixture.

  • Unreacted this compound: Incomplete reactions will leave residual starting material. Its removal is critical as sulfonate esters are often classified as potential genotoxic impurities (PGIs)[8][9][10].

  • Excess Nucleophile: Reactions are often driven to completion with an excess of the nucleophilic substrate.

  • Methanesulfonic Acid: The displaced leaving group will be present as methanesulfonic acid or its corresponding salt (e.g., potassium mesylate), which is typically highly water-soluble.

  • Reaction Base: Inorganic or organic bases used to facilitate the reaction.

  • Solvent: The high-boiling polar aprotic solvents often used (e.g., DMF, DMSO) must be removed.

  • Side-Products: Potential for elimination byproducts or multiple alkylations depending on the nucleophile.

The Multi-Stage Purification Workflow

A sequential approach is most effective, moving from bulk impurity removal to high-resolution purification.

Caption: A strategic workflow for product purification.

Detailed Methodologies and Protocols

Protocol 1: Reaction Quenching & Aqueous Workup

Causality: The initial quench is designed to stop the reaction definitively and convert charged species into forms that can be easily separated.[11] Adding water and an appropriate organic solvent creates two immiscible phases for liquid-liquid extraction (LLE), a powerful technique for separating compounds based on their differential solubilities[12][13]. The choice of aqueous solution (acidic, basic, or neutral) is critical for selectively partitioning impurities.

Step-by-Step Protocol:

  • Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature or 0 °C in an ice bath. This mitigates potential side reactions during the quench.

  • Quenching: Slowly add deionized water to the reaction mixture with vigorous stirring. If a large amount of a high-boiling solvent like DMF or DMSO was used, it is often preferable to pour the reaction mixture into a larger volume of stirred water.

  • Organic Solvent Addition: Add an appropriate water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane). The product, containing the polar sulfone, may require a more polar solvent like Ethyl Acetate for efficient extraction.

  • Transfer: Transfer the biphasic mixture to a separatory funnel.

  • Initial Wash (Neutral or Basic):

    • Rationale: To remove the bulk of methanesulfonic acid and any acidic impurities. A dilute basic wash (e.g., 5% NaHCO₃ solution) is highly effective.

    • Procedure: Add the aqueous NaHCO₃ solution to the separatory funnel, stopper, and invert gently, venting frequently to release any CO₂ gas. Shake vigorously for 30-60 seconds. Allow the layers to separate fully.

    • Separation: Drain the lower (aqueous) layer.

  • Brine Wash:

    • Rationale: To remove residual water from the organic layer and break up any emulsions that may have formed.

    • Procedure: Add a saturated aqueous NaCl (brine) solution, shake, and separate as before.

  • Drying and Concentration:

    • Procedure: Drain the organic layer into a clean flask. Add a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), swirl, and let it stand for 10-15 minutes.

    • Filter the solution to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

LLE_Logic Funnel Separatory Funnel Organic Layer (e.g., EtOAc) Aqueous Layer (e.g., H₂O, NaHCO₃) Product Desired Product (Moderately Polar) Product->Funnel:f1 Reagent Unreacted Reagent (Polar) Reagent->Funnel:f1 Acid Methanesulfonic Acid (Ionic Salt Form) Funnet Funnet Acid->Funnet:f2 partitions into aqueous base Base Reaction Base (e.g., K₂CO₃, Ionic) Base->Funnel:f2

Caption: Partitioning of components during LLE.

Protocol 2: Flash Column Chromatography

Causality: Flash chromatography is the primary method for separating the desired product from structurally similar impurities, such as unreacted starting material. The separation relies on the differential adsorption of compounds to a stationary phase (typically silica gel) as a mobile phase (solvent eluent) is passed through the column. The polarity of the product's sulfone group is a key factor in selecting an appropriate eluent system.

Step-by-Step Protocol:

  • Stationary Phase Selection: For most products derived from this reagent, standard silica gel (SiO₂) is appropriate.

  • Eluent System Selection:

    • Rationale: The goal is to find a solvent mixture that provides good separation between the product and the key impurities (especially unreacted reagent). The product is typically more polar than simple organic molecules but may be less polar than the bifunctional starting reagent.

    • Procedure: Use Thin Layer Chromatography (TLC) to test various solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate). For more polar products, Dichloromethane/Methanol systems may be required.

    • Target Rf: Aim for an Rf (retention factor) of ~0.25-0.35 for the desired product.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent mixture.

  • Sample Loading:

    • Dissolve the crude product from Step 3.1 in a minimal amount of the chromatography eluent or dichloromethane.

    • Alternatively, for less soluble products, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution:

    • Begin elution with the starting solvent mixture.

    • Collect fractions in test tubes or vials.

    • Monitor the elution process using TLC, staining the plates with an appropriate visualizing agent (e.g., potassium permanganate stain, which reacts with many functional groups).

    • A gradient elution (gradually increasing the percentage of the polar solvent) is often necessary to first elute less polar impurities and then the desired product.

  • Fraction Pooling & Concentration:

    • Analyze the collected fractions by TLC.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purity Assessment

Causality: Final purity must be confirmed using high-resolution analytical techniques. HPLC is ideal for quantitative purity analysis, while LC-MS confirms the identity by providing the molecular weight of the product.[14][15]

Recommended Methods:

  • Reversed-Phase HPLC (RP-HPLC): Use a C18 column with a gradient of water and acetonitrile (often with 0.1% formic acid or TFA modifier) to get a quantitative measure of purity (% area).

  • LC-MS: Liquid chromatography coupled with mass spectrometry provides the mass of the eluted peak, confirming that the major component is indeed the desired product. This is also invaluable for identifying impurity peaks. Ion-exchange chromatography can also be coupled with MS for analyzing sulfonated compounds.[14]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Emulsion during LLE High concentration of polar species; pH is near the pKa of a component.Add brine (saturated NaCl) to the separatory funnel to increase the ionic strength of the aqueous phase. Allow the mixture to stand without shaking for a longer period. Filter the entire mixture through a pad of Celite.
Product is water-soluble The product is highly polar or has ionizable groups (acidic/basic).Use a more polar organic solvent for extraction (e.g., n-butanol). Perform a continuous liquid-liquid extraction. If the product is an amine, basify the aqueous layer to pH > 10 before extracting.
Poor separation on silica column Product and impurity have very similar polarities. Eluent system is not optimal.Try a different solvent system (e.g., switch from EtOAc/Hexanes to DCM/MeOH). Consider using a different stationary phase (e.g., alumina, C18 reversed-phase silica).
Product "streaks" on TLC/column Sample is too acidic or basic; overloading the column.Add a small amount of modifier to the eluent (e.g., 1% triethylamine for basic compounds, 1% acetic acid for acidic compounds). Load less material onto the column.
Residual starting material in product Incomplete reaction; co-elution during chromatography.Drive the initial reaction further to completion. Optimize the chromatography gradient to improve separation. Re-purify the material with a shallower gradient.

References

  • Socher, G., Nussbaum, R., Rissler, K., & Lankmayr, E. (2001). Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry.
  • Stenfors, B. A., & Ngassa, F. N. (2024).
  • Shimadzu Corporation. (n.d.).
  • European Journal of Chemistry. (2024).
  • ElectronicsAndBooks. (n.d.).
  • Abdel-Baky, S., & Giese, R. W. (n.d.). HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion- Pair Detection. PMC - NIH.
  • SPSR. (2016). SULFONIC ACID COUNTER IONS QUANTIFICATION IN PHARMACEUTICALS BY ION CHROMATOGRAPHY. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation.
  • ChemicalBook. (2025). 3-(Methylsulfonyl)
  • Scientific.Net. (n.d.). Purification and Fractionation of Natural Petroleum Sulfonates by Liquid-Liquid & Soxhlet Extraction.
  • ResearchGate. (2024).
  • Oreate AI Blog. (2025).
  • Weinreb, S. M. (n.d.).
  • PubChem. (n.d.). This compound.
  • Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates.
  • Roberts, J. C., & Jia, Y. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates.
  • LookChem. (n.d.).
  • Wikipedia. (n.d.). Liquid–liquid extraction.
  • Pedersen-Bjergaard, S., & Rasmussen, K. E. (2011). Liquid Phase Micro-Extraction of Linear Alkylbenzene Sulfonate Anionic Surfactants in Aqueous Samples. PMC - NIH.
  • Teasdale, A. (n.d.).
  • Cohen, L., et al. (2001). Separation and extraction of Φ-methyl ester sulfoxylates: New features.
  • Periodic Chemistry. (2019).
  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION.
  • KGROUP. (2006). Quenching Reactive Substances. Virginia Tech Chemistry Department.
  • BLD Pharm. (n.d.). 357913-53-2|3-(Methylsulfonyl)
  • ChemScene. (n.d.). 357913-53-2 | 3-(Methylsulfonyl)
  • Teasdale, A., et al. (2013). An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding.
  • Elder, D. P., et al. (2010). Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid.
  • CymitQuimica. (n.d.).
  • Vendeville, S., et al. (2020). Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1 H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2 H-imidazo[4,5- c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus. Journal of Medicinal Chemistry.
  • Reddy, G. S., et al. (2015). Low level determinations of methyl methanesulfonate and ethyl methanesulfonate impurities in Lopinavir and Ritonavir Active pharmaceutical ingredients by LC/MS/MS using electrospray ionization.
  • Dolan, S. C., & MacMillan, J. (1985). Unusual reactions of methylsulfonyl esters: syntheses of 3α-methyl and 3β-methyl gibberellin A20. Journal of the Chemical Society, Perkin Transactions 1.
  • Vendeville, S., et al. (2020). Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus.

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Troubleshooting & Optimization

Technical Support Center: Navigating Reactions with 3-(Methylsulfonyl)propyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Methylsulfonyl)propyl methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the use of this potent bifunctional reagent. As a Senior Application Scientist, my goal is to blend theoretical knowledge with practical, field-tested insights to help you overcome common challenges in your experiments.

Section 1: Understanding the Reagent: Reactivity and Stability

FAQ 1.1: What is this compound and why is it a potent alkylating agent?

This compound is a chemical compound with the formula C5H12O5S2.[1][2] It possesses two sulfonyl groups, one as a methylsulfone and the other as a methanesulfonate ester. The methanesulfonate (mesylate) group is an excellent leaving group in nucleophilic substitution reactions because its negative charge is well-stabilized through resonance across the sulfonyl oxygens. This inherent stability of the leaving group makes the propyl chain highly electrophilic and susceptible to attack by a wide range of nucleophiles.

The presence of the second sulfonyl group, the methylsulfone, is relatively inert under typical alkylation conditions but contributes to the overall polarity of the molecule. This bifunctional nature allows for its use in the synthesis of complex molecules where one part of the molecule is introduced via alkylation, and the other sulfonyl group can be retained for other functionalities or to influence physicochemical properties.

FAQ 1.2: How should I properly store and handle this compound to ensure its stability?

Proper storage and handling are critical to maintaining the integrity of this compound. Due to its susceptibility to hydrolysis, it is imperative to protect it from moisture.

Recommended Storage Conditions:

  • Temperature: Store at room temperature or in a refrigerator (2-8°C), depending on the supplier's recommendation.[3][4]

  • Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon.

  • Container: Keep the container tightly sealed.

Handling Precautions:

  • Always handle the reagent in a well-ventilated fume hood.

  • Use dry glassware and syringes.

  • Minimize its exposure to the atmosphere. For weighing and dispensing, it is advisable to work quickly or in a glovebox.

Failure to adhere to these conditions can lead to the degradation of the reagent, primarily through hydrolysis, which will be discussed in the next section.

Section 2: Troubleshooting Common Side Reactions

FAQ 2.1: My reaction is showing low yield of the desired product, and I'm observing the formation of 3-(methylsulfonyl)propan-1-ol. What is causing this?

The presence of 3-(methylsulfonyl)propan-1-ol is a clear indication of hydrolysis of the starting material. Sulfonate esters are susceptible to reaction with water, which acts as a nucleophile.[5][6] This reaction is often accelerated in the presence of acidic or basic conditions.[5]

Causality:

  • Wet Solvents or Reagents: The most common cause is the presence of residual water in your reaction solvent or other reagents.

  • Atmospheric Moisture: Exposure of the reaction mixture to a humid atmosphere can introduce water.

  • "Wet" Work-up: Premature or improper work-up procedures can lead to hydrolysis.

Troubleshooting Protocol: Ensuring Anhydrous Conditions

  • Solvent Drying:

    • Use freshly distilled solvents dried over an appropriate drying agent (e.g., calcium hydride for halogenated solvents, sodium/benzophenone for ethers).

    • Alternatively, use commercially available anhydrous solvents and store them over molecular sieves (3Å or 4Å).

  • Reagent Drying:

    • Ensure your nucleophile and any bases are thoroughly dried. Solid reagents can be dried in a vacuum oven.

  • Glassware Preparation:

    • Oven-dry all glassware at >120°C for several hours and allow it to cool in a desiccator or under a stream of inert gas.

  • Inert Atmosphere:

    • Set up your reaction under a positive pressure of nitrogen or argon.

Below is a diagram illustrating the hydrolysis pathway.

hydrolysis reagent 3-(Methylsulfonyl)propyl methanesulfonate product 3-(Methylsulfonyl)propan-1-ol reagent->product Hydrolysis acid Methanesulfonic Acid water H₂O water->reagent nucleophilic attack

Caption: Hydrolysis of this compound.

FAQ 2.2: I'm observing the formation of an unexpected alkene byproduct. What is happening and how can I prevent it?

The formation of an alkene is indicative of an E2 elimination side reaction. This is a common competing pathway in SN2 reactions, especially with strong bases and at elevated temperatures.[5] The base, instead of acting as a nucleophile or deprotonating your intended nucleophile, abstracts a proton from the carbon adjacent to the methanesulfonate leaving group, leading to the formation of a double bond.

Factors Favoring Elimination:

FactorCondition Favoring E2Recommended Condition for SN2
Base Strong, sterically hindered basesWeaker, less hindered bases
Temperature High temperaturesLower temperatures (e.g., 0°C to room temp)
Solvent Polar protic solvents can stabilize the transition state for both, but polar aprotic solvents generally favor SN2.Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile)

Troubleshooting Protocol: Minimizing Elimination

  • Choice of Base: If a base is required, use one that is sufficiently strong to deprotonate your nucleophile but not so strong as to promote elimination. For example, for amine alkylations, K₂CO₃ or Cs₂CO₃ are often preferred over stronger bases like NaH or LDA.

  • Temperature Control: Start your reaction at a lower temperature (e.g., 0°C) and slowly warm it to room temperature. Avoid excessive heating.

  • Solvent Selection: Use a polar aprotic solvent to favor the SN2 pathway.[5]

The logical relationship for minimizing elimination is depicted below.

elimination_prevention cluster_conditions Reaction Conditions Base Base Selection (Weaker, less hindered) SN2 Desired SN2 Product Base->SN2 E2 Undesired E2 Product Base->E2 Temp Temperature Control (Low to moderate) Temp->SN2 Temp->E2 Solvent Solvent Choice (Polar aprotic) Solvent->SN2

Caption: Key factors to control for favoring SN2 over E2.

Section 3: Purification and Analysis

FAQ 3.1: I'm having difficulty purifying my product. The starting material and product have similar polarities. What strategies can I use?

Co-elution of the starting material and the desired product during column chromatography is a common challenge due to their similar polarities, especially if the introduced nucleophile is not significantly altering the overall polarity.

Troubleshooting Protocol: Chromatographic Purification

  • Optimize the Mobile Phase:

    • Perform a thorough TLC analysis with a range of solvent systems. Start with a non-polar solvent and gradually increase the polarity.

    • Consider using a ternary solvent system (e.g., Hexane/Ethyl Acetate/DCM) to fine-tune the separation.

  • Use a Different Stationary Phase:

    • If silica gel is not providing adequate separation, consider using alumina (basic or neutral) or a reverse-phase C18 column.

  • Reaction Stoichiometry:

    • If possible, use a slight excess of the nucleophile to ensure complete consumption of the electrophile, this compound. This simplifies the purification by eliminating one of the co-eluting species.

  • Chemical Quenching:

    • After the reaction is complete, consider adding a scavenger resin or a nucleophilic amine (e.g., piperidine) at room temperature to react with any remaining this compound. The resulting product will have a significantly different polarity and can be easily separated.

FAQ 3.2: How can I effectively remove methanesulfonic acid or its salts from my reaction mixture?

Methanesulfonic acid is a byproduct of hydrolysis, and its salts can form if a base is used in the reaction. These are often water-soluble and can be removed with an aqueous work-up.

Experimental Protocol: Aqueous Work-up

  • Quenching: Quench the reaction mixture by pouring it into a separatory funnel containing water or a saturated aqueous solution of sodium bicarbonate (if the product is stable to basic conditions).

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.

  • Washing: Combine the organic layers and wash them sequentially with:

    • Water

    • Saturated aqueous sodium bicarbonate solution (to remove any remaining acid)

    • Brine (to remove excess water)

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

This workflow is illustrated below.

workup_workflow start Reaction Mixture quench Quench with H₂O or NaHCO₃ start->quench extract Extract with Organic Solvent quench->extract wash Wash with H₂O, NaHCO₃, Brine extract->wash dry Dry over Na₂SO₄/MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate product Purified Product concentrate->product

Caption: Standard aqueous work-up workflow.

References

  • Periodic Chemistry. (2019). Sulfonate Esters. [Link]

  • ACS Publications. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. [Link]

  • Chemistry LibreTexts. (2014). 10.3: Converting an Alcohol to a Sulfonate Ester. [Link]

  • European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • ACS Figshare. (n.d.). Selective Hydrolysis of Methanesulfonate Esters. [Link]

Sources

Technical Support Center: Minimizing Elimination Side Reactions with Mesylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the challenges of using alkyl mesylates in nucleophilic substitution reactions, specifically focusing on preventing unwanted elimination (E2) side reactions. Our goal is to equip you with the knowledge to optimize your reaction conditions for higher yields of your desired substitution (SN2) product.

Introduction: The SN2 vs. E2 Competition

Alkyl mesylates are widely used in organic synthesis as excellent leaving groups, readily prepared from the corresponding alcohols without affecting the stereochemistry at the carbon center.[1][2] This conversion transforms a poor leaving group (hydroxyl) into a highly effective one (mesylate), enabling a wide range of nucleophilic substitution reactions.[1][3][4][5][6] However, the utility of mesylates is often complicated by a competing elimination reaction (E2), which can significantly reduce the yield of the desired substitution product (SN2).

The outcome of the reaction is a delicate balance between the SN2 and E2 pathways, influenced by several key factors: the structure of the substrate, the nature of the nucleophile/base, the solvent, and the reaction temperature.[1][7] This guide will dissect each of these factors, providing you with actionable strategies to favor the SN2 pathway.

SN2_vs_E2 cluster_substrate Substrate (Alkyl Mesylate) cluster_reagents Reagents Substrate R-OMs SN2 Sₙ2 Pathway (Substitution) Substrate->SN2 Backside Attack by Nu:⁻ E2 E2 Pathway (Elimination) Substrate->E2 Proton Abstraction by B:⁻ Reagent Nucleophile (Nu:⁻) / Base (B:⁻) Reagent->SN2 Reagent->E2 Product_SN2 R-Nu (Desired Product) SN2->Product_SN2 Product_E2 Alkene (Byproduct) E2->Product_E2

Figure 1. Competing SN2 and E2 pathways for an alkyl mesylate.

Troubleshooting Guide: Low SN2 Product Yield

This section is designed to help you diagnose and resolve common issues leading to poor yields of your desired substitution product and a high prevalence of the elimination byproduct.

Issue 1: Predominance of Elimination with Secondary Mesylates

Secondary alkyl mesylates are notoriously prone to elimination reactions.[1][7][8] If you are observing a majority of the alkene byproduct, consider the following factors:

1.1. The Nature of Your Nucleophile/Base:

  • Problem: Your nucleophile is also a strong base. Many nucleophiles are also basic, and this is a primary driver for the E2 pathway.[8][9]

  • Solution:

    • Assess Basicity: Evaluate the pKa of the conjugate acid of your nucleophile. A higher pKa indicates a stronger base, which will favor elimination.[9] For secondary substrates, nucleophiles with a conjugate acid pKa greater than ~12 tend to favor E2.[9]

    • Choose a Less Basic Nucleophile: If possible, switch to a nucleophile that is a weaker base but still a good nucleophile. For example, azide (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻) are excellent nucleophiles with low basicity and tend to favor SN2 reactions.[8][10]

    • Use a Non-Nucleophilic Base (if a base is required): If your reaction requires a base to deprotonate a weakly acidic nucleophile, use a sterically hindered, non-nucleophilic base.[11] These bases are too bulky to act as nucleophiles but are effective at deprotonation.[11][12]

Base TypeExamplesSuitability for SN2 on 2° Mesylates
Strongly Basic & Nucleophilic Hydroxide (OH⁻), Alkoxides (RO⁻)Poor (Favors E2)
Good Nucleophile, Weak Base I⁻, Br⁻, N₃⁻, CN⁻, RS⁻, RCO₂⁻Excellent (Favors SN2)
Strong, Non-Nucleophilic Base DBU, DBN, Hünig's Base (DIPEA)Good (as an external base)
Bulky, Strongly Basic Potassium tert-butoxide (t-BuOK)Very Poor (Strongly favors E2)[12][13]

1.2. Steric Hindrance:

  • Problem: Steric bulk around the reaction center on the substrate hinders the backside attack required for an SN2 reaction, making the more accessible beta-protons the preferred site of attack for a base (E2).[14][15][16][17]

  • Solution:

    • Substrate Modification: If feasible, consider if a less sterically hindered isomer of your substrate could be used.

    • Nucleophile Size: While less impactful than substrate sterics, a very bulky nucleophile can also disfavor the SN2 pathway.

Steric_Hindrance cluster_primary Primary Mesylate cluster_secondary Secondary Mesylate cluster_tertiary Tertiary Mesylate p_substrate H₃C-CH₂-OMs p_attack Easy Nu:⁻ Attack p_substrate->p_attack Sₙ2 Favored s_substrate (H₃C)₂CH-OMs s_attack Hindered Nu:⁻ Attack s_substrate->s_attack Sₙ2/E2 Competition t_substrate (H₃C)₃C-OMs t_attack Blocked Nu:⁻ Attack t_substrate->t_attack E2 Dominant

Figure 2. Effect of substrate steric hindrance on the SN2 pathway.

Issue 2: Elimination is a Significant Byproduct Even with Primary Mesylates

While primary mesylates strongly favor the SN2 pathway, significant elimination can still occur under certain conditions.

2.1. Choice of Base/Nucleophile:

  • Problem: Use of a very strong and/or bulky base.

  • Solution:

    • Even with primary substrates, a sterically hindered, strong base like potassium tert-butoxide (t-BuOK) will favor the E2 pathway.[12][13]

    • If a strong base is required, opt for a smaller one like sodium ethoxide, though even this can lead to some elimination. The best approach is to use a good nucleophile that is a weak base.

2.2. Reaction Temperature:

  • Problem: The reaction is being run at an elevated temperature.

  • Solution:

    • Elimination reactions are generally favored by higher temperatures compared to substitution reactions.[18]

    • Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0 °C or room temperature is a good practice. If the reaction is sluggish, a modest increase in temperature should be attempted with careful monitoring of the product ratio.

Issue 3: Reaction is Sluggish and/or Low Conversion

If you are not observing significant elimination but the reaction is not proceeding to completion, consider the following:

3.1. Solvent Choice:

  • Problem: An inappropriate solvent is being used, which can hinder the SN2 reaction.

  • Solution:

    • Use a Polar Aprotic Solvent: SN2 reactions are significantly accelerated in polar aprotic solvents such as DMF, DMSO, acetone, or acetonitrile.[14][15] These solvents solvate the cation of the nucleophilic salt but leave the anionic nucleophile "naked" and more reactive.[19]

    • Avoid Polar Protic Solvents: Polar protic solvents (e.g., water, ethanol, methanol) can form hydrogen bonds with the nucleophile, creating a solvent cage that decreases its nucleophilicity and slows down the SN2 reaction.[19][20] Strong solvation of the nucleophile can shift the balance towards the E2 pathway.[20]

3.2. Leaving Group Ability:

  • Problem: While mesylate is a good leaving group, for particularly challenging substitutions, an even better one might be needed.

  • Solution:

    • Consider converting the alcohol to a tosylate (-OTs) or, for maximum reactivity, a triflate (-OTf).[1][3] Triflate is an exceptionally good leaving group due to the high degree of resonance stabilization of the resulting anion.[1][21]

Leaving GroupAbbreviationRelative Reactivity
Hydroxide-OHVery Poor
Mesylate -OMs Good
Tosylate-OTsVery Good
Triflate-OTfExcellent

Frequently Asked Questions (FAQs)

Q1: I am trying to synthesize a chiral amine from a chiral secondary alcohol. How can I preserve the stereochemistry?

To preserve stereochemistry, you need to control the reaction pathway. The conversion of the alcohol to a mesylate proceeds with retention of configuration because the C-O bond is not broken.[1][2] The subsequent SN2 reaction with your amine nucleophile will proceed with inversion of configuration. Therefore, you will obtain the inverted stereoisomer of your desired amine. To obtain the same stereochemistry as the starting alcohol, a double inversion sequence would be necessary, for example, by first converting the alcohol to a halide (with inversion) and then performing the SN2 reaction with the amine (another inversion). The synthesis of chiral amines is a broad field with many established methods.[22][23][24][25]

Q2: How do I remove unreacted mesyl chloride or methanesulfonic anhydride from my reaction mixture?

These reagents can be quenched by the addition of water or an aqueous solution of a mild base like sodium bicarbonate. They will hydrolyze to methanesulfonic acid, which can then be removed during an aqueous workup.

Q3: Can I use a tertiary alcohol to make a mesylate for SN2 reactions?

Tertiary alcohols can be converted to mesylates, but these substrates will not undergo SN2 reactions due to extreme steric hindrance.[16][26] They will almost exclusively undergo E2 elimination when treated with a base, or E1/SN1 reactions under neutral/acidic conditions.[26]

Q4: My reaction is still giving me a mixture of SN2 and E2 products. How can I improve the ratio?

This is a common challenge, especially with secondary substrates.[7][27] The key is to systematically optimize the conditions outlined in this guide:

  • Lower the temperature. This is often the most effective first step.[18]

  • Switch to a more polar aprotic solvent (e.g., from acetone to DMSO).[14]

  • Use a less basic nucleophile if your desired transformation allows for it.

Experimental Protocols

Protocol 1: General Procedure for Mesylation of a Primary or Secondary Alcohol
  • Dissolve the alcohol (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, DCM) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add a tertiary amine base (e.g., triethylamine (TEA) or pyridine, 1.2-1.5 eq).[28]

  • Slowly add methanesulfonyl chloride (MsCl, 1.1-1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and monitor by TLC until the starting alcohol is consumed.

  • Upon completion, quench the reaction by the slow addition of cold water.

  • Separate the organic layer, and wash successively with cold dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylate, which can be used directly or purified by chromatography.

Note: Methanesulfonic anhydride can be used in place of MsCl to avoid the formation of alkyl chloride byproducts.[28]

Protocol 2: Optimized SN2 Reaction on a Secondary Mesylate to Minimize Elimination
  • Dissolve the mesylate (1.0 eq) in a polar aprotic solvent (e.g., DMF or DMSO).

  • Add the weakly basic nucleophile (e.g., sodium azide, 1.5-2.0 eq).

  • Stir the reaction at room temperature (or a slightly elevated temperature, e.g., 40-50 °C, if necessary) and monitor by TLC.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine to remove the DMF/DMSO and residual salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

References

  • How Solvation Influences the SN2 versus E2 Competition - PMC - PubMed Central - NIH. (n.d.).
  • Non-nucleophilic base - Wikipedia. (n.d.).
  • Tosylates And Mesylates - Master Organic Chemistry. (2015, March 10).
  • Deciding SN1/SN2/E1/E2 - The Solvent - Master Organic Chemistry. (2012, December 4).
  • 11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. (2024, March 17).
  • Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps. (n.d.).
  • Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates - NIH. (n.d.).
  • Why is the SN2 reaction rate affected by steric hindrance rather than the SN1 reaction rate is unaffected much? - Quora. (2020, May 1).
  • 10.4: Effect of sterics on Sn2 reactions - Chemistry LibreTexts. (2019, June 5).
  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps. (n.d.).
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC - NIH. (n.d.).
  • Mesylates and Tosylates with Practice Problems - Chemistry Steps. (n.d.).
  • Elimination Reactions of Alcohols - Chemistry LibreTexts. (2023, January 22).
  • Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC. (n.d.).
  • NS10. Leaving Group Formation - aliphatic nucleophilic substitution. (n.d.).
  • 3.1.7: Reactions of Alcohols - Chemistry LibreTexts. (2022, October 4).
  • Preparation of mesylates and tosylates (video) - Khan Academy. (n.d.).
  • Alcohol to Mesylate - Common Conditions. (n.d.).
  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation | Chemical Reviews - ACS Publications. (2021, October 22).
  • Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkylation of Enamides - ChemRxiv. (n.d.).
  • bulky bases in elimination reactions - Student Doctor Network Forums. (2013, May 21).
  • Elimination Reactions: an Introduction - Chemistry Steps. (n.d.).
  • What Makes A Good Leaving Group - Master Organic Chemistry. (2025, March 4).
  • Chiral Amines in Asymmetric Synthesis - Sigma-Aldrich. (n.d.).
  • Preparation of mesylates and tosylates | Organic chemistry | Khan Academy - YouTube. (2013, October 21).
  • Deciding SN1/SN2/E1/E2 (1) - The Substrate - Master Organic Chemistry. (2025, February 28).
  • Deciding SN1/SN2/E1/E2 (2) - The Nucleophile/Base - Master Organic Chemistry. (2012, November 30).
  • SN1 vs E1 and SN2 vs E2 : The Temperature - Master Organic Chemistry. (2012, December 19).
  • 8.4: Comparison and Competition Between SN1, SN2, E1 and E2 - Chemistry LibreTexts. (2021, December 15).
  • SN1 vs SN2 vs E1 vs E2 Reactions Study Guide - Chemistry - S - Studley AI. (2025, December 30).
  • 11.12: A Summary of Reactivity - SN1, SN2, E1, E1cB, and E2 - Chemistry LibreTexts. (2022, September 24).
  • Exceptions to Zaitsev's Rule for E2 Reactions - Chad's Prep®. (n.d.).

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Technical Support Center: Hydrolysis of 3-(Methylsulfonyl)propyl methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the hydrolysis of 3-(Methylsulfonyl)propyl methanesulfonate. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to equip you with the scientific rationale behind experimental protocols to ensure successful and reproducible outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the hydrolysis of this compound.

Problem 1: Incomplete Hydrolysis or Unusually Slow Reaction Rate

Potential Causes:

  • Insufficiently Nucleophilic Conditions: The hydrolysis of a methanesulfonate (mesylate) ester is a nucleophilic substitution reaction. While water can act as a nucleophile (neutral solvolysis), its reactivity is significantly lower than that of the hydroxide ion (OH⁻). Reactions run at neutral or slightly acidic pH will proceed much more slowly than those under basic conditions.

  • Low Reaction Temperature: Like most chemical reactions, the rate of hydrolysis is highly dependent on temperature. Insufficient thermal energy will result in a slow reaction rate, regardless of the pH.

  • Poor Substrate Solubility: If this compound is not fully dissolved in the aqueous reaction medium, the reaction becomes mass-transfer limited, drastically reducing the overall rate.

Recommended Solutions:

  • Adjust pH to Basic Conditions: The most effective way to accelerate the hydrolysis of alkyl methanesulfonates is to perform the reaction under alkaline conditions.[1][2] The use of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) generates the hydroxide ion, a much stronger nucleophile than water. This promotes a bimolecular nucleophilic substitution (SN2) mechanism.

    • Protocol Insight: A study on the hydrolysis of a similar methanesulfonate ester showed that reducing the pH from 10 to a neutral range of 7-8 had little effect on the hydrolysis rate, which was dominated by the water rate. However, at pH 10, the reaction proceeds efficiently.[3][4] This indicates that for practical laboratory timescales, a basic pH is often necessary.

  • Increase Reaction Temperature: Increasing the temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. For aqueous hydrolysis, heating to temperatures in the range of 50-100°C is common. A kinetic study on related compounds demonstrated that an increase from 50°C to 70°C significantly accelerates sulfonate ester formation, and the reverse hydrolysis reaction is similarly temperature-dependent.[5][6]

  • Employ a Co-solvent: If solubility is an issue, the addition of a water-miscible organic co-solvent such as tetrahydrofuran (THF) or acetone can improve the dissolution of the starting material. It is important to note that altering the solvent composition can also affect the reaction kinetics.

Problem 2: Formation of Unexpected Byproducts

Potential Causes:

  • Elimination Reactions: Under strongly basic and high-temperature conditions, an E2 (bimolecular elimination) reaction can compete with the desired SN2 hydrolysis. This would result in the formation of an alkene, 3-(methylsulfonyl)prop-1-ene, instead of the desired alcohol.

  • Instability of the Sulfone Group: While the sulfonyl group (R-SO₂-R') is generally very stable, extreme reaction conditions could potentially lead to its degradation.[7] However, the C-S bond in the sulfone moiety is highly resistant to normal acidic or alkaline hydrolysis.[8]

Recommended Solutions:

  • Moderate Reaction Conditions: Avoid using excessively high concentrations of strong, non-nucleophilic bases or extreme temperatures, which favor elimination over substitution. A stoichiometric amount or slight excess of a base like NaOH in water at a controlled temperature is typically sufficient for hydrolysis without promoting significant side reactions.

  • Analytical Monitoring: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the reaction progress.[5] This allows for the identification of any major byproducts and helps in optimizing the reaction conditions to minimize their formation.

Frequently Asked Questions (FAQs)

Q1: What is the expected reaction mechanism for the hydrolysis of this compound?

The hydrolysis of primary alkyl methanesulfonates, such as the title compound, typically proceeds through a concerted bimolecular nucleophilic substitution (SN2) mechanism.[9] In this pathway, the nucleophile (either water or a hydroxide ion) attacks the carbon atom attached to the methanesulfonate group, leading to the displacement of the methanesulfonate anion, which is an excellent leaving group.

Below is a diagram illustrating the SN2 mechanism under basic conditions.

Caption: SN2 mechanism for the hydrolysis of this compound.

Q2: How do pH and temperature quantitatively affect the hydrolysis rate?

The rate of hydrolysis is significantly influenced by both pH and temperature.

  • Effect of pH: The reaction rate is much faster under basic conditions due to the higher concentration and greater nucleophilicity of OH⁻ compared to H₂O. While the hydrolysis of some sulfonate esters is dominated by the water rate at neutral to moderately basic pH, strongly alkaline conditions are required for rapid and complete conversion.[3][4]

  • Effect of Temperature: The reaction rate increases with temperature. The relationship follows the Arrhenius equation, where the rate constant is exponentially dependent on the absolute temperature.

The following table provides a conceptual summary of the expected effects. Actual rates would need to be determined experimentally.

ConditionpHTemperature (°C)Expected Relative RatePrimary Mechanism
17 (Neutral)25Very SlowSN2 (H₂O as nucleophile)
27 (Neutral)95Slow to ModerateSN2 (H₂O as nucleophile)
312 (Basic)25ModerateSN2 (OH⁻ as nucleophile)
412 (Basic)95FastSN2 (OH⁻ as nucleophile)
Q3: Is the methylsulfonyl (sulfone) group stable under the hydrolysis conditions?

Yes, the methylsulfonyl group (CH₃SO₂-) is chemically robust and stable under typical hydrolysis conditions.[7] The carbon-sulfur bond in a sulfone is resistant to cleavage by both acid and base.[8] Research has shown that the methanesulfonate anion is remarkably stable, requiring extreme conditions (e.g., 3.7 M NaOH at over 300°C) for any detectable decomposition.[8] Therefore, you can expect this group to remain intact throughout the hydrolysis of the methanesulfonate ester.

Q4: What is a reliable method for monitoring the reaction?

A general workflow for monitoring the hydrolysis reaction is outlined below.

Workflow A Start Hydrolysis Reaction B Withdraw Aliquot at Time 't' A->B C Quench Reaction (e.g., neutralize with acid) B->C D Prepare Sample for Analysis (e.g., dilute) C->D E Analyze by HPLC or LC-MS D->E F Quantify Reactant and Product E->F G Reaction Complete? F->G H Continue Reaction G->H No I Work-up Procedure G->I Yes H->B

Caption: General workflow for monitoring the hydrolysis reaction.

Experimental Protocol: Reaction Monitoring by HPLC

  • Set up the Reaction: In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve a known quantity of this compound in the chosen solvent system (e.g., water with NaOH). Heat the reaction to the desired temperature.

  • Sampling: At predetermined time points (e.g., t = 0, 1h, 2h, 4h), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Quenching: Immediately add the aliquot to a vial containing a quenching solution (e.g., a dilute acid like HCl) to neutralize the base and stop the reaction.

  • Dilution: Dilute the quenched sample with the HPLC mobile phase to a suitable concentration for analysis.

  • HPLC Analysis: Inject the diluted sample onto a suitable reverse-phase HPLC column (e.g., C18). Use a mobile phase (e.g., a gradient of water and acetonitrile) that provides good separation between the starting material and the product, 3-(methylsulfonyl)propan-1-ol. Monitor the elution using a UV detector.

  • Quantification: Calculate the percentage conversion by comparing the peak areas of the starting material and the product relative to the t=0 sample.

This systematic approach provides reliable data to determine the reaction endpoint and ensures the process is well-controlled.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Guan, Y., et al. (2018). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data.
  • Delaure, S. L., et al. (2002). Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character. Journal of the Chemical Society, Perkin Transactions 2.
  • ResearchGate. (n.d.). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Retrieved from [Link]

  • Sculimbrene, B. R., et al. (2009).
  • RSC Publishing. (n.d.). Nucleophilic reactivity. Part VII. The mechanism of hydrolysis of some unsaturated esters of methanesulphonic acid. Journal of the Chemical Society B: Physical Organic.
  • Novatia, LLC. (2010).
  • Guan, Y., et al. (2018).
  • Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes.
  • Wikipedia. (n.d.). Sulfone. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective Hydrolysis of Methanesulfonate Esters. Retrieved from [Link]

  • Product Quality Research Institute. (n.d.).
  • Stack Exchange. (2017).
  • ResearchGate. (n.d.). Influence of Resonance on the Acidity of Sulfides, Sulfoxides, Sulfones, and Their Group 16 Congeners. Retrieved from [Link]

  • PQRI. (n.d.).
  • ACS Publications. (2013). Why Do Sulfone-Based Electrolytes Show Stability at High Voltages? Insight from Density Functional Theory. The Journal of Physical Chemistry Letters.
  • PubChem. (n.d.). Propyl methanesulfonate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemfish. (n.d.).
  • Gernon, M. D., et al. (2019). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry.
  • ACS Figshare. (n.d.).
  • PubMed. (2010).

Sources

Technical Support Center: Optimizing Reaction Yield for 3-(Methylsulfonyl)propyl Methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-(Methylsulfonyl)propyl methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical knowledge to maximize your reaction yield and purity.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient synthetic route involves a two-step process starting from 3-(methylthio)propan-1-ol. The first step is the oxidation of the thioether to a sulfone, followed by the esterification of the alcohol with methanesulfonyl chloride to form the desired methanesulfonate.

Q2: My reaction yield is consistently low. What are the most likely causes?

A2: Low yields can stem from several factors. The most common culprits include incomplete oxidation of the thioether, degradation of the product under harsh reaction conditions, suboptimal temperature control during mesylation, or inefficient purification.

Q3: I am observing multiple spots on my TLC analysis of the crude product. What are the potential side products?

A3: Common impurities include the starting material (3-(methylthio)propan-1-ol), the intermediate sulfone (3-(methylsulfonyl)propan-1-ol), and potential byproducts from side reactions such as the formation of a chlorinated species if methanesulfonyl chloride is used in excess or at elevated temperatures.

Q4: What are the critical parameters to control during the mesylation step?

A4: Temperature control is paramount. The reaction of an alcohol with methanesulfonyl chloride is exothermic and should be carried out at low temperatures (typically 0 °C to room temperature) to prevent the formation of byproducts. The choice of base and solvent also plays a crucial role in the reaction's success.

Q5: How can I best purify the final product?

A5: Column chromatography is the most effective method for purifying this compound from residual starting materials and byproducts. A silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is a good starting point.

II. Troubleshooting Guide

This section provides a detailed breakdown of common issues, their root causes, and actionable solutions to optimize your reaction.

Problem 1: Incomplete Oxidation of 3-(Methylthio)propan-1-ol

Symptoms:

  • Presence of the starting material and/or the intermediate sulfoxide in the crude product, as detected by TLC, GC-MS, or NMR.

  • Lower than expected yield of the desired sulfone intermediate.

Causality: The oxidation of a thioether to a sulfone requires a sufficiently strong oxidizing agent and adequate reaction time. Incomplete oxidation can occur if the oxidant is not potent enough, used in insufficient stoichiometric amounts, or if the reaction is not allowed to proceed to completion.

Solutions:

  • Choice of Oxidant: While hydrogen peroxide is a common choice, stronger oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate can ensure complete oxidation.[1]

  • Stoichiometry: Ensure at least two equivalents of the oxidizing agent are used to drive the reaction from the thioether to the sulfone.

  • Reaction Monitoring: Monitor the reaction progress closely using TLC or GC-MS. The disappearance of the starting material spot/peak is a good indicator of completion.

  • Temperature: While the oxidation is typically run at room temperature, gentle heating may be required for less reactive substrates, but care must be taken to avoid over-oxidation or decomposition.

Table 1: Comparison of Common Oxidizing Agents for Thioether to Sulfone Conversion

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Hydrogen Peroxide (H₂O₂)Acetic acid, room temp.Inexpensive, environmentally friendlyCan be slow, may require a catalyst
m-CPBACH₂Cl₂, 0 °C to room temp.Highly efficient, clean reactionMore expensive, potentially explosive
Potassium Permanganate (KMnO₄)Acetone/water, 0 °CPowerful oxidant, inexpensiveCan be harsh, may lead to over-oxidation
Problem 2: Low Yield and/or Impurity Formation during Mesylation

Symptoms:

  • Low isolated yield of this compound.

  • Presence of a significant amount of the starting alcohol (3-(methylsulfonyl)propan-1-ol) in the crude product.

  • Formation of a chlorinated byproduct.

Causality: The mesylation of an alcohol is a sensitive reaction that can be compromised by several factors. Incomplete reaction can result from an insufficiently strong base or steric hindrance. The formation of a chlorinated byproduct is often due to the reaction of the alcohol with the chloride ion generated from methanesulfonyl chloride, especially at higher temperatures.

Solutions:

  • Base Selection: A non-nucleophilic, sterically hindered base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended to prevent competition with the alcohol for the methanesulfonyl chloride.

  • Temperature Control: Maintain a low temperature (0 °C) during the addition of methanesulfonyl chloride to control the exothermic reaction and minimize side reactions.[2][3]

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of both methanesulfonyl chloride and the base to ensure complete conversion of the alcohol.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent moisture from quenching the reagents.

mesylation_workflow A 3-(Methylsulfonyl)propan-1-ol D Reaction at 0 °C A->D B Methanesulfonyl Chloride B->D C Base (e.g., TEA) C->D E 3-(Methylsulfonyl)propyl methanesulfonate D->E

Caption: A logical flow for diagnosing the cause of low reaction yield.

III. Experimental Protocols

Protocol 1: Synthesis of 3-(Methylsulfonyl)propan-1-ol
  • Dissolve 3-(methylthio)propan-1-ol (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add hydrogen peroxide (30% aqueous solution, 2.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium sulfite until a negative peroxide test (e.g., with starch-iodide paper) is obtained.

  • Extract the product with a suitable organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(methylsulfonyl)propan-1-ol.

Protocol 2: Synthesis of this compound
  • Dissolve 3-(methylsulfonyl)propan-1-ol (1 equivalent) in anhydrous dichloromethane in a flame-dried, three-neck round-bottom flask under an inert atmosphere.

  • Add triethylamine (1.2 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC for the disappearance of the starting alcohol.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

IV. Analytical Methods

Proper analysis is key to diagnosing issues and confirming product identity and purity.

  • Thin-Layer Chromatography (TLC): A quick and effective way to monitor reaction progress and assess the purity of the crude product. A typical mobile phase is a mixture of ethyl acetate and hexanes.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the desired product and byproducts. *[4] High-Performance Liquid Chromatography (HPLC): Can be used for both qualitative and quantitative analysis of the product and impurities, particularly for less volatile compounds. *[5][6] Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The definitive method for structural elucidation and purity assessment of the final product.

V. References

  • Pharmaffiliates. Busulfan-impurities. [Link]

  • Veeprho. Busulfan Impurities and Related Compound. [Link]

  • Organic Chemistry Portal. Sulfone synthesis by oxidation. [Link]

  • Master Organic Chemistry. Thiols And Thioethers. [Link]

  • Chemistry LibreTexts. 3.2.6: Thiols and Sulfides. [Link]

  • Wikipedia. Methanesulfonyl chloride. [Link]

  • MDPI. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. [Link]

  • PubMed. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. [Link]

  • Research and Reviews. 3(2) 11 - Determination of Methyl Methanesulfonate, Ethyl Methanesulfonate and Isopropyl Methanesulfonate Impurities in Lopinavir API by GC/MS/MS using Electron Ionization. [Link]

  • PubChem. This compound. [Link]

  • MDPI. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. [Link]

  • Chemistry LibreTexts. 3.1.7: Reactions of Alcohols. [Link]

  • Google Patents. CN102791680B - Process for preparation of alkyl methanesulfonate solution.

Sources

Technical Support Center: Managing Steric Hindrance in Alkylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing steric hindrance in alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with sterically congested molecules. Here, we provide in-depth, experience-driven answers to common questions and detailed troubleshooting guides for specific experimental issues. Our goal is to explain not just what to do, but why a particular strategy is effective, grounding our advice in established chemical principles.

Frequently Asked Questions (FAQs)

This section addresses high-level questions about the fundamental impact of steric hindrance on alkylation reactions.

Q1: How does steric hindrance fundamentally impact S(_N)2 alkylation reactions?

Answer: Steric hindrance is the obstruction of a reaction at a particular site due to the physical size of neighboring atoms or groups.[1] In the context of a bimolecular nucleophilic substitution (S(_N)2) reaction, this is a critical factor that dictates the reaction rate. The S(_N)2 mechanism involves a backside attack, where the nucleophile approaches the electrophilic carbon from the side opposite the leaving group.[2][3]

If the electrophilic carbon or the neighboring atoms have bulky substituents, they create a physical barrier that impedes this backside approach.[4][5] This crowding destabilizes the five-coordinate transition state, increasing the activation energy and dramatically slowing down the reaction rate.[2] The general reactivity trend for S(_N)2 reactions reflects this: methyl > primary > secondary >> tertiary halides. Tertiary halides are generally considered unreactive in S(_N)2 reactions due to prohibitive steric hindrance.[2][6]

Q2: My reaction is failing due to a bulky nucleophile. What are my primary considerations?

Answer: When the nucleophile itself is sterically hindered (e.g., tert-butoxide), its ability to perform a backside attack is diminished.[3] Such nucleophiles often act as strong bases instead, leading to elimination (E2) as a major competing side reaction, especially with secondary and tertiary substrates.[7]

Your primary considerations should be:

  • Assess the Substrate: If your substrate is primary, the reaction may still proceed, albeit slowly. For secondary or tertiary substrates, elimination will likely dominate.

  • Modify Reaction Conditions: Lowering the reaction temperature can sometimes favor the substitution pathway, which typically has a lower activation energy than elimination.

  • Choose a Different Synthetic Route: If direct alkylation is not feasible, consider alternative strategies. For instance, if you are trying to form an ether with a hindered alkoxide, the Williamson ether synthesis may fail. An alternative like the Mitsunobu reaction, which proceeds through a different mechanism, might be more successful.[8][9]

Q3: Can changing the solvent overcome significant steric clash in an S(_N)2 reaction?

Answer: While solvent choice is a powerful tool, it generally cannot overcome severe steric hindrance on its own. However, it plays a crucial role in optimizing reaction rates, especially when hindrance is moderate. For S(_N)2 reactions, polar aprotic solvents like DMF, DMSO, or acetone are preferred.[1][10]

Here's why:

  • Anion Solvation: Polar aprotic solvents are poor at solvating anions (the nucleophile) because their positive dipoles are sterically shielded. This leaves the nucleophile "bare" and more reactive.[10]

  • Cation Solvation: They are, however, excellent at solvating the counter-ion (e.g., Na

    
    , K
    
    
    
    ), which helps to dissolve the nucleophilic salt and promote the reaction.[10]

In contrast, polar protic solvents (like water or ethanol) solvate the nucleophile through hydrogen bonding, creating a "solvent cage" that increases its effective bulk and reduces its reactivity.[5][11] While switching to a polar aprotic solvent will increase the rate, it will not make an impossible reaction (like an S(_N)2 on a tertiary carbon) suddenly possible.

Troubleshooting Guides

This section provides step-by-step guidance for overcoming specific experimental challenges.

Problem 1: Low or No Yield in the Alkylation of a Bulky Substrate

You are attempting to alkylate a sterically hindered substrate (e.g., a secondary or neopentyl halide) and are observing low conversion of your starting material.

Logical Diagnosis Workflow

G start Low Yield with Bulky Substrate q1 Is E2 Elimination a major byproduct? (Check by NMR/GC-MS) start->q1 sol1 YES: Focus on minimizing basicity and optimizing for SN2. q1->sol1 Yes sol2 NO: The reaction is simply too slow. Focus on increasing reactivity. q1->sol2 No strat1 Strategy for Elimination Issue: 1. Use a less basic, highly nucleophilic salt (e.g., NaI, NaN3). 2. Switch to a less hindered, non-nucleophilic base if deprotonation is needed first. 3. Lower reaction temperature. sol1->strat1 strat2 Strategy for Slow Reaction: 1. Increase Temperature (use high-boiling solvent like DMF or NMP). 2. Use a more reactive electrophile (I > Br > Cl). 3. Consider alternative reaction mechanisms (e.g., Mitsunobu, Phase Transfer Catalysis). sol2->strat2

Caption: Decision workflow for troubleshooting low alkylation yields.

Detailed Solutions & Protocols

  • Enhance Electrophile Reactivity: The Finkelstein Reaction If your substrate is an alkyl chloride or bromide, you can convert it in situ to the more reactive alkyl iodide. This is a classic S(_N)2 reaction driven by Le Châtelier's principle.[12][13][14]

    Protocol: In Situ Halogen Exchange (Finkelstein Reaction)

    • To your reaction vessel containing the alkyl chloride/bromide (1.0 equiv) in dry acetone, add sodium iodide (NaI, 1.5-3.0 equiv).[12][15]

    • Stir the mixture at room temperature or gentle reflux for 1-3 hours. The insoluble NaCl or NaBr will precipitate out of the acetone, driving the equilibrium towards the alkyl iodide.[12][13]

    • Without isolating the intermediate, add your nucleophile to the reaction mixture.

    • Proceed with the alkylation as planned, noting that the reaction should now be significantly faster.

  • Employ a Non-Nucleophilic, Sterically Hindered Base If your protocol requires deprotonation of a nucleophile (e.g., forming an enolate), a common failure mode is the base acting as a competing nucleophile or causing undesired side reactions. Using a strong, non-nucleophilic base is critical.[16] These bases are sterically bulky, making them poor nucleophiles but effective proton abstractors.[7][16]

    Table 1: Selection of Common Non-Nucleophilic Bases

BaseAbbreviationpK(_a) of Conj. AcidTypical Use Case
Lithium diisopropylamideLDA~36Irreversible formation of ketone and ester enolates.[6][16]
Potassium bis(trimethylsilyl)amideKHMDS~26 (in DMSO)Strong, non-nucleophilic base for sensitive substrates.
1,8-Diazabicycloundec-7-eneDBU~13.5Non-nucleophilic base for promoting E2 eliminations; can be used in alkylations where a milder base is sufficient.[16]
N,N-DiisopropylethylamineDIPEA (Hünig's Base)~10.75Organic-soluble base used as a proton scavenger in reactions that produce acid (e.g., acylations, silylations).[16]
Problem 2: Difficulty Alkylating a Hindered Alcohol

You need to alkylate a sterically hindered secondary or tertiary alcohol, but standard Williamson ether synthesis conditions (deprotonation with NaH followed by addition of an alkyl halide) are failing.

Recommended Alternative: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for forming C-O, C-N, and C-S bonds that avoids the need for a strongly basic alkoxide and proceeds with inversion of stereochemistry at the alcohol carbon.[17][18] It is particularly effective for coupling sterically hindered alcohols.[8][17][19] Modifications using high concentrations and sonication have been shown to dramatically accelerate reactions with congested substrates.[20][21]

Reaction Mechanism Overview

G cluster_0 Activation cluster_1 Alkoxide Formation cluster_2 SN2 Displacement PPh3 PPh3 Betaine Phosphonium Betaine PPh3->Betaine + DEAD DEAD DEAD Oxyphosphonium Oxyphosphonium Salt Betaine->Oxyphosphonium + ROH - DEAD-H ROH Hindered Alcohol Product Alkylated Product (R-Nu) Oxyphosphonium->Product + Nu- NuH Nucleophile (e.g., R'COOH) Byproducts OPPh3 + DEAD-H Product->Byproducts

Caption: Simplified workflow of the Mitsunobu reaction.

Protocol: Mitsunobu Alkylation of a Hindered Alcohol This protocol is a general guideline and requires optimization for specific substrates.[8]

  • Setup: Under an inert atmosphere (N(_2) or Ar), dissolve the hindered alcohol (1.0 equiv), the acidic nucleophile (e.g., 4-nitrobenzoic acid, 1.2 equiv), and triphenylphosphine (PPh(_3), 1.5 equiv) in anhydrous THF.[8][19] Using a more acidic coupling partner like 4-nitrobenzoic acid can improve yields for hindered systems.[19]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) in THF dropwise. Maintain the temperature below 10 °C during the addition.[19]

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS. For very hindered systems, extended reaction times or gentle heating may be necessary.[8][19]

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The major byproducts, triphenylphosphine oxide (OPPh(_3)) and the reduced hydrazine, can often be removed by crystallization or chromatography.

Problem 3: Reaction is Sluggish and Requires Harsh Conditions

Your alkylation requires high temperatures and long reaction times, leading to decomposition. The reactants are sparingly soluble in each other's phases (e.g., an aqueous salt and an organic substrate).

Recommended Alternative: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is an excellent technique for accelerating reactions between reactants in immiscible phases.[22][23] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports a nucleophilic anion from the aqueous or solid phase into the organic phase where the reaction occurs.[22][23][24] This often allows for milder reaction conditions, higher yields, and the use of inexpensive inorganic bases like NaOH or K(_2)CO(_3).[25]

Table 2: Common Phase-Transfer Catalysts

CatalystAbbreviationStructureTypical Use Case
Tetrabutylammonium bromideTBAB(C(_4)H(_9))(_4)N

Br

General-purpose catalyst for a wide range of alkylations.
Benzyltriethylammonium chlorideTEBAC(C(_2)H(_5))(_3)(Bn)N

Cl

Effective and widely used in industrial applications.[24]
Aliquat 336-[CH(_3)N((CH(_2))(_7)CH(_3))(_3)]

Cl

Highly lipophilic catalyst, useful for transferring anions into nonpolar organic solvents.

Protocol: General Procedure for N-Alkylation using PTC This protocol is a general guideline for alkylating a nitrogen-containing heterocycle and requires optimization.

  • Setup: In a round-bottom flask, combine the heterocycle (1.0 equiv), the alkyl halide (1.1-1.5 equiv), the phase-transfer catalyst (e.g., TBAB, 0.05-0.10 equiv), and a nonpolar organic solvent (e.g., toluene or dichloromethane).

  • Base Addition: Add an aqueous solution of a strong base (e.g., 50% w/w NaOH) or a solid powdered base (e.g., K(_2)CO(_3)).

  • Reaction: Stir the biphasic mixture vigorously at a temperature ranging from room temperature to reflux, depending on the substrate reactivity. Vigorous stirring is essential to maximize the interfacial area between the two phases.

  • Monitoring: Follow the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the mixture, separate the organic and aqueous layers. Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na(_2)SO(_4)), and concentrate under reduced pressure to obtain the crude product for purification.

References
  • Steric Hindrance in SN2 and SN1 Reactions. (n.d.). Chemistry Steps. Retrieved from [Link]

  • A general procedure for mitsunobu inversion of sterically hindered alcohols. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Phase-transfer catalyst. (n.d.). Wikipedia. Retrieved from [Link]

  • Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences. (n.d.). Vedantu. Retrieved from [Link]

  • Finkelstein Reaction. (n.d.). SATHEE. Retrieved from [Link]

  • Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Effect of sterics on Sn2 reactions. (2019). Chemistry LibreTexts. Retrieved from [Link]

  • Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. (2003). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • Phase Transfer Catalysis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Finkelstein Reaction. (n.d.). BYJU'S. Retrieved from [Link]

  • Finkelstein Reaction: Definition, Examples and Mechanism. (n.d.). Chemistry Learner. Retrieved from [Link]

  • Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. (n.d.). MDPI. Retrieved from [Link]

  • Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. (n.d.). Florida Atlantic University. Retrieved from [Link]

  • SN1 vs SN2 Reactions: What Is Steric Hindrance?. (2019). Chemistry Hall. Retrieved from [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). NIH. Retrieved from [Link]

  • effect of steric hindrance on nucleophiles. (2021). Reddit. Retrieved from [Link]

  • Finkelstein reaction. (n.d.). Grokipedia. Retrieved from [Link]

  • Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. (n.d.). ResearchGate. Retrieved from [Link]

  • Mitsunobu Reaction. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Non-nucleophilic base. (n.d.). Wikipedia. Retrieved from [Link]

  • Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. (2016). Organic Letters - ACS Publications. Retrieved from [Link]

  • Structural and Solvent Effects in S(N) Reactions. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Steric Hindrance (Is Like A Fat Goalie). (2011). Master Organic Chemistry. Retrieved from [Link]

  • Steric Effects on Acidity: Disruption of Solvent Stabilization. (2023). YouTube. Retrieved from [Link]

  • Alkylation of Enolate Ions. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • Effect of solvent: C-reactivity is more pronounced in enolates prepared in mild. (n.d.). Retrieved from [Link]

  • How to overcome Steric Hindrance?. (2019). ResearchGate. Retrieved from [Link]

  • Reasoning for choosing sterically-hindered base. (2023). Reddit. Retrieved from [Link]

  • What is the effect of steric hindrance on the hydrolysis of haloalkanes?. (2023). Quora. Retrieved from [Link]

  • N-alkylation of an almost non nucleophilic substrate. (2025). Reddit. Retrieved from [Link]

  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. (2025). PMC - NIH. Retrieved from [Link]

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Technical Support Center: Sulfonate Ester Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Sulfonate Ester Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of sulfonate ester chemistry. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges and ensure the success of your experiments. Our focus is on providing practical, field-proven insights grounded in solid scientific principles.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis and application of sulfonate esters. Each problem is presented in a question-and-answer format, delving into the root causes and offering step-by-step solutions.

Question 1: I'm observing a significant amount of an elimination byproduct (alkene) in my reaction. What's causing this and how can I favor the desired substitution reaction?

Answer:

The formation of an alkene byproduct is a classic issue in sulfonate ester chemistry, arising from a competitive E2 elimination reaction that rivals the desired SN2 substitution. Several factors can tip the balance in favor of elimination.

Underlying Causes:

  • Steric Hindrance: Bulky bases or sterically hindered substrates can favor elimination, as the base finds it easier to abstract a proton from the periphery of the molecule rather than attacking the sterically shielded electrophilic carbon.

  • Strong, Non-nucleophilic Bases: The use of strong, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or triethylamine can preferentially promote elimination.[1]

  • High Reaction Temperatures: Higher temperatures generally favor elimination over substitution.

  • Solvent Effects: Polar aprotic solvents can favor SN2 reactions, while polar protic solvents can stabilize the transition state for both SN2 and E2 reactions.

Troubleshooting Protocol:

  • Re-evaluate Your Base:

    • If possible, switch to a less sterically hindered and less basic amine, such as pyridine or 2,6-lutidine.[2]

    • For base-sensitive substrates, consider using a non-amine base like powdered potassium carbonate, which is generally less prone to inducing elimination.

  • Optimize Reaction Temperature:

    • Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0 °C and slowly warming to room temperature is a good strategy.

  • Solvent Selection:

    • Employ a polar aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to favor the SN2 pathway.

  • Substrate Considerations:

    • If you are working with a secondary or tertiary alcohol, be aware that elimination is more likely. For these substrates, careful optimization of the base and temperature is critical.[3]

Question 2: My final product is contaminated with the corresponding alcohol, suggesting hydrolysis of the sulfonate ester. How can I prevent this?

Answer:

Sulfonate esters are potent electrophiles and can be susceptible to hydrolysis, especially under certain conditions.[4][5] The presence of the starting alcohol in your product indicates that the sulfonate ester is either being hydrolyzed during the reaction workup or is unstable under the reaction conditions. The mechanism of hydrolysis can be complex, potentially proceeding through both stepwise and concerted pathways.[6][7][8]

Underlying Causes:

  • Moisture Contamination: Sulfonating agents and sulfonate esters are sensitive to water. Any moisture present in the reaction or during workup can lead to hydrolysis.[9]

  • Basic or Acidic Conditions: Both strongly basic and acidic conditions can promote the hydrolysis of sulfonate esters.[4][5] Aliphatic sulfonate esters, for instance, can hydrolyze via a BAL1-E1 mechanism in water.[10]

  • Ester Lability: The stability of the sulfonate ester itself is a key factor. For example, isopropyl (iPr) sulfonates are known to be poorly stable to acidic conditions.[4][5]

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware before use.

    • Use anhydrous solvents.

    • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Careful Workup:

    • When quenching the reaction, use a saturated aqueous solution of a mild buffer (e.g., sodium bicarbonate) instead of pure water to control the pH.

    • Minimize the time the product is in contact with aqueous layers during extraction.

    • Promptly dry the organic layer with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Consider the Stability of Your Sulfonate Ester:

    • If you are working with a particularly labile sulfonate ester, consider if a more stable protecting group could be used. For instance, neopentyl (Neo) sulfonates are highly resistant to nucleophilic displacement.[4][5]

Question 3: My reaction yield is consistently low, even after addressing elimination and hydrolysis. What other byproducts should I be looking for and how can I minimize them?

Answer:

Low yields can be frustrating and may point to less obvious side reactions or procedural issues.[11][12] Beyond elimination and hydrolysis, other byproducts can form, and incomplete reactions can also be a major contributor.

Potential Byproducts and Causes:

  • Di-sulfonated Products: If your starting material has multiple hydroxyl groups, you might be forming di-sulfonated species. This is more likely if an excess of the sulfonating agent is used.[9]

  • Isomeric Byproducts: In the case of aromatic sulfonation, you may form constitutional isomers. For example, in the sulfonation of quinoline derivatives, both 5- and 8-sulfonic acid isomers can be formed.[9]

  • Pyridinium Salt Formation: When using pyridine as a base, it can act as a nucleophile and react with the sulfonyl chloride, which can then be displaced by the alcohol in a catalytic cycle. While this is part of a potential mechanism, side reactions involving this intermediate can occur.[2]

  • Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time, low temperature, or deactivated reagents.[9]

Troubleshooting Protocol:

  • Stoichiometry Control:

    • Carefully control the stoichiometry of your sulfonating agent. Use a slight excess (e.g., 1.1 equivalents) to ensure full conversion of the alcohol, but avoid a large excess that could lead to di-sulfonation.

  • Temperature Optimization for Isomer Control:

    • For reactions prone to forming isomers, temperature control is key. Lower temperatures often favor the formation of a specific isomer.[9]

  • Monitor Reaction Progress:

    • Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress. This will help you determine the optimal reaction time and identify the formation of any major byproducts.

  • Reagent Purity:

    • Ensure your sulfonating agent is of high purity and has not been degraded by moisture. Using a fresh bottle is often a good idea.[9]

Visualizing Reaction Pathways

To better understand the competitive nature of substitution and elimination reactions, the following diagram illustrates the key pathways.

G Substrate Alkyl Sulfonate (R-OTs) SN2_Product Substitution Product (R-Nu) Substrate->SN2_Product SN2 Pathway (favored by good nucleophiles, polar aprotic solvents) E2_Product Elimination Product (Alkene) Substrate->E2_Product E2 Pathway (favored by strong, bulky bases, high temperatures) Nucleophile Nucleophile (Nu-) Nucleophile->Substrate Base Base (B:) Base->Substrate

Caption: Competing SN2 and E2 pathways in sulfonate ester reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for common sulfonate leaving groups?

A: The reactivity of sulfonate esters is directly related to the stability of the corresponding sulfonate anion. The generally accepted order of reactivity is: Triflate > Tosylate > Mesylate.[13] This is because the triflate anion is a superb leaving group due to the strong electron-withdrawing effect of the trifluoromethyl group, which delocalizes the negative charge.[14]

Q2: Does the formation of a sulfonate ester from an alcohol proceed with inversion or retention of stereochemistry?

A: The conversion of an alcohol to a sulfonate ester proceeds with retention of configuration at the stereocenter bearing the hydroxyl group.[15][16] This is because the C-O bond of the alcohol is not broken during the sulfonylation reaction. The subsequent nucleophilic substitution of the sulfonate ester, however, typically proceeds with inversion of configuration if it follows an SN2 mechanism.[17][18]

Q3: Can I use sulfonate esters in SN1 reactions?

A: Yes, sulfonate esters can undergo SN1 reactions, particularly with tertiary alcohols or under conditions that favor carbocation formation (e.g., with a weak nucleophile).[3] However, be aware that SN1 reactions can lead to a loss of stereochemistry and potential rearrangements.[14]

Q4: Are there any specific safety precautions I should take when working with sulfonate esters?

A: Yes. Sulfonate esters, especially those derived from small alcohols like methanol and ethanol, are potent alkylating agents and are considered to be potentially genotoxic and carcinogenic.[19][20][21] It is crucial to handle these compounds with appropriate personal protective equipment (PPE), including gloves and safety glasses, and to work in a well-ventilated fume hood.

Byproduct Summary and Analytical Recommendations

Byproduct ClassCommon ExamplesFormation ConditionsRecommended Analytical Method
Elimination Products AlkenesStrong/bulky bases, high temperatures, hindered substratesGC-MS, 1H NMR
Hydrolysis Products Starting AlcoholPresence of water, strong acid or baseLC-MS, GC-MS, 1H NMR
Di-sulfonated Products Di-tosylates, Di-mesylatesExcess sulfonating agent with diols or polyolsLC-MS, 1H NMR
Isomeric Products Positional isomers on aromatic ringsHigh temperatures during aromatic sulfonationHPLC, LC-MS, 1H NMR

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Tosylate from a Primary Alcohol

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation:

    • Thoroughly dry all glassware in an oven at >100 °C for several hours and allow to cool under a stream of dry nitrogen or in a desiccator.

    • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the primary alcohol (1.0 eq).

    • Dissolve the alcohol in anhydrous dichloromethane (DCM) (approx. 0.1-0.5 M).

    • Cool the solution to 0 °C in an ice bath.

  • Reaction:

    • To the cooled solution, add pyridine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl) (1.2 eq).

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours.

    • Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Quench the reaction by slowly adding cold, saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash with 1 M HCl (to remove excess pyridine), followed by saturated aqueous sodium bicarbonate, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

References

  • Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. The Journal of Organic Chemistry, 75(13), 4632–4635. [Link]

  • Mori, A., Nagayama, M., & Mandai, H. (n.d.). Mechanism and Reactivity of Hydrolysis of Aliphatic Sulfonate Esters. Kao Corporation. [Link]

  • Powers, I. G., & Duarte, F. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 78(24), 12513–12520. [Link]

  • Powers, I. G., & Duarte, F. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. ACS Publications. [Link]

  • Miller, S. C. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. ACS Publications. [Link]

  • Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Novatia, LLC. [Link]

  • Okuyama, T., & Nagase, S. (n.d.). On the Mechanism of Hydrolysis of Sulfinate Esters: Oxygen Isotope Exchange and Theoretical Studies. RSC Publishing. [Link]

  • Periodic Chemistry. (2019). Sulfonate Esters. [Link]

  • Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. ACS Publications. [Link]

  • Teasdale, A. (2011). An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding. ResearchGate. [Link]

  • Ren, Y., et al. (2017). Stereoinversion of Unactivated Alcohols by Tethered Sulfonamides. PMC. [Link]

  • Organic Chemistry. (2020). 02.11 Formation of Sulfonate Esters from Alcohols. YouTube. [Link]

  • LibreTexts. (2014). 10.3: Converting an Alcohol to a Sulfonate Ester. [Link]

  • Pearson Study Prep. (2015). Leaving Group Conversions Sulfonate Esters. YouTube. [Link]

  • Norris, J. (2018). Conversation of alcohols to sulfonate esters. YouTube. [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. [Link]

  • Pearson Study Prep. (2015). Leaving Group Conversions Sulfonate Esters. YouTube. [Link]

  • Norris, J. (2018). Conversation of alcohols to sulfonate esters. YouTube. [Link]

  • Teasdale, A. (n.d.). Sulfonate Esters - How Real is the Risk? PQRI. [Link]

  • Parthiban, P., et al. (2021). A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Powers, I. G., & Duarte, F. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. ACS Publications. [Link]

  • Reddit. (2024). What are some common causes of low reaction yields? r/Chempros. [Link]

  • Evans, M. (2023). Alkyl Sulfonates Revisited; Substitutions and Eliminations of Alcohols. YouTube. [Link]

  • Leah4sci. (2020). Conversion of primary and secondary alcohols to sulfonate esters. YouTube. [Link]

  • Leah4sci. (2020). Conversion of primary and secondary alcohols to sulfonate esters. YouTube. [Link]

  • Master Organic Chemistry. (2015). All About Tosylates and Mesylates. [Link]

  • Hunt, I. (n.d.). Ch8 : Tosylates. University of Calgary. [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Link]

  • Miller, S. C. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PubMed. [Link]

  • Zarei, A., & Khazaei, A. (2012). A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature. Organic Chemistry International. [Link]

  • LibreTexts. (2022). 3.1.7: Reactions of Alcohols. [Link]

  • ChemSurvival. (2014). Alcohol Substitution Reaction Resulting in the Formation of a Sulfonate Ester. YouTube. [Link]

  • Labster. (n.d.). 5 Ways to Familiarize Students With Elimination Vs Substitution Reactions. [Link]

  • Miller, S. C. (2010). Profiling Sulfonate Ester Stability: Identification. Amanote Research. [Link]

Sources

Technical Support Center: Decomposition of 3-(Methylsulfonyl)propyl methanesulfonate in Protic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3-(Methylsulfonyl)propyl methanesulfonate (CAS 357913-53-2). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights, troubleshooting advice, and validated protocols for experiments involving the decomposition of this compound in protic solvents. As a bifunctional molecule containing both a sulfone and a sulfonate ester, understanding its stability is critical for its application in synthesis and for controlling potential impurities.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, stability, and reaction characteristics of this compound.

Q1: What is the primary decomposition pathway for this compound in protic solvents?

A1: The primary decomposition pathway is solvolysis . Sulfonate esters are potent electrophiles and are susceptible to nucleophilic attack by solvent molecules.[1][2] In a protic solvent (e.g., water, methanol, ethanol), the solvent molecule acts as a nucleophile, attacking the electrophilic carbon of the propyl chain attached to the methanesulfonate group. This results in the cleavage of the C-O bond and displacement of the methanesulfonate anion, which is an excellent leaving group.

Q2: What are the expected decomposition products in common protic solvents like water or methanol?

A2: The products are dependent on the specific solvent used:

  • In water (Hydrolysis): The decomposition will yield 3-(methylsulfonyl)-1-propanol and methanesulfonic acid.

  • In methanol (Methanolysis): The decomposition will yield 3-methoxy-1-(methylsulfonyl)propane and methanesulfonic acid. The reaction is a direct displacement, and the solvent molecule becomes incorporated into the final product.

Q3: How does temperature influence the rate of decomposition?

A3: Temperature is a critical factor affecting stability.[3][4] The rate of decomposition increases significantly with rising temperature. This relationship generally follows the Arrhenius equation, where the reaction rate constant increases exponentially with temperature. Therefore, for storage and handling, maintaining low temperatures is crucial to preserve the integrity of the compound. For experimental control, a precisely thermostated reaction environment is essential for obtaining reproducible kinetic data.

Q4: What is the role of pH in the stability of this compound?

A4: The stability of sulfonate esters is highly pH-dependent. Both strongly acidic and strongly basic conditions can accelerate decomposition.

  • Acidic Conditions: Hot, strong acids are known to cleave most sulfonate esters.[1] While many are stable to moderately acidic conditions at room temperature, elevated temperatures in the presence of acid will promote hydrolysis.[1][2]

  • Basic Conditions: Basic nucleophiles, such as sodium hydroxide, readily cleave most sulfonate esters, often at room temperature.[1][2] The rate of hydrolysis is typically faster under basic conditions due to the presence of the more nucleophilic hydroxide ion compared to neutral water.

Q5: What are the primary safety concerns when handling this compound?

A5: this compound is a sulfonate ester, a class of compounds known to be potent alkylating agents. Alkylating agents can be genotoxic, and therefore, this compound should be handled with appropriate caution.[5] Always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the material safety data sheet (MSDS) for specific handling and disposal instructions. Note that this compound may be classified as a hazardous material for shipping.[6]

Section 2: Troubleshooting Guide for Experimental Issues

This guide provides a structured approach to diagnosing and resolving common problems encountered during solvolysis experiments.

Observed Issue Potential Cause Recommended Solution & Scientific Rationale
Inconsistent or Non-Reproducible Kinetic Data 1. Temperature Fluctuations: Minor changes in temperature can cause exponential changes in reaction rates.[4] 2. Variable Solvent Purity: Trace amounts of water in an organic solvent can introduce a competing and often faster hydrolysis pathway.[7] 3. Inaccurate Starting Concentrations: Errors in weighing or dilution directly impact the observed rate.1. Action: Use a thermostatically controlled reaction vessel (e.g., a jacketed reactor or a temperature-controlled shaker). Rationale: Ensures a constant thermal environment, which is paramount for kinetic studies. 2. Action: Use anhydrous grade solvents from a freshly opened container or purify/dry the solvent before use. Rationale: Eliminates water as a variable, ensuring that the observed kinetics are solely due to the intended solvent.[7] 3. Action: Confirm the purity of the starting material via ¹H NMR or qNMR. Prepare stock solutions with calibrated volumetric flasks and pipettes. Rationale: Guarantees that the initial reactant concentration is accurate and reproducible.
Faster-Than-Expected Decomposition 1. Nucleophilic Impurities: The presence of stronger nucleophiles than the solvent (e.g., amines, halides) will accelerate decomposition.[1] 2. Unintended pH Shift: Acidic or basic residues on glassware or in the solvent can catalyze the reaction.[1][2] 3. Photolytic Degradation: Exposure to UV light can sometimes induce cleavage of chemical bonds.[8]1. Action: Analyze the solvent for impurities using GC-MS. If necessary, purify the solvent via distillation. Rationale: Ensures that the observed solvolysis is not confounded by reactions with more reactive species. 2. Action: Use glassware that has been thoroughly cleaned and rinsed with deionized water and the reaction solvent. Consider using a non-nucleophilic buffer if the system is sensitive to pH. Rationale: Maintains a neutral reaction environment free from catalytic contaminants. 3. Action: Conduct the experiment in amber glassware or wrap the reaction vessel in aluminum foil. Rationale: Protects the sample from high-energy photons, isolating the thermal decomposition pathway.[3]
Appearance of Unexpected Peaks in HPLC or NMR Analysis 1. Impurity in Starting Material: The compound may contain synthesis-related impurities that are also degrading or being detected.[9][10] 2. Complex Reaction Pathways: Besides simple solvolysis, side reactions like elimination (to form an alkene) could occur, especially under basic conditions or at high temperatures. 3. Reaction with Analytical Media: The compound might react with the HPLC mobile phase or NMR solvent if analysis is not performed promptly after quenching.1. Action: Obtain a certificate of analysis or characterize the starting material thoroughly (¹H NMR, ¹³C NMR, LC-MS) before initiating the study. Rationale: Provides a baseline chromatogram/spectrum to distinguish pre-existing impurities from degradation products. 2. Action: Identify the unknown peaks using high-resolution mass spectrometry (HRMS) and 2D NMR techniques (COSY, HSQC). Rationale: Structural elucidation of byproducts provides crucial information on competing degradation mechanisms. 3. Action: Ensure reaction aliquots are effectively quenched (e.g., by rapid cooling and dilution into a cold, aprotic solvent) and analyzed immediately. Rationale: Halts the reaction at a precise time point, ensuring the analytical results accurately reflect the composition of the reaction mixture at that moment.
Troubleshooting Workflow: Inconsistent Kinetic Data

G Start Inconsistent Kinetic Data Check_Temp Verify Temperature Control Start->Check_Temp Check_Solvent Assess Solvent Purity Check_Temp->Check_Solvent Stable Sol_Temp Implement Jacketed Reactor or Thermobath Check_Temp->Sol_Temp Fluctuations Detected Check_Conc Confirm Starting Concentration Check_Solvent->Check_Conc Pure Sol_Solvent Use Anhydrous Solvent (Fresh Bottle or Purified) Check_Solvent->Sol_Solvent Water or Impurities Present Sol_Conc Verify SM Purity (NMR) Use Calibrated Glassware Check_Conc->Sol_Conc Purity or Dilution Issue End Reproducible Data Check_Conc->End Accurate Sol_Temp->Check_Solvent Sol_Solvent->Check_Conc Sol_Conc->End

Caption: Troubleshooting workflow for inconsistent kinetic data.

Section 3: Experimental Protocols

These protocols provide a validated starting point for conducting decomposition studies.

Protocol 1: Monitoring Decomposition by ¹H NMR Spectroscopy

This method is ideal for structural confirmation of products and for tracking the reaction in real-time if a heated NMR probe is available.

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of this compound.

    • Dissolve it in 0.7 mL of a deuterated protic solvent (e.g., D₂O, Methanol-d₄) in an NMR tube.

    • Add a small, known quantity of an inert internal standard with a singlet peak in a clear region of the spectrum (e.g., 1,4-dioxane or trimethylsilyl propionate (TSP) for aqueous solutions).

  • NMR Acquisition:

    • Acquire an initial ¹H NMR spectrum (t=0) at a controlled temperature (e.g., 25°C). Note the integration of the starting material peaks relative to the internal standard. A key signal to monitor is the methylene group adjacent to the methanesulfonate ester (-CH₂-OMs), typically around 4.2-4.4 ppm.[11]

    • If conducting the experiment at elevated temperatures, place the NMR tube in a heated block and acquire spectra at regular time intervals.

  • Data Analysis:

    • Process each spectrum identically.

    • Calculate the relative molar ratio of the starting material at each time point by comparing its peak integration to the integration of the stable internal standard.

    • Observe the appearance and growth of new peaks corresponding to the solvolysis product (e.g., the -CH₂-OH or -CH₂-OCH₃ group).

    • Plot the natural logarithm of the concentration of the starting material versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).

Protocol 2: Kinetic Analysis using Reverse-Phase HPLC

This method is highly sensitive and ideal for accurate quantification and determination of reaction kinetics.

  • Method Development:

    • Develop a stability-indicating reverse-phase HPLC method capable of separating the starting material from its expected decomposition products. A C18 column is often a good starting point.[12]

    • The mobile phase could be a gradient of acetonitrile and water or methanol and water.

  • Reaction Setup:

    • Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the desired protic solvent.

    • Place the solution in a thermostatically controlled environment.

  • Time Point Sampling & Quenching:

    • At designated time intervals (t=0, 1h, 2h, 4h, etc.), withdraw a precise aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a larger volume of a cold, aprotic solvent (e.g., 900 µL of cold acetonitrile). This stops the reaction and prepares the sample for injection.

  • HPLC Analysis:

    • Inject the quenched samples onto the HPLC system.

    • Record the peak area of the starting material at each time point.

  • Data Analysis:

    • Generate a calibration curve if absolute quantification is needed.

    • Plot the peak area (or concentration) of the starting material against time to determine the rate of decomposition. For first-order kinetics, a plot of ln(Area) vs. time will be linear.

Decomposition Pathway & Mechanism

The solvolysis of this compound proceeds via a nucleophilic substitution reaction.

G cluster_reactants Reactants cluster_ts Transition State (SN2) cluster_products Products Reactant CH₃SO₂(CH₂)₂-CH₂-O-SO₂CH₃ TS [R-O···CH₂···O-SO₂CH₃]ᵟ⁺   |        |   H      (CH₂)₂SO₂CH₃ Reactant->TS Nucleophilic Attack Solvent R-O-H (Protic Solvent) Solvent->TS Product CH₃SO₂(CH₂)₃-O-R TS->Product Bond Formation & Cleavage LeavingGroup CH₃SO₃H (Methanesulfonic Acid) TS->LeavingGroup

Sources

Technical Support Center: Monitoring Sulfonate Ester Formation with Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for monitoring sulfonate ester reactions via Thin-Layer Chromatography (TLC). This guide is designed for researchers, medicinal chemists, and process development scientists who rely on the robust and rapid analysis that TLC provides. Here, we move beyond generic protocols to offer in-depth, field-tested advice, addressing the specific challenges encountered when working with sulfonyl chlorides, alcohols, amines, and their corresponding ester or sulfonamide products.

Introduction: Why TLC is Critical for Sulfonylation Reactions

The formation of a sulfonate ester (R-OSO₂R') from an alcohol (R-OH) and a sulfonyl chloride (R'-SO₂Cl), typically in the presence of a base, represents a significant transformation in polarity. The starting alcohol is often a polar compound, exhibiting strong interaction with the silica gel stationary phase, thus resulting in a low Retention Factor (Rf). Conversely, the resulting sulfonate ester is considerably less polar, leading to a much higher Rf value. This pronounced difference in polarity is the cornerstone of using TLC to effectively monitor the reaction's progress. A successful reaction is typically characterized by the consumption of the starting material spot (low Rf) and the appearance of a new product spot (high Rf).

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that arise during the TLC analysis of sulfonate ester reactions.

Q1: How do I select the optimal mobile phase (solvent system) for my reaction?

A1: The key is to achieve a clear separation between your starting material (alcohol or amine) and the sulfonate ester product. An ideal solvent system will place the Rf of the starting material around 0.2-0.3 and the product between 0.5-0.7.[1]

  • Causality: A common starting point for many organic reactions is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (EtOAc). For sulfonate ester reactions, a 4:1 to 2:1 ratio of Hexanes:EtOAc is often a good initial system to test.

  • Expert Tip: If your starting alcohol is highly polar and remains at the baseline (Rf ≈ 0) while your product is at the solvent front (Rf ≈ 1), your solvent system is not polar enough to move the starting material and too polar for the product. In this scenario, consider a more polar system, such as 100% Dichloromethane (DCM) or DCM with a small amount of methanol (e.g., 98:2 DCM:MeOH), to move the alcohol off the baseline, while still allowing for a reasonable Rf for the less polar product.

Q2: My spots are not visible under the UV lamp. How can I visualize them?

A2: While many aromatic sulfonyl chlorides and their corresponding esters are UV-active, aliphatic ones often are not. If UV visualization fails, you will need to use a chemical stain.[2][3]

  • Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose oxidizing stain. It will visualize the starting alcohol (which is readily oxidized) as a yellow-brown spot on a purple background. The sulfonate ester may also be visualized, though often with less intensity.[4]

  • p-Anisaldehyde Stain: This stain is particularly good for visualizing nucleophilic groups like alcohols and amines, often producing distinct colors. It requires heating to develop the spots.[3][5]

  • Pinacryptol Yellow Stain: This is a more specialized stain reported for the detection of alkyl- and arylsulfonic acids. The plate is sprayed with the reagent solution, and spots appear with yellow to orange fluorescence under long-wavelength UV light.[6]

Q3: My TLC plate shows a long streak from the baseline. What's causing this?

A3: Streaking is a common issue and can have several causes in the context of sulfonylation reactions.[7]

  • Excessive Polarity/Acidity/Basicity: The starting alcohol or amine may be highly polar and interact strongly with the acidic silica gel, causing streaking.[8] If your reaction uses a tertiary amine base like triethylamine (TEA) or pyridine, residual base in your reaction aliquot can also cause streaking.[9]

  • Solution: Try adding a small amount (0.1-1%) of triethylamine to your mobile phase if your compound is basic, or a similar amount of acetic acid if your compound is acidic, to suppress this interaction and achieve sharper spots.[8][10]

  • Overloading: Applying too much of the reaction mixture to the plate can saturate the stationary phase, leading to streaking.[2][7] Always use a dilute sample for spotting.

Q4: The Rf values of my starting material and product are very similar. How can I improve the separation?

A4: Poor separation can be tackled by adjusting the polarity of the mobile phase or by changing the solvent composition entirely.

  • Fine-tuning Polarity: If the spots are too close together, a small change in the solvent ratio (e.g., from 3:1 Hexanes:EtOAc to 4:1 or 5:1) can often improve separation.

  • Alternative Solvent Systems: If adjusting the ratio of a hexane/ethyl acetate system doesn't work, switching to a different solvent system, such as dichloromethane/methanol or toluene/acetone, may provide the necessary selectivity.[10]

  • The Co-Spot Technique: This is a crucial method for confirming reaction progress when Rf values are close. A "co-spot" is where you apply both the starting material and the reaction mixture to the same lane on the TLC plate. If the starting material is still present, the spot in the reaction mixture lane will appear vertically elongated or as a single, unresolved spot in the co-spot lane. If the reaction is complete, you will see two distinct spots in the co-spot lane.[11][12][13][14]

Troubleshooting Guide

This table provides a systematic approach to resolving common, yet more complex, TLC issues during the monitoring of sulfonate ester formation.

Problem Potential Cause(s) Recommended Solution(s)
No spots are visible on the plate, even after staining. 1. Sample is too dilute: The concentration of your reactants/products is below the detection limit of the visualization method.[2][10]2. Compound Volatility: The compound may have evaporated from the plate, especially if excessive heat was used for an extended period during visualization.[10]3. Incorrect Stain: The chosen stain may not react with your specific compounds.[3]1. Concentrate the sample: Spot the TLC plate multiple times in the same location, allowing the solvent to dry completely between applications.[2][10]2. Minimize heating: Use a heat gun with caution and for the minimum time necessary to develop the spots.[4]3. Try a universal stain: Use a more general and robust stain like potassium permanganate or phosphomolybdic acid (PMA).[5]
Spots are "smiling" or "frowning" (curved instead of round). 1. Uneven Solvent Front: The solvent is moving up the plate unevenly. This can be due to the plate touching the side of the chamber or the filter paper.[2]2. Disturbance during development: The developing chamber was moved or bumped during the run.1. Proper Plate Placement: Ensure the TLC plate is placed centrally in the chamber and does not touch the filter paper or the chamber walls.2. Stable Environment: Place the developing chamber on a level surface in a draft-free area.
The reaction mixture lane shows multiple unexpected spots. 1. Side Reactions: Sulfonylation reactions can sometimes produce byproducts.2. Decomposition on Silica: The sulfonyl chloride starting material or the sulfonate ester product may be unstable on the acidic silica gel.[15]3. Hydrolysis: The sulfonyl chloride may have hydrolyzed to the corresponding sulfonic acid.1. Analyze starting materials: Run a TLC of your starting sulfonyl chloride and alcohol/amine individually to ensure they are pure.2. Test for Stability: Perform a 2D TLC. Spot the reaction mixture in one corner, run the plate in one solvent system, then rotate it 90 degrees and run it in a second solvent system. If spots appear off the diagonal, it indicates decomposition.[15]3. Use Neutralized Plates: Consider using TLC plates that have been neutralized or using a different stationary phase like alumina.
Spots from reaction mixture containing pyridine or DMF are smeared. High-Boiling Point Solvent: Solvents like pyridine, DMF, or DMSO have high boiling points and can interfere with the chromatographic development, causing smearing.[15]Vacuum Application: After spotting the plate, place it under a high vacuum for a few minutes to evaporate the high-boiling solvent before placing it in the developing chamber.[15]

Experimental Protocol: Standard TLC Monitoring of a Sulfonate Ester Reaction

This protocol outlines the standard procedure for monitoring the conversion of an alcohol to a sulfonate ester.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber with lid

  • Capillary spotters

  • Pencil

  • UV lamp

  • Staining solution (e.g., potassium permanganate)

  • Heat gun or hot plate

  • Reaction mixture

  • Solution of the starting alcohol (for reference)

Procedure:

  • Prepare the Developing Chamber: Pour your chosen mobile phase into the chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, ensuring it is wetted by the solvent, to saturate the chamber atmosphere. Close the lid and allow it to equilibrate for 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a light line (the baseline) about 1 cm from the bottom of the TLC plate. Mark three small, evenly spaced ticks on this line for spotting.[11]

  • Spot the Plate:

    • Lane 1 (Starting Material): Using a capillary spotter, apply a small spot of the diluted starting alcohol solution.

    • Lane 2 (Co-spot): Apply a spot of the starting alcohol, and then, on top of the same spot, apply a spot of the reaction mixture.[13][14]

    • Lane 3 (Reaction Mixture): Apply a small spot of the reaction mixture.

    • Ensure each spot is small and concentrated by allowing the solvent to evaporate completely between applications.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the baseline is above the solvent level.[2] Close the lid and allow the solvent to ascend the plate undisturbed.

  • Mark the Solvent Front: When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.[16]

  • Visualize the Plate:

    • UV Light: First, examine the dried plate under a UV lamp and circle any visible spots with a pencil.[3]

    • Staining: If spots are not UV-active, dip the plate into your chosen staining solution using forceps, then remove it quickly and wipe the back with a paper towel. Gently warm the plate with a heat gun until the spots appear.[17]

  • Analyze the Results: Compare the spots in the reaction mixture lane to the starting material lane. The disappearance of the starting material spot and the appearance of a new, higher Rf spot indicates the reaction is progressing.

Visualization of Key Workflows

Diagram 1: Troubleshooting Workflow for Poor TLC Resolution

TLC_Troubleshooting Start Poor TLC Resolution (Spots are streaky or not separated) Check_Loading Is the sample overloaded? Start->Check_Loading Dilute_Sample Dilute the sample and re-spot Check_Loading->Dilute_Sample Yes Check_Compound_Nature Is the compound acidic or basic? Check_Loading->Check_Compound_Nature No Dilute_Sample->Start Re-evaluate Add_Modifier Add acid/base modifier to eluent (e.g., 0.5% AcOH or Et3N) Check_Compound_Nature->Add_Modifier Yes Check_Separation Are spots still poorly separated? Check_Compound_Nature->Check_Separation No Add_Modifier->Start Re-evaluate Change_Solvent Change the solvent system (e.g., Hex/EtOAc to DCM/MeOH) Change_Solvent->Start Re-evaluate Check_Separation->Change_Solvent Yes Fine_Tune Fine-tune solvent ratio (e.g., 4:1 to 5:1 Hex/EtOAc) Check_Separation->Fine_Tune No End Resolution Improved Fine_Tune->End

Caption: A decision tree for troubleshooting common TLC resolution issues.

References

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  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

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  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

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  • Organic Chemistry. (n.d.). TLC stains. Retrieved from [Link]

  • University of California, Irvine. (n.d.). TLC Stains. Retrieved from [Link]

  • LibreTexts Chemistry. (2020, April 17). 6.2: Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Reddit. (2013, November 19). TLC and streaking: why add triethylamine?. r/chemhelp. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2010). Determination of Triethylamine, Pyridine and Dimethyl Formamide Content in Telmisartan by Headspace Gas Chromatography Using Fla. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). CHEM 344 Thin Layer Chromatography. Retrieved from [Link]

  • YouTube. (2021, August 22). Visualizing a TLC plate. Retrieved from [Link]

  • ResearchGate. (2013, November 1). Tailing in TLC - can anyone help?. Retrieved from [Link]

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Technical Support Center: LC-MS Analysis of 3-(Methylsulfonyl)propyl Methanesulfonate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analysis of 3-(Methylsulfonyl)propyl methanesulfonate (MMPM) and its associated reactions. MMPM is a bifunctional alkylating agent and, like other sulfonate esters, is considered a potential genotoxic impurity (PGI).[1][2][3] Its accurate detection and quantification at trace levels are critical in drug development and safety assessment. This guide provides in-depth, field-proven insights into the common challenges encountered during its LC-MS analysis, offering structured troubleshooting advice and validated protocols to ensure data integrity and experimental success.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses foundational questions regarding the nature of MMPM and the rationale behind the recommended analytical approaches.

Q1: Why is this compound (MMPM) difficult to analyze directly by conventional reversed-phase LC-MS?

A1: MMPM presents a dual challenge for typical reversed-phase (e.g., C18) LC-MS methods. Firstly, it is a relatively polar molecule, leading to poor retention on non-polar stationary phases, often eluting near the solvent front where matrix interference is highest. Secondly, and more critically, sulfonate esters are notoriously difficult to ionize efficiently using standard electrospray ionization (ESI) sources. They lack easily ionizable functional groups, resulting in very low sensitivity and making trace-level detection nearly impossible without specialized approaches.

Q2: What is the primary analytical strategy to overcome the challenges of MMPM analysis?

A2: The most effective and widely adopted strategy is chemical derivatization.[4][5] This involves reacting MMPM with a specific reagent to attach a permanently charged or easily ionizable tag to the molecule. This chemical modification simultaneously enhances ionization efficiency for MS detection and increases polarity, making the derivative suitable for alternative chromatographic techniques like Hydrophilic Interaction Liquid Chromatography (HILIC).[4][5] This strategy is essential for achieving the low parts-per-million (ppm) detection limits required for genotoxic impurity analysis.[4][5]

Q3: What kind of reactions is MMPM expected to undergo in a sample matrix?

A3: As a potent alkylating agent, MMPM is highly reactive towards nucleophiles.[6][7] In a complex matrix, such as one containing an active pharmaceutical ingredient (API), excipients, or biological components, MMPM can react with nucleophilic functional groups like amines, thiols, and hydroxyls.[7] This reactivity is the basis for its genotoxicity but also poses an analytical challenge, as the analyte can be consumed or degraded in situ after sample collection. It is crucial to control the sample environment (e.g., pH, temperature) and analyze samples promptly.

Q4: What are the regulatory expectations for controlling MMPM as a potential genotoxic impurity (PGI)?

A4: Regulatory bodies like the FDA and EMA have stringent guidelines for controlling PGIs in drug substances.[1][3] The concept of the Threshold of Toxicological Concern (TTC) is often applied, which sets a limit for daily intake of a PGI that is considered to pose a negligible carcinogenic risk.[3] This typically translates to requiring analytical methods capable of quantifying impurities at low ppm or even sub-ppm levels relative to the API.[1][4] Therefore, methods must be highly sensitive, specific, and thoroughly validated.

Section 2: Troubleshooting Guide - A Symptom-Based Approach

This guide is designed to help you diagnose and resolve common issues encountered during the LC-MS analysis of MMPM, particularly when using a derivatization strategy.

Workflow for Troubleshooting LC-MS Issues

This diagram outlines a logical flow for diagnosing analytical problems.

Troubleshooting_Workflow Start Problem Observed (e.g., No Peak, Poor Shape) Check_System Is the LC-MS System OK? (Run System Suitability Test) Start->Check_System System_Fail System Fails SST Check_System->System_Fail No System_Pass System Passes SST Check_System->System_Pass Yes Troubleshoot_HW Troubleshoot Instrument Hardware (LC pressure, MS signal) System_Fail->Troubleshoot_HW Troubleshoot_Method Investigate Method/Sample Issue System_Pass->Troubleshoot_Method Deriv_Check Was Derivatization Successful? (Check Positive Control) Troubleshoot_Method->Deriv_Check Deriv_Fail Derivatization Failed Deriv_Check->Deriv_Fail No Deriv_Pass Derivatization Succeeded Deriv_Check->Deriv_Pass Yes Fix_Deriv Optimize Derivatization Protocol (Reagents, Temp, Time) Deriv_Fail->Fix_Deriv Chrom_Check Is Chromatography Optimal? (Peak Shape, Retention) Deriv_Pass->Chrom_Check Fix_Chrom Adjust LC Method (Mobile Phase, Gradient, Column) Chrom_Check->Fix_Chrom No MS_Check Is MS Detection an Issue? (Sensitivity, Matrix Effects) Chrom_Check->MS_Check Yes Fix_MS Optimize MS Parameters (Source, MRM Transitions) MS_Check->Fix_MS No Derivatization_Reaction MMPM 3-(Methylsulfonyl)propyl methanesulfonate (MMPM) Product Quaternary Ammonium Derivative (Analyzed by LC-MS) MMPM->Product + TMA (Nucleophilic Substitution) TMA Trimethylamine (TMA)

Caption: Derivatization of MMPM with trimethylamine for LC-MS analysis.

Step-by-Step Procedure:

  • Sample Preparation: Accurately weigh or pipette the sample containing MMPM into a 2 mL autosampler vial. If the sample is a solid API, dissolve it in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) to a known concentration (e.g., 5-10 mg/mL). [4]2. Reagent Preparation: Prepare a solution of trimethylamine (TMA) in the reaction solvent. A common choice is a 10-20% (v/v) solution of TMA in acetonitrile. Safety Note: Work in a fume hood as TMA is volatile and has a strong odor.

  • Derivatization Reaction:

    • To the sample vial, add a defined volume of the TMA reagent. For a 500 µL sample solution, 200-300 µL of the TMA solution is a good starting point.

    • Add an internal standard if used.

    • Cap the vial tightly.

    • Vortex the mixture for 30 seconds.

    • Place the vial in a heating block or water bath set to 50-60°C for 30-60 minutes. These conditions should be optimized.

  • Sample Finalization:

    • After heating, allow the vial to cool to room temperature.

    • The sample can be injected directly or diluted further with the initial mobile phase (high organic content for HILIC) if necessary.

Protocol 2: HILIC-MS/MS Method for Analysis of Derivatized MMPM

Rationale: The quaternary ammonium derivative of MMPM is highly polar and ionic, making it ideal for separation by HILIC. [4][5]HILIC uses a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high percentage of organic solvent. Retention is based on partitioning of the analyte into a water-enriched layer on the surface of the stationary phase. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the selectivity and sensitivity needed for trace quantification. [8] Typical Method Parameters:

Parameter Setting Rationale & Comments
LC System UHPLC/HPLCCapable of handling high organic mobile phases.
Column HILIC Column (e.g., BEH Amide, 100 x 2.1 mm, 1.7 µm)Amide phases offer good retention and peak shape for polar, cationic compounds.
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in WaterThe salt provides conductivity for ESI and helps with peak shape. The acid controls pH.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is the weak solvent in HILIC.
Gradient 95% B -> 60% B over 5 minStart with high organic to retain the polar derivative. The gradient decreases the organic content to elute the analyte.
Flow Rate 0.3 - 0.5 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 1 - 5 µLKeep low to prevent peak distortion, especially if the sample solvent is not perfectly matched to the mobile phase.
MS System Triple Quadrupole Mass SpectrometerRequired for sensitive and selective MRM analysis. [8]
Ionization Mode ESI PositiveThe quaternary ammonium derivative is permanently positively charged.
MRM Transitions Precursor Ion (Q1): [M]+ of the derivative Product Ion (Q3): A stable, high-intensity fragmentThese must be determined by infusing a derivatized standard. The product ion often results from the neutral loss of TMA or fragmentation of the propyl chain.
Source Params. Gas Temp: 300-350°C; Gas Flow: 8-12 L/min; Nebulizer: 35-50 psiOptimize for your specific instrument to ensure efficient desolvation and ionization.
References
  • An, J., Sun, M., Bai, L., Chen, L., & Kord, A. (2008). A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances. Journal of Pharmaceutical and Biomedical Analysis, 48(3), 1006–1010. [Link]

  • An, J., Sun, M., Bai, L., Chen, L., & Kord, A. (2008). A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances. ResearchGate. [Link]

  • El-Abass, S. A., El-Zaher, A. A., & El-Kady, D. S. (2019). Development and Validation of LC–MS-MS Assay for the Determination of the Emerging Alkylating Agent Laromustine and Its Active Metabolite in Human Plasma. Journal of Chromatographic Science, 57(3), 245–252. [Link]

  • El-Abass, S. A., et al. (2019). Development and Validation of LC-MS-MS Assay for the Determination of the Emerging Alkylating Agent Laromustine and Its Active Metabolite in Human Plasma. ResearchGate. [Link]

  • El-Abass, S. A., El-Zaher, A. A., & El-Kady, D. S. (2019). Development and Validation of LC-MS-MS Assay for the Determination of the Emerging Alkylating Agent Laromustine and Its Active Metabolite in Human Plasma. PubMed. [Link]

  • Higashi, T., & Ogawa, S. (2023). 2-fluoro-1-methylpyridinium p-toluene sulfonate: a new LC-MS/MS derivatization reagent for vitamin D metabolites. Clinical Chemistry, 69(7), 785–795. [Link]

  • An, J., et al. (2008). A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances. Semantic Scholar. [Link]

  • Sakai, S., et al. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical Chemistry, 83(13), 5341–5346. [Link]

  • Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Technology Networks. [Link]

  • Wijk, A. M., et al. (2011). A new approach for generic screening and quantitation of potential genotoxic alkylation compounds by pre-column derivatization and LC-MS/MS analysis. Semantic Scholar. [Link]

  • King, J. F., et al. (1992). Mechanisms of reactions of sulfonyl compounds with nucleophiles in protic media. Pure and Applied Chemistry, 64(12), 1903–1909. [Link]

  • Wulandari, F. R., et al. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. MDPI. [Link]

  • Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. [Link]

  • Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. [Link]

  • Rocci, M. L., et al. (2009). Development and validation of an LC-MS/MS method for determination of methanesulfonamide in human urine. PubMed. [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • LGC Group. Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]

  • Reddy, G. S., et al. (2011). Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization. PMC - NIH. [Link]

  • Philp, M., et al. (2015). Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) synthesised from catechol. PubMed. [Link]

  • Dertinger, S. D., et al. (2014). Quantitative dose-response analysis of ethyl methanesulfonate genotoxicity in adult gpt-delta transgenic mice. PubMed. [Link]

  • LCGC International. (2023). Troubleshooting LC-MS. LCGC International. [Link]

  • Gocke, E., et al. (2009). Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate. PubMed. [Link]

  • Philp, M., et al. (2012). Synthesis and impurity profiling of MDMA prepared from commonly available starting materials. PubMed. [Link]

  • Kakadiya, P. R., et al. (2011). Low level determinations of methyl methanesulfonate and ethyl methanesulfonate impurities in Lopinavir and Ritonavir Active pharmaceutical ingredients by LC/MS/MS using electrospray ionization. ResearchGate. [Link]

  • Al-Majdoub, Z. M., et al. (2023). LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma. MDPI. [Link]

  • Kakadiya, P. R., et al. (2011). Low level determinations of methyl methanesulfonate and ethyl methanesulfonate impurities in Lopinavir and Ritonavir Active pharmaceutical ingredients by LC/MS/MS using electrospray ionization. PubMed. [Link]

  • Gocke, E., et al. (2009). Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate. ResearchGate. [Link]

  • Kakadiya, P. R., et al. (2011). Low level determinations of methyl methanesulfonate and ethyl methanesulfonate impurities in Lopinavir and Ritonavir Active pharmaceutical ingredients by LC/MS/MS using electrospray ionization. Scilit. [Link]

  • Philp, M., et al. (2015). Organic Impurity Profiling of 3,4-Methylenedioxymethamphetamine (MDMA) Synthesised from Catechol. ResearchGate. [Link]

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  • Vendeville, S., et al. (2020). Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1 H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2 H-imidazo[4,5- c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus. PubMed. [Link]

  • Singh, M., et al. (2015). Analysis of Protein Target Interactions of Synthetic Mixtures by Affinity-LC/MS. ResearchGate. [Link]

  • Swist, M., et al. (2005). Basic and neutral route specific impurities in MDMA prepared by different synthesis methods Comparison of impurity profiles. Forensic Science International, 155(2-3), 100–111. [Link]

  • LoPachin, R. M., & Gavin, T. (2015). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. PMC - PubMed Central. [Link]

  • Willis, C. L., et al. (1996). Unusual reactions of methylsulfonyl esters: syntheses of 3α-methyl and 3β-methyl gibberellin A20. Journal of the Chemical Society, Perkin Transactions 1, 2885–2890. [Link]

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Technical Support Center: NMR Spectroscopy for Tracking Reactant Consumption

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the consumption of reactants. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging this powerful, non-invasive technique for kinetic and mechanistic studies. As an inherently quantitative method, NMR provides a unique window into the real-time transformation of molecules, allowing for the simultaneous identification and quantification of reactants, intermediates, and products.[1][2]

This resource is structured to provide not just procedural steps, but also the underlying scientific principles and field-tested insights to help you navigate the complexities of these experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered when setting up and running NMR experiments for reaction monitoring.

Q1: My reaction is very fast. How can I capture enough data points at the beginning?

A1: This is a critical challenge in NMR kinetics. The key is to minimize the time required for each data point (spectrum). Here’s a breakdown of the causality and solutions:

  • The "Snapshot" Principle: Each spectrum should be a "snapshot" of the reaction at a specific time. If the acquisition time for one spectrum is too long, the reaction will have progressed significantly, blurring the data for that time point.[3]

  • Minimize Scans: The most effective way to shorten acquisition time is to reduce the number of scans (ns) per spectrum.[3][4] Ideally, for a ¹H NMR experiment with sufficient concentration, you would use ns=1 and zero dummy scans (ds=0).[3]

  • Pre-Experiment Setup on a "Dummy" Sample: To avoid delays at the start of the reaction, you can perform the initial setup (locking, tuning, shimming, and temperature equilibration) on a "dummy" sample that contains the solvent and all reactants except the one that initiates the reaction.[3] Once you are ready to start, quickly eject the dummy sample, inject your actual reaction sample, and begin acquisition immediately.[3]

  • Pseudo-2D vs. Arrayed 1D Experiments: For very fast reactions, a pseudo-2D kinetic experiment is often preferred because it provides highly accurate and consistent timing between spectra.[5] For slower reactions or when more complex pulse sequences (like solvent suppression) are needed, an arrayed series of 1D experiments is a powerful alternative.[3]

Q2: I'm not getting quantitative results. What are the most likely reasons?

A2: The quantitative nature of NMR is one of its greatest strengths, but it relies on proper experimental setup.[6][7] Here are the primary factors that can compromise quantitation:

  • Incomplete T1 Relaxation: For a signal's integral to be directly proportional to the concentration of the corresponding nucleus, the magnetization must be allowed to fully recover along the z-axis between scans.[6] This is governed by the spin-lattice relaxation time (T1).

    • The Rule of Thumb: The recycle delay (d1) plus the acquisition time (aq) should be at least 5 times the longest T1 of any nucleus you want to quantify (d1 + aq ≥ 5 * T1max).[4]

    • Solution: You must either know or measure the T1 values for your compounds under the experimental conditions. If T1 values are unknown, a conservative, long recycle delay (e.g., 30 seconds) is a safe starting point for small molecules, but this will increase the total experiment time.

  • Flow-Induced Signal Discrepancies: In FlowNMR setups, where the reaction mixture is pumped through the spectrometer, high flow rates can cause variations in the relative peak areas.[8] This is because different nuclei may have different relaxation times, and the amount of time they spend in the detection coil can affect signal intensity.

    • Solution: It is crucial to calibrate your system by running a standard mixture at different flow rates to understand how it affects the relative integrals of your compounds of interest.[8]

  • Improper Phasing and Baseline Correction: Inaccurate phasing and baseline correction can lead to significant errors in integration. This is especially true for broad peaks or when peaks are close to the baseline.

    • Solution: Utilize automated processing software where possible, but always visually inspect the spectra to ensure proper correction.[1][9] Advanced software can perform automated phasing and baseline correction on hundreds of spectra in minutes.[1]

Q3: My peaks are shifting during the reaction. How can I accurately integrate them?

A3: Chemical shift migration is a common phenomenon in reaction monitoring due to changes in the chemical environment (e.g., pH, temperature, concentration, solvent composition).

  • Causality: The magnetic field experienced by a nucleus is influenced by its local electronic environment. As the reaction progresses, these environments change, causing the resonance frequency (chemical shift) to drift.

  • Solution: Modern NMR processing software has algorithms specifically designed to handle this.

    • Peak and Spectral Alignment: These algorithms can identify a reference peak (ideally one that doesn't shift, like an internal standard) and align all spectra in the series to it.[1]

    • Dynamic Integration Regions: Some software allows you to define integration regions that can "follow" a peak as it shifts over time.[10]

Q4: Do I always need to use deuterated solvents? They are expensive and can sometimes affect my reaction.

A4: While traditionally, deuterated solvents are used for the deuterium lock signal, it is not always necessary for reaction monitoring, especially with modern spectrometers.[11]

  • Solvent Suppression Techniques: The primary reason for using deuterated solvents in ¹H NMR is to avoid a massive, overwhelming solvent signal.[12] However, various solvent suppression pulse sequences can effectively eliminate the signal from protonated solvents, allowing you to run reactions in their native media.[1] This provides a more accurate picture of the reaction kinetics without potential isotope effects.[8]

  • Benchtop NMR: Many modern benchtop NMR spectrometers are designed to operate without a deuterium lock and can handle protonated solvents routinely, making them excellent tools for at-line or in-line reaction monitoring.[11]

Troubleshooting Guides

This section provides step-by-step solutions to more complex experimental problems.

Problem 1: Poor Signal-to-Noise (S/N) in Individual Time-Point Spectra

Symptoms:

  • Peaks of interest, especially for low-concentration species, are difficult to distinguish from the baseline.

  • Integration is unreliable due to the low signal intensity.

Causality: The inherent sensitivity of NMR is lower than many other spectroscopic techniques.[6] For kinetic studies, where the number of scans per time point is often limited to achieve good temporal resolution, low S/N can be a significant hurdle.[6]

Troubleshooting Workflow

Caption: Decision workflow for troubleshooting low signal-to-noise.

Step-by-Step Protocol for S/N Enhancement
  • Assess Reactant Concentration: The signal intensity is directly proportional to the concentration of your sample.[13]

    • Action: If your reaction chemistry allows, increase the initial concentration of your reactants. For typical small molecules on a high-field spectrometer, a concentration of 10-50 mM is a good starting point.

  • Balance Scans and Time Resolution: Increasing the number of scans (ns) will improve S/N by the square root of ns. However, this also increases the acquisition time for each spectrum.

    • Action: Determine the half-life of your reaction.[14] Choose a number of scans that provides acceptable S/N while keeping the acquisition time for a single spectrum to less than 5% of the half-life.

  • Utilize High-Sensitivity Hardware: If available, a cryogenically cooled probe (CryoProbe) can increase S/N by a factor of 3-4 compared to a standard broadband probe.

  • Consider Alternative Nuclei: If your molecule contains other NMR-active nuclei like ¹⁹F or ³¹P, these can be excellent alternatives for monitoring.[1] They often have high natural abundance and sensitivity, and their spectra are typically much less crowded than ¹H spectra.[1]

Problem 2: Inconsistent Shimming and Line Broadening During the Experiment

Symptoms:

  • Initial spectra have sharp lines, but peaks become broader and distorted as the reaction progresses.

  • The lock signal becomes unstable.

Causality: The homogeneity of the magnetic field (the "shim") is crucial for obtaining sharp NMR lines.[15] Several factors during a reaction can disrupt this homogeneity.

  • Temperature Gradients: Exothermic or endothermic reactions can create temperature gradients within the NMR tube, leading to changes in solvent density and viscosity, which in turn affect the magnetic field homogeneity.

  • Precipitation: If a product or intermediate is insoluble, the formation of solid particles will severely degrade the shim quality.[16][17]

  • Gas Evolution: The formation of bubbles will create susceptibility differences that destroy the shim.

  • Paramagnetic Species: The formation of paramagnetic species (e.g., radicals, certain metal complexes) can cause severe line broadening.[16]

Step-by-Step Protocol for Maintaining Shim Quality
  • Ensure Thermal Equilibrium: Before starting the reaction, allow the sample to fully equilibrate to the spectrometer's temperature. For reactions at elevated temperatures, this is especially critical.[3]

  • Solubility Checks: Before committing to a long kinetic run, perform small-scale tests to ensure all reactants, intermediates, and products remain soluble in the chosen solvent system throughout the entire course of the reaction.

  • Use a High-Quality NMR Tube: Use NMR tubes that are rated for the spectrometer's field strength and are free from scratches or defects.[18] Poor quality tubes can make initial shimming difficult and more susceptible to degradation.[19]

  • Automated Shimming: For long experiments (several hours), the shim may naturally drift.[5] Some spectrometer software allows for automated shimming routines to be inserted between acquisitions to maintain homogeneity.

Experimental Protocols

Protocol 1: Setting up a Pseudo-2D Kinetics Experiment (Bruker TopSpin)

This protocol is ideal for capturing fast kinetics with precise timing.[5]

  • Initial 1D Setup:

    • Acquire a standard 1D spectrum of your sample before initiating the reaction.

    • Optimize parameters like spectral width (sw), transmitter offset (o1p), and receiver gain (rga).

    • Crucially, set your recycle delay (d1) based on T1 measurements to ensure quantitative data (d1 + aq ≥ 5 * T1).[4]

    • Set the number of scans (ns) to the minimum required for adequate S/N (e.g., ns=1).[3]

  • Convert to Pseudo-2D:

    • In the acquisition parameters, change the experiment type to 2D.

    • Set the pulse program to a kinetic-compatible one (e.g., zg2d or a similar variant).[14]

  • Define Time Increments:

    • The number of time points you will collect is defined by td in the F1 dimension.[14]

    • The delay between the start of each 1D experiment is set by d20.[14] The total experiment time will be approximately td * d20.

    • You can use a fixed delay or a variable delay list (vdlist) to sample more frequently at the beginning of the reaction and less frequently as it slows down.[3][5]

  • Initiate and Acquire:

    • Initiate your reaction (e.g., by injecting the final reagent or using a photo-trigger).

    • Immediately start the acquisition by typing zg.

  • Processing:

    • After acquisition, the data is a 2D matrix. Process in the F2 dimension first (standard Fourier transform, phasing, baseline correction).

    • The data can then be viewed as a stack of 1D spectra, which can be exported for kinetic analysis.[10]

Protocol 2: Data Processing for Kinetic Analysis
  • Import Data: Import the series of 1D spectra or the processed pseudo-2D data into your analysis software (e.g., Mnova, ACD/Labs).[9][10]

  • Process Spectra Uniformly: Apply the same processing parameters (phasing, baseline correction) to all spectra in the array to ensure consistency.[20]

  • Reference and Align: Choose a reference peak that is stable throughout the reaction (e.g., an internal standard or the residual solvent peak) and use the software's alignment tool to correct for any peak drift.[1]

  • Integrate and Extract Data:

    • Define the integration regions for at least one characteristic, non-overlapping peak for each reactant and product.

    • Use an internal standard of known concentration for absolute quantification.[21] The concentration of a species X can be calculated as: Conc(X) = [Conc(Std) * Integral(X) * Num_H(Std)] / [Integral(Std) * Num_H(X)]

    • Export the integration values and corresponding time points to a spreadsheet or dedicated kinetic modeling software.

  • Kinetic Modeling:

    • Plot the concentration of reactants and products versus time.

    • Fit the data to appropriate rate laws (e.g., zero-order, first-order, second-order) to determine rate constants.[9]

Quantitative Data Summary

ParameterRecommended Value/RangeRationale & Causality
Sample Concentration 10-100 mM (for small molecules)Higher concentration improves S/N, but very high concentrations can lead to line broadening and viscosity issues.[22][23]
Recycle Delay (d1) d1 + aq ≥ 5 * T1maxEnsures full spin-lattice relaxation for accurate quantification.[4]
Number of Scans (ns) 1, 4, or 8 (minimize for time resolution)Lower ns provides better "snapshots" of the reaction but lower S/N.[3][4]
NMR Tube Quality High-precision (e.g., Wilmad 535-PP or higher)Minimizes magnetic field distortions, leading to better shimming and sharper lines.[18]
Solvent Volume 0.5 - 0.6 mL (for standard 5mm tubes)Ensures the sample is correctly positioned within the detection coil and avoids shimming problems from the liquid-air interface.[15][18]

References

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  • In situ study of reaction kinetics using compressed sensing NMR - RSC Publishing. [Link]

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  • Enzyme kinetics by real-time quantitative NMR (qNMR) spectroscopy with progress curve analysis - PubMed. [Link]

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Technical Support Center: Overcoming Low Reactivity of Hindered Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common and often frustrating challenge in organic synthesis: the low reactivity of sterically hindered nucleophiles. Instead of a simple list of steps, this resource explains the underlying principles of each strategy, empowering you to make informed decisions and troubleshoot effectively during your experiments.

The Challenge of Steric Hindrance

Steric hindrance occurs when bulky groups surrounding a reactive center physically impede the approach of a nucleophile. In nucleophilic substitution reactions, particularly bimolecular (SN2) pathways, the nucleophile must approach the electrophilic carbon from a specific trajectory—typically 180° opposite the leaving group.[1] When the nucleophile itself is bulky (e.g., secondary or tertiary amines, neopentyl-type alcohols), this approach is slow and energetically unfavorable, leading to dramatically reduced reaction rates or complete lack of reactivity.[1][2][3] This guide will address how to overcome this fundamental obstacle.

Troubleshooting & FAQs

This section addresses the most common issues encountered in the lab in a direct question-and-answer format.

Q1: My reaction with a hindered secondary amine is extremely slow. What are the initial parameters I should adjust?

A1: When facing a sluggish reaction with a hindered nucleophile like a secondary amine, the first parameters to investigate are temperature, solvent, and concentration.

  • Temperature: Increasing the reaction temperature provides the molecules with more kinetic energy to overcome the activation barrier. Higher temperatures can significantly accelerate sterically demanding reactions.[4] However, be aware that elevated temperatures can also favor undesirable elimination (E2) side reactions, especially with secondary and tertiary substrates.[4][5]

  • Solvent: For SN2 reactions, the choice of solvent is critical. Polar aprotic solvents such as DMSO, DMF, and acetonitrile are generally superior.[2][6] These solvents solvate the counter-ion of the nucleophile but do not form a tight "cage" around the nucleophile itself, leaving it more "naked" and reactive.[2][7] In contrast, polar protic solvents (like water or ethanol) can hydrogen-bond with the nucleophile, stabilizing it and reducing its reactivity.[7]

  • Concentration: Le Chatelier's principle applies. Increasing the concentration of either the nucleophile or the electrophile can help drive the reaction forward, increasing the frequency of molecular collisions.

Q2: I'm observing elimination byproducts instead of the desired substitution. How can I favor the SN2 pathway?

A2: The competition between substitution (SN2) and elimination (E2) is a classic challenge, especially with hindered nucleophiles which can often act as strong bases.[8][9]

  • Lower the Temperature: E2 reactions typically have a higher activation energy but also a more positive entropy change than SN2 reactions.[4] Consequently, higher temperatures thermodynamically favor elimination.[4] Running the reaction at the lowest possible temperature that still allows for a reasonable substitution rate is a key strategy.

  • Choose a Less Hindered Base/Nucleophile (If Possible): While the core problem involves a hindered nucleophile, if your experimental design allows for an alternative, less-bulky nucleophile, it will generally favor substitution.

  • Optimize the Leaving Group: A better leaving group (e.g., triflate, tosylate, iodide > bromide > chloride) will lower the activation energy for both SN2 and E2 pathways.[10] However, a more reactive electrophile can sometimes allow the use of milder conditions, which may favor the desired SN2 reaction.

Q3: Are there any general-purpose catalysts that can enhance the reactivity of hindered nucleophiles?

A3: Yes, certain classes of catalysts are designed specifically to operate in sterically congested environments.

  • Phosphazene Bases: These are extremely strong, non-nucleophilic organic superbases like BEMP or P4-t-Bu.[11][12] They function by deprotonating the nucleophile (e.g., a hindered alcohol or secondary amine) to generate a highly reactive anionic species without themselves being sterically demanding.[12][13][14] This transient, highly reactive anion can then attack the electrophile much more effectively.

  • Organocatalysts: Depending on the reaction, specific organocatalysts can be employed. For instance, N-heterocyclic carbenes (NHCs) have been developed to control reactions involving sterically demanding substrates.[15] For acylation reactions, 4-Dimethylaminopyridine (DMAP) is a well-known catalyst that works by forming a more reactive acylpyridinium intermediate.[16]

Q4: When should I consider using a stronger, non-nucleophilic base in my reaction?

A4: A strong, non-nucleophilic base is primarily used when you need to deprotonate your hindered nucleophile to increase its potency, without the base itself interfering in the reaction. This is the principle behind using phosphazene bases.[11][13] You should consider this strategy when:

  • Your nucleophile is a weak acid (e.g., a secondary amine or a hindered alcohol).
  • Simple heating or solvent changes are insufficient to promote the reaction.
  • You need to avoid side reactions that could be caused by a nucleophilic base (e.g., using NaOH, which could also act as a nucleophile).

Q5: My starting materials are sensitive to high temperatures. What are some low-temperature activation methods?

A5: When substrates are thermally labile, you must enhance reactivity through chemical, rather than thermal, means.

  • Activate the Electrophile: Instead of making the nucleophile more reactive, make the electrophile more susceptible to attack. Convert a poor leaving group (like -OH) into an excellent one (like a triflate, -OTf, or tosylate, -OTs).[17] These groups are extremely electron-withdrawing and depart easily, lowering the reaction's activation energy.

  • Use a Catalyst: As mentioned in A3, phosphazene bases or specific organocatalysts can dramatically increase reaction rates at room temperature or even lower.[13][18]

  • Aromatic Cation Activation: For activating alcohols and carboxylic acids, the tropylium cation can be used to generate highly reactive intermediates under very mild conditions, proceeding through an SN2 mechanism.[19]

Advanced Strategies for Enhancing Reactivity

For particularly challenging cases, more advanced techniques may be required.

The Power of Phosphazene Bases

Phosphazene bases are a class of charge-neutral, non-ionic organic superbases that are highly effective in promoting reactions involving hindered nucleophiles.[11][13] Their high basicity (pKa of conjugate acid up to 42.7 for t-Bu-P4) allows them to deprotonate even very weak acids, while their bulky structure makes them extremely non-nucleophilic.[11]

Mechanism of Action: The phosphazene base transiently removes a proton from the hindered nucleophile (e.g., R₂NH), creating a highly reactive amide anion (R₂N⁻). This "super-activated" nucleophile can then readily attack the electrophilic center. The protonated phosphazene base acts as the counter-ion.

DOT Script for Phosphazene Catalysis

Phosphazene_Mechanism NuH Hindered Nucleophile (e.g., R₂NH) Nu_Anion Activated Anion (R₂N⁻) NuH->Nu_Anion + P-Base (Deprotonation) P_Base Phosphazene Base (e.g., t-Bu-P₄) Product Product (R₂N-R') Nu_Anion->Product + R'-LG (SN2 Attack) E_LG Electrophile (R'-LG) Product->P_Base + [P-Base-H]⁺ + LG⁻ (Catalyst Regeneration) P_Base_H Protonated Base ([P-Base-H]⁺) LG_minus Leaving Group (LG⁻)

Caption: Mechanism of phosphazene base catalysis.

Unconventional Reaction Conditions
  • Microwave-Assisted Synthesis: Microwave irradiation efficiently heats the reaction mixture through dielectric heating, where microwaves directly interact with polar molecules.[20] This can lead to rapid temperature increases and localized superheating, dramatically shortening reaction times from hours to minutes and often improving yields.[21][22][23] This technique is particularly effective for overcoming the activation barriers of sterically hindered reactions.[20]

  • High-Pressure Reactions: Applying high pressure (on the order of kilobars) can accelerate reactions that have a negative activation volume (ΔV‡), which is characteristic of associative mechanisms like SN2 where multiple molecules come together in the transition state.[24] This physical manipulation of the reaction environment can force sterically hindered molecules together, promoting bond formation.[25][26]

Key Experimental Protocols

4.1. Protocol: General Procedure for a Phosphazene-Catalyzed Nucleophilic Substitution

This protocol is a general guideline and must be adapted for specific substrates.

  • Preparation: To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the electrophile (1.0 eq) and a suitable anhydrous aprotic solvent (e.g., THF or Toluene, to make a 0.1 M solution).

  • Addition of Nucleophile: Add the hindered nucleophile (1.2 eq) to the solution via syringe.

  • Catalyst Addition: In a separate vial, dissolve the phosphazene base catalyst (e.g., P1-t-Bu, 0.1 eq) in a small amount of the reaction solvent and add it dropwise to the main reaction flask at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS at regular intervals (e.g., every 1 hour).

  • Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

DOT Script for Troubleshooting Workflow

Troubleshooting_Workflow start Reaction is slow or fails q_temp Are starting materials thermally stable? start->q_temp increase_temp Increase Temperature (e.g., Reflux) q_temp->increase_temp Yes low_temp_strategy Use Low-Temp Strategy q_temp->low_temp_strategy No check_elimination Check for E2 byproducts increase_temp->check_elimination check_elimination->low_temp_strategy Yes, E2 observed q_solvent Using Polar Aprotic Solvent (DMF, DMSO)? check_elimination->q_solvent No E2 low_temp_strategy->q_solvent switch_solvent Switch to DMF or DMSO q_solvent->switch_solvent No q_activation Can electrophile be activated further? q_solvent->q_activation Yes switch_solvent->q_activation activate_lg Convert -OH to -OTs or -OTf q_activation->activate_lg Yes use_catalyst Employ a Catalyst q_activation->use_catalyst No activate_lg->use_catalyst phosphazene Use Phosphazene Base (e.g., P1-t-Bu) use_catalyst->phosphazene microwave Consider Microwave Synthesis use_catalyst->microwave

Caption: Decision workflow for troubleshooting hindered nucleophile reactions.

Summary Table: Comparison of Strategies

StrategyPrincipleTypical Rate EnhancementKey AdvantagesKey Limitations
Increase Temperature Provides kinetic energy to overcome activation barrier.Moderate to HighSimple to implement, no additional reagents.May cause decomposition; often increases elimination byproducts.[4]
Polar Aprotic Solvent Minimizes solvation of the nucleophile, increasing its reactivity.ModerateGenerally applicable, improves SN2 selectivity.Solvents can be high-boiling and difficult to remove.
Phosphazene Catalyst Deprotonates the nucleophile to form a highly reactive anion.[12][13]High to Very HighWorks at low temperatures, highly effective for weak nucleophiles.Catalyst can be expensive and requires anhydrous conditions.
Microwave Synthesis Rapid, efficient heating via dielectric loss.[20]High to Very HighDrastically reduces reaction times, can improve yields.[21][22]Requires specialized equipment; potential for pressure buildup.
High Pressure Favors reactions with a negative activation volume (e.g., SN2).[24]Moderate to HighOvercomes physical barrier by forcing molecules together.Requires highly specialized and expensive equipment.
Activate Leaving Group Converts a poor LG (e.g., -OH) into an excellent one (e.g., -OTf).[17]HighAllows for milder reaction conditions, reduces side reactions.Requires an extra synthetic step; activating reagents can be costly.

References

  • Phosphazene: Preparation, Reaction and Catalytic Role. ResearchGate. [Link]

  • Nucleophile Effects for the Reactions of Nucleophilic Substitution by Pressure and Temperature. ResearchGate. [Link]

  • Going Full Circle with Organocatalysis and Biocatalysis: The Latent Potential of Cofactor Mimics in Asymmetric Synthesis. ACS Publications. [Link]

  • Phosphazene Bases: A New Category of Organocatalysts for the Living Ring-Opening Polymerization of Cyclic Esters. ResearchGate. [Link]

  • Kinetic Study of Aromatic Nucleophilic Substitution under High Pressure. II. Variation of Solvent and Reactant Charge Type. Journal of the American Chemical Society. [Link]

  • Unveiling the Delicate Balance of Steric and Dispersion Interactions in Organocatalysis Using High-Level Computational Methods. NIH. [Link]

  • Phosphazene. Wikipedia. [Link]

  • Phosphazene Cyclomatrix Network-Based Polymer: Chemistry, Synthesis, and Applications. ACS Omega. [Link]

  • Unprecedentedly high active organocatalysts for the copolymerization of carbonyl sulfide and propylene oxide: steric hindrance effect of tertiary amines. RSC Publishing. [Link]

  • Organocatalyst that controls radical reactions for complex and bulky compound synthesis. Kanazawa University. [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Springer. [Link]

  • Phosphazene Bases as Organocatalysts for Ring-Opening Polymerization of Cyclic Esters. National Library of Medicine. [Link]

  • Nucleophilic Aromatic Substitution of Heterocycles Using a High-Temperature and High-Pressure Flow Reactor. ResearchGate. [Link]

  • 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]

  • Recent advances in organocatalytic atroposelective reactions. Beilstein Journals. [Link]

  • CO2 Reaction Mechanisms with Hindered Alkanolamines: Control and Promotion of Reaction Pathways. ACS Publications. [Link]

  • Nucleophilic additions and substitutions. CEM Corporation. [Link]

  • Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis. [Link]

  • Nucleophilic Substitution Reactions. Solubility of Things. [Link]

  • Advanced Nucleophilic Substitution Mechanisms. LinkedIn. [Link]

  • 4.4: Nucleophilic substitution and elimination reactions. Chemistry LibreTexts. [Link]

  • Aromatic Cation Activation: Nucleophilic Substitution of Alcohols and Carboxylic Acids. Organic Chemistry Portal. [Link]

  • Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. [Link]

  • Microwave Assisted Organic Synthesis. Taylor & Francis. [Link]

  • Chemical Synthesis of Native ADP-Ribosylated Oligonucleotides Enables Analysis of DNA ADP-Ribosylation Hydrolase Specificity. Journal of the American Chemical Society. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]

  • SN2 Reaction Mechanism. Chemistry Steps. [Link]

  • 24.7: Reactions of Amines. Chemistry LibreTexts. [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD. [Link]

  • Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. MDPI. [Link]

  • 21.03 Nucleophile + Alkyl (Pseudo)halide: Temperature Effects. YouTube. [Link]

  • Amine Reactivity. MSU Chemistry. [Link]

  • The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]

  • Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • Elimination vs substitution: secondary substrate. Khan Academy. [Link]

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Technical Support Center: The Impact of Base Choice on Alkylation Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for alkylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of base selection to optimize reaction outcomes. Here, we move beyond simple protocols to explain the fundamental principles governing your reaction's success, helping you troubleshoot common issues and enhance the efficiency of your synthetic routes.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the role and selection of bases in alkylation reactions. Understanding these core concepts is the first step toward troubleshooting and optimizing your experiments.

Q1: What is the fundamental role of a base in an alkylation reaction?

In the context of alkylation, a base's primary role is to deprotonate a carbon acid (or other acidic proton) to generate a potent nucleophile, typically a carbanion or an enolate. This newly formed nucleophile then attacks an electrophilic alkylating agent (like an alkyl halide) in a nucleophilic substitution reaction, most commonly an SN2 reaction, to form a new carbon-carbon or carbon-heteroatom bond.[1][2] The entire process is a cornerstone of synthetic organic chemistry for building molecular complexity.

The choice of base is critical because it dictates the extent and rate of nucleophile formation, which directly impacts the overall reaction efficiency and selectivity.

Alkylation_Mechanism Reactants Substrate (R-H) + Base (B⁻) Nucleophile Nucleophile (R⁻) + Conjugate Acid (B-H) Reactants->Nucleophile Deprotonation TransitionState [R---R'---X]⁻ Nucleophile->TransitionState SN2 Attack Electrophile Alkylating Agent (R'-X) Electrophile->TransitionState Products Alkylated Product (R-R') + Leaving Group (X⁻) TransitionState->Products Bond Formation/ Bond Breaking

Caption: General mechanism of base-mediated alkylation via SN2.

Q2: How does the pKa of the base relate to the pKa of my substrate?

This relationship is arguably the most important factor in base selection. For efficient deprotonation, the equilibrium of the acid-base reaction must heavily favor the formation of the desired nucleophile. A general rule of thumb is that the conjugate acid of the base you choose should have a pKa value that is at least 2-3 units higher than the pKa of the proton you intend to remove .[3]

  • Why? This pKa difference ensures that the deprotonation is thermodynamically favorable and proceeds to completion. If the base is too weak (its conjugate acid has a pKa similar to or lower than the substrate), an equilibrium mixture of starting material, base, nucleophile, and conjugate acid will exist.[3] This can lead to low yields and side reactions, such as the unreacted starting material participating in an aldol condensation with the enolate product.[4]

Q3: What are the key differences between common base types?

Bases can be categorized based on their strength, steric bulk, and the nature of their counter-ion.

Base TypeExamplesKey Characteristics & Best Use Cases
Strong, Non-Nucleophilic (Hindered) Lithium diisopropylamide (LDA), Lithium tetramethylpiperidide (LiTMP), Potassium bis(trimethylsilyl)amide (KHMDS)Very strong bases capable of deprotonating weakly acidic C-H bonds (pKa > 25). Their steric bulk prevents them from acting as nucleophiles, minimizing side reactions.[5] Ideal for creating kinetic enolates from ketones and esters.[1]
Strong, Nucleophilic Alkyl lithiums (n-BuLi, s-BuLi, t-BuLi), Grignard reagents (RMgX)Extremely strong bases, but also highly nucleophilic. They can add to carbonyls and other electrophilic sites, limiting their use to deprotonation of non-electrophilic substrates.
Hydride Bases Sodium hydride (NaH), Potassium hydride (KH)Strong, non-nucleophilic bases. As heterogeneous reagents, their reaction rates can sometimes be slow. Often used for deprotonating alcohols, 1,3-dicarbonyls, and other relatively acidic C-H bonds.
Alkoxides Sodium ethoxide (NaOEt), Potassium tert-butoxide (KOtBu)Moderately strong bases. Their strength is "leveled" by the alcohol solvent they are often used in or generated from.[6] KOtBu is sterically hindered and less nucleophilic than NaOEt. Used for substrates with pKa < 20.
Carbonates & Hydroxides Potassium carbonate (K₂CO₃), Sodium hydroxide (NaOH)Weaker bases. Suitable for deprotonating more acidic protons, such as those found in phenols, carboxylic acids, or β-ketoesters (pKa < 15).
Q4: My substrate is an enolate. How does base choice affect C- vs. O-alkylation?

Enolates are ambident nucleophiles , meaning they have two reactive sites: the α-carbon and the oxygen.[7][8][9] The choice between C-alkylation (forming a C-C bond) and O-alkylation (forming an enol ether) is a classic challenge that can be controlled by several factors, including the base.[10][11]

This selectivity is often explained by the Hard and Soft Acids and Bases (HSAB) principle .[7][12][13][14]

  • Oxygen is the "hard" nucleophilic center (high electronegativity, charge localized).

  • Carbon is the "soft" nucleophilic center (less electronegative, more polarizable).

The reaction conditions determine which site is favored:

  • To Favor C-Alkylation (Thermodynamic Product): Use conditions that allow for equilibrium. Softer alkylating agents (R-I, R-Br) are preferred as they are soft electrophiles that match with the soft carbon nucleophile.[15] Small, hard counter-ions from the base (like Li⁺) coordinate tightly to the hard oxygen atom, sterically blocking it and favoring attack from the carbon.[3]

  • To Favor O-Alkylation (Kinetic Product): Use conditions that prevent equilibrium. Polar aprotic solvents (like DMF, DMSO) solvate the cation well, leaving the enolate oxygen more exposed and reactive.[3] Large, soft counter-ions (like K⁺ from KHMDS) associate less tightly with the oxygen, also increasing its reactivity.[3] Harder alkylating agents (like R-OTs or R₂SO₄) favor reaction at the hard oxygen site.

C_vs_O_Alkylation Start Ketone + Base Enolate Ambident Enolate (Hard O⁻, Soft C⁻) Start->Enolate Deprotonation C_Product C-Alkylated Product (Thermodynamic) Enolate->C_Product C-Attack O_Product O-Alkylated Product (Kinetic) Enolate->O_Product O-Attack C_Factors Favored by: • Soft Electrophiles (R-I, R-Br) • Small Cations (Li⁺) • Protic Solvents C_Product->C_Factors O_Factors Favored by: • Hard Electrophiles (R-OTs) • Large Cations (K⁺) • Polar Aprotic Solvents O_Product->O_Factors

Caption: Factors influencing C- versus O-alkylation of an enolate.

Troubleshooting Guide

This guide is structured in a problem-and-answer format to directly address specific issues you may encounter during your experiments.

Problem 1: My alkylation reaction has a very low yield or did not work at all.

Low yields are a common frustration, often tracing back to the initial deprotonation step.[1][4]

Possible Cause 1: Incomplete Deprotonation

  • Diagnosis: Your base is not strong enough to completely convert your starting material into the required nucleophile. As discussed in FAQ Q2, the pKa of your substrate is too high for the chosen base.

  • Solution: Switch to a stronger base. For example, if you are trying to alkylate a simple ketone (pKa ≈ 20-22) using sodium ethoxide (conjugate acid pKa ≈ 16), the deprotonation will be incomplete.[3] Switching to a much stronger base like LDA (conjugate acid pKa ≈ 36) will ensure rapid and complete formation of the enolate.[1][16]

Possible Cause 2: Base Degradation or Poor Reagent Quality

  • Diagnosis: Many strong bases (especially organolithiums and amides) are sensitive to air and moisture. Your base may have decomposed before or during the reaction. Solvents must be rigorously anhydrous.

  • Solution: Use freshly opened or properly stored bases. Anhydrous solvents are critical.[1] For highly sensitive reactions, it is best practice to titrate strong bases like n-BuLi or LDA immediately before use to determine their exact molarity. Ensure all glassware is flame- or oven-dried.[17]

Possible Cause 3: Competing Elimination Reaction

  • Diagnosis: If your alkylating agent is a secondary or tertiary halide, the base may act as a base in an E2 elimination reaction rather than as a deprotonating agent for your substrate. This is especially true for strong, sterically unhindered bases.

  • Solution: To favor substitution over elimination, use a highly hindered, non-nucleophilic base like LDA or KHMDS to generate your nucleophile.[5] Additionally, running the reaction at a lower temperature can sometimes favor the SN2 pathway.

Problem 2: I am getting a significant amount of poly-alkylated product.

Poly-alkylation occurs when the mono-alkylated product, which may still have acidic protons, reacts again with the base and electrophile.[18][19]

Possible Cause: Product is More Acidic or as Acidic as Starting Material

  • Diagnosis: This is a common issue in reactions like the Friedel-Crafts alkylation, where the alkylated product is more reactive than the starting material.[18][19] In enolate chemistry, if the initial deprotonation is slow or incomplete, the newly formed mono-alkylated product can be deprotonated by unreacted base or even by another molecule of the enolate, leading to di-alkylation.[1]

  • Solution 1 (Stoichiometry and Order of Addition): Use a strong, non-nucleophilic base like LDA to achieve rapid and complete deprotonation of the starting material before adding the alkylating agent.[1] Add the alkylating agent slowly at a low temperature (-78 °C) to the pre-formed enolate solution. This ensures the electrophile encounters a high concentration of the desired enolate and minimizes the chance of it reacting with the mono-alkylated product. Use of a slight excess (1.05-1.1 equivalents) of the alkylating agent can help drive the reaction to completion on the initial enolate.

  • Solution 2 (Alternative Strategy): In cases like Friedel-Crafts, the most effective method is to perform an acylation followed by a reduction. The acyl group is deactivating and prevents poly-acylation.[18][20][21]

Problem 3: My main side product is from an aldol reaction/condensation.

This indicates that your generated nucleophile (enolate) is reacting with un-deprotonated starting material (ketone/aldehyde) instead of the alkylating agent.

Possible Cause: Incomplete or Slow Enolate Formation

  • Diagnosis: This is a classic sign that your base is not strong enough or the deprotonation is not occurring quickly and completely. This leaves both the electrophilic starting material and the nucleophilic enolate in the reaction flask simultaneously.

  • Solution:

    • Use a Stronger Base: Switch to a base like LDA, which will deprotonate the ketone starting material irreversibly and completely.

    • Pre-form the Enolate: Ensure complete enolate formation by adding the ketone solution dropwise to the base solution at low temperature (e.g., -78 °C) and allowing it to stir for a sufficient time (e.g., 30-60 minutes) before adding the alkylating agent.[1] This temporal separation of the deprotonation and alkylation steps is crucial for preventing self-condensation.

Experimental Protocols

Protocol: General Procedure for Ketone Alkylation via a Lithium Enolate

This protocol describes the alkylation of 2-methoxycarbonylcyclopentanone using LDA, a strong, hindered base ideal for generating a specific kinetic enolate and minimizing side reactions.[1]

Materials:

  • Diisopropylamine (freshly distilled)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)

  • 2-methoxycarbonylcyclopentanone

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Flame-dried glassware, syringe, magnetic stirrer, and an inert atmosphere (Nitrogen or Argon)

Workflow Diagram:

protocol_workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up Phase A 1. Prepare LDA Solution (Diisopropylamine + n-BuLi in THF) @ -78 °C B 2. Form Enolate (Add Ketone to LDA) @ -78 °C, 1 hr A->B C 3. Alkylate (Add Alkyl Halide) @ -78 °C, 2-4 hrs B->C D 4. Quench Reaction (Add sat. aq. NH₄Cl) C->D E 5. Extraction & Purification D->E

Caption: Step-by-step workflow for ketone alkylation using LDA.

Step-by-Step Procedure:

  • LDA Preparation:

    • To a flame-dried, three-necked flask under an inert atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

    • Add diisopropylamine (1.05 equivalents) via syringe.

    • Slowly add n-BuLi (1.05 equivalents) dropwise to the stirred solution.

    • Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.

  • Enolate Formation:

    • Prepare a solution of 2-methoxycarbonylcyclopentanone (1.0 equivalent) in a small amount of anhydrous THF.

    • Add this ketone solution dropwise to the freshly prepared LDA solution at -78 °C.

    • Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation and enolate formation.[1] The solution may change color.

  • Alkylation:

    • Add the alkyl halide (1.05 equivalents) dropwise to the enolate solution, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at this temperature for 2-4 hours, monitoring the reaction progress by TLC if possible.

  • Work-up:

    • Quench the reaction at -78 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[1]

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel, add water and an organic solvent (e.g., diethyl ether or ethyl acetate), and separate the layers.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product for purification (e.g., by column chromatography).

References

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  • SN2 reaction. Wikipedia. [Link]

  • The SN2 Reaction Mechanism. (2012). Master Organic Chemistry. [Link]

  • Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. [Link]

  • The SN2 Mechanism. (2019). Chemistry LibreTexts. [Link]

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Technical Support Center: Solvent Effects on the Rate of Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for managing solvent effects in alkylation reactions. This guide is designed to provide in-depth, actionable advice to troubleshoot and optimize your experiments. As Senior Application Scientists, we understand that solvent choice is a critical parameter that can dramatically influence reaction rates, yields, and even mechanistic pathways. This resource moves beyond simple solvent selection guides to offer a deeper understanding of the underlying principles governing solvent effects in alkylation.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address common issues and questions that arise during alkylation experiments.

Issue 1: My S(_N)2 alkylation reaction is unexpectedly slow. What could be the cause?

Potential Cause: The most likely culprit is the choice of a polar protic solvent (e.g., water, ethanol, methanol). While these solvents are excellent for dissolving many salts, they can significantly hinder the progress of an S(_N)2 reaction.

Scientific Explanation: S(_N)2 reactions rely on the direct attack of a nucleophile on an electrophilic carbon center. Strong, often anionic, nucleophiles are typically required for this mechanism. Polar protic solvents possess hydrogen atoms bonded to electronegative atoms (like oxygen or nitrogen), which allows them to form strong hydrogen bonds.[1][2][3] These solvent molecules can form a "cage" around the anionic nucleophile, a phenomenon known as solvation.[4] This solvation stabilizes the nucleophile, lowering its ground state energy and consequently increasing the activation energy required for it to attack the electrophile, thus slowing down the reaction.[2][5]

Troubleshooting Steps:

  • Switch to a Polar Aprotic Solvent: To enhance the rate of your S(_N)2 reaction, switch to a polar aprotic solvent. Examples include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetone, and acetonitrile.[4][6] These solvents have strong dipole moments that can dissolve ionic reagents but lack the ability to form hydrogen bonds.[1][2]

  • How Polar Aprotic Solvents Help: In a polar aprotic solvent, the positive end of the solvent's dipole will solvate the cation of the nucleophilic salt, leaving the anionic nucleophile "naked" and highly reactive.[7] This increased nucleophilicity leads to a significant acceleration of the S(_N)2 reaction rate. For instance, the rate of an S(_N)2 reaction can be thousands of times faster in a polar aprotic solvent compared to a polar protic one.[5]

Issue 2: My S(_N)1 alkylation is not proceeding, or is extremely slow. Why?

Potential Cause: The use of a nonpolar or a polar aprotic solvent is likely inhibiting the reaction. S(_N)1 reactions proceed through a carbocation intermediate, and the stability of this intermediate is paramount.

Scientific Explanation: The rate-determining step of an S(_N)1 reaction is the formation of a carbocation intermediate.[4] This step involves the separation of charge as the leaving group departs. Polar protic solvents are particularly effective at stabilizing this charged intermediate through dipole-dipole interactions and hydrogen bonding.[8] They can also stabilize the leaving group anion through hydrogen bonding.[4][7] This solvation of both the carbocation and the leaving group lowers the energy of the transition state, thereby accelerating the rate of the reaction.[4] Nonpolar solvents lack the ability to effectively stabilize these charged species, making the formation of the carbocation energetically unfavorable.

Troubleshooting Steps:

  • Employ a Polar Protic Solvent: To facilitate an S(_N)1 reaction, use a polar protic solvent such as water, alcohols (methanol, ethanol), or carboxylic acids.[4] These solvents not only stabilize the intermediates but can often also act as the nucleophile in what is known as a solvolysis reaction.[4]

  • Consider Solvent Polarity: The dielectric constant of a solvent is a good indicator of its polarity and its ability to support charge separation.[9] Solvents with high dielectric constants are generally preferred for S(_N)1 reactions.[10][11]

FAQ 1: Can a solvent switch the mechanism of an alkylation reaction?

Answer: Absolutely. The choice of solvent can be a powerful tool to direct the course of a reaction towards either an S(_N)1 or S(_N)2 pathway, especially with substrates that can undergo both, such as secondary alkyl halides.

  • Favoring S(_N)2: To favor the S(_N)2 mechanism, use a strong nucleophile in a polar aprotic solvent.[4][6] The high reactivity of the "naked" nucleophile will promote a bimolecular attack.

  • Favoring S(_N)1: To favor the S(_N)1 mechanism, use a weak nucleophile in a polar protic solvent.[4] The solvent will assist in the formation of the carbocation intermediate, which can then be trapped by the weak nucleophile.

FAQ 2: I'm observing a significant amount of elimination byproduct. How can the solvent influence this?

Answer: Solvent choice plays a crucial role in the competition between substitution and elimination reactions.

  • For S(_N)2 vs. E2: Polar aprotic solvents are generally preferred for S(_N)2 reactions.[4] However, if a strong, sterically hindered base is used, E2 elimination can still be a major pathway. In some cases, using a less polar solvent might favor substitution if the nucleophile is not well-solvated.

  • For S(_N)1 vs. E1: Both S(_N)1 and E1 reactions proceed through a common carbocation intermediate and are favored by polar protic solvents.[5] The ratio of substitution to elimination products in this case is often more influenced by the nature of the nucleophile/base and the reaction temperature.

FAQ 3: What are "coordinating solvents" and how do they affect my alkylation?

Answer: Coordinating solvents are those that can directly interact with and bind to a metal center in a catalytic reaction. This is particularly relevant in transition-metal-catalyzed alkylations.

Scientific Explanation: In reactions involving metal catalysts, such as certain cross-coupling reactions, a solvent that can coordinate to the metal can alter the reactivity and selectivity of the catalyst.[12][13] For example, a coordinating solvent might stabilize a particular oxidation state of the metal or block a coordination site, thereby influencing the reaction pathway.[13][14] In some cases, solvent coordination can even invert the selectivity of a reaction.[12][13]

Troubleshooting and Considerations:

  • If you are running a metal-catalyzed alkylation and observing unexpected results, consider the coordinating ability of your solvent.

  • Solvents like THF, acetonitrile, and DMF can act as coordinating solvents.

  • Switching to a non-coordinating solvent of similar polarity (e.g., toluene, dioxane) might be necessary to achieve the desired outcome.

Experimental Protocols and Data

Protocol: Investigating the Effect of Solvent on the Rate of a Model S(_N)2 Reaction

This protocol outlines a general procedure to compare the rate of a simple S(_N)2 reaction in a polar protic versus a polar aprotic solvent.

Reaction: Alkylation of sodium azide with 1-bromobutane.

Materials:

  • 1-bromobutane

  • Sodium azide

  • Methanol (Polar Protic Solvent)

  • Dimethylformamide (DMF) (Polar Aprotic Solvent)

  • Standard laboratory glassware

  • Heating and stirring apparatus

  • Analytical equipment for monitoring reaction progress (e.g., GC-MS, TLC)

Procedure:

  • Reaction Setup (Methanol):

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a known amount of sodium azide in methanol.

    • Add 1-bromobutane (1 equivalent) to the solution.

    • Heat the reaction mixture to a constant temperature (e.g., 60 °C).

    • Monitor the reaction progress over time by taking aliquots and analyzing them by GC-MS or TLC to determine the consumption of 1-bromobutane and the formation of 1-azidobutane.

  • Reaction Setup (DMF):

    • Repeat the exact same procedure as above, but substitute methanol with DMF as the solvent.

  • Data Analysis:

    • Plot the concentration of the product (or consumption of the starting material) as a function of time for both reactions.

    • Compare the initial rates of the two reactions to observe the significant rate enhancement in the polar aprotic solvent (DMF).

Data Summary: Solvent Properties and Their Impact on Alkylation
SolventTypeDielectric Constant (ε)S(_N)1 RateS(_N)2 Rate
Water (H₂O)Polar Protic80.1Very FastVery Slow
Methanol (CH₃OH)Polar Protic32.7FastSlow
Ethanol (CH₃CH₂OH)Polar Protic24.5ModerateSlow
Acetone ((CH₃)₂CO)Polar Aprotic20.7SlowFast
Acetonitrile (CH₃CN)Polar Aprotic37.5SlowVery Fast
DMF (HCON(CH₃)₂)Polar Aprotic36.7SlowVery Fast
DMSO ((CH₃)₂SO)Polar Aprotic46.7SlowVery Fast
Hexane (C₆H₁₄)Nonpolar1.9Very SlowVery Slow

Note: The relative rates are generalizations and can be influenced by the specific reactants and conditions.

Visualizing Solvent Effects

Diagram 1: S(_N)2 Reaction Pathway

SN2_Pathway Reactants Nu⁻ + R-X TS [Nu---R---X]⁻ Transition State Reactants->TS Solvent: Polar Aprotic (e.g., DMSO, DMF) 'Naked' Nucleophile Lowers Activation Energy Products Nu-R + X⁻ TS->Products

Caption: S(_N)2 reaction pathway favored by polar aprotic solvents.

Diagram 2: S(_N)1 Reaction Pathway

SN1_Pathway Reactant R-X Intermediate R⁺ + X⁻ Carbocation Intermediate Reactant->Intermediate Rate-Determining Step Solvent: Polar Protic (e.g., H₂O, EtOH) Stabilizes Carbocation Lowers Transition State Energy Product R-Nu + X⁻ Intermediate->Product Nucleophile Nu⁻ Nucleophile->Intermediate

Caption: S(_N)1 reaction pathway favored by polar protic solvents.

References

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Validation & Comparative

A Comparative Guide to 3-(Methylsulfonyl)propyl methanesulfonate and Other Alkylating Agents for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical biology and drug development, alkylating agents are indispensable tools for probing cellular processes and for their therapeutic potential, primarily in oncology.[1][2] These molecules covalently modify biological macromolecules, with DNA being a primary target, leading to cytotoxicity and mutagenicity.[1] The choice of an alkylating agent is critical and depends on the desired reactivity, specificity, and biological outcome. This guide provides an in-depth comparison of 3-(Methylsulfonyl)propyl methanesulfonate with other commonly used alkylating agents, namely Methyl Methanesulfonate (MMS) and Ethyl Methanesulfonate (EMS), to assist researchers in making informed decisions for their experimental designs.

The Landscape of Alkylating Agents: A Primer

Alkylating agents are a class of reactive chemicals that transfer an alkyl group to nucleophilic sites on cellular macromolecules.[1] Their biological effects are predominantly linked to the alkylation of DNA, which can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.[1] The reactivity and mechanism of these agents can be broadly categorized into SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) types, which influences their interaction with biological targets.[3]

In Focus: this compound

This compound is a chemical entity characterized by the presence of two sulfonyl groups. Its structure suggests its potential as an alkylating agent.

Chemical and Physical Properties:

PropertyValueSource
Molecular Formula C5H12O5S2[4]
Molecular Weight 216.28 g/mol [5]
CAS Number 357913-53-2[4]

The structure of this compound features a methanesulfonate (mesylate) group, which is a well-known good leaving group in nucleophilic substitution reactions. This suggests that the propyl chain is susceptible to nucleophilic attack, enabling the alkylation of biological molecules. The presence of a methylsulfonyl group at the other end of the propyl chain is likely to influence the molecule's polarity and reactivity. The methyl sulfone group is a standard polar substituent in medicinal chemistry, often used to decrease lipophilicity and modulate the physicochemical properties of a molecule.[6][7][8]

Established Alkylating Agents: A Comparative Overview

Methyl Methanesulfonate (MMS) and Ethyl Methanesulfonate (EMS) are two of the most extensively studied monofunctional alkylating agents. They serve as benchmarks for comparing the activity of other alkylating agents.

Methyl Methanesulfonate (MMS)

MMS is a potent methylating agent that primarily alkylates DNA at the N7 position of guanine and the N3 position of adenine.[3][9] It is known to induce a DNA damage response and is widely used in genetic toxicology studies.[9] However, its effects are not limited to DNA, as it has been shown to trigger lipid alterations at the inner nuclear membrane, independent of its DNA-damaging ability.[9][10]

Ethyl Methanesulfonate (EMS)

EMS is an ethylating agent that, like MMS, alkylates DNA, with a notable propensity for O6-alkylation of guanine, a highly mutagenic lesion.[11][12] EMS is a potent mutagen and is frequently used to induce mutations in genetic screening experiments.[11][12]

Performance Comparison: this compound in Context

The presence of the methanesulfonate leaving group suggests that this compound will act as a propylating agent. The larger propyl group, compared to the methyl and ethyl groups of MMS and EMS, may influence its reactivity and the specific sites of DNA alkylation due to steric hindrance. The methylsulfonyl group, being electron-withdrawing, could also modulate the electrophilicity of the carbon atom undergoing nucleophilic attack.

Comparative Table of Properties:

PropertyThis compoundMethyl Methanesulfonate (MMS)Ethyl Methanesulfonate (EMS)
Alkyl Group PropylMethylEthyl
Primary DNA Adducts Predicted: N7-propylguanine, N3-propyladenineN7-methylguanine, N3-methyladenine[3][9]O6-ethylguanine, N7-ethylguanine[11][12]
Cytotoxicity (IC50) Data not availableVaries by cell lineVaries by cell line
Mutagenicity Data not availableMutagenic[3]Potent mutagen[11][12]
Mechanism Predicted: SN2SN2SN2

Experimental Protocols for Comparative Analysis

To empirically compare the performance of this compound with other alkylating agents, the following experimental workflows are recommended.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the alkylating agents (e.g., this compound, MMS, EMS) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the agent that inhibits 50% of cell growth).

Protocol 2: Mutagenicity Assessment (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.

Methodology:

  • Bacterial Strains: Use several strains of Salmonella typhimurium that are auxotrophic for histidine.

  • Compound Exposure: Mix the bacterial strains with the test compound at various concentrations, with and without a metabolic activation system (S9 mix).

  • Plating: Plate the mixture on a minimal agar medium lacking histidine.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.

Protocol 3: DNA Adduct Analysis by LC-MS/MS

This protocol outlines a general workflow for the identification and quantification of DNA adducts.

Methodology:

  • DNA Isolation: Treat cells or animals with the alkylating agent and isolate genomic DNA.

  • DNA Hydrolysis: Enzymatically digest the DNA to individual nucleosides.

  • LC-MS/MS Analysis: Separate the nucleosides using liquid chromatography and detect and quantify the specific DNA adducts using tandem mass spectrometry.

  • Data Analysis: Compare the adduct profiles and levels induced by the different alkylating agents.

Visualizing Experimental Workflows and Mechanisms

To further clarify the experimental design and the underlying molecular interactions, the following diagrams are provided.

G cluster_workflow Comparative Alkylating Agent Workflow A Cell Culture B Treatment with Alkylating Agents (e.g., 3-(MeSO2)propyl-OMs, MMS, EMS) A->B C Cytotoxicity Assay (MTT) B->C D Mutagenicity Assay (Ames Test) B->D E DNA Adduct Analysis (LC-MS/MS) B->E F Data Analysis & Comparison C->F D->F E->F

Caption: A generalized experimental workflow for the comparative evaluation of alkylating agents.

G cluster_alkylation Predicted DNA Alkylation by this compound Agent 3-(Methylsulfonyl)propyl methanesulfonate Adduct N7-Propylguanine Adduct Agent->Adduct Alkylation Leaving_Group Methanesulfonate Agent->Leaving_Group releases DNA_Base Guanine in DNA (N7 position) DNA_Base->Adduct

Caption: Predicted reaction of this compound with the N7 position of guanine in DNA.

Conclusion and Future Directions

While this compound possesses the structural features of an alkylating agent, a comprehensive understanding of its biological activity necessitates direct experimental evaluation. The provided protocols offer a framework for researchers to conduct such comparative studies. Future investigations should focus on determining the cytotoxicity, mutagenicity, and DNA adduct profile of this compound to accurately position it within the broader class of alkylating agents. Such data will be invaluable for its potential application in chemical biology and drug discovery.

References

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  • Zhang, Y., et al. (2020). Cytotoxicity (IC50, µg/mL) of different tested compounds against human...
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  • Vendeville, S., et al. (2020). Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1 H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2 H-imidazo[4,5- c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus. Journal of Medicinal Chemistry, 63(15), 8046-8058.
  • Belliardo, S., et al. (2021). The Alkylating Agent Methyl Methanesulfonate Triggers Lipid Alterations at the Inner Nuclear Membrane That Are Independent from Its DNA-Damaging Ability. International Journal of Molecular Sciences, 22(14), 7461.

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A Comparative Guide for Synthetic Strategy: 3-(Methylsulfonyl)propyl methanesulfonate vs. 3-bromopropyl methyl sulfone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise installation of functional groups is paramount. The choice of alkylating agent can significantly influence reaction efficiency, yield, and purity of the final product. This guide provides an in-depth, objective comparison of two key reagents: 3-(Methylsulfonyl)propyl methanesulfonate and 3-bromopropyl methyl sulfone. Our analysis is grounded in fundamental principles of organic chemistry and supported by established experimental methodologies, offering researchers the insights needed to make informed decisions in their synthetic endeavors.

At a Glance: Chemical Identity and Properties

A foundational understanding of the physical and chemical properties of each reagent is critical for their effective and safe use in the laboratory.

PropertyThis compound3-bromopropyl methyl sulfone
CAS Number 357913-53-2[1][2]3698-33-7
Molecular Formula C₅H₁₂O₅S₂[1]C₄H₉BrO₂S
Molecular Weight 216.3 g/mol [3]201.08 g/mol
Appearance Not explicitly stated, likely an oil or solidWhite powder/solid[4]
Storage 4°C[1]Room temperature[5]

Note: Properties for 3-bromopropyl methyl sulfone are inferred from analogous compounds like 4-bromophenyl methyl sulfone due to a lack of a specific safety data sheet in the search results.

The Decisive Factor: Leaving Group Ability and Reactivity

The primary distinction in the utility of these two reagents lies in the nature of their leaving groups: a methanesulfonate (mesylate) versus a bromide. In nucleophilic substitution reactions, the efficacy of the leaving group is inversely proportional to its basicity. A weaker base is a better leaving group because it is more stable on its own.[6][7]

The methanesulfonate anion is the conjugate base of methanesulfonic acid, a strong acid. This makes the mesylate an excellent leaving group.[8][9] Conversely, the bromide ion is the conjugate base of hydrobromic acid, also a strong acid, making bromide a good leaving group as well.[6]

However, in direct comparison, sulfonate esters like mesylates are generally more reactive and are considered better leaving groups than bromides.[8][10][11] This is due to the greater ability of the sulfonate group to stabilize the negative charge through resonance across the three oxygen atoms.[9][12]

This enhanced reactivity of this compound can lead to faster reaction times and milder reaction conditions compared to 3-bromopropyl methyl sulfone.

Experimental Design: A Comparative Alkylation Protocol

To illustrate the practical differences in employing these reagents, we present a generalized protocol for the N-alkylation of a model amine. This protocol is designed to be a self-validating system where the progress and outcome of the reaction can be rigorously monitored.

Objective: To compare the rate and yield of N-alkylation of a primary amine using this compound and 3-bromopropyl methyl sulfone.
Materials:
  • Primary amine (e.g., benzylamine)

  • This compound

  • 3-bromopropyl methyl sulfone

  • A polar aprotic solvent (e.g., Acetonitrile)

  • A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)

  • Anhydrous Magnesium Sulfate

  • Deuterated solvent for NMR (e.g., CDCl₃)

  • Internal standard for NMR and GC-MS (e.g., Dodecane)[13]

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Work-up and Isolation A Dissolve amine and base in acetonitrile B Add alkylating agent (Reagent 1 or 2) A->B Stir at specified temperature C Withdraw aliquots at time intervals B->C D Quench with water C->D E Extract with ethyl acetate D->E F Analyze by TLC, GC-MS, and NMR E->F G Quench entire reaction F->G H Separate organic layer G->H I Dry with MgSO4 and concentrate H->I J Purify by column chromatography I->J G ReactionMixture Reaction Aliquot TLC TLC Analysis (Qualitative) ReactionMixture->TLC GCMS GC-MS Analysis (Quantitative with internal standard) ReactionMixture->GCMS NMR NMR Spectroscopy (Structural confirmation) ReactionMixture->NMR

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A Comparative Guide to Sulfonate Esters as Leaving Groups: A Quantitative and Mechanistic Study

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic manipulation of functional groups is paramount. Nucleophilic substitution and elimination reactions form the bedrock of molecular construction, and their efficiency is critically dependent on the facility with which a substituent, or "leaving group," can depart from a carbon center.[1] Hydroxyl groups in alcohols, while ubiquitous, are notoriously poor leaving groups due to the instability of the resulting hydroxide anion.[2][3] A robust solution to this challenge is the conversion of alcohols into sulfonate esters, which are among the most effective and versatile leaving groups known to chemists.[2][4]

This guide provides an in-depth comparative analysis of the most commonly employed sulfonate esters—mesylates (OMs), tosylates (OTs), and triflates (OTf)—grounded in mechanistic principles and supported by quantitative experimental data. We will explore the causality behind their differing reactivities and provide a validated experimental workflow for their direct comparison, empowering you to make informed, strategic decisions in your synthetic endeavors.

The Cornerstone of a Good Leaving Group: Anion Stability

The efficacy of a leaving group is fundamentally tied to its stability as an independent species after breaking its bond with the carbon atom. The most stable species are typically weak bases, which are the conjugate bases of strong acids.[1][5] Sulfonate esters excel in this regard because their corresponding sulfonic acids are exceptionally strong, leading to highly stable sulfonate anions.[1][2] This stability is derived from the extensive delocalization of the negative charge across the three oxygen atoms of the sulfonyl group through resonance, a key structural feature that minimizes the anion's basicity and enhances its ability to depart.[1][6]

Comparative Analysis: Mesylate vs. Tosylate vs. Triflate

The choice between a mesylate, tosylate, or triflate can dramatically influence reaction rates and outcomes. Their reactivity is not uniform; instead, it follows a well-defined hierarchy dictated by the electronic properties of the substituent on the sulfur atom.

The established order of reactivity is: Triflate > Tosylate > Mesylate [1][7]

This hierarchy is a direct consequence of the stability of the departing anion.[7] Let's dissect the structural features that govern this trend.

  • Triflate (Trifluoromethanesulfonate, -OTf): The triflate group is arguably one of the best leaving groups in synthetic chemistry.[8][9] Its unparalleled reactivity stems from the powerful inductive electron-withdrawing effect of the three fluorine atoms on the methyl group. This effect polarizes the C-O bond and massively stabilizes the resulting triflate anion by dispersing its negative charge, making it an exceedingly weak base.[7][9]

  • Tosylate (p-Toluenesulfonate, -OTs): The tosylate group is a staple in organic synthesis, offering a good balance of reactivity and stability.[1] The p-tolyl group provides additional resonance stabilization for the anion, which delocalizes the negative charge into the aromatic ring. This makes the tosylate anion more stable than the mesylate anion.[7] Tosylates are often crystalline solids, which can facilitate purification of the intermediate sulfonate ester.

  • Mesylate (Methanesulfonate, -OMs): The mesylate group is the simplest of the three, bearing a methyl substituent. The methyl group has a comparatively lower stabilizing effect on the anion than the resonance-delocalizing phenyl ring of the tosylate or the inductively withdrawing trifluoromethyl group of the triflate.[7] Consequently, it is the least reactive of the three but remains an excellent and widely used leaving group.[1]

To better visualize the relationship between structure and leaving group ability, the following diagram illustrates the hierarchy.

G cluster_reactivity Leaving Group Reactivity & Anion Stability cluster_reason Governing Factor Triflate Triflate (-OTf) Highest Reactivity Tosylate Tosylate (-OTs) Intermediate Reactivity Triflate->Tosylate More Stable Anion Reason Anion Stability (Determined by Resonance & Inductive Effects) Mesylate Mesylate (-OMs) Baseline Reactivity Tosylate->Mesylate More Stable Anion

Caption: Hierarchy of sulfonate leaving group reactivity.

Quantitative Data Summary

The differences in reactivity can be quantified by comparing the pKa of the conjugate acids and the relative rates of reaction, such as in SN2 solvolysis. A lower pKa signifies a stronger acid and therefore a more stable conjugate base (leaving group).[7]

Leaving GroupAbbreviationStructure of AnionConjugate AcidpKa of Conjugate AcidRelative Rate (Solvolysis)
Mesylate -OMsCH₃SO₃⁻Methanesulfonic Acid~ -1.9[7][10]1
Tosylate -OTsCH₃C₆H₄SO₃⁻p-Toluenesulfonic Acid~ -2.8[11]~0.7-4.3
Triflate -OTfCF₃SO₃⁻Triflic Acid~ -12[7]~56,000[7][12]

Note: Relative rates can vary based on substrate and reaction conditions. The values presented are illustrative for comparison.

Experimental Protocol: Comparative Solvolysis Rates

To provide a self-validating system for comparing these leaving groups, the following experimental protocol outlines a robust method for determining their relative solvolysis rates. The principle lies in using the solvent as the nucleophile; by keeping the substrate and solvent constant, any difference in reaction rate can be directly attributed to the leaving group's ability to depart.[1]

Objective: To determine the relative rates of solvolysis for a secondary alkyl mesylate, tosylate, and triflate.

Materials:

  • Secondary alcohol (e.g., 2-octanol)

  • Methanesulfonyl chloride (MsCl)

  • p-Toluenesulfonyl chloride (TsCl)

  • Triflic anhydride ((CF₃SO₂)₂O)

  • Anhydrous pyridine or other non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or diethyl ether

  • Solvolysis solvent (e.g., 50% aqueous trifluoroethanol)

  • Thermostated reaction block or water bath

  • HPLC or GC system for analysis

Step-by-Step Methodology

Part 1: Synthesis of Sulfonate Esters

  • Setup: In three separate oven-dried flasks under an inert atmosphere (N₂ or Ar), dissolve the secondary alcohol (1.0 eq) in anhydrous DCM. Cool the flasks to 0 °C.

  • Base Addition: Add anhydrous pyridine (1.2 eq) to each flask.

  • Sulfonylation:

    • To flask 1, slowly add MsCl (1.1 eq).

    • To flask 2, slowly add TsCl (1.1 eq).

    • To flask 3, slowly add triflic anhydride (1.1 eq).

  • Reaction: Stir the reactions at 0 °C and allow them to warm to room temperature overnight. The formation of these esters proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond is not broken in this step.

  • Workup & Purification: Quench the reactions with cold water and perform a standard aqueous workup. Purify each sulfonate ester via flash column chromatography to ensure high purity for the kinetic study.

Part 2: Solvolysis and Kinetic Analysis

  • Reaction Setup: For each purified sulfonate ester, prepare a solution of known concentration in the solvolysis solvent (e.g., 50% aqueous trifluoroethanol). Place the reaction vessels in a thermostated bath set to a constant temperature (e.g., 70 °C) to ensure consistent conditions.[1]

  • Monitoring: At timed intervals (t = 0, 5, 10, 20, 40, 60 minutes, etc.), withdraw a small aliquot from each reaction mixture. Immediately quench the aliquot in a vial containing a suitable solvent to halt the reaction.

  • Quantitative Analysis: Analyze each quenched aliquot using a calibrated HPLC or GC method to determine the concentration of the remaining alkyl sulfonate.[1]

  • Data Processing: For each leaving group, plot the natural logarithm of the reactant concentration (ln[R-LG]) versus time. For a first-order reaction, this will yield a straight line with a slope equal to -k, where k is the rate constant.

  • Comparison: Calculate the relative reactivity rates by normalizing the determined rate constants to that of the slowest reaction (the mesylate). Relative Rate = k(sulfonate) / k(mesylate).

G Start Start: Secondary Alcohol Synthesis Synthesis of Sulfonate Esters (Mesylate, Tosylate, Triflate) Reagents: MsCl, TsCl, or Tf₂O Base: Pyridine Start->Synthesis 1. Preparation Solvolysis Solvolysis Reaction Solvent: 50% aq. TFE Constant Temperature Synthesis->Solvolysis 2. Reaction Setup Monitoring Reaction Monitoring Withdraw Aliquots Over Time Solvolysis->Monitoring 3. Sampling Analysis Quantitative Analysis (HPLC or GC) Monitoring->Analysis 4. Measurement Processing Data Processing Determine Rate Constants (k) Analysis->Processing 5. Calculation Result Result: Relative Reactivity Rates Processing->Result 6. Comparison

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Navigating Chemoselectivity: A Comparative Guide to Methanesulfonates and Other Protecting Groups in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and desired stereochemical outcomes. The ability to selectively mask a reactive functional group while transformations occur elsewhere in the molecule is a cornerstone of modern synthetic chemistry. Among the arsenal of protecting groups available to the discerning researcher, methanesulfonates (mesylates), and their sulfonate ester cousins, occupy a unique space, often serving a dual role as both protecting groups and activators for nucleophilic substitution.

This guide provides an in-depth technical comparison of the chemoselectivity of methanesulfonates versus other common protecting groups, with a particular focus on tosylates, nosylates, and silyl ethers. By understanding the subtle yet critical differences in their reactivity, stability, and conditions for installation and removal, researchers can make more informed decisions, leading to more efficient and successful synthetic campaigns.

The Sulfonate Esters: A Family of Versatile Protecting Groups

Sulfonate esters, including methanesulfonates (mesylates), p-toluenesulfonates (tosylates), and o-nitrobenzenesulfonates (nosylates), are widely used to protect alcohols and amines. Their stability under a range of conditions and their ability to be converted into excellent leaving groups make them highly valuable synthetic tools.

Reactivity and Leaving Group Ability

The primary function of converting an alcohol to a sulfonate ester is to transform a poor leaving group (hydroxide) into a good one. The leaving group ability of sulfonate esters is directly related to the stability of the departing sulfonate anion, which is governed by the electron-withdrawing nature of the substituent on the sulfur atom. A more electron-withdrawing group leads to a more stable anion and thus a better leaving group.

The generally accepted order of leaving group ability is:

Triflate > Nosylate > Tosylate > Mesylate

This trend is a direct consequence of the inductive and resonance effects of the respective substituents on the sulfonyl group. The trifluoromethyl group in triflate is strongly electron-withdrawing, making the triflate anion exceptionally stable. The nitro group in nosylate also provides significant stabilization through resonance and inductive effects. The p-tolyl group in tosylate is slightly electron-donating, making it a slightly better leaving group than the simple methyl group in mesylate.

A Head-to-Head Comparison: Mesylates, Tosylates, Nosylates, and Silyl Ethers

To make an informed choice, a direct comparison of the key characteristics of these protecting groups is essential.

Data Presentation: Comparative Stability and Reactivity
Protecting GroupStructureTypical Installation ReagentsStability ProfileTypical Deprotection Conditions
Methanesulfonate (Ms) R-OMsMethanesulfonyl chloride (MsCl), base (e.g., Et3N, pyridine)Stable to acidic conditions. Labile to strong bases and nucleophiles.Reductive cleavage (e.g., Mg/MeOH), strong base (hydrolysis).
p-Toluenesulfonate (Ts) R-OTsp-Toluenesulfonyl chloride (TsCl), pyridineGenerally more stable than mesylates to hydrolysis. Stable to acidic conditions. Labile to strong bases and nucleophiles.Reductive cleavage (e.g., Mg/MeOH), strong base (hydrolysis).
o-Nitrobenzenesulfonate (Ns) R-ONso-Nitrobenzenesulfonyl chloride (NsCl), baseStable to acidic conditions. Labile to specific nucleophiles (thiols).Fukuyama deprotection (e.g., thiophenol, K2CO3).
tert-Butyldimethylsilyl (TBDMS/TBS) R-OTBDMSTBDMSCl, imidazole, DMFStable to basic conditions and many organometallic reagents. Labile to acidic conditions and fluoride sources.H+ (e.g., AcOH, HCl), Fluoride ion (e.g., TBAF, HF-pyridine).

Mechanistic Insights and Experimental Choices

The choice of protecting group and the conditions for its installation and removal are dictated by the specific requirements of the synthetic route. Understanding the underlying mechanisms is crucial for troubleshooting and optimization.

Installation of Sulfonate Esters and Silyl Ethers

The formation of mesylates and tosylates from alcohols proceeds via nucleophilic attack of the alcohol on the sulfonyl chloride. However, the mechanism for mesylation can differ from tosylation, particularly in the presence of a strong, non-nucleophilic base like triethylamine. Mesyl chloride, possessing acidic α-protons, can undergo an elimination to form a highly reactive sulfene intermediate, which is then trapped by the alcohol. Tosyl chloride, lacking these α-protons, reacts via a direct nucleophilic substitution pathway.

Silyl ethers are typically formed by the reaction of an alcohol with a silyl chloride in the presence of a base like imidazole, which acts as both a base and a nucleophilic catalyst. The choice of silylating agent and reaction conditions can allow for the selective protection of primary alcohols over more sterically hindered secondary and tertiary alcohols.

Caption: General workflows for the protection of alcohols as mesylates and TBDMS ethers.

Orthogonal Deprotection Strategies

In complex syntheses, it is often necessary to deprotect one functional group in the presence of others. This is achieved through an "orthogonal" protecting group strategy, where each group is removed under specific conditions that do not affect the others.[1]

For instance, a TBDMS ether can be selectively cleaved with a fluoride source like TBAF in the presence of a mesylate, which is stable to fluoride ions. Conversely, a mesylate can be reductively cleaved with magnesium in methanol while leaving a TBDMS ether intact. The nosyl group offers a unique orthogonal deprotection strategy, as it is selectively cleaved by thiols under mild basic conditions, leaving mesylates, tosylates, and silyl ethers untouched.

orthogonal_deprotection Molecule R-OMs R'-OTBDMS R''-ONs Deprotected_Ms R-OH R'-OTBDMS R''-ONs Molecule->Deprotected_Ms Mg/MeOH Deprotected_TBDMS R-OMs R'-OH R''-ONs Molecule->Deprotected_TBDMS TBAF Deprotected_Ns R-OMs R'-OTBDMS R''-OH Molecule->Deprotected_Ns PhSH, K2CO3

Caption: Orthogonal deprotection of mesylate, TBDMS, and nosylate protecting groups.

Experimental Protocols

To provide a practical context, the following are representative, step-by-step protocols for the protection and deprotection of a primary alcohol.

Protocol 1: Mesylation of a Primary Alcohol

Objective: To convert a primary alcohol to its corresponding methanesulfonate.

Materials:

  • Primary alcohol (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et3N, 1.5 eq)

  • Methanesulfonyl chloride (MsCl, 1.2 eq)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the primary alcohol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine dropwise to the stirred solution.

  • Slowly add methanesulfonyl chloride dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding cold deionized water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate.

  • Purify by flash column chromatography if necessary.

Protocol 2: TBDMS Protection of a Primary Alcohol

Objective: To protect a primary alcohol as its tert-butyldimethylsilyl ether.[2]

Materials:

  • Primary alcohol (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Imidazole (2.2 eq)

  • tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq)

  • Deionized water

  • Diethyl ether (Et2O)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve the primary alcohol and imidazole in anhydrous DMF under an inert atmosphere.

  • Add TBDMSCl portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into deionized water.

  • Extract the aqueous mixture with diethyl ether.

  • Combine the organic extracts and wash with brine to remove residual DMF and imidazole.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting TBDMS ether by flash column chromatography.

Protocol 3: Fukuyama Deprotection of a Nosyl-Protected Amine

Objective: To deprotect a nosyl-protected secondary amine.[3]

Materials:

  • Nosyl-protected amine (1.0 eq)

  • Acetonitrile (MeCN)

  • Thiophenol (2.5 eq)

  • Potassium carbonate (K2CO3, 2.5 eq)

  • Deionized water

  • Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the nosyl-protected amine in acetonitrile.

  • Add thiophenol and potassium carbonate to the solution.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with deionized water.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amine by flash column chromatography.

Case Study in Total Synthesis: The Role of the Nosyl Group in the Synthesis of Manzamine A

The total synthesis of complex natural products often provides a compelling demonstration of the strategic use of protecting groups. In the total synthesis of Manzamine A by Fukuyama and coworkers, the nosyl group played a crucial role in the construction of a key intermediate.[4] The nosyl group was used to protect a secondary amine, allowing for subsequent transformations elsewhere in the molecule. The critical step involved the deprotection of the nosyl group using thiophenol and cesium carbonate, which unmasked the amine to participate in an intramolecular cyclization, forming a crucial part of the intricate ring system of Manzamine A.[4] This example highlights the utility of the nosyl group's unique deprotection conditions in a complex synthetic sequence where other protecting groups might not have been suitable.

Conclusion

The selection of a protecting group is a critical decision in the design of any multi-step synthesis. Methanesulfonates and other sulfonate esters offer a versatile set of tools for the protection and activation of alcohols and amines. Their stability profile and unique deprotection conditions, particularly in the case of nosylates, provide valuable opportunities for orthogonal strategies.

By carefully considering the relative reactivity and stability of mesylates, tosylates, nosylates, and silyl ethers, and by understanding the mechanistic nuances of their installation and removal, researchers can navigate the challenges of chemoselectivity with greater confidence and precision. The experimental protocols and case study presented in this guide serve as a practical resource for drug development professionals and synthetic chemists, empowering them to design more elegant and efficient routes to complex molecular targets.

References

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  • BenchChem. (2025). A Technical Guide to Trimethylsilyl (TMS) and Tert-butyldimethylsilyl (TBDMS) Protecting Groups in Organic Synthesis.
  • Fiveable. (n.d.). Orthogonal Protection Definition.
  • BenchChem. (2025). Application Notes: Selective Protection of Primary Alcohols with tert-Butyldimethylsilyl Chloride.
  • Organic Chemistry Portal. (n.d.). Protecting Groups.
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  • Crossland, R. K., & Servis, K. L. (1970). Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. The Journal of Organic Chemistry, 35(9), 3195-3196.
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
  • Organic Synthesis. (n.d.).
  • Organic Chemistry Portal. (2010, August 18). Total Synthesis of Manzamine A by Fukuyama.
  • Scribd. (n.d.).
  • ResearchGate. (2025). A Simple and Useful Synthetic Protocol for Selective Deprotection of tert‐Butyldimethylsilyl (TBS) Ethers.
  • Erowid. (n.d.).
  • Kumar, P., et al. (2008). Chemoselective Deprotection of Triethylsilyl Ethers. Molecules, 13(5), 1009-1017.
  • Organic Chemistry Portal. (1999). A Mild, Efficient, Inexpensive, and Selective Cleavage of Primary tert-Butyldimethylsilyl Ethers by Oxone in Aqueous Methanol.
  • Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines.
  • TCI Chemicals. (n.d.).
  • ResearchGate. (2025).
  • BenchChem. (2025). An In-depth Technical Guide to the Electrophilicity of Methanesulfonyl Chloride.
  • University of Massachusetts Dartmouth. (2015). Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups: a thesis in Chemistry.
  • Chandrasekhar, S., et al. (2003). A Mild and Chemoselective Method for the Deprotection of Tertbutyldimethylsilyl (Tbdms) Ethers Using Iron(III) Tosylate as a Catalyst. Tetrahedron Letters, 44(11), 2325-2327.
  • SciELO. (2011). An Efficient and Chemoselective Deprotection of Aryl tert-Butyldimethylsilyl (TBDMS) Ethers by NaCN.
  • HoriazonChemical. (n.d.). Methanesulfonyl Chloride (MsCl) vs.
  • Total Synthesis. (n.d.). Protecting Groups In Organic Chemistry.
  • Wikipedia. (n.d.). Methanesulfonyl chloride.
  • Lakshman, M. K., et al. (2017). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Tetrahedron Letters, 58(10), 944-947.
  • Ashenhurst, J. (2015, March 10).
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  • Chemistry Steps. (n.d.).
  • Jadhav, V. H., et al. (2006). A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Indian Journal of Chemistry - Section B, 45B(1), 322-324.
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A Researcher's Guide to Sulfonate Esters: A Computational and Experimental Comparison of Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the selection of an appropriate leaving group is a critical decision that can dictate the success of a synthetic route. Among the arsenal of leaving groups, sulfonate esters stand out for their versatility, predictable reactivity, and wide range of applications. This guide provides an in-depth technical comparison of the reactivity of common sulfonate esters—mesylates, tosylates, and triflates—supported by computational analysis and validated by experimental data. We will delve into the underlying principles governing their reactivity, offer practical guidance on their selection, and provide detailed experimental protocols for their evaluation.

The Foundation of Reactivity: Leaving Group Ability

The efficacy of a sulfonate ester in nucleophilic substitution and elimination reactions is fundamentally tied to the stability of the departing sulfonate anion. A good leaving group is a weak base, meaning it is the conjugate base of a strong acid. The exceptional leaving group ability of sulfonate esters stems from the high acidity of their corresponding sulfonic acids, which leads to highly stabilized sulfonate anions upon departure. This stability is a direct result of the delocalization of the negative charge across the three oxygen atoms of the sulfonyl group through resonance.[1]

The general order of reactivity for the most commonly used sulfonate esters is:

Triflate (CF₃SO₃⁻) > Tosylate (CH₃C₆H₄SO₃⁻) > Mesylate (CH₃SO₃⁻) [2]

This hierarchy is a direct consequence of the electronic effects exerted by the substituent on the sulfur atom.

A Deeper Dive: Computational Insights into Reactivity

Computational chemistry provides a powerful lens through which we can dissect and quantify the factors governing the reactivity of sulfonate esters. Density Functional Theory (DFT) calculations are particularly well-suited for modeling these systems, allowing for the determination of key parameters such as activation energies (Ea) and reaction barriers, which provide a quantitative measure of reactivity.

The Role of Inductive and Resonance Effects

The established reactivity trend can be rationalized by considering the electronic properties of the respective substituents:

  • Triflate (Tf) : The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. This strong inductive effect (-I) pulls electron density away from the sulfonate group, effectively dispersing the negative charge on the departing anion and rendering it exceptionally stable. This high stability translates to a lower activation energy for nucleophilic attack.

  • Tosylate (Ts) : The p-tolyl group in tosylate offers stabilization through resonance. The aromatic ring can delocalize the negative charge of the sulfonate anion, although to a lesser extent than the powerful inductive effect of the triflate group.

  • Mesylate (Ms) : The methyl group in mesylate is a weak electron-donating group. Consequently, it provides the least amount of stabilization to the resulting anion compared to tosylates and triflates, leading to a higher activation energy for its departure.

Quantitative Comparison of Reactivity

Reaction Mechanisms: A Tale of Two Pathways (S(_N)1 vs. S(_N)2)

The reactivity of sulfonate esters is not solely determined by the leaving group itself but is also heavily influenced by the substrate, nucleophile, and solvent. Computational studies have been instrumental in elucidating the mechanistic pathways of these reactions, particularly the competition between the S(_N)1 and S(_N)2 mechanisms.[3]

The S(_N)2 Pathway: A Concerted Dance

The S(_N)2 (bimolecular nucleophilic substitution) reaction is a one-step process where the nucleophile attacks the carbon atom bearing the sulfonate ester from the backside, leading to an inversion of stereochemistry. This mechanism is favored by:

  • Primary and secondary substrates : Less sterically hindered substrates allow for easier backside attack by the nucleophile.

  • Strong nucleophiles : A strong nucleophile is required to initiate the concerted displacement of the leaving group.

  • Polar aprotic solvents : Solvents like acetone or DMF solvate the cation but not the nucleophile, enhancing its reactivity.

Caption: Generalized S(_N)1 reaction mechanism for a sulfonate ester.

Experimental Validation: Bridging Theory and Practice

Computational predictions of reactivity must be corroborated by experimental data to be truly valuable. Kinetic studies, particularly solvolysis reactions, are a cornerstone for experimentally determining the relative reactivity of sulfonate esters.

Experimental Protocol: Determining Solvolysis Rates

The following protocol outlines a general procedure for comparing the solvolysis rates of alkyl mesylate, tosylate, and triflate.

Objective: To determine the relative rates of solvolysis for a secondary alkyl mesylate, tosylate, and triflate.

Materials:

  • Secondary alcohol (e.g., 2-octanol)

  • Methanesulfonyl chloride (MsCl)

  • p-Toluenesulfonyl chloride (TsCl)

  • Triflic anhydride (Tf₂O)

  • Pyridine or other suitable non-nucleophilic base

  • Anhydrous solvent (e.g., dichloromethane)

  • Solvolysis solvent (e.g., 50% aqueous ethanol)

  • Internal standard for chromatography

  • Standard laboratory glassware and equipment

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC)

Procedure:

  • Synthesis of Sulfonate Esters:

    • Synthesize the mesylate, tosylate, and triflate esters of the chosen secondary alcohol separately.

    • General Procedure: Dissolve the alcohol in anhydrous dichloromethane under an inert atmosphere. Add pyridine and cool the mixture in an ice bath. Slowly add the corresponding sulfonyl chloride or anhydride. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction by quenching with water, extracting with an organic solvent, washing with dilute acid and brine, and drying over anhydrous sodium sulfate. Purify the crude product via column chromatography. [2]

  • Kinetic Runs:

    • Prepare solutions of each sulfonate ester of a known concentration in the solvolysis solvent.

    • Add a known amount of an internal standard to each solution.

    • Place the reaction vials in a constant temperature bath to ensure uniform reaction conditions.

    • At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction (e.g., by adding to a vial containing a quenching agent and a different solvent for extraction).

  • Analysis:

    • Analyze the quenched aliquots by GC or HPLC to determine the concentration of the remaining sulfonate ester and/or the product formed relative to the internal standard.

    • Plot the natural logarithm of the concentration of the sulfonate ester versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k).

  • Data Interpretation:

    • Compare the rate constants for the solvolysis of the mesylate, tosylate, and triflate. The relative reactivity is the ratio of the rate constants.

Experimental_Workflow cluster_synthesis 1. Synthesis of Sulfonate Esters cluster_kinetics 2. Kinetic Runs cluster_analysis 3. Analysis cluster_interpretation 4. Data Interpretation Alcohol Alcohol Synthesis Purification Alcohol->Synthesis React with MsCl, TsCl, or Tf₂O Solvolysis Constant Temperature Synthesis->Solvolysis Dissolve in solvent Sampling Sampling Solvolysis->Sampling Take aliquots over time Analysis GC or HPLC Analysis Sampling->Analysis Quench reaction Data Data Analysis->Data Determine concentrations RateConstants Calculate Rate Constants (k) Data->RateConstants Plot ln[Ester] vs. time Comparison Comparison RateConstants->Comparison Determine Relative Reactivity

Caption: Experimental workflow for comparing the reactivity of sulfonate esters.

Practical Applications in Drug Development

The choice of a sulfonate ester as a leaving group has significant implications in drug development. Their predictable reactivity allows for the fine-tuning of reaction conditions to achieve desired outcomes.

  • Controlling Reactivity: For sensitive substrates or in multi-step syntheses where high selectivity is required, a less reactive mesylate or tosylate may be preferred. Conversely, for unreactive substrates or when rapid reaction rates are necessary, the highly reactive triflate is often the leaving group of choice. [4]* Genotoxic Impurities: It is crucial to note that sulfonate esters, particularly mesylates, can be potent alkylating agents and are often considered potential genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs). [5]Computational models, in conjunction with experimental data, are increasingly used to predict the potential for the formation of these impurities under various process conditions, aiding in the development of robust control strategies. [6]

Conclusion: An Informed Choice for Optimal Outcomes

The reactivity of sulfonate esters is a well-defined and predictable aspect of organic chemistry, governed by the fundamental principles of electronic effects and leaving group stability. Computational studies provide a powerful tool for quantifying these effects and elucidating reaction mechanisms, while experimental validation through kinetic studies offers the necessary real-world confirmation. By understanding the interplay between the structure of the sulfonate ester, the substrate, the nucleophile, and the reaction conditions, researchers can make informed decisions to optimize their synthetic strategies, leading to more efficient and robust chemical processes in both academic research and industrial drug development.

References

  • Babtie, A. C., Lima, M. F., Kirby, A. J., & Hollfelder, F. (2012). Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters. Organic & Biomolecular Chemistry, 10(40), 8095–8101. [Link]

  • Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development, 14(4), 999-1007. [Link]

  • Duarte, F., Geng, T., Marloie, G., Al Hussain, A. O., Williams, N. H., & Kamerlin, S. C. L. (2014). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 79(7), 2816–2828. [Link]

  • Duarte, F., et al. (2014). The alkaline hydrolysis of sulfonate esters : challenges in interpreting experimental and theoretical data. Division of Computational Chemistry. [Link]

  • Novatia, LLC. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. [Link]

  • Wibowo, A. C., et al. (2023). Artificial Intelligence Techniques and Response Surface Methodology for the Optimization of Methyl Ester Sulfonate Synthesis from Used Cooking Oil by Sulfonation. ACS Omega, 8(22), 19673–19684. [Link]

  • Netscher, T., & Bohrer, P. (2007). Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. Molbank, 2007(3), M535. [Link]

  • Wibowo, A. C., et al. (2023). Artificial Intelligence Techniques and Response Surface Methodology for the Optimization of Methyl Ester Sulfonate Synthesis from Used Cooking Oil by Sulfonation. ACS Omega, 8(22), 19673–19684. [Link]

  • PQRI. Sulfonate Esters – How Real is the Risk? [Link]

  • Zhang, Z., et al. (2023). Optimization of reaction conditions... ResearchGate. [Link]

  • Oreate AI. (2025). Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals. [Link]

  • Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. Organic Process Research & Development, 14(4), 999-1007. [Link]

  • Teasdale, A., et al. (2010). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. ResearchGate. [Link]

  • Periodic Chemistry. (2019). Sulfonate Esters. [Link]

  • National University of Singapore. (n.d.). Activation of Alcohols to Nucleophilic Substitution. [Link]

  • Wipf Group. (n.d.). Organic Chemistry 1 Chapter 6. SN2 Reactions. [Link]

  • Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]

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A Comparative Kinetic Analysis of Alkylation with 3-(Methylsulfonyl)propyl Methanesulfonate for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic introduction of alkyl groups is a cornerstone of modern medicinal chemistry, profoundly influencing the potency, selectivity, and pharmacokinetic profiles of therapeutic agents. The choice of alkylating agent is therefore a critical decision, governed by factors such as reactivity, selectivity, and process safety. This guide provides an in-depth kinetic analysis of 3-(Methylsulfonyl)propyl Methanesulfonate (MMS-MPM), a bifunctional alkylating agent, and compares its performance against established alternatives. By elucidating the mechanistic nuances and providing robust experimental protocols, this document serves as a practical resource for scientists aiming to optimize alkylation reactions in drug development and process scale-up.

Introduction: The Critical Role of Kinetics in Alkylation

Alkylation, the transfer of an alkyl group from one molecule to another, is a fundamental transformation in organic synthesis.[1] In pharmaceutical development, it is employed to modify lead compounds, enhancing their therapeutic properties. The kinetics of these reactions—how fast they proceed—are of paramount importance. A well-characterized kinetic profile allows for precise control over the reaction, leading to higher yields, fewer impurities, and a more robust and scalable manufacturing process.

Alkylating agents are broadly classified by their reaction mechanism, typically SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution).[2][3] The rate of an SN1 reaction depends only on the concentration of the alkylating agent, while an SN2 reaction rate is dependent on the concentrations of both the alkylating agent and the nucleophile.[2][3] This distinction is critical, as it dictates the reaction conditions and control strategies. Agents like busulfan, another methanesulfonate ester, are known to react via an SN2 mechanism.[2][3]

This compound (MMS-MPM) presents an interesting case. It possesses two sulfonate ester groups with different chemical environments, suggesting a nuanced reactivity profile that warrants detailed kinetic investigation.

The Comparative Landscape of Alkylating Agents

The ideal alkylating agent offers a balance of high reactivity towards the target nucleophile, minimal side reactions, and safe handling properties. MMS-MPM enters a field occupied by a variety of agents, each with distinct characteristics.

Alkylating Agent Typical Mechanism Key Advantages Key Disadvantages
Methyl Iodide (MeI) SN2High reactivity, volatile by-products.High toxicity, light-sensitive, potential for over-alkylation.
Dimethyl Sulfate (DMS) SN2Potent methylating agent, cost-effective.[4]Extremely toxic and corrosive, non-volatile by-products.[4]
Methyl Methanesulfonate (MMS) SN2Good reactivity, less volatile than MeI.Known mutagen and carcinogen, can cause DNA damage.[5][6][7][8]
Busulfan SN2Bifunctional, used as an anticancer agent.[2][3]High reactivity with thiols, can lead to cross-linking.[3]
This compound (MMS-MPM) Presumed SN2Bifunctional potential, potentially tunable reactivity, solid and less volatile.Limited publicly available kinetic data, potential for complex product mixtures.

Deep Dive: Kinetics of Alkylation with MMS-MPM

Mechanism of Action

MMS-MPM is expected to alkylate nucleophiles (such as amines, thiols, and alcohols) via an SN2 mechanism. The reaction involves the nucleophilic attack on one of the electrophilic carbon atoms adjacent to the sulfonate ester groups, with the corresponding sulfonate anion acting as a good leaving group.

The presence of two sulfonate groups—a methanesulfonate (mesylate) and a methylsulfonyl—introduces complexity. The mesylate is a well-known, highly effective leaving group. The reactivity at the propyl chain's other end is influenced by the electron-withdrawing methylsulfonyl group. This bifunctional nature could allow for sequential alkylations or be engineered for specific mono-alkylation, depending on the reaction conditions and the nucleophile's reactivity.

Diagram: Proposed SN2 Alkylation Mechanism

Kinetic_Workflow A 1. Reactor Setup - Charge reactor with nucleophile, solvent, and internal standard. - Equilibrate to 30°C. B 2. Reaction Initiation - Add MMS-MPM solution to start the reaction (t=0). - Begin stirring. A->B Initiate C 3. Time-Point Sampling - Withdraw aliquots at defined intervals (e.g., 0, 5, 15, 30, 60, 120 min) via autosampler. B->C Monitor D 4. Sample Quenching - Immediately quench each aliquot with a dilute acid solution to stop the reaction. C->D Stop Reaction E 5. Workup & Preparation - Extract with ethyl acetate. - Dry with Na₂SO₄. - Prepare for analysis. D->E Isolate F 6. HPLC/GC-MS Analysis - Quantify concentrations of reactant and product relative to the internal standard. E->F Quantify G 7. Data Analysis - Plot concentration vs. time. - Determine reaction order and rate constant (k). F->G Calculate

Sources

A Senior Application Scientist's Guide to Validating Alkylated Product Structures: A Comparative Analysis of NMR and MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, alkylation is a cornerstone of synthetic chemistry, enabling the precise modification of molecules to enhance their therapeutic properties. However, the introduction of an alkyl group can occur at multiple reactive sites, leading to a mixture of isomers with potentially disparate pharmacological and toxicological profiles. Consequently, the unambiguous structural validation of alkylated products is not merely a procedural step but a critical determinant of a program's success. This guide provides an in-depth comparison of two instrumental techniques in the analytical chemist's arsenal: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As a Senior Application Scientist, my aim is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, empowering researchers to make informed decisions for robust structural elucidation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Connectivity Mapper

NMR spectroscopy is an unparalleled technique for determining the precise atomic connectivity within a molecule.[1][2] It operates on the principle of nuclear spin, where atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies.[1][3] This provides a wealth of information about the molecular structure, including the chemical environment of atoms and their spatial relationships.[2][3]

The Foundation: 1D NMR (¹H and ¹³C)

One-dimensional NMR forms the bedrock of structural analysis.

  • ¹H NMR: This experiment provides information about the hydrogen atoms (protons) in a molecule.[1]

    • Chemical Shift (δ): The position of a signal on the spectrum indicates the electronic environment of a proton.[4][5] Protons near electronegative atoms or functional groups are "deshielded" and appear at higher chemical shifts (downfield).[4]

    • Integration: The area under a proton signal is proportional to the number of protons it represents, providing a quantitative measure.[5]

    • Spin-Spin Coupling (J-coupling): The splitting of a signal into multiple peaks (a multiplet) reveals the number of neighboring, non-equivalent protons. This is crucial for establishing which protons are adjacent to one another.[5]

  • ¹³C NMR: This technique provides information about the carbon skeleton of a molecule.[1]

    • Chemical Shift (δ): Similar to ¹H NMR, the chemical shift of a ¹³C signal reveals the type of carbon atom (e.g., alkyl, alkene, aromatic, carbonyl).[6][7][8]

While 1D NMR provides a foundational understanding, complex molecules or the presence of multiple possible alkylation sites often necessitate more advanced techniques for unambiguous assignment.

The Power of Connectivity: 2D NMR Techniques

Two-dimensional NMR experiments are essential for definitively piecing together the molecular puzzle.[9]

  • COSY (Correlation Spectroscopy): This experiment correlates protons that are coupled to each other, typically separated by two or three bonds.[10][11] It is invaluable for tracing out proton-proton networks within a molecule.[10]

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs.[10][12] This allows for the direct assignment of a proton signal to its attached carbon atom.[10][12]

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for determining the site of alkylation. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[10][12][13] By observing a correlation from a proton on the newly introduced alkyl group to a carbon atom on the parent molecule, the precise point of attachment can be unequivocally identified.[13]

Experimental Workflow for NMR-Based Structure Validation

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_interpretation Data Interpretation & Structure Confirmation H1_NMR ¹H NMR Assign_Protons Assign Proton Signals H1_NMR->Assign_Protons Chemical Shift, Integration, Coupling C13_NMR ¹³C NMR Assign_Carbons Assign Carbon Signals C13_NMR->Assign_Carbons Chemical Shift COSY COSY Establish_Connectivity Establish Connectivity COSY->Establish_Connectivity HSQC HSQC HSQC->Establish_Connectivity HMBC HMBC Confirm_Alkylation_Site Confirm Alkylation Site HMBC->Confirm_Alkylation_Site Assign_Protons->COSY Identify Spin Systems Assign_Protons->HSQC Assign_Protons->HMBC Assign_Carbons->HSQC Direct ¹H-¹³C Correlations Assign_Carbons->HMBC Long-Range ¹H-¹³C Correlations Establish_Connectivity->Confirm_Alkylation_Site Final_Structure Final Validated Structure Confirm_Alkylation_Site->Final_Structure

Caption: NMR workflow for validating alkylated product structures.

Data Summary from NMR Experiments
Experiment Information Gained Primary Use in Alkylation Analysis
¹H NMR Proton chemical environment, count, and neighboring protons.Initial assessment of successful alkylation and purity.
¹³C NMR Carbon skeleton and functional groups.Confirms the number and types of carbon atoms.
COSY Proton-proton coupling networks.Establishes connectivity within the parent molecule and the alkyl group.
HSQC Direct one-bond proton-carbon correlations.Assigns protons to their directly attached carbons.
HMBC Long-range (2-3 bond) proton-carbon correlations.Crucial for identifying the precise site of alkylation.

Part 2: Mass Spectrometry (MS) - The Molecular Weight and Fragmentation Detective

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions.[14] It is an indispensable tool for confirming the molecular weight of a product and can provide valuable structural information through fragmentation analysis.[15][16]

Confirming the Molecular Formula: High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, typically to within 5 parts per million (ppm).[17][18][19] This high accuracy allows for the determination of the elemental composition of a molecule, confirming that the alkylation reaction has indeed occurred and that the product has the expected molecular formula.[18][20][21]

Pinpointing the Alkylation Site: Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation.[15][22][23] In an MS/MS experiment, ions of a specific m/z (the precursor ions) are selected and then fragmented by collision with an inert gas.[23] The resulting fragment ions (product ions) are then mass-analyzed.[23] The fragmentation pattern is often unique to a specific isomer and can be used to determine the site of alkylation.[15][16][24] Different isomers will often fragment in distinct ways, allowing for their differentiation.[24][25][26]

For example, consider the alkylation of a molecule with two potential nitrogen nucleophiles. The resulting isomers, while having the same molecular weight, will likely produce different fragment ions upon MS/MS analysis. By carefully analyzing the masses of the fragment ions, one can deduce which isomer is present.

Experimental Workflow for MS-Based Structure Validation

MS_Workflow cluster_HRMS High-Resolution MS cluster_MSMS Tandem MS (MS/MS) cluster_interpretation Data Interpretation & Structure Confirmation HRMS_Analysis HRMS Analysis Elemental_Composition Determine Elemental Composition HRMS_Analysis->Elemental_Composition Accurate Mass Precursor_Selection Precursor Ion Selection Fragmentation Fragmentation (e.g., CID) Precursor_Selection->Fragmentation Product_Ion_Scan Product Ion Scan Fragmentation->Product_Ion_Scan Analyze_Fragments Analyze Fragmentation Pattern Product_Ion_Scan->Analyze_Fragments Elemental_Composition->Precursor_Selection Propose_Alkylation_Site Propose Alkylation Site Analyze_Fragments->Propose_Alkylation_Site Final_Structure Proposed Structure Propose_Alkylation_Site->Final_Structure

Caption: MS workflow for validating alkylated product structures.

Data Summary from Mass Spectrometry Experiments
Experiment Information Gained Primary Use in Alkylation Analysis
HRMS Highly accurate mass measurement.Determination of elemental composition to confirm successful alkylation.
MS/MS Fragmentation pattern of the molecular ion.Differentiation of isomers by identifying characteristic fragment ions.

Part 3: A Comparative Analysis and Synergistic Approach

Both NMR and MS are powerful techniques, but they provide different and often complementary information.[27][28]

Feature NMR Spectroscopy Mass Spectrometry
Information Unambiguous connectivity, stereochemistry.[29]Molecular weight, elemental composition, fragmentation.[14]
Sensitivity Lower (micromolar to millimolar).[14][27]High (picomolar to femtomolar).[14][27]
Sample Amount Requires more sample (milligrams).Requires very little sample (micrograms to nanograms).
Isomer Resolution Excellent at distinguishing all types of isomers.[2]Can distinguish isomers that fragment differently.[17]
Quantification Inherently quantitative (qNMR).[2]Can be quantitative with appropriate standards.[28]
Experiment Time Can be longer, especially for 2D experiments.Relatively fast analysis times.
The Gold Standard: A Combined Approach

While each technique has its strengths, the most robust and irrefutable structural validation comes from the synergistic use of both NMR and MS.[27][30] This approach provides a self-validating system where the weaknesses of one technique are compensated for by the strengths of the other.

Combined_Workflow cluster_MS MS Analysis cluster_NMR NMR Analysis cluster_Data Data Integration & Final Confirmation Alkylated_Product Alkylated Product Mixture HRMS HRMS Alkylated_Product->HRMS MSMS LC-MS/MS Alkylated_Product->MSMS NMR_1D 1D NMR (¹H, ¹³C) Alkylated_Product->NMR_1D Elemental_Comp Confirm Elemental Composition HRMS->Elemental_Comp Fragment_Analysis Propose Isomeric Structures MSMS->Fragment_Analysis NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Connectivity_Map Map Atomic Connectivity NMR_2D->Connectivity_Map Final_Structure Unambiguous Structure Elucidation Elemental_Comp->Final_Structure Fragment_Analysis->Final_Structure Connectivity_Map->Final_Structure

Caption: Synergistic workflow combining NMR and MS for unambiguous structure validation.

Conclusion

The rigorous validation of alkylated product structures is a non-negotiable aspect of modern drug development and chemical research. While both NMR and MS are formidable analytical tools, they offer distinct yet complementary insights. NMR provides an unparalleled, detailed map of atomic connectivity, making it the definitive tool for structure elucidation. Mass spectrometry, with its high sensitivity and ability to provide accurate mass and fragmentation data, is essential for confirming molecular formulas and differentiating isomers. As Senior Application Scientists, we advocate for a holistic approach, leveraging the strengths of both techniques to build a comprehensive and irrefutable body of evidence for the structure of your alkylated products. This ensures the scientific integrity of your research and the safety and efficacy of potential therapeutic agents.

References

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comparing the efficiency of different bases in alkylation reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Selecting the Optimal Base for Alkylation Reactions

In the landscape of synthetic chemistry, alkylation stands as a cornerstone reaction for forging carbon-carbon and carbon-heteroatom bonds, pivotal in pharmaceutical and materials science. The success of an alkylation reaction—defined by its yield, selectivity, and reaction rate—is profoundly influenced by the choice of base. The base is not merely a proton abstractor; it is a critical control element that dictates the reaction's trajectory.

This guide provides a comparative analysis of commonly employed bases in alkylation reactions. Moving beyond a simple catalog of reagents, we will delve into the mechanistic rationale behind base selection, supported by experimental data, to empower researchers in making informed, effective decisions.

The Fundamental Principles Governing Base Efficiency

The primary role of a base in alkylation is to deprotonate the substrate, generating a nucleophile that subsequently attacks an electrophile (the alkylating agent). The efficiency of this process hinges on several interconnected factors.

Base Strength (pKa): The Driving Force of Deprotonation

The most fundamental property of a base is its strength, quantified by the pKa of its conjugate acid. For a base to effectively deprotonate a substrate, the pKa of its conjugate acid must be significantly higher than the pKa of the substrate's acidic proton.[1][2] This ensures that the acid-base equilibrium lies far to the side of the deprotonated substrate (the active nucleophile).

For instance, to deprotonate a ketone (pKa ≈ 19-20) to form an enolate, a base like sodium ethoxide (conjugate acid ethanol, pKa ≈ 16) will only establish an equilibrium with a low concentration of the enolate.[3] In contrast, a powerful amide base like Lithium Diisopropylamide (LDA), whose conjugate acid has a pKa of ~36, will convert the ketone to its enolate quantitatively and irreversibly.[3]

Key Causality: An insufficient pKa differential between the base's conjugate acid and the substrate leads to a low equilibrium concentration of the nucleophile, resulting in sluggish or incomplete reactions and promoting side reactions.[3]

Steric Hindrance: The Architect of Selectivity

Steric bulk is a powerful tool for controlling reactivity. Bases that are sterically hindered are often termed "non-nucleophilic" because their bulk prevents them from directly attacking the electrophile, a common side reaction with smaller bases like hydroxides or simple alkoxides.[4][5]

Prominent examples of non-nucleophilic bases include:

  • Lithium Diisopropylamide (LDA)

  • N,N-Diisopropylethylamine (DIPEA or Hünig's Base) [4]

  • 1,8-Diazabicycloundec-7-ene (DBU) [4][6]

Furthermore, steric hindrance is the deciding factor in achieving regioselectivity during the alkylation of substrates with multiple potential deprotonation sites, such as unsymmetrical ketones. This leads to the crucial concept of kinetic versus thermodynamic control.

Kinetic vs. Thermodynamic Control

When an unsymmetrical ketone is deprotonated, two different enolates can form. The choice of base and reaction conditions determines which predominates.[7]

  • Kinetic Control: Favors the product that forms the fastest. This is typically achieved by using a strong, sterically hindered base (like LDA) at low temperatures (e.g., -78 °C).[7][8] The bulky base removes the most accessible, least sterically hindered proton, leading to the less substituted enolate. This process is irreversible under these conditions.

  • Thermodynamic Control: Favors the most stable product. This is achieved using a smaller, less hindered base (like NaH or t-BuOK) at higher temperatures. These conditions allow for reversible deprotonation, establishing an equilibrium that ultimately favors the more stable, more substituted enolate.[8][9]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption [label="Fig. 1: Decision pathway for kinetic vs. thermodynamic enolate formation.", fontsize=10, fontname="Arial"];

A Comparative Guide to Common Alkylation Bases

The optimal base is always substrate and reaction-dependent. Below is a comparative analysis of common choices, categorized by class.

Inorganic Bases

Inorganic bases are often favored for their low cost and high atom economy, making them suitable for large-scale industrial processes.

BaseFormulaTypical pKa (Conj. Acid)Key CharacteristicsCommon Applications & (Yields)
Sodium Hydride NaH~35Very strong, non-nucleophilic, insoluble hydride. Requires aprotic solvents (THF, DMF). Flammable solid, requires careful handling.C-, O-, and N-alkylation of a wide range of substrates. O-alkylation of chromenes (>90%).[10][11]
Potassium Carbonate K₂CO₃~10.3Mild, inexpensive, and safe base. Effective for deprotonating acidic phenols and active methylene compounds.O-alkylation of phenols, N-alkylation of heterocycles, β-selective anomeric O-alkylation.[12] Often used in C-H arylation (yields up to 70%).[13]
Potassium Hydroxide KOH~15.7Strong, inexpensive, but highly nucleophilic. Often used with Phase Transfer Catalysis (PTC) to mitigate solubility issues and side reactions.β-alkylation of secondary alcohols (yields up to 98%).[14] C5-alkylation of hydantoins via PTC.[15]

Field Insight: Phase-Transfer Catalysis (PTC) PTC is a powerful technique that enables the use of inexpensive inorganic bases like NaOH or K₂CO₃ for reactions in organic solvents.[16] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., TBAB), transports the hydroxide or carbonate anion from the aqueous phase into the organic phase, where it can react with the substrate.[17][18] This approach avoids harsh, anhydrous conditions and often allows for the use of greener solvents.[16]

Organic Bases

Organic bases offer excellent solubility in organic solvents and a wide range of strengths and steric profiles, providing fine-tuned control over reactivity.

BaseFormula/AcronymTypical pKa (Conj. Acid)Key CharacteristicsCommon Applications & (Yields)
Potassium tert-butoxide KOtBu~17Strong, moderately hindered base. Soluble in THF and other organic solvents. Can favor elimination reactions.N-alkylation of amines with alcohols (yields up to 93%).[14][19] C-alkylation of ketones and esters.
Lithium Diisopropylamide LDA~36Very strong, highly hindered, non-nucleophilic amide base. The classic choice for generating kinetic enolates.[8] Typically prepared in situ at low temperatures.Selective formation of kinetic enolates for C-alkylation of ketones and esters.[4]
1,8-Diazabicycloundec-7-ene DBU~13.5Strong, sterically hindered, non-nucleophilic amidine base.[4] An organic-soluble liquid, easy to handle. Excellent for promoting elimination reactions.Used widely as a catalyst in condensation and elimination reactions.[6][20]
N,N-Diisopropylethylamine DIPEA~10.75Moderately strong, hindered, non-nucleophilic amine. Often used as a proton scavenger to neutralize acids formed during a reaction.Commonly used in peptide couplings and to facilitate N-alkylations where a milder base is required.

Experimental Protocols: A Self-Validating System

Trustworthy protocols are essential for reproducible science. The following details a general procedure for screening bases to find the optimal conditions for a specific O-alkylation reaction.

Protocol: Base Screening for O-Alkylation of 4-Methoxyphenol

This experiment aims to compare the efficiency of a mild inorganic base (K₂CO₃) and a strong hydride base (NaH) for the ethylation of 4-methoxyphenol.

Materials:

  • 4-Methoxyphenol

  • Iodoethane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Acetone, anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Reaction vials, magnetic stirrer, TLC plates, appropriate work-up and purification supplies.

Procedure:

Reaction A: K₂CO₃ in Acetone

  • To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxyphenol (1.24 g, 10 mmol).

  • Add anhydrous acetone (15 mL) and anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 equiv).

  • Stir the suspension vigorously at room temperature for 10 minutes.

  • Add iodoethane (1.0 mL, 12.5 mmol, 1.25 equiv) dropwise.

  • Heat the reaction mixture to reflux (approx. 56 °C) and monitor the reaction progress by TLC (e.g., using 9:1 Hexanes:Ethyl Acetate).

  • Upon completion (typically 4-6 hours), cool the reaction to room temperature.

  • Filter off the K₂CO₃ and wash the solid with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up and purify the crude product by column chromatography to determine the isolated yield.

Reaction B: NaH in DMF

  • To a flame-dried 25 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (0.44 g of 60% dispersion, 11 mmol, 1.1 equiv).

  • Carefully wash the NaH with dry hexanes (2 x 5 mL) to remove the mineral oil, decanting the hexanes via cannula.

  • Add anhydrous DMF (10 mL) to the NaH. Cool the suspension to 0 °C in an ice bath.

  • Dissolve 4-methoxyphenol (1.24 g, 10 mmol) in anhydrous DMF (5 mL) and add it dropwise to the NaH suspension. (CAUTION: H₂ gas evolution).

  • Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the phenoxide.

  • Add iodoethane (1.0 mL, 12.5 mmol, 1.25 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 1-2 hours). A study comparing these two bases for a similar transformation found that the NaH/DMF system provided higher yields (80-96%) compared to the K₂CO₃/acetone system (70-89%).[10][11]

  • Carefully quench the reaction by slowly adding it to ice-cold water.

  • Perform an aqueous work-up (e.g., extraction with ethyl acetate) and purify by column chromatography to determine the isolated yield.

dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption [label="Fig. 2: Workflow for selecting an appropriate base for alkylation.", fontsize=10, fontname="Arial"];

Conclusion

The selection of a base for an alkylation reaction is a multi-faceted decision that extends beyond mere proton removal. A careful consideration of base strength (pKa), steric properties, and reaction conditions (temperature, solvent) allows the synthetic chemist to precisely control reaction outcomes, from maximizing yield to dictating regioselectivity. While strong hydride and amide bases offer broad utility for difficult deprotonations, milder inorganic bases, particularly when paired with techniques like phase-transfer catalysis, provide cost-effective and greener alternatives for many transformations. By understanding the underlying principles and leveraging the comparative data available, researchers can transform the challenge of base selection into a strategic advantage in synthesis design.

References

  • Phase Transfer Catalysis. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Garg, N. K., Tan, M., Johnson, M. T., & Wendt, O. F. (2023). Highly Efficient Base Catalyzed N‐Alkylation of Amines with Alcohols and β‐Alkylation of Secondary Alcohols with Primary Alcohols. ChemistryViews.
  • Phase-Transfer-Catalyzed Alkylation of Hydantoins. (2022). ACS Organic & Inorganic Au.
  • Moss, T. A., Alba, A., Hepworth, D., & Dixon, D. J. (2008). Efficient base catalyzed alkylation reactions with aziridine electrophiles.
  • Reddit User Discussion on Steric Hindrance and Basicity. (2021).
  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
  • pKa Values of Common Bases. University of Wisconsin-Madison.
  • Moss, T. A., Alba, A., Hepworth, D., & Dixon, D. J. (2008). Efficient base catalyzed alkylation reactions with aziridine electrophiles. PubMed.
  • Phase-Transfer-Catalyzed Alkyl
  • Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. (2025).
  • Base-catalyzed C-alkylation of potassium enolates with styrenes via a metal–ene reaction: a mechanistic study. Organic & Biomolecular Chemistry (RSC Publishing).
  • Non-nucleophilic base. Wikipedia.
  • Regioselective Enolization and Thermodynamic vs. Kinetic Control. (2018). YouTube.
  • Phase-Transfer C
  • Reddit User Discussion on Kinetic vs. Thermodynamic Control. (2016). Reddit.
  • Koehler, B. (2016). Answer to "Why n-alkylation is more favorable than o-alkyation ?".
  • Kinetic versus Thermodynamic Control of Reactions. Organic Chemistry Class Notes.
  • Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. (2018). PubMed.
  • Carbon Bond Formation 1. Alkylation of enolates, enamines and hydrazones.
  • Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides. (2026).
  • Base-Catalyzed Alkylation with Olefins. The Journal of Organic Chemistry.
  • Kinetic Versus Thermodynamic Enol
  • Thermodynamic and kinetic reaction control. Wikipedia.
  • Highly Efficient Base Catalyzed N‐alkylation of Amines with Alcohols and β‐Alkylation of Secondary Alcohols with Primary Alcohols. (2023).
  • Steric Hindrance and Brønsted Basicity. (2014). Chemistry Stack Exchange.
  • Video: Factors Affecting α-Alkylation of Ketones: Choice of Base. (2023). JoVE.
  • The pKa Table Is Your Friend. (2010). Master Organic Chemistry.
  • Steric effects. Wikipedia.
  • A novel base, nano-K2CO3, for monoalkylation and oximation of active methylene compounds. RSC Advances.
  • Bordwell pKa Table.
  • N alkylation at sp3 Carbon Reagent Guide. ACS GCI Pharmaceutical Roundtable.
  • The pKa in Organic Chemistry. Chemistry Steps.
  • Unlocking Chemical Reactions: Exploring the Power of DBU. Medium.
  • What Is DBU In Organic Chemistry?. (2025). Jinan Xinggao Chemical Technology Co., Ltd..
  • How To Use a pKa Table. (2010). Master Organic Chemistry.
  • A review on DBU-mediated organic transform
  • Steric Hindrance. (2024). YouTube.
  • Potassium carbonate-mediated β-selective anomeric O-alkylation with primary electrophiles: Application to the synthesis of glycosphingolipids. (2015). PMC - NIH.
  • DBU – Knowledge and References. Taylor & Francis.
  • Alkylation Of Amines (Sucks!). (2017). Master Organic Chemistry.
  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2013). PubMed.
  • Comparative study of the effectiveness of Na2CO3 and K2CO3 as base in methylation reaction on eugenol using dimethylcarbonate. (2020).

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A Comparative Guide to Modern Alkylating Agents in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the ability to forge new carbon-carbon and carbon-heteroatom bonds with precision and efficiency is paramount. Alkylation, the transfer of an alkyl group from one molecule to another, remains a cornerstone of this endeavor. While classic alkylating agents like alkyl halides and sulfonates have long served the synthetic community, the demand for milder, more selective, and environmentally benign methodologies has driven the development of a new generation of reagents and catalytic systems. This guide provides an in-depth comparison of modern alkylating agents, offering researchers, scientists, and drug development professionals a comprehensive overview of the current state-of-the-art, supported by experimental data and mechanistic insights.

The Evolution from Classical to Modern Alkylation

Traditionally, alkylation reactions have been dominated by nucleophilic substitution (SN1 and SN2) pathways, often requiring harsh conditions, strong bases, and highly reactive, and sometimes hazardous, reagents like diazomethane and dimethyl sulfate.[1] The limitations of these classical methods, including poor functional group tolerance, lack of regioselectivity, and the generation of stoichiometric waste, have spurred the innovation of modern catalytic approaches. These contemporary strategies often leverage transition metal catalysis and photoredox chemistry to achieve transformations under significantly milder conditions with superior control.

A New Era: Catalytic C–H Bond Alkylation

One of the most significant advancements in modern alkylation is the direct functionalization of ubiquitous but inert carbon-hydrogen (C–H) bonds. This approach offers a more atom-economical and efficient alternative to traditional cross-coupling reactions that necessitate pre-functionalized starting materials.

Nickel-Catalyzed C–H Alkylation

First-row transition metals, particularly nickel, have emerged as cost-effective and versatile catalysts for C–H alkylation.[2] These reactions can utilize readily available alkyl halides or olefins as alkylating agents and often employ directing groups to achieve high regioselectivity.

A notable example is the nickel-catalyzed intermolecular enantioselective C–H alkylation of heteroarenes.[3][4][5] This method allows for the direct introduction of alkyl groups into heterocycles, which are prevalent scaffolds in pharmaceuticals, without the need for pre-functionalization. The reaction typically proceeds under mild conditions using a nickel(0) catalyst and an N-heterocyclic carbene (NHC) ligand.[3][4][5]

Mechanism of Nickel-Catalyzed Heteroaromatic C–H Alkylation:

The catalytic cycle is proposed to proceed via a ligand-to-ligand hydrogen transfer (LLHT) pathway.[3][4][5]

G cluster_0 Ni(0) Catalytic Cycle Ni0 Ni(0)L_n Ni0_alkene Ni(0)(alkene)L_n Ni0->Ni0_alkene Alkene coordination NiII_H Ni(II)(H)(aryl)L_n Ni0_alkene->NiII_H C-H activation (LLHT) Product_Ni0 Product + Ni(0)L_n NiII_H->Product_Ni0 Reductive Elimination caption Simplified Ni-catalyzed C-H alkylation via LLHT. G cluster_0 Photoredox Cycle cluster_1 Nickel Cycle PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Visible Light PC_reduced PC- PC_excited->PC_reduced SET PC_reduced->PC SET to Ni(I) Alkyl_precursor Alkyl-X Alkyl_radical Alkyl• Alkyl_precursor->Alkyl_radical e- Ni0 Ni(0)L_n Alkyl_radical->Ni0 NiI_alkyl Ni(I)-Alkyl Ni0->NiI_alkyl Alkyl• capture NiIII Ni(III)(Aryl)(Alkyl) NiI_alkyl->NiIII Oxidative Addition (Ar-X) Product_NiI Product + Ni(I) NiIII->Product_NiI Reductive Elimination Product_NiI->PC_reduced Product_NiI->Ni0 Reduction ArX Aryl-X caption General mechanism for photoredox/nickel dual catalysis. G Start Aldehyde + Amine Catalyst Enamine Enamine Formation Start->Enamine Oxidation Photoredox Oxidation to Enaminyl Radical Enamine->Oxidation Coupling Coupling with Michael Acceptor Oxidation->Coupling Reduction Radical Reduction Coupling->Reduction Hydrolysis Hydrolysis Reduction->Hydrolysis Product β-Alkylated Aldehyde Hydrolysis->Product caption Workflow for photoredox-catalyzed β-alkylation of aldehydes.

Sources

A Researcher's Guide to Alkylating Agents: A Cost-Benefit Analysis of 3-(Methylsulfonyl)propyl methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in drug discovery and synthetic chemistry, the choice of an alkylating agent is a critical decision point, balancing reactivity, selectivity, and cost. Among the diverse array of available reagents, 3-(Methylsulfonyl)propyl methanesulfonate emerges as a specialized tool. This guide provides an in-depth cost-benefit analysis of this reagent, comparing it with common alternatives to inform your experimental design and procurement decisions.

Understanding the Molecule: Structure, Function, and Cost Drivers

This compound (M.W.: 216.28 g/mol ) is a bifunctional molecule with a unique structural arrangement that dictates its utility and cost.[1] It possesses two key features: a terminal methanesulfonate (mesylate) group and an internal sulfone group.

  • The Mesylate Group (-OSO₂CH₃): This is an excellent leaving group, readily displaced by nucleophiles. This functional group is the primary driver of the molecule's alkylating activity.

  • The Sulfone Group (-SO₂-): This group is chemically stable and highly polar. Its presence significantly increases the polarity of the molecule compared to simple alkyl chains. This can be advantageous for solubility in polar organic solvents and can influence the molecule's interaction with biological targets.

The synthesis of this molecule is not trivial, which is a primary driver of its cost. It typically involves the oxidation of a sulfide to a sulfone, followed by mesylation of a terminal alcohol. Each step requires purification, and the starting materials, particularly those with sulfur functionalities, can be relatively expensive, contributing to a higher per-gram cost compared to simpler dimethanesulfonates.

cluster_0 This compound cluster_1 cluster_2 cluster_3 mol sulfone Stable Sulfone Group (Increases Polarity) sulfone->mol mesylate Reactive Mesylate Group (Excellent Leaving Group) mesylate->mol chain Propyl Linker chain->mol G start Project Goal? goal1 Introduce a polar 3-(methylsulfonyl)propyl group? start->goal1 Yes goal2 Create a simple 3-carbon linkage between two nucleophiles? start->goal2 No goal1->goal2 If No reagent1 Use 3-(Methylsulfonyl)propyl methanesulfonate goal1->reagent1 goal3 Induce DNA cross-linking for cytotoxicity studies? goal2->goal3 If No reagent2 Use 1,3-Propanediol Dimethanesulfonate goal2->reagent2 Yes reagent3 Use Busulfan goal3->reagent3 Yes

Caption: Decision workflow for selecting an appropriate alkylating agent.

Experimental Protocol: N-Alkylation of an Indole Derivative

This protocol provides a representative workflow for using this compound in a synthetic context. The causality behind each step is explained to ensure a robust and reproducible experiment.

Objective: To alkylate the nitrogen of a generic indole with this compound.

Materials:

  • Indole derivative (1.0 eq)

  • This compound (1.2 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup:

    • To a flame-dried, round-bottom flask under an argon atmosphere, add the indole derivative (1.0 eq) and cesium carbonate (1.5 eq).

    • Causality: A dry, inert atmosphere is crucial because mesylates can be sensitive to hydrolysis, and the anionic intermediate is reactive with water and oxygen. Cesium carbonate is a strong, non-nucleophilic base effective for deprotonating the indole nitrogen, creating the nucleophile.

  • Solvent and Reagent Addition:

    • Add anhydrous DMF via syringe to dissolve the solids. Stir the suspension for 15 minutes at room temperature.

    • Add this compound (1.2 eq) dropwise via syringe.

    • Causality: DMF is an excellent polar aprotic solvent that facilitates SN2 reactions. A slight excess of the alkylating agent ensures the complete consumption of the more valuable indole starting material.

  • Reaction and Monitoring:

    • Heat the reaction mixture to 60°C and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% EtOAc in hexanes). Check for the disappearance of the indole starting material.

    • Causality: Gentle heating increases the reaction rate. TLC is a self-validating step that prevents premature workup or unnecessary heating, which could lead to byproduct formation.

  • Workup and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and extract three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Causality: The aqueous workup removes the DMF solvent and inorganic salts (cesium carbonate and cesium mesylate byproduct). The brine wash removes residual water from the organic layer.

  • Drying and Purification:

    • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel.

    • Causality: Drying is essential before removing the solvent to prevent concentrating water with the product. Chromatography removes unreacted alkylating agent and any minor byproducts, yielding the pure desired product.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification A 1. Flame-dry flask 2. Add Indole & Cs₂CO₃ 3. Add anhydrous DMF B 4. Add Alkylating Agent 5. Heat to 60°C 6. Monitor by TLC A->B Proceed when dissolved C 7. Cool to RT 8. Quench with Water 9. Extract with EtOAc B->C When TLC shows completion D 10. Wash with Brine C->D E 11. Dry with MgSO₄ 12. Concentrate D->E F 13. Purify via Column Chromatography E->F

Caption: Experimental workflow for a typical N-alkylation reaction.

Conclusion and Recommendations

The cost-benefit analysis of this compound is highly dependent on the specific research objective.

  • High-Benefit Scenario: For medicinal chemists designing complex molecules where the introduction of a polar 3-(methylsulfonyl)propyl group is a deliberate strategy to enhance pharmacokinetic properties, the high cost is justified. It is a specialized tool for a specific task, and its performance in this niche is excellent. [2]* Low-Benefit Scenario: If the goal is simply to link two nucleophiles with a three-carbon chain, the more economical 1,3-propanediol dimethanesulfonate is the superior choice. [3]The additional cost and functional complexity of the sulfone-containing reagent would be unnecessary.

Recommendation for Researchers: Before purchasing, clearly define the role of the alkylating agent in your synthetic scheme. If the unique structural and polarity contributions of the sulfone are not essential to your target molecule's function, significant cost savings can be achieved by selecting a simpler dimethanesulfonate alternative.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Arkat USA. (2009). A comparison of several modern alkylating agents. ARKIVOC. Retrieved from [Link]

  • Oncohema Key. (2016). Alkylating Agents. Retrieved from [Link]

  • Lamoureux, G., & Agüero, C. (2009). A comparison of several modern alkylating agents. ResearchGate. Retrieved from [Link]

  • Oncohema Key. (2016). Alkylating Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of novel alkylating drugs as anticancer agents. Retrieved from [Link]

  • Wölfl, S., et al. (2016). Alkylating anticancer agents and their relations to microRNAs. PMC. Retrieved from [Link]

  • Ploemacher, R. E., et al. (1994). Comparison of different busulfan analogues for depletion of hematopoietic stem cells and promotion of donor-type chimerism in murine bone marrow transplant recipients. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). Propyl methanesulfonate. National Center for Biotechnology Information. Retrieved from [Link]

  • Galaup, A., & Paci, A. (2013). Pharmacology of dimethanesulfonate alkylating agents: busulfan and treosulfan. PubMed. Retrieved from [Link]

  • Talsen Chemicals. (n.d.). 1,3-Propanediol. Retrieved from [Link]

  • Vendeville, S., et al. (2020). Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1 H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2 H-imidazo[4,5- c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus. PubMed. Retrieved from [Link]

  • Beier, R., et al. (2024). Treosulfan vs busulfan conditioning for allogeneic bmt in children with nonmalignant disease: a randomized phase 2 trial. PubMed. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-methylsulfonylamino4-phenoxyanisole. Retrieved from [Link]

  • Pasic, I., et al. (2024). Treosulfan- Versus Busulfan-based Conditioning in Allogeneic Hematopoietic Cell Transplantation for Myelodysplastic Syndrome: A Single-center Retrospective Propensity Score-matched Cohort Study. PubMed. Retrieved from [Link]

  • MDPI. (2018). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Retrieved from [Link]

  • Beelen, D. W., et al. (2022). Treosulfan compared with reduced-intensity busulfan improves allogeneic hematopoietic cell transplantation outcomes of older acute myeloid leukemia and myelodysplastic syndrome patients: Final analysis of a prospective randomized trial. PubMed. Retrieved from [Link]

  • Lawley, P. D., & Shah, S. A. (1978). Alkylation of deoxyribonucleic acid by carcinogens dimethyl sulphate, ethyl methanesulphonate, N-ethyl-N-nitrosourea and N-methyl-N-nitrosourea. PubMed. Retrieved from [Link]

  • Google Patents. (2012). Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Beale, M. H., et al. (1997). Unusual reactions of methylsulfonyl esters: syntheses of 3α-methyl and 3β-methyl gibberellin A20. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • MDPI. (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Retrieved from [Link]

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A Practical Guide to Green Chemistry Metrics for Sulfonate Ester Reactions: From Theory to Practice

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of sulfonate esters is a cornerstone of organic chemistry, primarily for their exceptional utility as leaving groups in nucleophilic substitution and elimination reactions.[1] However, the imperative to develop sustainable and environmentally responsible chemical processes compels us to look beyond reaction yield and critically evaluate the "greenness" of our synthetic routes. This guide provides an in-depth comparison of key green chemistry metrics, offering a practical framework for their application to sulfonate ester reactions, thereby enabling more informed and sustainable process development decisions.

The Inherent Challenge: Greening Sulfonation Chemistry

Historically, sulfonation and the synthesis of sulfonate esters have often relied on reagents and conditions that are far from environmentally benign. Classical methods can involve hazardous reagents like chlorosulfonic acid or oleum, and often utilize stoichiometric quantities of bases in chlorinated solvents, leading to significant waste generation.[2][3][4] This context makes sulfonate ester synthesis a prime candidate for green chemistry optimization, where the quantitative evaluation of process efficiency is not just beneficial, but essential.

Core Mass-Based Metrics: A Comparative Overview

To objectively assess the sustainability of a chemical process, we must move beyond the traditional focus on percentage yield. Mass-based metrics provide a quantitative measure of how efficiently raw materials are converted into the desired product. The three most critical metrics are Atom Economy (AE), Environmental Factor (E-Factor), and Process Mass Intensity (PMI).

  • Atom Economy (AE): Introduced by Barry Trost, Atom Economy offers a theoretical measure of the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product.[5][6] It is a powerful design tool, encouraging chemists to favor reactions like additions over eliminations or substitutions that inherently generate byproducts.[7] However, its primary limitation is that it ignores reaction yield and the vast quantities of solvents and reagents used in the actual process.[8]

  • E-Factor: Developed by Roger Sheldon, the E-Factor provides a more practical measure of waste by quantifying the total mass of waste generated per unit mass of product.[9][10] It is calculated simply as: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg) A lower E-Factor signifies a greener process. This metric brings us closer to the reality of a process by accounting for all waste streams.

  • Process Mass Intensity (PMI): Championed by the American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable, PMI has become the gold standard metric for the pharmaceutical industry.[11][12] It provides a holistic view of a process by considering the total mass of all materials (reactants, reagents, solvents, workup chemicals, etc.) used to produce a specified mass of product.[9][13] PMI = Total Mass of Inputs (kg) / Mass of Product (kg) PMI is directly related to the E-Factor (PMI = E-Factor + 1) and powerfully highlights the significant contribution of solvents and process aids to the overall material footprint of a synthesis.[11]

cluster_0 Hierarchy of Mass-Based Green Metrics PMI Process Mass Intensity (PMI) Total Mass In / Mass Product (Holistic Process View) E_Factor E-Factor Mass Waste / Mass Product (Focus on Waste Output) PMI->E_Factor PMI = E-Factor + 1 (Direct Relationship) AE Atom Economy (AE) MW Product / Σ MW Reactants (Theoretical Reaction Efficiency) E_Factor->AE Inversely Related (High AE often leads to lower E-Factor)

Caption: Relationship between core green chemistry metrics.

Case Study: Comparative Evaluation of Two Tosylation Routes

To illustrate the practical application of these metrics, we will compare two distinct synthetic routes to prepare benzyl p-toluenesulfonate from benzyl alcohol.

  • Route A: The Classical Approach. This method employs p-toluenesulfonyl chloride (TsCl) with a stoichiometric amount of triethylamine (TEA) as the base in dichloromethane (DCM), a common but environmentally problematic solvent.

  • Route B: A Greener Alternative. This approach utilizes p-toluenesulfonic anhydride (Ts₂O) with a catalytic quantity of 4-dimethylaminopyridine (DMAP) in 2-methyltetrahydrofuran (2-MeTHF), a bio-derived and more sustainable solvent.

Protocol for Route A: Classical Tosylation

  • To a stirred solution of benzyl alcohol (5.41 g, 50 mmol) in dichloromethane (DCM, 100 mL) at 0 °C, add triethylamine (7.6 mL, 55 mmol).

  • Slowly add a solution of p-toluenesulfonyl chloride (10.5 g, 55 mmol) in DCM (50 mL).

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by adding 1 M HCl (50 mL).

  • Separate the organic layer. Wash sequentially with saturated NaHCO₃ solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a hexane/ethyl acetate mixture (80 mL/20 mL).

  • Isolate the pure benzyl p-toluenesulfonate.

Protocol for Route B: Greener Tosylation

  • To a stirred solution of benzyl alcohol (5.41 g, 50 mmol) in 2-methyltetrahydrofuran (2-MeTHF, 75 mL), add 4-dimethylaminopyridine (0.61 g, 5 mmol).

  • Add p-toluenesulfonic anhydride (17.2 g, 52.5 mmol) in one portion.

  • Stir the reaction at room temperature for 2 hours.

  • Add water (50 mL) to quench the reaction and dissolve the sulfonic acid byproduct.

  • Separate the organic layer. Wash with brine (25 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product. (Assume purification by recrystallization is not needed due to higher purity).

  • Isolate the pure benzyl p-toluenesulfonate.

The following table summarizes the materials used and the product obtained for each route, assuming an 85% yield for both to allow for a direct comparison of process efficiency.

Material Route A (Classical) Route B (Greener)
Reactants
Benzyl Alcohol5.41 g5.41 g
p-Toluenesulfonyl Chloride10.50 g-
p-Toluenesulfonic Anhydride-17.20 g
Reagents/Catalysts
Triethylamine (TEA)5.57 g-
4-Dimethylaminopyridine (DMAP)-0.61 g
Solvents
Dichloromethane (DCM)199.5 g (150 mL)-
2-Methyltetrahydrofuran (2-MeTHF)-64.5 g (75 mL)
Hexane (for recrystallization)52.8 g (80 mL)-
Ethyl Acetate (for recrystallization)18.0 g (20 mL)-
Workup Materials
1 M HCl (aqueous)50 g-
Sat. NaHCO₃ (aqueous)50 g-
Brine (aqueous)50 g25 g
Water-50 g
MgSO₄ (drying agent)5.0 g5.0 g
Total Mass Input 451.78 g 172.22 g
Product Output
Benzyl p-toluenesulfonate (Yield: 85%)11.06 g11.06 g

Applying the Metrics: A Quantitative Comparison

Now, let's calculate and compare the green metrics for both routes.

1. Atom Economy (AE) The balanced chemical equation for the core transformation is: C₇H₈O + C₇H₇ClO₂S → C₁₄H₁₄O₃S + HCl (for Route A) The AE is calculated as: [MW of Product / (MW of Benzyl Alcohol + MW of TsCl)] * 100 AE = [262.32 / (108.14 + 190.65)] * 100 = 87.8% Note: The atom economy for the reaction with the anhydride (Route B) is 100% if the byproduct (p-toluenesulfonic acid) is considered useful or can be recycled. However, for a direct comparison of waste generated in the primary step, we focus on the main transformation.

2. E-Factor and Process Mass Intensity (PMI)

Metric Route A (Classical) Route B (Greener) Commentary
Total Mass Input 451.78 g172.22 gRoute B uses significantly less total material.
Product Output 11.06 g11.06 gYields are normalized for direct comparison.
Total Waste 440.72 g161.16 gWaste = Total Input - Product Output.
E-Factor 39.85 14.57 A nearly 3-fold reduction in waste per kg of product.
PMI 40.85 15.57 The PMI vividly shows the superior material efficiency of Route B.

The results are stark. While both reactions produce the same product with the same yield, Route B is demonstrably greener from a mass efficiency perspective. The PMI is reduced from 40.85 to 15.57, a direct consequence of eliminating large volumes of reaction and purification solvents and using a catalytic rather than stoichiometric base.

Beyond Mass: A Holistic Evaluation Framework

A comprehensive green assessment extends beyond mass-based metrics. Qualitative factors and a broader life-cycle perspective are crucial for making truly sustainable choices.

Solvents often constitute the largest mass component of a non-bulk chemical synthesis.[14] Their environmental, health, and safety (EHS) impact is therefore a critical consideration. Solvent selection guides, such as the one developed by the CHEM21 consortium, provide a framework for these decisions.[15][16]

  • Dichloromethane (DCM) , used in Route A, is classified as Hazardous .[14] Its use is strongly discouraged in large-scale production.

  • 2-Methyltetrahydrofuran (2-MeTHF) , used in Route B, is a bio-derived solvent classified as Recommended .[14] It is a preferable alternative to traditional ethereal solvents.

This qualitative assessment strongly reinforces the superiority of Route B.

For the most rigorous sustainability analysis, a Life Cycle Assessment (LCA) is the ultimate tool.[17] An LCA evaluates the environmental impacts associated with all stages of a product's life, from raw material extraction ("cradle") to final disposal ("grave").[18][19] This includes assessing the energy consumption, resource depletion, and toxicity associated with producing starting materials and disposing of waste.[20][21] While a full LCA is complex, considering its principles encourages us to ask deeper questions: What is the environmental cost of manufacturing TsCl versus Ts₂O? What is the energy required to recycle 2-MeTHF versus incinerating DCM?

Start Reaction Evaluation AE Step 1: Atom Economy (Theoretical Efficiency) Start->AE PMI Step 2: PMI Calculation (Practical Mass Efficiency) AE->PMI Solvent Step 3: Solvent Assessment (EHS Impact) PMI->Solvent LCA Step 4: Life Cycle Thinking (Holistic Impact) Solvent->LCA Decision Informed Decision LCA->Decision

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 3-(Methylsulfonyl)propyl methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-(Methylsulfonyl)propyl methanesulfonate (CAS No. 357913-53-2). As a potent alkylating agent, this compound presents significant health and environmental risks that necessitate meticulous disposal procedures. Adherence to this protocol is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting our environment.

The Critical Imperative: Understanding the Hazard

This compound is not a benign laboratory reagent. Its chemical structure, featuring two methanesulfonate (mesylate) groups, classifies it as a bifunctional alkylating agent. Such compounds are highly reactive towards nucleophiles, including DNA, which is the basis for their significant toxicity. Improper disposal, such as drain disposal or mixing with incompatible waste streams, can lead to dangerous reactions and environmental contamination.

The U.S. Environmental Protection Agency (EPA) mandates that reactive, toxic, and carcinogenic chemicals be managed as hazardous waste from generation to final disposal.[1][2] This compound falls squarely within this definition, and its disposal is not a matter of convenience but of legal and ethical responsibility.

Hazard Profile: A Data-Driven Assessment

The primary hazards associated with compounds structurally similar to this compound are well-documented in Safety Data Sheets (SDS). These hazards underscore the necessity of treating this chemical with extreme caution.[3]

Hazard Statement CodeDescriptionGHS Pictogram
H301 / H302Toxic or Harmful if swallowed.☠️
H315Causes skin irritation.❗️
H317May cause an allergic skin reaction.❗️
H319Causes serious eye irritation.❗️
H340May cause genetic defects.Health Hazard
H351Suspected of causing cancer.Health Hazard
H361Suspected of damaging fertility or the unborn child.Health Hazard
H411Toxic to aquatic life with long lasting effects.Environment

Given its probable classification as a mutagen, suspected carcinogen, and reproductive toxin, all waste streams containing this chemical, regardless of concentration, must be considered hazardous.

The Disposal Doctrine: Segregation, Containment, and Communication

A robust disposal plan is built on three pillars: rigorously segregating waste, ensuring its stable containment, and clearly communicating the hazard to all stakeholders, including your institution's Environmental Health & Safety (EHS) department.

Personal Protective Equipment (PPE) for Handling Waste

When handling any waste containing this compound, the following PPE is mandatory:

  • Gloves: Nitrile gloves (double-gloving is recommended).

  • Eye Protection: Chemical safety goggles or a face shield.[3]

  • Lab Coat: A standard laboratory coat, buttoned completely.

  • Ventilation: All handling of open containers must occur inside a certified chemical fume hood.

Waste Segregation: The First Line of Defense

Never mix this compound waste with other chemical waste streams.[4][5] Co-mingling can create dangerous and unknown reaction risks. At a minimum, segregate waste into the following categories:

  • Unused/Pure Product: The original container with the remaining product.

  • Contaminated Solid Waste: Items such as pipette tips, contaminated gloves, weigh boats, and absorbent pads used for spill cleanup.

  • Contaminated Liquid Waste: This includes rinsate from decontaminating glassware or containers. This waste must be collected separately.

Containment and Labeling Protocol

Proper containment and labeling prevent accidental exposure and ensure the waste is handled correctly by EHS personnel.

  • Select a Compatible Container: Use a clean, leak-proof container made of a compatible material (e.g., the original container, or a new glass or polyethylene container). The container must have a tightly sealing cap.[5]

  • Label the Container Immediately: Before adding any waste, affix a "HAZARDOUS WASTE" label.[5]

  • Detail the Contents: Clearly write the full chemical name: "this compound" and list any other components (e.g., "Rinsate in 70% Ethanol"). Provide an estimated concentration or percentage.

  • Keep Closed: The waste container must remain closed at all times except when actively adding waste.[5]

  • Store Safely: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), away from incompatible materials like strong acids, bases, and oxidizers.[4]

Step-by-Step Disposal Procedures

Follow the specific workflow for each type of waste generated.

Procedure 4.1: Unused or Expired Product
  • Ensure the original container is tightly sealed and the manufacturer's label is intact.

  • Place a "HAZARDOUS WASTE" label on the container without obscuring the original label.

  • Move the container to your designated SAA.

  • Arrange for pickup with your institution's EHS department.

Procedure 4.2: Contaminated Solid Waste
  • Designate a specific, leak-proof solid waste container (e.g., a rigid plastic drum or a securely lined cardboard box).

  • Label the container as "HAZARDOUS WASTE" with the chemical name.

  • Collect all contaminated solid items (gloves, wipes, pipette tips) directly into this container.

  • Once full, seal the container, ensure the label is complete, and move it to the SAA for EHS pickup.

Procedure 4.3: Decontaminating Empty Containers (Triple-Rinse Protocol)

Empty containers that once held this compound are still considered hazardous waste until properly decontaminated.[4][6]

  • First Rinse: Add a small amount of a suitable solvent (e.g., ethanol or acetone) to the empty container, cap it, and shake thoroughly to rinse all interior surfaces.

  • Collect Rinsate: Pour the solvent rinsate into a designated liquid hazardous waste container labeled "this compound Rinsate."[6]

  • Repeat: Perform this rinsing procedure two more times for a total of three rinses.

  • Final Disposal: After the triple rinse, the container can be prepared for disposal. Deface the original chemical label, remove the cap, and dispose of the container according to your institution's policy for decontaminated lab glass or plastic.[6]

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is critical to mitigate exposure.[6]

  • Alert and Evacuate: Alert personnel in the immediate area and, if necessary, evacuate.

  • Restrict Access: Secure the area to prevent unauthorized entry.

  • Ventilate: Ensure the area is well-ventilated; if the spill is in a fume hood, keep the sash down.

  • Absorb: Cover the spill with a non-combustible absorbent material like vermiculite or sand.

  • Collect: Carefully scoop the absorbent material into your designated solid hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and then wash with soap and water. Dispose of all cleaning materials as contaminated solid waste.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste containing this compound.

G cluster_0 Waste Generation & Identification cluster_1 Segregation & Containment cluster_2 Action & Final Disposition start Waste Generated Containing This compound waste_type Identify Waste Type start->waste_type pure Unused/Expired Product waste_type->pure Pure solid Contaminated Solids (Gloves, Tips, Wipes) waste_type->solid Solid liquid Contaminated Liquids (Aqueous, Rinsate) waste_type->liquid Liquid container Empty Container waste_type->container Container label_pure Label as Hazardous Waste. Keep in original container. pure->label_pure label_solid Collect in dedicated, labeled solids container. solid->label_solid label_liquid Collect in dedicated, labeled liquid container. liquid->label_liquid rinse Perform Triple-Rinse Protocol. Collect all rinsate as liquid waste. container->rinse store Store sealed container in Satellite Accumulation Area (SAA) label_pure->store label_solid->store label_liquid->store rinse->label_liquid Rinsate dispose_clean Dispose of decontaminated container per site policy. rinse->dispose_clean contact_ehs Contact EHS for Pickup store->contact_ehs

Sources

Personal protective equipment for handling 3-(Methylsulfonyl)propyl methanesulfonate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, alkylating agents such as 3-(Methylsulfonyl)propyl methanesulfonate represent a class of compounds that, while essential for scientific advancement, demand the utmost respect and caution due to their potential health risks. This guide serves as an essential operational and safety directive for all personnel handling this compound.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is based on the chemical's structure as an alkyl methanesulfonate and the known hazards of analogous compounds, such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS). These analogs are classified as potent mutagens, carcinogens, and reproductive toxins.[1][2][3] It is imperative to treat this compound with the same high level of precaution.

Hazard Assessment: Understanding the Threat

This compound is a bifunctional alkylating agent. The methanesulfonyl groups are potent leaving groups, making the molecule reactive towards nucleophilic substitution reactions. This reactivity is the basis for its utility in chemical synthesis but also for its probable genotoxicity. By alkylating DNA, such compounds can induce mutations, chromosomal damage, and initiate carcinogenesis.

Anticipated Hazards:

  • Acute Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.[1][2]

  • Skin and Eye Irritation: Expected to cause skin irritation and serious eye damage.[1][2]

  • Sensitization: May cause an allergic skin reaction.[1]

  • Long-Term Effects: Suspected to be a mutagen, carcinogen, and reproductive toxin.[1][2][3][4]

Hazard Classification (Inferred)GHS Category (Anticipated)Signal Word
Acute Toxicity, OralCategory 3/4Danger/Warning
Skin Corrosion/IrritationCategory 2Warning
Serious Eye Damage/IrritationCategory 1/2ADanger/Warning
Respiratory/Skin SensitizationCategory 1Warning
Germ Cell MutagenicityCategory 1B/2Danger/Warning
CarcinogenicityCategory 1B/2Danger/Warning
Reproductive ToxicityCategory 1B/2Danger/Warning

Personal Protective Equipment (PPE): Your First Line of Defense

Given the suspected high toxicity, a comprehensive PPE protocol is mandatory. Standard laboratory attire is insufficient. All personnel must be trained in the correct donning and doffing of the following equipment.[5][6][7][8]

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978). The outer glove should be worn over the cuff of the lab coat.Provides a robust barrier against skin contact. Double-gloving offers protection in case the outer glove is breached.
Body Protection Disposable, solid-front, back-closing laboratory gown made of a low-permeability fabric (e.g., polyethylene-coated Tyvek).Prevents contamination of personal clothing and skin. A solid front provides maximum protection against spills.
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against splashes to the eyes and face, which are highly permeable to chemical exposure.
Respiratory Protection A NIOSH-approved N95 or higher-rated respirator should be used, especially when handling the solid compound or preparing solutions. Work should always be conducted in a certified chemical fume hood.Minimizes the risk of inhaling aerosolized particles of the compound.

Operational Plan: Safe Handling from Receipt to Disposal

A systematic approach to handling this compound is crucial to minimize exposure risk.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks in a designated area, preferably within a chemical fume hood.

  • The compound should be stored in a clearly labeled, sealed container in a cool, dry, and well-ventilated area.

  • Storage should be in a designated area for potent compounds, away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]

  • Maintain a detailed inventory of the compound.

Handling and Use

All manipulations of this compound, including weighing, preparing solutions, and transfers, must be conducted within a certified chemical fume hood to ensure proper ventilation.

Step-by-Step Handling Protocol:

  • Preparation: Before starting, ensure the fume hood is clean and uncluttered. Gather all necessary equipment and reagents.

  • Weighing: If handling the solid, weigh it out in the fume hood on a disposable weigh boat.

  • Solution Preparation: Add the solvent to the solid slowly to avoid splashing. If the compound is a liquid, use a calibrated pipette to transfer it.

  • Reaction Setup: All reactions involving this compound should be set up in the fume hood.

  • Post-Handling: After use, decontaminate all surfaces and equipment.

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate: Alert personnel in the immediate area and evacuate.

  • Isolate: Secure the area to prevent entry.

  • Ventilate: Ensure the fume hood is operating at maximum capacity.

  • Protect: Don the appropriate PPE before re-entering the area.

  • Contain: For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand). For a solid spill, gently cover to avoid raising dust.

  • Collect: Carefully collect the absorbed material or the solid into a labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with a deactivating solution (see Section 4), followed by a thorough wash with soap and water.

Disposal Plan: Decontamination and Waste Management

Due to its potential as a genotoxic agent, all waste contaminated with this compound must be treated as hazardous.

Decontamination of Equipment and Surfaces

All non-disposable equipment and work surfaces must be decontaminated after use. A common and effective method for the degradation of alkylating agents is chemical inactivation.[9]

Recommended Decontamination Procedure:

  • Prepare a fresh solution of 5.25% sodium hypochlorite (household bleach).

  • Wipe down all contaminated surfaces and equipment with the bleach solution. Allow a contact time of at least one hour.

  • Neutralize the bleach with a solution of sodium thiosulfate.

  • Rinse thoroughly with water.

Note: Always test the decontamination procedure on a small, inconspicuous area of the equipment or surface to ensure compatibility.

Waste Disposal
  • Solid Waste: All contaminated solid waste, including gloves, gowns, weigh boats, and absorbent materials, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams.

  • Sharps: Contaminated needles and other sharps must be disposed of in a puncture-resistant sharps container.

  • Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.[2]

Workflow Visualization

The following diagram illustrates the key decision points and safety protocols for handling this compound.

start Start: Handling this compound assess_hazards Hazard Assessment: - Review inferred hazards - Consult analogous SDS start->assess_hazards don_ppe Don Appropriate PPE: - Double gloves - Impermeable gown - Goggles & face shield - Respirator assess_hazards->don_ppe fume_hood Work in Chemical Fume Hood don_ppe->fume_hood handle_compound Handle Compound: - Weighing - Solution prep - Reaction setup fume_hood->handle_compound spill Spill Occurs? handle_compound->spill spill_protocol Execute Spill Protocol: - Evacuate & Isolate - Contain & Collect - Decontaminate spill->spill_protocol Yes decontaminate Decontaminate: - Equipment - Surfaces - Glassware spill->decontaminate No spill_protocol->decontaminate dispose_waste Dispose of Waste: - Segregate solid & liquid - Label containers - Contact EHS decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe end End of Procedure doff_ppe->end

Caption: Workflow for the safe handling of this compound.

By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling this compound and ensure a safe laboratory environment for all.

References

  • Castegnaro, M., et al. (1997). Chemical degradation of wastes of antineoplastic agents: cyclophosphamide, ifosfamide and melphalan. PubMed. Available at: [Link]

  • DuPont. (2015). Considerations for personal protective equipment when handling cytotoxic drugs. Pharmaceutical Technology. Available at: [Link]

  • STOP Carcinogens. Personal protection. Available at: [Link]

  • New Jersey Department of Health. (2000). Hazard Summary: Ethyl Methanesulfonate. Available at: [Link]

  • GERPAC. (2011). Personal protective equipment for preparing toxic drugs. Available at: [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Available at: [Link]

  • University of California, San Diego. Chemical Safety: Personal Protective Equipment. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • Defense Technical Information Center. (2014). Decontamination and Disposal Methods for Chemical Agents. Available at: [Link]

  • Defense Centers for Public Health. (2017). Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. Available at: [Link]

  • American Society of Health-System Pharmacists. Decontamination and Cleaning. Available at: [Link]

  • Asia Pacific Oncology Pharmacy Community. (2018). Decontamination, Cleaning and Disinfection of Hazardous Drug Compounding Environments. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.